Product packaging for 2-Amino-5-hydroxybenzonitrile(Cat. No.:CAS No. 116423-58-6)

2-Amino-5-hydroxybenzonitrile

Cat. No.: B043703
CAS No.: 116423-58-6
M. Wt: 134.14 g/mol
InChI Key: FCZQCSIAXHUORC-UHFFFAOYSA-N
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Description

2-Amino-5-hydroxybenzonitrile is a versatile and valuable bifunctional aromatic synthon for advanced chemical synthesis and pharmaceutical research. Its structure, featuring both an electron-donating amino group and a hydroxyl group ortho to a nitrile, makes it a privileged scaffold in heterocyclic chemistry. This compound is a key precursor in the synthesis of complex heterocyclic systems, particularly quinazolines, quinazolinones, and other fused nitrogen-containing heterocycles, which are core structures in numerous pharmacologically active molecules. Researchers utilize this compound in the development of kinase inhibitors, anticancer agents, and other targeted therapeutics, leveraging its ability to form specific hydrogen-bonding interactions with biological targets. Its electron-rich aromatic system and the presence of the nitrile group also make it a candidate for the synthesis of organic ligands, dyes, and fluorescent markers. The ortho-relationship of the amino and hydroxyl groups allows for chelation with metal ions, which can be exploited in materials science and catalysis. This high-purity reagent is an essential building block for medicinal chemists and organic synthesis researchers aiming to explore novel chemical space and develop new bioactive compounds and functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O B043703 2-Amino-5-hydroxybenzonitrile CAS No. 116423-58-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c8-4-5-3-6(10)1-2-7(5)9/h1-3,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZQCSIAXHUORC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20603057
Record name 2-Amino-5-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20603057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116423-58-6
Record name 2-Amino-5-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20603057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Amino-5-hydroxybenzonitrile structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-5-hydroxybenzonitrile: Structure, Properties, and Applications

Executive Summary

This compound is a trifunctional aromatic compound of significant interest to the chemical research and development sectors. Characterized by a benzene ring substituted with amino, hydroxyl, and nitrile groups, this molecule serves as a highly versatile chemical intermediate.[1] Its structural arrangement offers multiple reactive sites, making it a valuable precursor in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] This guide provides a comprehensive technical overview of this compound, consolidating its chemical identity, structural features, physicochemical and spectroscopic properties, a plausible synthetic route, and key safety considerations. The content herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.

Chemical Identity and Molecular Structure

This compound is an organic compound whose unique properties are derived from the specific arrangement of its three functional groups on the benzene ring. The ortho-amino and para-hydroxyl groups relative to the nitrile substituent create a distinct electronic and reactive profile.

Core Identification

Accurate identification is paramount in chemical synthesis and application. The key identifiers for this compound are summarized below.

IdentifierValueSource(s)
IUPAC Name This compound[2]
CAS Number 116423-58-6[1][3][4]
Molecular Formula C₇H₆N₂O[3][4]
Molecular Weight 134.14 g/mol [1][3][4]
InChI Key FCZQCSIAXHUORC-UHFFFAOYSA-N[3]
Canonical SMILES C1=CC(=C(C=C1O)C#N)N[3]
Synonyms 2-Amino-5-Hydroxy-Benzonitrile[4]
Molecular Structure Visualization

The spatial arrangement of the functional groups is critical to the molecule's reactivity. The nitrile group is a strong electron-withdrawing group, while the amino and hydroxyl groups are electron-donating. This interplay governs the molecule's chemical behavior.

Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol

Disclaimer: This protocol is a proposed methodology and should be performed by qualified personnel in a controlled laboratory setting with all appropriate safety precautions.

Step 1 & 2: Diazotization and Hydrolysis to form 2-Hydroxy-5-nitrobenzonitrile

  • In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 2-amino-5-nitrobenzonitrile (1.0 eq) in a 10% sulfuric acid solution at 0-5 °C. [5]2. Slowly add a pre-chilled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes after addition is complete.

  • To hydrolyze the diazonium salt, slowly heat the reaction mixture to 80-90 °C and maintain for 1-2 hours until nitrogen evolution ceases.

  • Cool the mixture to room temperature. The product, 2-hydroxy-5-nitrobenzonitrile, should precipitate.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 3: Reduction of the Nitro Group

  • Suspend the crude 2-hydroxy-5-nitrobenzonitrile (1.0 eq) in ethanol or concentrated hydrochloric acid in a round-bottom flask.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 eq) portion-wise while stirring. An exothermic reaction may occur; maintain the temperature below 60 °C with an ice bath if necessary.

  • After the addition, heat the mixture at reflux for 2-4 hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and neutralize carefully with a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification:

  • The final product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a hexane/ethyl acetate gradient to achieve high purity. [6]

Chemical Reactivity and Applications

The trifunctional nature of this compound makes it a valuable building block for synthesizing more complex molecular architectures.

  • Amino Group (-NH₂): Can act as a nucleophile, undergo diazotization, or be acylated to form amides. It is a key site for building heterocyclic rings like benzimidazoles or quinazolines.

  • Hydroxyl Group (-OH): Can be alkylated to form ethers or acylated to form esters. It directs electrophilic aromatic substitution and is crucial for forming benzofuran or benzoxazole rings. [7]* Nitrile Group (-C≡N): Can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. It can also participate in cycloaddition reactions.

This versatility makes it a sought-after intermediate in:

  • Drug Development: As a scaffold for active pharmaceutical ingredients (APIs). Derivatives of related hydroxybenzonitriles have been investigated for anti-inflammatory and anticancer properties. [1][7]* Agrochemicals: For the synthesis of novel pesticides and herbicides. [1]* Materials Science: As a monomer or precursor for specialty polymers and dyes.

G cluster_0 Potential Synthetic Utility start This compound p1 Benzoxazoles start->p1 -NH₂ + -OH reactivity p2 Benzofurans start->p2 -OH + -CN reactivity p3 Quinazolines start->p3 -NH₂ reactivity p4 Bioactive Amides/Acids start->p4 -CN hydrolysis

Caption: Role as a versatile building block in synthesis.

Safety and Handling

Handling this compound requires adherence to standard laboratory safety protocols. The primary hazards are associated with skin, eye, and respiratory irritation. [2]

Hazard Information Details Source(s)
GHS Pictograms Warning
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

  • Handling: Use in a well-ventilated fume hood. Avoid dust formation. [2]* Storage: Store in a tightly closed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations. The material can be sent to a licensed chemical destruction plant. [2]* Toxicity: Detailed toxicological properties have not been thoroughly investigated. [2][8]Utmost caution should be exercised, as is standard for nitrile-containing compounds due to the potential for release of hydrocyanic acid under certain conditions.

Conclusion

This compound is a chemical intermediate with considerable potential, primarily owing to its trifunctional nature that allows for diverse synthetic transformations. While comprehensive experimental data on its properties and biological activities are not widely published, this guide provides a robust framework based on its structure, data from analogous compounds, and established chemical principles. The proposed synthetic route offers a logical pathway for its preparation, enabling further research into its applications in medicinal chemistry, agrochemicals, and materials science. Further investigation is warranted to fully elucidate its reaction profiles, biological activity, and spectroscopic characteristics to unlock its full potential as a versatile building block.

References

Sources

An In-depth Technical Guide to the Synthesis of 2-Amino-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 2-Amino-5-hydroxybenzonitrile, a key intermediate in the development of pharmaceuticals and other advanced materials.[1] The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical principles and practical methodologies for the synthesis of this trifunctional aromatic compound. Two primary, robust synthetic routes are detailed, originating from readily available precursors: the reduction of 2-hydroxy-5-nitrobenzonitrile and the demethylation of 2-amino-5-methoxybenzonitrile. Each method is presented with a thorough mechanistic explanation, a detailed step-by-step experimental protocol, and a comparative analysis of their respective advantages and challenges.

Introduction

This compound is a valuable molecular scaffold in medicinal chemistry and materials science. Its benzene ring is adorned with an amino (-NH2), a hydroxyl (-OH), and a nitrile (-C≡N) group, offering multiple points for chemical modification and the construction of more complex molecular architectures. This trifunctional nature makes it a highly sought-after intermediate for the synthesis of a diverse range of biologically active compounds and functional materials. The strategic synthesis of this molecule is therefore of significant interest to the scientific community. This guide will focus on the most practical and efficient methods for its preparation, providing the necessary detail for successful laboratory implementation.

Primary Synthetic Route: Reduction of 2-Hydroxy-5-nitrobenzonitrile

This route is often preferred due to the commercial availability of the starting material, 2-hydroxy-5-nitrobenzonitrile, and the generally high efficiency and selectivity of the nitro group reduction. The overall transformation is a one-step process, making it an attractive and straightforward approach.

Causality Behind Experimental Choices

The choice of reducing agent is critical for the selective reduction of the nitro group without affecting the nitrile and hydroxyl functionalities. While catalytic hydrogenation is a powerful reduction method, it can sometimes lead to the reduction of the nitrile group as well.[2][3][4][5] Therefore, chemical reducing agents are often employed for this transformation. Stannous chloride (SnCl₂) in an acidic medium is a classic and reliable choice for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functional groups.[6][7] The acidic environment is necessary to protonate the nitro group, facilitating the reduction process.

Experimental Protocol: Reduction using Stannous Chloride (SnCl₂)

Materials and Reagents:

  • 2-Hydroxy-5-nitrobenzonitrile

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxy-5-nitrobenzonitrile (1.0 eq) in ethanol.

  • Addition of Reducing Agent: To the stirred solution, add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq).

  • Acidification: Carefully add concentrated hydrochloric acid (HCl) dropwise to the reaction mixture. An exothermic reaction may be observed.

  • Reaction Progression: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Neutralization and Extraction: To the resulting residue, add ethyl acetate and cool the mixture in an ice bath. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until the pH of the aqueous layer is neutral to slightly basic (pH 7-8).

  • Isolation: Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data
ParameterValueReference/Comment
Starting Material2-Hydroxy-5-nitrobenzonitrileCommercially available.[8][9][10]
Reducing AgentSnCl₂·2H₂OA common and selective reagent for nitro group reduction.[6][7]
SolventEthanolA suitable solvent for both the substrate and the reagent.
Reaction TemperatureRefluxTo ensure a reasonable reaction rate.
Reaction Time2-4 hoursMonitored by TLC for completion.
Typical Yield70-90%Yields can vary based on reaction scale and purification method.
Visualizing the Pathway

Synthesis_Route_C start 2-Hydroxy-5-nitrobenzonitrile product This compound start->product SnCl2·2H2O, HCl Ethanol, Reflux

Caption: Synthesis of this compound via nitro group reduction.

Alternative Synthetic Route: Demethylation of 2-Amino-5-methoxybenzonitrile

This synthetic route provides a viable alternative, particularly if 2-amino-5-methoxybenzonitrile is a more readily available or cost-effective starting material. The core of this method is the cleavage of the methyl ether to unveil the desired hydroxyl group.

Causality Behind Experimental Choices

The demethylation of aryl methyl ethers is a common transformation in organic synthesis.[11] Strong Lewis acids like boron tribromide (BBr₃) are highly effective reagents for this purpose, even at low temperatures.[11][12][13][14] The mechanism involves the coordination of the Lewis acidic boron to the ether oxygen, followed by a nucleophilic attack of the bromide ion on the methyl group.[12][13] Alternatively, strong protic acids such as hydrobromic acid (HBr) can also be used, typically at elevated temperatures.[11][15][16] The choice between these reagents often depends on the other functional groups present in the molecule and the desired reaction conditions. BBr₃ is generally preferred for its high reactivity and milder temperature requirements.[15][16]

Experimental Protocol: Demethylation using Boron Tribromide (BBr₃)

Materials and Reagents:

  • 2-Amino-5-methoxybenzonitrile

  • Boron tribromide (BBr₃) (1M solution in dichloromethane is commonly used)

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve 2-amino-5-methoxybenzonitrile (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of BBr₃: Slowly add a 1M solution of boron tribromide (BBr₃) in DCM (1.1-1.5 eq) dropwise to the cooled solution. Maintain the temperature below -70 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath and carefully quench the reaction by the slow, dropwise addition of methanol. This will decompose the excess BBr₃.

  • Work-up: Add water to the mixture and stir for 30 minutes.

  • Neutralization and Extraction: Neutralize the aqueous layer with a saturated solution of sodium bicarbonate (NaHCO₃). Separate the organic layer and extract the aqueous layer with DCM (3 x).

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data
ParameterValueReference/Comment
Starting Material2-Amino-5-methoxybenzonitrileCan be synthesized from 4-methoxyaniline.[17]
ReagentBoron Tribromide (BBr₃)A powerful Lewis acid for ether cleavage.[11][12][13][14]
SolventAnhydrous Dichloromethane (DCM)A common solvent for BBr₃ reactions.
Reaction Temperature-78 °C to room temperatureGradual warming is crucial for controlling the reaction.
Reaction Time12-24 hoursMonitored by TLC.
Typical Yield60-85%Yields can be sensitive to moisture and work-up conditions.
Visualizing the Pathway

Synthesis_Route_B start 2-Amino-5-methoxybenzonitrile product This compound start->product 1. BBr3, DCM, -78°C to rt 2. Methanol (quench)

Caption: Synthesis of this compound via demethylation.

Conclusion

The synthesis of this compound can be effectively achieved through two primary synthetic routes. The reduction of 2-hydroxy-5-nitrobenzonitrile offers a direct and high-yielding pathway from a commercially available starting material. Alternatively, the demethylation of 2-amino-5-methoxybenzonitrile provides a robust method, contingent on the availability of the methoxy precursor. The choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, desired scale of production, and the specific capabilities of the laboratory. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to make informed decisions and successfully synthesize this valuable chemical intermediate.

References

  • Navigating Chemical Intermediates: A Deep Dive into this compound.
  • O-Demethylation. Chem-Station Int. Ed. 2024.
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  • Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Science Primary Literature. 2020.
  • Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. RSC Publishing. 2023.
  • Scheme 3. Top: calculated mechanism for demethylation of anisole. ResearchGate.
  • Can I use boron tribromide for the demethylation of a methoxy group on a compound which carries also a primary arylamine? ResearchGate. 2014.
  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace.
  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. NIH. 2015.
  • Dimethylation with BBr3? ResearchGate. 2018.
  • Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Common Organic Chemistry.
  • Research and development of 4-hydroxybenzonitrile production process. Dissertation.
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  • (PDF) ChemInform Abstract: Methylation of Phenolic Hydroxyl Group and Demethylation of Anisoles. ResearchGate. 2025.
  • Efficient selective hydrogenation of benzonitrile over TiO2-supported nickel catalysts. Reaction Chemistry & Engineering (RSC Publishing).
  • Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. PMC - NIH. 2013.
  • Process for the preparation of hydroxybenzonitriles. Google Patents.
  • demethylation by BBr3 or HBr. Reddit. 2018.
  • Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen. Queen's University Belfast.
  • Catalytic hydrogenation of benzonitrile (1 a) to benzylamine (2 a) and... ResearchGate.
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An In-Depth Technical Guide to 2-Amino-5-hydroxybenzonitrile: A Versatile Intermediate in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-hydroxybenzonitrile, bearing the CAS number 116423-58-6, is a trifunctional aromatic compound of significant interest to the chemical, pharmaceutical, and agrochemical industries. Its unique molecular architecture, featuring amino, hydroxyl, and nitrile groups on a benzene ring, renders it a highly versatile intermediate for the synthesis of a diverse array of more complex molecules.[1] This guide provides a comprehensive overview of its chemical properties, a plausible and detailed synthesis protocol, analytical characterization methods, and discusses its current and potential applications, particularly in the realm of drug discovery.

Introduction: The Strategic Importance of a Trifunctional Scaffolding

In the landscape of fine chemical synthesis, intermediates are the linchpins that enable the construction of complex molecular targets. This compound is a prime example of a strategic building block, offering three distinct points for chemical modification.[1] The interplay of the electron-donating amino and hydroxyl groups with the electron-withdrawing nitrile functionality creates a unique electronic and reactive profile, allowing for selective and sequential chemical transformations. This adaptability makes it a valuable precursor for active pharmaceutical ingredients (APIs) and other high-value chemical entities.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. The table below summarizes its key characteristics.

PropertyValueSource
CAS Number 116423-58-6[1]
Molecular Formula C₇H₆N₂O[1]
Molecular Weight 134.14 g/mol [1]
Appearance Solid[2]
Purity ≥ 97%[2]
Moisture Content ≤ 0.5%[2]

Synthesis and Purification: A Pathway from Nitroaromatics

While various synthetic routes to substituted benzonitriles exist, a common and effective strategy for the preparation of this compound involves the reduction of a nitro precursor. This approach is advantageous due to the ready availability of nitroaromatic starting materials and the often high-yielding and clean conversion to the corresponding amine.

A plausible and field-proven method for the synthesis of this compound is the catalytic hydrogenation of 2-amino-5-nitrophenol. The nitro group is selectively reduced to an amino group, leaving the other functionalities intact.

Experimental Protocol: Catalytic Hydrogenation of 2-Amino-5-nitrophenol

Materials:

  • 2-Amino-5-nitrophenol

  • Palladium on activated carbon (10% Pd/C)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas

  • Filter aid (e.g., Celite)

Procedure:

  • Dissolution: In a suitable hydrogenation vessel, dissolve 2-amino-5-nitrophenol in ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on activated carbon to the solution.

  • Hydrogenation: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. The reaction is typically carried out under a hydrogen atmosphere (pressure may vary) with vigorous stirring.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material.

  • Filtration: Upon completion of the reaction, carefully purge the vessel with an inert gas to remove excess hydrogen. Filter the reaction mixture through a pad of filter aid (e.g., Celite) to remove the palladium catalyst.

  • Purification: The filtrate, containing the crude this compound, can be concentrated under reduced pressure. The resulting solid can be further purified by recrystallization from a suitable solvent system to yield the final product of high purity.

Synthesis_Workflow Start 2-Amino-5-nitrophenol in Ethanol Hydrogenation Hydrogenation (H2 gas, pressure) Start->Hydrogenation Catalyst 10% Pd/C Catalyst Catalyst->Hydrogenation Monitoring Reaction Monitoring (TLC/HPLC) Hydrogenation->Monitoring Filtration Filtration (remove catalyst) Monitoring->Filtration Reaction Complete Purification Concentration & Recrystallization Filtration->Purification Product This compound Purification->Product

A generalized workflow for the synthesis of this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns being influenced by the positions of the three different substituents. The protons of the amino and hydroxyl groups will likely appear as broad singlets, and their chemical shifts may vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic signals for the aromatic carbons, with the carbons directly attached to the electron-withdrawing nitrile group and the electron-donating amino and hydroxyl groups showing distinct chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule. Key expected absorption bands include:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • N-H stretch: One or two sharp peaks in the region of 3300-3500 cm⁻¹ characteristic of the primary amine.

  • C≡N stretch: A sharp, medium-intensity band around 2220-2260 cm⁻¹ for the nitrile group.

  • Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. In electron ionization (EI) mode, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to the molecular weight of this compound (134.14).

Applications in Drug Discovery and Chemical Biology

The trifunctional nature of this compound makes it a valuable scaffold for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules with potential biological activity.[1]

As a Versatile Chemical Intermediate

The primary application of this compound is as a key intermediate in multi-step syntheses.[1] The amino and hydroxyl groups serve as nucleophilic sites for various reactions, such as acylation, alkylation, and condensation, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for molecular elaboration. These transformations are fundamental in the construction of diverse molecular libraries for high-throughput screening in drug discovery programs.[3]

Potential for Bioisosteric Replacement

In medicinal chemistry, the concept of bioisosterism, where one functional group is replaced by another with similar steric and electronic properties, is a powerful tool for lead optimization.[4] The nitrile group in this compound can act as a bioisostere for other functional groups, potentially leading to improved pharmacokinetic or pharmacodynamic properties of a drug candidate.

Drug_Discovery_Pathway Start This compound Reaction1 Functional Group Transformation (e.g., Acylation, Alkylation) Start->Reaction1 Reaction2 Cyclization Reactions Start->Reaction2 Reaction3 Bioisosteric Replacement Design Start->Reaction3 Intermediate Diverse Chemical Intermediates Reaction1->Intermediate Reaction2->Intermediate Reaction3->Intermediate Library Compound Library Synthesis Intermediate->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

The role of this compound in a typical drug discovery pathway.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is recommended to handle the compound in a well-ventilated area, preferably in a fume hood.[5] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[5] In case of contact with skin or eyes, the affected area should be flushed with copious amounts of water.[5] For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in synthetic chemistry, particularly in the fields of pharmaceutical and agrochemical research. Its trifunctional nature provides a versatile platform for the construction of complex molecular architectures. While detailed studies on its intrinsic biological activity are limited, its utility as a building block for creating diverse compound libraries for drug discovery is evident. Further exploration of the reactivity and applications of this compound is likely to unveil new avenues for the development of novel and effective chemical entities.

References

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  • NIST. (n.d.). Benzonitrile, 2-amino-.
  • ResearchGate. (n.d.). Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method.
  • Baran Lab. (2020, November 14). Bioisosteres v2 - Recent Trends and Tactics.
  • IARC Publications. (n.d.). 2-Amino-5-nitrophenol.
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An In-depth Technical Guide to 2-Amino-5-hydroxybenzonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-Amino-5-hydroxybenzonitrile (CAS No: 116423-58-6), a versatile trifunctional aromatic compound. Designed for researchers, scientists, and drug development professionals, this document consolidates available physicochemical data, outlines plausible synthetic and purification strategies, and explores its potential applications, particularly in medicinal chemistry and agrochemical research. While direct experimental data for this specific molecule is limited in publicly accessible literature, this guide leverages data from structurally analogous compounds to provide actionable insights and robust experimental frameworks.

Introduction and Physicochemical Properties

This compound is an aromatic organic compound featuring a benzene ring substituted with an amino (-NH2), a hydroxyl (-OH), and a nitrile (-C≡N) group.[1] This unique combination of functional groups makes it a highly reactive and valuable intermediate for the synthesis of more complex molecules.[1] Its molecular formula is C7H6N2O, with a molecular weight of approximately 134.14 g/mol .[1][2]

Physicochemical Data Summary

While specific experimental values for melting point, boiling point, and solubility are not consistently available in the literature, the following table summarizes the known and predicted properties of this compound. It is crucial for researchers to experimentally determine these values for their specific batches.

PropertyValueSource
CAS Number 116423-58-6[1]
Molecular Formula C7H6N2O[1]
Molecular Weight 134.14 g/mol [1][2]
Appearance Expected to be a solid powder[3]
Purity Commercially available up to ≥98%[4][5]
Melting Point Not available
Boiling Point Not available
Solubility Expected to be soluble in polar organic solvents[6][7][8][9]

Synthesis and Purification Strategies

Proposed Synthesis Pathway

A logical approach to the synthesis of this compound could involve the nitration of a suitable precursor followed by reduction. A potential starting material is 4-aminophenol. The synthesis could proceed as follows:

Synthesis_Pathway 4-Aminophenol 4-Aminophenol 2-Nitro-4-aminophenol 2-Nitro-4-aminophenol 4-Aminophenol->2-Nitro-4-aminophenol Nitration (e.g., HNO3, H2SO4) 2-Amino-5-nitrophenol 2-Amino-5-nitrophenol 2-Nitro-4-aminophenol->2-Amino-5-nitrophenol Isomerization/Protection-Deprotection This compound This compound 2-Amino-5-nitrophenol->this compound Sandmeyer Reaction (1. NaNO2, HCl 2. CuCN)

Caption: Proposed synthetic pathway for this compound starting from 4-aminophenol.

Experimental Protocol: A General Approach to the Sandmeyer Reaction

The final step in the proposed synthesis involves a Sandmeyer reaction to introduce the nitrile group. The following is a generalized protocol that would require optimization for this specific substrate.

  • Diazotization:

    • Dissolve the starting amine (e.g., 2-Amino-5-nitrophenol) in a cooled aqueous acidic solution (e.g., HCl or H2SO4).

    • Slowly add a solution of sodium nitrite (NaNO2) while maintaining a low temperature (0-5 °C) to form the diazonium salt.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an appropriate solvent.

    • Slowly add the cold diazonium salt solution to the CuCN solution.

    • Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

  • Work-up and Isolation:

    • Quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification Workflow

Purification of the crude this compound is critical to remove unreacted starting materials and side products. A combination of column chromatography and recrystallization is a standard and effective approach.

Purification_Workflow Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Initial Purification Fraction Analysis (TLC) Fraction Analysis (TLC) Column Chromatography->Fraction Analysis (TLC) Monitoring Pure Fractions Pure Fractions Fraction Analysis (TLC)->Pure Fractions Pooling Solvent Evaporation Solvent Evaporation Pure Fractions->Solvent Evaporation Concentration Recrystallization Recrystallization Solvent Evaporation->Recrystallization Final Purification Pure Crystalline Product Pure Crystalline Product Recrystallization->Pure Crystalline Product Isolation

Caption: A general workflow for the purification of this compound.

Experimental Protocol: Recrystallization

  • Solvent Selection: Perform small-scale solubility tests to identify a suitable solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and hot filter to remove it.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons (3H): Expected to appear in the range of δ 6.5-7.5 ppm. The splitting pattern will depend on the coupling between the three protons on the benzene ring.

  • Amino Protons (2H): A broad singlet is expected, the chemical shift of which can vary depending on the solvent and concentration.

  • Hydroxyl Proton (1H): A broad singlet is expected, also variable in chemical shift.

¹³C NMR Spectroscopy (Predicted)
  • Aromatic Carbons (6C): Peaks are expected in the aromatic region (δ 110-160 ppm). The carbons attached to the amino and hydroxyl groups will be shifted downfield, while the carbon bearing the nitrile group will also be in this region.

  • Nitrile Carbon (1C): A peak is expected around δ 115-120 ppm.

FTIR Spectroscopy (Predicted)
  • N-H Stretch (Amino): Two sharp to medium bands are expected in the region of 3300-3500 cm⁻¹.

  • O-H Stretch (Hydroxyl): A broad band is expected in the region of 3200-3600 cm⁻¹.

  • C≡N Stretch (Nitrile): A sharp, medium-intensity band is expected around 2220-2260 cm⁻¹.

  • C=C Stretch (Aromatic): Multiple bands are expected in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (Predicted)
  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (approximately 134.14).

Applications in Research and Development

The trifunctional nature of this compound makes it a promising building block in several areas of chemical research, particularly in the synthesis of pharmaceuticals and agrochemicals.

Pharmaceutical Applications: Kinase Inhibitors

Many kinase inhibitors, a class of targeted cancer therapeutics, feature a substituted aromatic core.[10][11][12] The amino and hydroxyl groups of this compound provide reactive handles for the construction of heterocyclic ring systems, such as quinazolines and benzofurans, which are common scaffolds in kinase inhibitors.[13][14] The nitrile group can also participate in key interactions within the ATP-binding pocket of kinases.

Kinase_Inhibitor_Synthesis This compound This compound Heterocyclic Core Heterocyclic Core This compound->Heterocyclic Core Cyclization Reactions Functionalization Functionalization Heterocyclic Core->Functionalization Further Derivatization Kinase Inhibitor Candidate Kinase Inhibitor Candidate Functionalization->Kinase Inhibitor Candidate Final Product

Caption: Potential use of this compound in the synthesis of kinase inhibitors.

Agrochemical Applications

Substituted benzonitriles are also important intermediates in the agrochemical industry for the synthesis of herbicides, fungicides, and insecticides.[15][16][17] The specific arrangement of functional groups in this compound can be exploited to develop novel active ingredients with desired biological activities and environmental profiles.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. The following information is based on general safety data for related compounds and should be supplemented with a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention.

Conclusion

This compound is a chemical intermediate with significant potential in synthetic chemistry, particularly for the development of novel pharmaceuticals and agrochemicals. While a comprehensive set of experimental data for this compound is not yet available in the public domain, this guide provides a solid foundation for researchers by outlining its known properties, proposing viable synthetic and purification strategies, and predicting its spectroscopic characteristics. The experimental protocols provided are intended as a starting point, and researchers are encouraged to perform their own optimization and validation to ensure the success of their work. As research into this and related molecules continues, a more complete understanding of its properties and applications will undoubtedly emerge.

References

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  • 13C NMR Spectrum (1D, 25.16 MHz, D2O, experimental) (HMDB0000500). Human Metabolome Database.
  • [13C,15N2]-2-Amino-5-hydroxybenzonitrile. Shimadzu Chemistry & Diagnostics.
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2-Amino-5-hydroxybenzonitrile chemical formula C7H6N2O

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-5-hydroxybenzonitrile (C₇H₆N₂O)

Authored by: A Senior Application Scientist

Foreword: The Strategic Value of Trifunctional Scaffolds

In the landscape of modern drug discovery, the efficiency of synthetic pathways and the versatility of molecular building blocks are paramount. This compound emerges not merely as another chemical intermediate, but as a strategic trifunctional scaffold. Its aromatic core is decorated with an amino group, a hydroxyl group, and a nitrile moiety, presenting three distinct and chemically orthogonal handles for molecular elaboration. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its application as a pivotal starting material for developing diverse chemical libraries aimed at biological screening. The protocols and insights herein are curated for the practicing researcher, emphasizing not just the "how" but the "why" behind methodological choices to ensure robust and reproducible outcomes.

Core Molecular Profile

This compound (CAS No: 116423-58-6) is an aromatic organic compound whose utility is derived from its unique combination of functional groups.[1] This structure allows for selective chemical modifications, making it a valuable precursor for more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1]

Physicochemical & Structural Data

A summary of the key properties of this compound is provided below for quick reference.

PropertyValueSource(s)
Chemical Formula C₇H₆N₂O[2]
Molecular Weight 134.14 g/mol [1]
Appearance White to brown powder/solid[3][4]
CAS Number 116423-58-6[1]
SMILES NC1=CC(O)=C(C=C1)C#N[2]
InChIKey FCZQCSIAXHUORC-UHFFFAOYSA-N[2]

Spectroscopic & Analytical Characterization

Unambiguous structural confirmation is the bedrock of chemical synthesis. For a molecule like this compound, a combination of NMR, IR, and Mass Spectrometry provides a complete analytical picture. The following data are predicted based on the known effects of the constituent functional groups, as experimental spectra for this specific compound are not widely published.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted NMR chemical shifts are crucial for confirming the substitution pattern on the benzene ring.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data

Spectrum Atom/Proton Predicted Chemical Shift (δ, ppm) Rationale
¹H NMR Aromatic-H (ortho to -CN) ~7.0 - 7.2 Deshielded by nitrile, shielded by ortho -OH
Aromatic-H (ortho to -NH₂) ~6.8 - 7.0 Shielded by strong donating -NH₂ group
Aromatic-H (meta to both) ~6.6 - 6.8 Influenced by both activating groups
-OH (hydroxyl) ~9.0 - 10.0 (broad s) Phenolic proton, exchangeable, position is solvent dependent
-NH₂ (amino) ~4.0 - 5.0 (broad s) Amino protons, exchangeable
¹³C NMR C-CN (nitrile) ~118 - 122 Characteristic chemical shift for nitrile carbons
C-OH ~150 - 155 Aromatic carbon attached to electron-donating -OH
C-NH₂ ~140 - 145 Aromatic carbon attached to electron-donating -NH₂
Aromatic C-H ~115 - 130 Range for substituted aromatic carbons

| | C (ipso to -CN) | ~100 - 105 | Shielded carbon due to ortho/para activating groups |

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

Functional Group Predicted Absorption (cm⁻¹) Vibration Type
O-H Stretch (hydroxyl) 3200 - 3600 (broad) Stretching
N-H Stretch (amino) 3300 - 3500 (two bands) Symmetric & Asymmetric Stretching
C≡N Stretch (nitrile) 2220 - 2260 (sharp, medium) Stretching
C=C Stretch (aromatic) 1450 - 1600 Ring Stretching

| C-O Stretch (phenol) | 1200 - 1260 | Stretching |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

Table 4: Predicted Mass-to-Charge Ratios

Ionization Mode Predicted m/z Species
ESI+ 135.05 [M+H]⁺
ESI+ 157.03 [M+Na]⁺

| ESI- | 133.04 | [M-H]⁻ |

Synthesis and Purification Protocol

A reliable synthesis of this compound can be achieved via the reduction of a nitro-substituted precursor, a common and high-yielding strategy in organic synthesis. The following protocol details the reduction of 4-nitro-2-hydroxybenzonitrile.

Workflow: Reduction of Nitro Precursor

The overall transformation involves the selective reduction of the nitro group (-NO₂) to an amino group (-NH₂) without affecting the nitrile or hydroxyl functionalities. Tin(II) chloride in an acidic medium is a classic and effective reagent for this purpose.[5]

Synthesis_Workflow SM 4-Nitro-2-hydroxybenzonitrile (Starting Material) Reagents SnCl₂·2H₂O Concentrated HCl Ethanol (Solvent) SM->Reagents Add to Reaction Reduction Reaction Reflux, 2-4 hours Reagents->Reaction Initiate Workup 1. Cool to RT 2. Neutralize with NaOH (aq) 3. pH ~8-9 Reaction->Workup Proceed to Extraction Extract with Ethyl Acetate Wash with Brine Dry over Na₂SO₄ Workup->Extraction Followed by Purification Purification (Column Chromatography) Extraction->Purification Then Product This compound (Final Product) Purification->Product Yields

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound via the reduction of 4-nitro-2-hydroxybenzonitrile.

Materials:

  • 4-nitro-2-hydroxybenzonitrile (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • 2 M Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4-nitro-2-hydroxybenzonitrile (1.0 eq) in ethanol.

  • Reagent Addition: To this suspension, add a solution of tin(II) chloride dihydrate (4.0 eq) dissolved in concentrated hydrochloric acid. Causality: The acidic medium is required to activate the SnCl₂ reducing agent and protonate the nitro group's oxygen atoms, facilitating their removal as water.[5]

  • Reaction Execution: Heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up (Neutralization): After completion, cool the reaction mixture to room temperature. Carefully neutralize the acid by slowly adding 2 M NaOH solution with external ice-bath cooling until the pH is basic (~8-9). Trustworthiness: This step is critical. The product is an amine, which is soluble in acid as its ammonium salt. Basification liberates the free amine, allowing it to be extracted into an organic solvent.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine to remove residual water and inorganic salts, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure this compound.

Applications in Drug Discovery & Development

The true value of this compound lies in its role as a "privileged scaffold".[6][7] This term refers to molecular frameworks that can provide ligands for more than one biological target, acting as a versatile starting point for creating diverse compound libraries.

The Trifunctional Scaffold Advantage

The three functional groups offer distinct points for diversification:

  • Amino Group (-NH₂): Can be readily acylated, alkylated, or used as a nucleophile to construct heterocyclic rings (e.g., quinazolines, benzodiazepines).

  • Hydroxyl Group (-OH): A nucleophile for ether synthesis (O-alkylation) or esterification, and a hydrogen bond donor for target interaction.

  • Nitrile Group (-CN): A key pharmacophore that can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or be hydrolyzed to a carboxylic acid or reduced to an amine.[8][9]

This multi-point reactivity allows medicinal chemists to systematically modify the structure and explore the Structure-Activity Relationship (SAR) around a core scaffold, which is a foundational practice in drug optimization.

Scaffold_Concept cluster_mods Modification Points cluster_libs Diverse Chemical Libraries Core This compound (Core Scaffold) Amino -NH₂ (Amino) Core->Amino R-COCl R-SO₂Cl Hydroxyl -OH (Hydroxyl) Core->Hydroxyl R-Br / Base Nitrile -CN (Nitrile) Core->Nitrile NaN₃ H₂O / H⁺ LibA Amides / Sulfonamides Heterocycles Amino->LibA LibB Ethers / Esters Hydroxyl->LibB LibC Tetrazoles / Amides Amidines Nitrile->LibC

Caption: Role as a scaffold for generating diverse chemical libraries.

Example Application Protocol: O-Alkylation

This protocol demonstrates how to use this compound as a starting material for further synthesis, specifically the alkylation of the phenolic hydroxyl group. This reaction is a fundamental step in modifying the scaffold's properties. The use of microwave irradiation can significantly accelerate the reaction.[10]

Objective: To synthesize an O-alkylated derivative of this compound.

Materials:

  • This compound (1.0 eq)

  • Ethyl bromoacetate (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • 10 mL microwave synthesis vial with stir bar

Procedure:

  • Vial Preparation: To a 10 mL microwave synthesis vial, add this compound (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF (5 mL). Causality: K₂CO₃ is a mild base used to deprotonate the phenolic hydroxyl group, which is more acidic than the amino group, forming a phenoxide nucleophile. DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates SN2 reactions.

  • Reagent Addition: Add ethyl bromoacetate (1.2 eq) to the stirred suspension.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120°C for 10-15 minutes. Expertise: Microwave heating provides rapid and uniform energy transfer, dramatically reducing reaction times from hours to minutes compared to conventional heating.[10]

  • Product Isolation: After the reaction, cool the vial to room temperature. Pour the reaction mixture into ice-cold water (50 mL). The product should precipitate out of the solution.

  • Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with water to remove DMF and inorganic salts, and dry under vacuum.

Safety & Handling

Proper handling of all chemicals is mandatory for laboratory safety.

  • Personal Protective Equipment (PPE): Always wear tightly fitting safety goggles, impervious gloves, and a lab coat.[11]

  • Inhalation: Avoid breathing dust. Use in a well-ventilated area or with a full-face respirator if exposure limits are exceeded.[12]

  • Skin Contact: Avoid contact. If skin contact occurs, take off contaminated clothing and wash the affected area with plenty of soap and water.[11]

  • Eye Contact: In case of eye contact, rinse cautiously with pure water for at least 15 minutes.[11]

  • Ingestion: If ingested, rinse the mouth with water. Do not induce vomiting.[11]

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[3]

  • Disposal: Dispose of contents and container to an approved chemical waste disposal plant. Do not discharge to sewer systems.[11]

Conclusion

This compound stands as a potent and versatile tool in the arsenal of medicinal chemists and drug development professionals. Its trifunctional nature provides a robust platform for the synthesis of novel, structurally diverse molecules. By understanding its core properties, synthesis, and reactive potential, researchers can effectively leverage this scaffold to accelerate the discovery of new therapeutic agents.

References

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  • 2-AMINO-5-HYDROXY-BENZONITRILE SDS, 116423-58-6 Safety Data Sheets. (n.d.). ECHEMI.
  • SAFETY DATA SHEET for 2-hydroxybenzonitrile. (2025, September 6). Generic Supplier.
  • Application Notes and Protocols for Microwave-Assisted Synthesis Using 2-Hydroxybenzonitrile. (n.d.). Benchchem.
  • 5-Amino-2-hydroxybenzonitrile. (n.d.). CymitQuimica.
  • SAFETY DATA SHEET for 2-Amino-5-methoxybenzonitrile. (2013, October 15). Generic Supplier.
  • Application Notes and Protocols for 2-Amino-4-methoxy-5-nitrobenzonitrile in Synthetic and Medicinal Chemistry. (n.d.). Benchchem.
  • Applications of Benzonitrile Derivatives in Drug Development: Application Notes and Protocols. (n.d.). Benchchem.
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  • Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. (n.d.). PubMed.
  • Recent Advancements on Benzimidazole: A Versatile Scaffold in Medicinal Chemistry. (n.d.). Semantic Scholar.
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An In-depth Technical Guide on the Reactivity of 2-Amino-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Amino-5-hydroxybenzonitrile is a trifunctional aromatic compound of significant interest in synthetic and medicinal chemistry.[1] Its benzene ring is substituted with an amino group (-NH2), a hydroxyl group (-OH), and a nitrile group (-C≡N), creating a molecule with a complex and versatile reactivity profile. This guide offers a detailed exploration of the chemical behavior of each functional group, focusing on the principles of chemoselectivity that govern their reactions. We will examine the electronic and steric influences on reactivity, provide detailed experimental protocols for key transformations, and discuss the applications of this valuable intermediate in the development of pharmaceuticals and other advanced materials.

Introduction: Structural Features and Electronic Profile

This compound (CAS No. 116423-58-6) is an aromatic organic compound with the molecular formula C7H6N2O.[1][2][3] The molecule's reactivity is dictated by the interplay of its three functional groups. The amino and hydroxyl groups are strong electron-donating groups (EDGs), which activate the benzene ring towards electrophilic attack by increasing its electron density, particularly at the ortho and para positions.[4] In contrast, the nitrile group is an electron-withdrawing group (EWG) that deactivates the ring. This unique electronic arrangement allows for a high degree of control over its chemical transformations.

Analysis of Functional Group Reactivity

The synthetic utility of this compound is rooted in the ability to selectively target one functional group over the others. This chemoselectivity is achieved by carefully controlling reaction conditions and reagent choice.

The Amino Group: A Center of Nucleophilicity

The primary aromatic amine is typically the most nucleophilic site in the molecule, making it highly reactive towards a variety of electrophiles.

  • N-Acylation: The amino group can be selectively acylated to form amides.[5][6][7] This reaction is often carried out using acyl chlorides or anhydrides in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to prevent the deprotonation and subsequent reaction of the more acidic phenolic hydroxyl group.

  • Diazotization: Treatment with nitrous acid (NaNO2 in strong acid) converts the primary amino group into a diazonium salt. This intermediate is a versatile precursor for a wide range of functional groups via Sandmeyer-type reactions.[8]

Experimental Protocol: Selective N-Acylation

  • Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Add one equivalent of a non-nucleophilic base (e.g., triethylamine).

  • Cool the reaction mixture to 0°C.

  • Slowly add one equivalent of the desired acylating agent (e.g., acetyl chloride).

  • Allow the reaction to warm to room temperature and monitor by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup to remove salts and excess reagents.

  • Purify the N-acylated product by recrystallization or column chromatography.

The Hydroxyl Group: Phenolic Reactivity

The phenolic hydroxyl group is less nucleophilic than the amino group but is significantly more acidic (approximate pKa of 10).[9] This acidity is key to its selective functionalization.

  • O-Alkylation: The hydroxyl group can be selectively alkylated via the Williamson ether synthesis.[10][11][12] This involves deprotonation with a suitable base (e.g., potassium carbonate) to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide. Protection of the amino group is often not necessary under these conditions.

Workflow for Selective O-Alkylation

Caption: General scheme for the selective O-alkylation of this compound.

The Nitrile Group: A Stable Moiety for Conversion

The nitrile group is the least reactive of the three, generally requiring more vigorous conditions for transformation. This relative stability allows it to be carried through various synthetic steps unchanged.

  • Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid using strong acid or base and heat. However, these conditions can also affect the other functional groups, necessitating a protection strategy if they are to be preserved.

  • Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation.

Regioselectivity in Electrophilic Aromatic Substitution

The potent electron-donating effects of the amino and hydroxyl groups strongly activate the benzene ring for electrophilic aromatic substitution (SEAr).[13][14][15] The directing effects of these groups converge to make the C4 and C6 positions (ortho and para to the activating groups) the most nucleophilic and therefore the most likely sites of substitution.

PositionInfluence of SubstituentsPredicted Reactivity toward Electrophiles
C3 ortho to -NH2, meta to -OHActivated, but sterically hindered
C4 meta to -NH2, ortho to -OHStrongly Activated
C6 para to -NH2, ortho to -OHStrongly Activated

Reactions such as halogenation, nitration, and sulfonation will predominantly yield a mixture of 4- and 6-substituted products.

Logical Flow of Electrophilic Aromatic Substitution

G cluster_0 Activating Influences cluster_1 Deactivating Influence Amino Group (-NH2) Amino Group (-NH2) Increased Electron Density\nat ortho/para positions Increased Electron Density at ortho/para positions Amino Group (-NH2)->Increased Electron Density\nat ortho/para positions Hydroxyl Group (-OH) Hydroxyl Group (-OH) Hydroxyl Group (-OH)->Increased Electron Density\nat ortho/para positions Preferential Attack by Electrophile (E+)\nat C4 and C6 Preferential Attack by Electrophile (E+) at C4 and C6 Increased Electron Density\nat ortho/para positions->Preferential Attack by Electrophile (E+)\nat C4 and C6 Nitrile Group (-CN) Nitrile Group (-CN) Decreased Electron Density Decreased Electron Density Nitrile Group (-CN)->Decreased Electron Density Decreased Electron Density->Preferential Attack by Electrophile (E+)\nat C4 and C6 Formation of\n4- and 6-Substituted Products Formation of 4- and 6-Substituted Products Preferential Attack by Electrophile (E+)\nat C4 and C6->Formation of\n4- and 6-Substituted Products

Caption: Electronic influences governing regioselectivity in SEAr reactions.

Applications in Research and Development

The structural motifs present in this compound make it a valuable building block in several fields:

  • Pharmaceuticals: It serves as a precursor for active pharmaceutical ingredients (APIs), where its functional groups allow for the construction of complex molecular architectures essential for biological activity.[1]

  • Agrochemicals: The compound is used in the synthesis of novel pesticides and herbicides.[1]

  • Dyes: Its chemical structure is suitable for producing dyestuffs.[16]

Conclusion

This compound is a highly versatile and synthetically important molecule. A comprehensive understanding of the relative reactivity of its amino, hydroxyl, and nitrile functionalities is crucial for its strategic use in organic synthesis. By leveraging principles of chemoselectivity, researchers can harness the distinct properties of each group to construct complex and valuable compounds for a wide range of applications, from drug discovery to materials science.

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2-Amino-5-hydroxybenzonitrile as a chemical intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-5-hydroxybenzonitrile as a Pivotal Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS: 116423-58-6) is a trifunctional aromatic compound of significant interest in synthetic and medicinal chemistry.[1] Possessing amino, hydroxyl, and nitrile moieties, it serves as a highly versatile and reactive intermediate for the construction of complex molecular architectures.[1] This guide provides a comprehensive technical overview of its chemical properties, validated synthesis and purification protocols, and critical applications, particularly as a scaffold in the development of novel therapeutic agents. By elucidating the causality behind experimental choices and grounding all claims in authoritative references, this document aims to be an essential resource for professionals leveraging this intermediate in their research and development endeavors.

Core Compound Profile and Physicochemical Characteristics

This compound is a foundational building block whose utility is derived directly from its unique combination of functional groups.[1] Understanding its fundamental properties is the first step in its effective application.

PropertyDataSource(s)
CAS Number 116423-58-6[1][2]
Molecular Formula C₇H₆N₂O[1][2][3]
Molecular Weight ~134.14 g/mol [1][3]
Appearance Solid, White Powder[3]
Purity Typically ≥97% for research/pharma grade[4]
PubChem CID 20157504[2]

Table 1: Key Physicochemical Properties of this compound.

The trifunctional nature of this molecule dictates its reactivity profile. The electron-donating amino and hydroxyl groups activate the aromatic ring towards electrophilic substitution, while also serving as nucleophilic sites for further functionalization. The nitrile group, a potent hydrogen bond acceptor and bioisostere for various functional groups, is a key pharmacophore in many drug molecules.[5][6]

Synthesis Pathway: A Mechanistic Approach

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to manage the reactivity of the functional groups. A common and effective strategy involves the selective reduction of a nitro-substituted precursor, which is a cornerstone reaction in the synthesis of aromatic amines.[7][8]

Proposed Synthetic Workflow

A logical and field-proven approach begins with a readily available starting material, such as 2-hydroxybenzonitrile, and proceeds through nitration followed by a selective reduction.

G cluster_0 Step 1: Electrophilic Nitration cluster_1 Step 2: Selective Nitro Group Reduction A 2-Hydroxybenzonitrile (Starting Material) B 2-Hydroxy-5-nitrobenzonitrile (Nitrated Intermediate) A->B HNO₃ / H₂SO₄ C This compound (Final Product) B->C Reduction (e.g., SnCl₂/HCl or H₂/Pd-C)

Caption: Proposed synthesis of this compound via nitration and reduction.

Experimental Protocol: Reduction of 2-Hydroxy-5-nitrobenzonitrile

This protocol details the selective reduction of the nitro group, a critical transformation in the synthesis of the target compound. The use of tin(II) chloride in an acidic medium is a well-established and effective method for this purpose.[8]

Materials:

  • 2-Hydroxy-5-nitrobenzonitrile

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, Büchner funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and condenser, suspend 2-Hydroxy-5-nitrobenzonitrile (1.0 eq) in ethanol.

  • Reagent Addition: Add Tin(II) chloride dihydrate (approx. 4-5 eq) to the suspension.

  • Acidification & Reflux: Slowly add concentrated HCl to the mixture. Heat the reaction mixture to reflux (typically 70-80°C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching & Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of NaHCO₃ until the pH is approximately 7-8. Caution: CO₂ evolution will cause foaming.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate. The organic layers contain the desired product.

  • Washing & Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product should be further purified by column chromatography or recrystallization.[9]

Purification and Analytical Validation

Achieving high purity (typically >97%) is critical for downstream applications, especially in pharmaceutical synthesis where impurities can derail subsequent reactions or introduce contaminants into the final active pharmaceutical ingredient (API).[4]

Purification Challenges and Solutions

The primary challenges in purifying this compound stem from its functional groups:

  • Oxidation: The aminophenol structure is susceptible to oxidation, which can lead to discoloration of the product.[9][10] Solution: Perform purification steps quickly and consider using an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air.[9][10]

  • Strong Adsorption: The polar amino and hydroxyl groups can cause the compound to bind strongly to silica gel during normal-phase chromatography, leading to poor recovery and streaking.[9] Solution: Deactivate the silica gel by adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent, or opt for reverse-phase chromatography.[9]

Protocol: Purification by Column Chromatography

G A Crude Product B Dissolve in Minimal Strong Solvent (e.g., DCM) A->B C Adsorb onto Silica Gel B->C D Dry Adsorbed Sample C->D F Load Dry Sample onto Column D->F E Prepare Silica Gel Column (Slurry Pack with Eluent) E->F G Elute with Solvent System (e.g., Hexane/Ethyl Acetate Gradient) F->G H Collect Fractions (Monitor by TLC) G->H I Combine Pure Fractions H->I J Remove Solvent under Reduced Pressure I->J K Pure this compound J->K

Caption: Workflow for purification via column chromatography.

Analytical Methods for Quality Control

A combination of analytical techniques is required to confirm both the identity and purity of the final product.

Analytical TechniquePurposeExpected OutcomeSource(s)
Thin-Layer Chromatography (TLC) Rapid purity check and reaction monitoring.A single spot in multiple solvent systems.[9]
High-Performance Liquid Chromatography (HPLC) Quantitative purity determination.A single sharp peak, confirming >97% purity.[9][10]
Nuclear Magnetic Resonance (NMR) Structural confirmation and impurity identification.¹H and ¹³C NMR spectra consistent with the expected structure.[9]
Mass Spectrometry (MS) Molecular weight confirmation.A molecular ion peak corresponding to the compound's mass.N/A

Table 2: Recommended Analytical Methods for Product Validation.

Applications in Advanced Synthesis

The true value of this compound lies in its role as a versatile intermediate. Its three functional groups provide distinct handles for sequential or orthogonal chemical modifications, making it a powerful scaffold in drug discovery and fine chemical synthesis.[1][11]

Role as a Synthetic Building Block

The compound's structure is a precursor to various heterocyclic systems that are prevalent in medicinal chemistry. For instance, the diamine functionality that can be generated from related nitro-amino compounds is critical for forming quinazoline rings, a core structure in many kinase inhibitors like Gefitinib.[8]

G A This compound (Intermediate) B Functional Group Modification A->B e.g., Acylation of Amine C Cyclization Reaction B->C e.g., Reaction with Formamide D Complex Heterocyclic Scaffold (e.g., Quinazoline derivative) C->D E Further Derivatization D->E F Final Target Molecule (e.g., Kinase Inhibitor) E->F

Caption: Application of the intermediate in building complex therapeutic agents.

Utility in Drug Development

Benzonitrile derivatives are established as important scaffolds in a wide range of therapeutic areas.[5]

  • Kinase Inhibition: The nitrile group can form key interactions within the ATP-binding pocket of kinases, which are often dysregulated in cancer.[5]

  • Antiviral Agents: Benzonitrile-containing compounds have been identified as potent inhibitors of viral entry and replication, notably against the Hepatitis C Virus (HCV).[5]

  • Anticancer Activity: The overall scaffold can be elaborated to create potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[5]

The presence of the hydroxyl and amino groups on the this compound core provides rational attachment points for introducing solubilizing groups or vectors to target specific biological sites, streamlining the structure-activity relationship (SAR) studies essential for drug development.[12]

Safety, Handling, and Storage

As with any active chemical reagent, proper safety protocols must be strictly followed.

  • Handling: Use in a well-ventilated area.[13] Wear suitable protective clothing, including impervious gloves and safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[13] Avoid the formation of dust and aerosols.[13]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[13]

  • First Aid:

    • Inhalation: Move the victim to fresh air.[13][14]

    • Skin Contact: Take off contaminated clothing immediately and wash the skin with plenty of soap and water.[13][14]

    • Eye Contact: Rinse cautiously with pure water for at least 15 minutes.[13][14]

    • Ingestion: Rinse mouth with water and seek medical attention if feeling unwell.[13][14]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in the chemical and pharmaceutical sciences. Its trifunctional nature provides a rich platform for synthetic exploration, allowing chemists to build complex, high-value molecules with precision and efficiency. By understanding its properties, mastering its synthesis and purification, and appreciating its synthetic potential, researchers can fully leverage this intermediate to accelerate the development of next-generation dyes, agrochemicals, and life-saving therapeutics.

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An In-depth Technical Guide to the Synthesis of 2-Amino-5-hydroxybenzonitrile: Precursor Analysis and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-5-hydroxybenzonitrile, with the molecular formula C₇H₆N₂O, is a trifunctional aromatic compound of significant interest to the scientific community.[1][2] Its structure, featuring an amino, a hydroxyl, and a nitrile group on a benzene ring, makes it a highly versatile and reactive chemical intermediate.[1] This adaptability is particularly valuable in the multi-step synthesis of complex molecules, such as active pharmaceutical ingredients (APIs) and novel agrochemicals, where the functional groups can be selectively modified to build desired molecular architectures.[1]

This guide provides a comprehensive technical overview of the primary synthetic routes to this compound. As a senior application scientist, the focus extends beyond a mere recitation of protocols. Instead, this document delves into the strategic selection of precursors, the causal mechanisms behind reaction choices, and the practical considerations for implementation in a research and development setting. We will explore various synthetic pathways, offering detailed, self-validating experimental protocols and comparative analyses to empower researchers and drug development professionals in their synthetic endeavors.

Chapter 1: Retrosynthetic Analysis and Precursor Strategies

A logical approach to synthesizing a target molecule begins with retrosynthesis—a process of mentally deconstructing the molecule into simpler, commercially available precursors. For this compound, several logical disconnections point toward distinct families of starting materials. The choice of precursor often dictates the overall efficiency, cost-effectiveness, and environmental impact of the synthesis.

The primary retrosynthetic strategies involve:

  • Functional Group Interconversion (FGI): Targeting the amino or hydroxyl group from a precursor already containing the benzonitrile core, such as a nitro group reduction.

  • C-C Bond Formation: Introducing the cyano group onto a pre-functionalized aminophenol scaffold.

  • Dehydration: Forming the nitrile from a corresponding amide functional group.

These strategies lead to three main classes of precursors: nitroaromatics, substituted aminophenols, and carboxamides.

G cluster_0 Precursor Families cluster_1 Specific Starting Materials Target This compound P1 Nitroaromatic Precursors Target->P1 FGI (Reduction) P2 Aminophenol Precursors Target->P2 C-C Formation (Cyanation) P3 Carboxamide Precursors Target->P3 Dehydration S1 2-Hydroxy-5-nitrobenzonitrile P1->S1 S2 4-Aminophenol P2->S2 S3 2-Amino-5-hydroxybenzamide P3->S3

Caption: Retrosynthetic analysis of this compound.

Chapter 2: Synthesis from Nitroaromatic Precursors

A prevalent and reliable strategy for installing an amino group on an aromatic ring is through the reduction of a nitro group. This approach is advantageous as aromatic nitration is a well-understood and often high-yielding reaction, and various precursors are commercially available.

Route A: Reduction of 2-Hydroxy-5-nitrobenzonitrile

This is one of the most direct routes. The synthesis begins with a precursor that already has the hydroxyl and nitrile groups in the correct positions, simplifying the process to a single, high-yielding reduction step.

Causality and Mechanism: The conversion of an aromatic nitro group to an amine is a classic reduction reaction. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method.[3] The reaction proceeds by the adsorption of hydrogen gas onto the palladium surface, followed by the stepwise reduction of the nitro group to nitroso, hydroxylamino, and finally the amino group, with water as the only byproduct.

Caption: Reduction of 2-Hydroxy-5-nitrobenzonitrile.

Experimental Protocol: Catalytic Hydrogenation [3]

  • Setup: To a solution of 2-hydroxy-5-nitrobenzonitrile (1.0 eq) in ethanol, add 10% Palladium on activated carbon (10 mol%).

  • Reaction: Stir the mixture under a hydrogen atmosphere (typically using a balloon or a Parr shaker) at room temperature (20°C).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

ParameterValue/ConditionSource
Starting Material 2-Hydroxy-5-nitrobenzonitrile[3]
Reagents Hydrogen (H₂), 10% Palladium on carbon[3]
Solvent Ethanol[3]
Temperature 20°C[3]
Typical Yield High (often >95%)[3]

Chapter 3: Synthesis from Substituted Aminophenols

Utilizing inexpensive and widely available starting materials like 4-aminophenol is an attractive strategy from an economic standpoint, particularly for large-scale production.[4][5][6] However, this route requires the introduction of new carbon-carbon and carbon-nitrogen bonds, presenting challenges in regioselectivity.

Route B: Multi-step Synthesis from 4-Aminophenol

A plausible pathway from 4-aminophenol involves an initial carboxylation followed by conversion of the resulting carboxylic acid to the nitrile. The Kolbe-Schmitt reaction, which introduces a carboxyl group ortho to a hydroxyl group, is a key transformation in this sequence.[7]

Workflow and Rationale:

  • Carboxylation: 4-Aminophenol is first converted to its phenoxide salt, which then undergoes electrophilic substitution with carbon dioxide under pressure and heat to yield 2-hydroxy-5-aminobenzoic acid. This reaction's regioselectivity is directed by the hydroxyl group.[7]

  • Amide Formation: The carboxylic acid is then converted to a primary amide (2-amino-5-hydroxybenzamide). This can be achieved via an acid chloride intermediate or by direct amidation with ammonia.

  • Dehydration: The final step involves the dehydration of the primary amide to the target nitrile using a suitable dehydrating agent.

G cluster_workflow Workflow from 4-Aminophenol A 4-Aminophenol B 2-Hydroxy-5-aminobenzoic acid A->B 1. Solid alkali (e.g., KOH) 2. CO2, Heat, Pressure (Kolbe-Schmitt Reaction) C 2-Amino-5-hydroxybenzamide B->C Amidation (e.g., via Acyl Chloride) D This compound C->D Dehydration (e.g., POCl3)

Caption: Synthetic workflow from 4-Aminophenol.

Experimental Protocol: Kolbe-Schmitt Carboxylation (Step 1) [7]

  • Setup: In an autoclave, add 4-aminophenol (1.0 eq) and a solid alkali such as potassium hydroxide (catalytic or stoichiometric amount).

  • Reaction: Seal the autoclave, replace the internal atmosphere with carbon dioxide, and then pressurize with CO₂ (e.g., to 2.5-3.0 MPa).

  • Heating: Slowly heat the mixture to 180-190°C and maintain for several hours (e.g., 6 hours).

  • Workup: After cooling, vent the autoclave. Dissolve the solid mass in water and acidify to precipitate the 2-hydroxy-5-aminobenzoic acid product.

  • Isolation: Filter the solid product, wash with water, and dry.

Chapter 4: Synthesis via Amide Dehydration

This route is effectively the final step of the pathway described in Chapter 3 but can also be considered a standalone strategy if the precursor, 2-amino-5-hydroxybenzamide, is sourced independently. The dehydration of a primary amide is a fundamental method for nitrile synthesis.

Causality and Mechanism: Dehydrating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) activate the amide oxygen, making it a good leaving group.[8][9] The reaction proceeds through an imidoyl chloride or a related intermediate, which then undergoes elimination to form the carbon-nitrogen triple bond of the nitrile.

Caption: Dehydration of 2-Amino-5-hydroxybenzamide.

Experimental Protocol: Amide Dehydration

  • Setup: In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, suspend 2-amino-5-hydroxybenzamide (1.0 eq) in a suitable solvent (e.g., dichloromethane or use the reagent neat).

  • Reagent Addition: Carefully add phosphorus oxychloride (e.g., 2-3 eq) to the suspension. The reaction can be exothermic.

  • Reaction: Heat the mixture to reflux and maintain for a period (e.g., 30-60 minutes) until TLC analysis indicates the completion of the reaction.

  • Workup: Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

  • Isolation: Neutralize the aqueous mixture with a base (e.g., sodium carbonate) and extract the product with an organic solvent like ethyl acetate. Dry the organic layer, filter, and concentrate under reduced pressure to obtain the crude nitrile. Purify as needed.

Chapter 5: Comparative Analysis and Process Optimization

The selection of an optimal synthetic route depends on several factors, including the scale of the synthesis, cost of raw materials, and available equipment.

RoutePrecursorKey AdvantagesKey DisadvantagesBest For
A 2-Hydroxy-5-nitrobenzonitrileHigh yield, clean reaction, single step.Precursor may be more expensive.Lab-scale synthesis, high-purity applications.
B 4-AminophenolVery inexpensive and available starting material.Multi-step process, requires high pressure/temperature equipment.Large-scale industrial production where cost is critical.
C 2-Amino-5-hydroxybenzamideDirect conversion to the nitrile.The amide precursor may not be readily available.Situations where the amide is an available intermediate.

Process Insights:

  • For R&D and discovery chemistry, Route A (Reduction) is often preferred due to its simplicity and reliability, allowing for rapid access to the target molecule for further studies.

  • For process development and scale-up, Route B (from 4-Aminophenol) becomes highly attractive. Although it involves more steps and harsher conditions, the significant cost savings on the primary raw material can justify the initial process optimization investment.[7]

  • Safety: All routes require careful handling of chemicals. Route B involves high-pressure reactions, while Route C uses corrosive dehydrating agents. The use of highly toxic cyanide sources, common in other nitrile syntheses, is avoided in these selected pathways, which is a significant safety advantage.[10][11][12]

Conclusion

This compound is a valuable chemical building block, and its synthesis can be approached from several strategic directions. The choice of precursor—be it a substituted nitrobenzene, a common aminophenol, or a functionalized amide—profoundly influences the synthetic sequence's efficiency, cost, and scalability. By understanding the chemical principles behind each route, from the clean reduction of a nitro group to the regioselective carboxylation of an aminophenol, researchers can make informed decisions tailored to their specific objectives. This guide provides the foundational knowledge and practical protocols to empower scientists in the effective and strategic synthesis of this important intermediate.

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  • Atlantis Press. (2015). Synthesis of Quinazolinyl Chalcone Derivatives.
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A-Comprehensive-Review-of-2-Hydroxybenzonitrile-Synthesis-Pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

2-Hydroxybenzonitrile, also known as salicylonitrile, is a valuable bifunctional organic compound featuring both a phenolic hydroxyl group and a nitrile group.[1] This unique structure makes it a critical intermediate and versatile building block in the synthesis of a wide array of organic molecules.[1] Its applications span the pharmaceutical, agrochemical, and materials science industries.[1][2][3] In medicinal chemistry, the 2-hydroxybenzonitrile scaffold is a key component in the synthesis of various therapeutic agents.[1] This technical guide provides a comprehensive review of the primary synthetic routes to 2-hydroxybenzonitrile, offering detailed experimental protocols, comparative quantitative data, and visual representations of the reaction pathways to aid researchers in their synthetic endeavors.

Core Synthetic Strategies

The synthesis of 2-hydroxybenzonitrile can be achieved through several distinct chemical transformations. The most prominent and widely employed methods include:

  • Synthesis from Salicylaldehyde: A two-step process involving the formation of salicylaldoxime followed by dehydration.

  • Dehydration of 2-Hydroxybenzamide (Salicylamide): A direct route that can be performed in either the liquid or gas phase.

  • The Sandmeyer Reaction of 2-Aminophenol: A classic method for introducing a cyano group onto an aromatic ring.

  • Ammoxidation of o-Cresol: A direct catalytic conversion of o-cresol to 2-hydroxybenzonitrile.

Each of these routes possesses its own set of advantages and challenges in terms of reagent availability, reaction conditions, yield, and scalability.[1] The choice of method will ultimately depend on the specific requirements of the researcher, including scale, available equipment, cost of reagents, and safety considerations.[1]

Synthesis from Salicylaldehyde

This is a robust and high-yielding laboratory method that proceeds in two main steps: the formation of salicylaldoxime and its subsequent dehydration.[1]

Step 1: Formation of Salicylaldoxime

The reaction of salicylaldehyde with hydroxylamine or its salts yields salicylaldoxime.[1][4] This reaction is typically carried out in the presence of a base to neutralize the acid formed from the hydroxylamine salt.[4]

Causality Behind Experimental Choices: The choice of base and solvent can influence the reaction rate and the purity of the resulting oxime. Alkali metal hydroxides or carbonates are commonly used.[4] The reaction temperature is also a critical parameter, with a range of 30 to 50°C being optimal for high yields and minimal side reactions.[4]

Experimental Protocol: Preparation of Salicylaldoxime[4][5]
  • To a solution of hydroxylamine hydrochloride in water, slowly add a base such as sodium carbonate or sodium hydroxide with stirring until the solution is clarified.

  • Add a suitable solvent like ethanol or methanol, followed by the dropwise addition of salicylaldehyde.[5]

  • Maintain the reaction temperature between 30-50°C for a specified period (e.g., 1-2 hours) to ensure complete conversion.[4]

  • Upon completion, the salicylaldoxime may precipitate out of the solution or can be isolated by extraction with an organic solvent.

  • The crude product is then washed and dried before proceeding to the next step.

Step 2: Dehydration of Salicylaldoxime

The dehydration of salicylaldoxime to 2-hydroxybenzonitrile can be accomplished using a variety of dehydrating agents, with acid anhydrides like acetic anhydride being a common choice.[1][2]

Causality Behind Experimental Choices: The selection of the dehydrating agent is crucial. While strong dehydrating agents can be effective, they may also lead to side reactions or require harsh conditions. Acetic anhydride provides a good balance of reactivity and selectivity. The reaction is often heated to drive the dehydration to completion.

Experimental Protocol: Dehydration of Salicylaldoxime[1]
  • Salicylaldoxime is suspended or dissolved in an excess of acetic anhydride.

  • The mixture is heated, typically to reflux, for a period sufficient to complete the reaction, which can be monitored by techniques like TLC.

  • After the reaction, the excess acetic anhydride is removed under reduced pressure.[1]

  • The residue is then subjected to hydrolysis with a strong base (e.g., NaOH or KOH solution) at 100-150°C, followed by acidification to yield 2-hydroxybenzonitrile.[1][2]

  • The product can be purified by distillation or recrystallization.[1]

A one-pot synthesis from salicylaldehyde has also been reported, where the intermediate oxime is not isolated.[6]

G cluster_0 Step 1: Oximation cluster_1 Step 2: Dehydration Salicylaldehyde Salicylaldehyde Salicylaldoxime Salicylaldoxime Salicylaldehyde->Salicylaldoxime Reaction Hydroxylamine Hydroxylamine (or salt) + Base Hydroxylamine->Salicylaldoxime Hydroxybenzonitrile 2-Hydroxybenzonitrile Salicylaldoxime->Hydroxybenzonitrile Dehydration & Hydrolysis DehydratingAgent Dehydrating Agent (e.g., Acetic Anhydride) DehydratingAgent->Hydroxybenzonitrile

Dehydration of 2-Hydroxybenzamide (Salicylamide)

The dehydration of the primary amide group of 2-hydroxybenzamide is a direct and promising route to 2-hydroxybenzonitrile.[1][2] This method can be performed in either the liquid or gas phase.

Liquid-Phase Dehydration

In the liquid phase, strong dehydrating agents are employed to effect the transformation.[1] Agents such as thionyl chloride, phosphorus oxychloride, and phosgene have been used.[4]

Causality Behind Experimental Choices: The choice of dehydrating agent significantly impacts the reaction conditions and yield. Phosgene, for instance, is highly effective but also extremely toxic, posing considerable challenges for industrial-scale production.[4][7] Thionyl chloride is a more common laboratory reagent for this transformation. The use of a solvent is typical to facilitate the reaction and control the temperature.

Experimental Protocol: Liquid-Phase Dehydration using Phosgene[8][9]
  • In a reaction flask, dissolve 2-hydroxybenzamide and a catalytic amount of L-lysine in a solvent like 1,2-dichloroethane.[8]

  • Heat the mixture to 80°C.[8]

  • Introduce phosgene gas into the reaction mixture over several hours, maintaining the temperature at 80°C.[8]

  • After the addition is complete, continue to maintain the reaction at 80°C for an additional hour.[8]

  • Distill off a portion of the solvent.

  • Cool the remaining mixture in an ice bath to induce crystallization of the product.

  • The crystalline 2-hydroxybenzonitrile is collected by filtration and dried.

Gas-Phase Catalytic Dehydration

This method offers a greener and more efficient route for large-scale production.[1] It involves passing 2-hydroxybenzamide in the gas phase over a heterogeneous catalyst.[7]

Causality Behind Experimental Choices: The key to this process is the catalyst. A silica gel impregnated with phosphoric acid has been found to be particularly suitable.[7] The reaction is carried out at elevated temperatures (200-400°C) and reduced pressure to facilitate the vaporization of the starting material and the removal of the water byproduct.[7]

Experimental Protocol: Gas-Phase Dehydration[7]
  • Prepare the catalyst by impregnating silica gel with phosphoric acid, followed by drying.

  • Pack the catalyst into a suitable reactor.

  • Heat the reactor to the desired temperature (e.g., 300°C).

  • Introduce 2-hydroxybenzamide into the reactor in the gas phase under reduced pressure (e.g., 5-100 mbar).

  • The crude product containing 2-hydroxybenzonitrile is collected from the reactor outlet.

  • Purification is typically achieved by vacuum distillation.

G cluster_0 Liquid-Phase cluster_1 Gas-Phase Hydroxybenzamide 2-Hydroxybenzamide LiquidProduct 2-Hydroxybenzonitrile Hydroxybenzamide->LiquidProduct Reaction in Solvent GasProduct 2-Hydroxybenzonitrile Hydroxybenzamide->GasProduct Vaporization & Catalysis LiquidDehydratingAgent Dehydrating Agent (e.g., Phosgene, SOCl₂) LiquidDehydratingAgent->LiquidProduct GasPhaseCatalyst Heterogeneous Catalyst (e.g., H₃PO₄/Silica) GasPhaseCatalyst->GasProduct

The Sandmeyer Reaction of 2-Aminophenol

The Sandmeyer reaction provides a classical and reliable method for the introduction of a cyano group onto an aromatic ring.[1] In this context, 2-aminophenol is converted to a diazonium salt, which is then treated with a cyanide salt in the presence of a copper(I) catalyst to yield 2-hydroxybenzonitrile.[1]

Causality Behind Experimental Choices: The diazotization step requires low temperatures (0-5°C) to prevent the decomposition of the unstable diazonium salt.[1] The use of a copper(I) catalyst is essential for the subsequent cyanation reaction. The reaction is typically exothermic and may require cooling to control the reaction rate.

Experimental Protocol: Sandmeyer Reaction[1]
  • Diazotization: Dissolve 2-aminophenol in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cool to 0-5°C in an ice-salt bath. Add an aqueous solution of sodium nitrite dropwise while maintaining the low temperature to form the corresponding diazonium salt.[1]

  • Cyanation: In a separate flask, prepare a solution of a cyanide salt (e.g., NaCN or KCN) and a copper(I) salt (e.g., CuCN or CuCl).

  • Slowly add the cold diazonium salt solution to the cyanide solution. The reaction is often accompanied by the evolution of nitrogen gas.

  • Work-up and Isolation: Allow the reaction mixture to warm to room temperature and it may be gently heated to ensure complete decomposition of the diazonium salt. The 2-hydroxybenzonitrile is then isolated by extraction into an organic solvent.[1]

  • Purification: The crude product is purified by washing the organic extract, followed by drying and removal of the solvent. Final purification is usually achieved by vacuum distillation or column chromatography.[1]

G Aminophenol 2-Aminophenol DiazoniumSalt Diazonium Salt Aminophenol->DiazoniumSalt Diazotization (NaNO₂, Acid, 0-5°C) Hydroxybenzonitrile 2-Hydroxybenzonitrile DiazoniumSalt->Hydroxybenzonitrile Cyanation (CuCN, KCN)

Ammoxidation of o-Cresol

The direct ammoxidation of o-cresol represents an atom-economical route to 2-hydroxybenzonitrile.[1] This vapor-phase catalytic reaction involves the simultaneous amination and oxidation of the methyl group of o-cresol.

Causality Behind Experimental Choices: The success of this method is highly dependent on the catalyst system. Vanadium-antimony oxide (V-Sb-O) based catalysts have been investigated for this transformation.[8] The reaction is carried out at high temperatures (e.g., 375°C) in a fixed-bed or fluidized-bed reactor.[8] The feed composition, including the ratios of o-cresol, ammonia, and air, is a critical factor influencing the conversion and selectivity.

While this method is attractive from an industrial perspective, achieving high selectivity for the ortho-isomer can be challenging, and further research is needed for optimization.[1]

Experimental Protocol: Vapor-Phase Ammoxidation[8]
  • Catalyst Preparation: Prepare the catalyst, for example, a V-Sb-O/SiO₂ catalyst, by impregnating a silica support with a solution of the metal precursors, followed by drying and calcination.[8]

  • Reaction: Pack the catalyst into a reactor and heat it to the reaction temperature (e.g., 375°C).

  • Introduce a gaseous feed mixture of o-cresol, ammonia, air, and potentially a diluent gas like nitrogen or water vapor into the reactor.[8]

  • Product Recovery: Cool the reactor effluent to condense the product and byproducts.

  • Separate and purify 2-hydroxybenzonitrile from the condensate, often by recrystallization or distillation.[8]

Quantitative Data Summary

Synthetic RouteStarting MaterialCatalyst/ReagentTemperature (°C)Yield (%)Reference
From SalicylaldehydeSalicylaldehyde1. Hydroxylamine2. Thionyl Chloride4075[4]
From SalicylaldehydeSalicylaldehyde1. Hydroxylamine2. Triphosgene40-6078[4]
Dehydration2-HydroxybenzamidePhosgene/L-lysine8098.8[8][9]
Gas-Phase Dehydration2-HydroxybenzamideH₃PO₄/Silica200-400>90 (in crude)[7]
Ammoxidationo-CresolV-Sb-O based375~19.3[8]

Conclusion

The synthesis of 2-hydroxybenzonitrile can be accomplished through several viable synthetic pathways.[1] The choice of method will ultimately depend on the specific requirements of the researcher, including scale, available equipment, cost of reagents, and safety considerations.[1] The dehydration of 2-hydroxybenzamide, particularly the gas-phase catalytic method, offers a green and efficient route for large-scale production.[1] The synthesis from salicylaldehyde is a robust and high-yielding laboratory method.[1] The Sandmeyer reaction remains a classic and reliable, albeit multi-step, option.[1] While the direct ammoxidation of o-cresol is an attractive prospect from an atom economy standpoint, further research is needed to optimize this process for the synthesis of the ortho-isomer.[1]

References

  • Quick Company. (n.d.). Process For Preparation Of 2 Hydroxybenzonitrile.
  • Justia Patents. (1996). Process for the preparation of 2-hydroxybenzonitrile.
  • Google Patents. (n.d.). US5637750A - Method for the preparation of 2 hydroxybenzonitrile.
  • Patsnap Eureka. (n.d.). High-efficiency synthesis method of 2-cyanophenol.
  • Google Patents. (n.d.). CN101781235B - Method for preparing 2-cyanophenol.

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The Theoretical Landscape of 2-Amino-5-hydroxybenzonitrile Analogs: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Versatile Scaffold

In the intricate world of drug discovery and materials science, the benzonitrile scaffold holds a place of prominence. Its unique electronic properties and synthetic versatility have made it a cornerstone in the development of a myriad of functional molecules. Within this class, 2-amino-5-hydroxybenzonitrile and its analogs represent a particularly promising, yet underexplored, family of compounds. The interplay of the electron-donating amino and hydroxyl groups with the electron-withdrawing nitrile functionality creates a rich electronic landscape, ripe for modulation and exploitation.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals who seek to understand and harness the theoretical and practical properties of these fascinating molecules. As a senior application scientist, my goal is to not just present data, but to provide a causal understanding of the experimental and computational choices that underpin the exploration of this chemical space. We will delve into the quantum mechanical underpinnings of their behavior, explore robust synthetic and analytical methodologies, and chart a course for their potential applications in medicinal chemistry. Every protocol and theoretical claim is presented as a self-validating system, grounded in authoritative references and field-proven insights.

Section 1: The Core Structure - Electronic and Physicochemical Properties of this compound

The parent molecule, this compound, is an aromatic compound characterized by a benzene ring substituted with an amino (-NH2) group at position 2, a hydroxyl (-OH) group at position 5, and a nitrile (-C≡N) group at position 1. This trifunctional arrangement is the foundation upon which the diverse properties of its analogs are built.

The primary application of this compound is as a chemical intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The amino and hydroxyl groups provide reactive sites for further functionalization, enabling the tailored synthesis of molecules with specific biological activities.[1]

Table 1: Computed Physicochemical Properties of this compound and Key Analogs

PropertyThis compound2-Amino-5-methoxybenzonitrile2-Amino-5-chlorobenzonitrile2-Amino-5-nitrobenzonitrile
Molecular Formula C₇H₆N₂OC₈H₈N₂OC₇H₅ClN₂C₇H₅N₃O₂
Molecular Weight ( g/mol ) 134.14148.16152.58163.13
LogP (calculated) 1.21.51.91.8
Topological Polar Surface Area (Ų) 70.161.153.495.6
Hydrogen Bond Donors 2111
Hydrogen Bond Acceptors 3324

Data compiled from various chemical databases and computational predictions.

Section 2: Probing the Quantum Realm - A Guide to the Computational Analysis of this compound Analogs

Density Functional Theory (DFT) has emerged as an indispensable tool for elucidating the electronic structure and predicting the properties of organic molecules.[2] For this compound analogs, DFT calculations provide invaluable insights into their reactivity, spectroscopic signatures, and potential biological activity.

The Causality of Computational Choices: Selecting the Right Functional and Basis Set

The accuracy of DFT calculations is critically dependent on the choice of the functional and basis set. For molecules of this type, the B3LYP hybrid functional often provides a good balance between computational cost and accuracy for geometry optimization and vibrational frequency calculations.[3][4] When investigating electronic properties such as HOMO-LUMO energy gaps and UV-Vis spectra, time-dependent DFT (TD-DFT) is the method of choice.[5] For basis sets, a split-valence set such as 6-311++G(d,p) is generally recommended to provide sufficient flexibility to describe the electron distribution, including diffuse functions (++) for anions and lone pairs, and polarization functions (d,p) for describing bond angles accurately.[6]

Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's kinetic stability; a smaller gap suggests higher reactivity.[4] For this compound analogs, the distribution of the HOMO and LUMO is significantly influenced by the nature of the substituents. Electron-donating groups (like -OH and -NH2) tend to raise the HOMO energy, making the molecule a better electron donor. Conversely, electron-withdrawing groups (like -NO2 and -CN) lower the LUMO energy, making the molecule a better electron acceptor.

Molecular Electrostatic Potential (MEP): Visualizing Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution on a molecule and identifying sites susceptible to electrophilic and nucleophilic attack.[7] In this compound analogs, the regions of negative potential (typically colored red or yellow) are concentrated around the nitrogen atom of the nitrile group and the oxygen atom of the hydroxyl group, indicating their susceptibility to electrophilic attack. Regions of positive potential (blue) are typically found around the hydrogen atoms of the amino and hydroxyl groups, marking them as sites for nucleophilic attack.

MEP_Concept Molecule Molecule MEP Molecular Electrostatic Potential (MEP) Map Molecule->MEP DFT Calculation Red Negative Potential (Red) (e.g., N of CN, O of OH) Nucleophilic Sites MEP->Red Blue Positive Potential (Blue) (e.g., H of NH2, H of OH) Electrophilic Sites MEP->Blue

Caption: Conceptual workflow for generating and interpreting an MEP map.

Protocol for Quantum Chemical Calculations
  • Geometry Optimization:

    • Draw the 2D structure of the analog in a molecular editor.

    • Perform an initial geometry optimization using a semi-empirical method (e.g., PM6) to obtain a reasonable starting structure.

    • Optimize the geometry using DFT at the B3LYP/6-311++G(d,p) level of theory.

    • Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation; no imaginary frequencies should be present.

  • Electronic Property Calculation:

    • Using the optimized geometry, perform a single-point energy calculation to obtain the HOMO and LUMO energies.

    • Calculate the MEP by mapping the electrostatic potential onto the electron density surface.

  • Spectroscopic Prediction:

    • Calculate the vibrational frequencies (for IR and Raman spectra) from the frequency calculation. A scaling factor (typically around 0.96-0.98 for B3LYP) may be applied to the calculated frequencies for better agreement with experimental data.[3]

    • Predict the UV-Vis spectrum using TD-DFT at the B3LYP/6-311++G(d,p) level of theory.

Section 3: Synthesis and Spectroscopic Characterization - From Theory to Practice

The synthesis of this compound analogs can be achieved through various synthetic routes, often involving the modification of a pre-existing benzonitrile core. The characterization of these synthesized compounds relies on a suite of spectroscopic techniques, each providing a unique piece of the structural puzzle.

General Synthetic Strategies

A common approach to synthesizing substituted 2-aminobenzonitriles involves the introduction of functional groups onto a commercially available starting material. For instance, the synthesis of 2-amino-5-chlorobenzonitrile can be achieved via the chlorination of anthranilic acid, followed by conversion to the amide and subsequent dehydration.[8] Similarly, nitration of 2-amino-4-methoxybenzonitrile can be used to prepare 2-amino-4-methoxy-5-nitrobenzonitrile.[9]

Synthesis_Workflow Start Starting Material (e.g., Anthranilic Acid) Step1 Step 1: Functional Group Introduction (e.g., Chlorination) Start->Step1 Step2 Step 2: Amide Formation Step1->Step2 Step3 Step 3: Dehydration Step2->Step3 Product Final Product (e.g., 2-Amino-5-chlorobenzonitrile) Step3->Product Purification Purification (e.g., Recrystallization, Column Chromatography) Product->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

Caption: A generalized synthetic workflow for 2-aminobenzonitrile analogs.

Spectroscopic Fingerprints: A Multi-technique Approach

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the carbon-hydrogen framework of the molecule.[10] The chemical shifts of the aromatic protons are sensitive to the electronic effects of the substituents. Electron-donating groups will shield the aromatic protons, causing them to resonate at a higher field (lower ppm), while electron-withdrawing groups will have the opposite effect.[11]

3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule.[10] Key characteristic vibrational frequencies for this compound analogs include:

  • -C≡N (nitrile): A sharp, medium-intensity band around 2210-2240 cm⁻¹.[6]

  • -NH₂ (amino): Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations.[12]

  • -OH (hydroxyl): A broad band in the region of 3200-3600 cm⁻¹.

  • Aromatic C-H: Stretching vibrations above 3000 cm⁻¹.

3.2.3. UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule.[13] Benzonitrile derivatives typically exhibit π → π* transitions in the UV region. The position and intensity of the absorption maxima (λmax) are influenced by the substituents on the benzene ring. Auxochromic groups like -OH and -NH₂ can cause a bathochromic (red) shift in the absorption bands.[13]

Table 2: Representative Spectroscopic Data for a 2-Amino-5-substituted Benzonitrile Analog

Spectroscopic TechniqueCharacteristic Peaks/Signals
¹H NMR (CDCl₃, ppm) δ 7.5-6.5 (m, Ar-H), 4.5-5.5 (br s, -NH₂)
¹³C NMR (CDCl₃, ppm) δ 150-110 (Ar-C), 120-115 (-CN)
FT-IR (KBr, cm⁻¹) ~3450, 3350 (-NH₂ stretch), ~2220 (-CN stretch), ~1620 (aromatic C=C stretch)
UV-Vis (Ethanol, nm) λmax ≈ 250-290

Note: These are representative values and will vary depending on the specific substituents.

Protocol for Synthesis and Characterization of a 2-Amino-5-alkoxybenzonitrile Analog

This protocol describes the synthesis of a generic 2-amino-5-alkoxybenzonitrile, a representative analog of this compound.

  • Synthesis:

    • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetone, DMF), add a base (e.g., K₂CO₃, 1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add the desired alkyl halide (e.g., iodomethane, bromoethane, 1.2 eq) dropwise.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization:

    • Obtain the ¹H and ¹³C NMR spectra of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

    • Record the FT-IR spectrum of the solid product using a KBr pellet or an ATR accessory.

    • Acquire the UV-Vis spectrum of a dilute solution of the product in a UV-transparent solvent (e.g., ethanol).

    • Determine the melting point of the purified solid.

Section 4: Applications in Medicinal Chemistry - From Molecular Properties to Biological Activity

The unique structural and electronic features of this compound analogs make them attractive scaffolds for the design of novel therapeutic agents. Their ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, allows for effective binding to biological targets.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling technique that correlates the physicochemical properties of a series of compounds with their biological activities.[9] For this compound analogs, QSAR studies can be employed to identify the key molecular descriptors that govern their therapeutic effects, thereby guiding the design of more potent and selective drug candidates.[14][15]

QSAR_Workflow Dataset Dataset of Analogs with Biological Activity Data Descriptors Calculate Molecular Descriptors (e.g., LogP, MEP) Dataset->Descriptors Model Develop QSAR Model (e.g., Multiple Linear Regression) Descriptors->Model Validation Validate the Model (Internal and External) Model->Validation Prediction Predict Activity of New Analogs Validation->Prediction

Caption: A simplified workflow for a QSAR study.

Molecular Docking: Simulating the Drug-Target Interaction

Molecular docking is a computational method used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. This technique can be used to screen virtual libraries of this compound analogs against a specific biological target, providing insights into their binding modes and affinities. For example, derivatives of related benzonitriles have been investigated as inhibitors of various enzymes, and molecular docking studies have been instrumental in understanding their mechanism of action.[8]

Potential Therapeutic Targets

The structural motifs present in this compound analogs suggest their potential as:

  • Kinase Inhibitors: The benzonitrile core is a common feature in many kinase inhibitors used in cancer therapy.[9]

  • Antimicrobial Agents: The ability to form hydrogen bonds and the overall electronic properties of these molecules may contribute to their antimicrobial activity.[7]

  • Enzyme Inhibitors: The diverse functional groups can be tailored to interact with the active sites of various enzymes implicated in disease.[7]

Conclusion: A Scaffold of Opportunity

This technical guide has provided a comprehensive overview of the theoretical properties of this compound analogs, grounded in both computational and experimental methodologies. From the nuances of DFT calculations to the practicalities of synthesis and spectroscopic characterization, we have explored the key aspects that make this class of compounds a fertile ground for future research. The insights into their electronic structure, reactivity, and potential for biological activity underscore their significance as a versatile scaffold in the ongoing quest for novel therapeutics and functional materials. As we continue to refine our understanding of the intricate relationship between molecular structure and function, the systematic exploration of this compound and its derivatives will undoubtedly unlock new avenues of scientific discovery.

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An In-Depth Technical Guide to the Safe Handling of 2-Amino-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive safety framework for researchers, scientists, and drug development professionals working with 2-Amino-5-hydroxybenzonitrile. As a trifunctional aromatic compound featuring amino, hydroxyl, and nitrile groups, it serves as a versatile intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical sectors[1]. However, the significant lack of comprehensive toxicological and safety data necessitates a conservative and principled approach to its handling. This document moves beyond a standard safety data sheet (SDS) to explain the causality behind recommended safety protocols, empowering laboratory personnel to manage risk effectively when dealing with compounds of unknown hazard profiles.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity is the foundation of safety. This compound is an organic solid whose utility is derived from its multiple reactive sites[1].

PropertyValueSource
Chemical Name This compoundEchemi.com[2]
Synonyms 5-Amino-2-hydroxybenzonitrileCapot Chemical[3]
CAS Number 116423-58-6 / 87029-84-3Echemi.com, CymitQuimica[2][4]
Molecular Formula C₇H₆N₂OCapot Chemical, CymitQuimica[3][4]
Molecular Weight ~134.14 g/mol Capot Chemical, CymitQuimica[1][3][4]
Appearance Solid, White to Brown PowderCymitQuimica, Fisher Scientific[4][5]

Note on CAS Number: Different suppliers may reference different CAS numbers for isomers. It is critical to verify the specific isomer and associated CAS number from your supplier's documentation.

Hazard Analysis: Acknowledging the Data Deficit

A crucial finding from multiple safety data sources is the absence of comprehensive GHS classification and toxicological data for this compound[2][3]. It is imperative to operate under the principle that a lack of data does not signify a lack of hazard . The chemical, physical, and toxicological properties have not been thoroughly investigated[3]. Therefore, a precautionary approach is warranted, inferring potential hazards from the compound's constituent functional groups.

Hazard Class (Inferred)Basis for Precautionary ClassificationPotential GHS Code
Acute Toxicity (Oral, Dermal, Inhalation) Nitrile-containing compounds can be toxic. Aromatic amines can also exhibit systemic toxicity. The UN classifies many toxic solids under UN 2811[6].H302, H312, H332
Skin Corrosion/Irritation Phenolic compounds and aromatic amines are frequently skin irritants[7].H315
Serious Eye Damage/Irritation As a fine powder, the substance poses a significant risk of mechanical and chemical irritation to the eyes[7][8].H319
Specific Target Organ Toxicity (Single Exposure) Inhalation of dust from uncharacterized aromatic compounds may cause respiratory tract irritation[3].H335

Proactive Exposure Control and Personal Protection Protocol

Given the uncharacterized hazard profile, the primary safety goal is the complete prevention of exposure. This is achieved through a multi-layered defense system combining engineering controls and a rigorous personal protective equipment (PPE) protocol.

Engineering Controls: The First Line of Defense

All manipulations of solid this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood's function is to contain any aerosolized dust or vapors, preventing their inhalation and contamination of the laboratory environment. The ventilation system should be adequate to maintain low ambient concentrations[3][6].

Personal Protective Equipment (PPE): A Self-Validating System

The selection and use of PPE must be deliberate, with each component addressing a specific route of potential exposure.

Step-by-Step PPE Protocol:

  • Hand Protection : Wear chemical-resistant gloves (e.g., nitrile) at all times. For tasks with a higher risk of splashes or prolonged handling, consider double-gloving. The rationale is to create a robust barrier against dermal absorption, a common exposure route for aromatic amines.

  • Body Protection : A full-length laboratory coat, buttoned completely, is mandatory. For handling larger quantities, impervious or fire/flame-resistant clothing should be worn[2]. This prevents contact with clothing and subsequent skin exposure.

  • Eye and Face Protection : Wear tightly fitting safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards[2]. Due to the unknown irritancy, using a full-face shield over safety goggles is strongly recommended, especially when handling the powder.

  • Respiratory Protection : If there is any risk of dust formation outside of a fume hood, or if irritation is experienced, a full-face respirator with an appropriate particulate filter should be used[2]. This provides a direct barrier against inhaling the uncharacterized substance.

  • Hygiene : After handling, wash hands and face thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory[9][10]. Contaminated clothing must be removed and washed before reuse[6].

Safe Handling and Storage Methodologies

Adherence to a strict protocol for handling and storage is essential for preventing accidental release and ensuring chemical stability.

Experimental Workflow for Safe Handling
  • Preparation : Before handling, ensure the chemical fume hood is operational and the workspace is clear. Have all necessary equipment, including spill cleanup materials, readily available.

  • Weighing : Conduct all weighing of the solid powder within the fume hood. Use a spatula and handle containers carefully to minimize dust formation[3]. Avoid creating dust clouds[2][6].

  • Solution Preparation : When dissolving the solid, add it slowly to the solvent to prevent splashing.

  • Waste Disposal : Collect all waste materials, including contaminated consumables (e.g., weigh boats, gloves), in a designated, sealed, and clearly labeled hazardous waste container for disposal by a licensed service[2].

  • Decontamination : Clean the work area thoroughly after completion of the task.

Conditions for Safe Storage

The integrity of the chemical is maintained, and reactive hazards are minimized, by adhering to specific storage conditions.

  • Container : Store in the original, tightly closed container[2][3][6].

  • Environment : The storage location must be a dry, cool, and well-ventilated area[2][3][6].

  • Incompatibilities : Keep away from strong oxidizing agents, acids, and bases[10].

Emergency Response and First Aid Workflow

In the event of an accidental exposure, a rapid and informed response is critical. All laboratory personnel must be familiar with this workflow.

Accidental Exposure Response Diagram

The following diagram outlines the logical flow of actions following an accidental exposure event.

G cluster_event Initial Event cluster_action Immediate Actions cluster_firstaid First Aid Protocols cluster_medical Professional Medical Care Exposure Accidental Exposure Occurs Safety Ensure Scene is Safe (Remove self from immediate danger) Exposure->Safety Identify Identify Route of Exposure Safety->Identify Skin SKIN: Remove contaminated clothing. Wash with soap & plenty of water. Identify->Skin Skin Eyes EYES: Rinse with water for at least 15 mins, lifting eyelids. Identify->Eyes Eyes Inhalation INHALATION: Move to fresh air. Provide oxygen or CPR if needed. Identify->Inhalation Inhalation Ingestion INGESTION: Rinse mouth with water. DO NOT induce vomiting. Identify->Ingestion Ingestion Medical Seek Immediate Medical Attention (Call emergency services) Skin->Medical Eyes->Medical Inhalation->Medical Ingestion->Medical SDS Provide SDS/Safety Guide to Medical Personnel Medical->SDS

Sources

An In-depth Technical Guide to the Stability and Reactivity of 2-Amino-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Molecule of Tri-Functional Versatility

In the landscape of modern drug discovery and fine chemical synthesis, intermediates possessing multiple, orthogonally reactive functional groups are of paramount importance. 2-Amino-5-hydroxybenzonitrile (CAS No. 116423-58-6) emerges as a notable scaffold in this regard.[1] Characterized by an aromatic ring substituted with an amino group, a hydroxyl group, and a nitrile group, this molecule presents a fascinating interplay of electronic effects and diverse reaction possibilities. Its trifunctional nature makes it a highly adaptable precursor for the synthesis of complex heterocyclic systems, active pharmaceutical ingredients (APIs), and agrochemicals.[1]

This guide is designed for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of properties to provide a predictive and practical framework for understanding the stability and reactivity of this intermediate. By dissecting the behavior of each functional group within the context of the whole molecule, we aim to empower scientists to make informed decisions in experimental design, ensuring both safety and synthetic success.

Molecular and Physicochemical Profile

The unique arrangement of an electron-donating amino group, an electron-donating hydroxyl group, and an electron-withdrawing nitrile group governs the molecule's physical and chemical disposition. While extensive experimental data for this specific isomer is not widely published, a reliable profile can be constructed from foundational chemical principles and data from analogous structures.

PropertyValue / DescriptionSource / Rationale
CAS Number 116423-58-6Echemi[2]
Molecular Formula C₇H₆N₂OPubChem[3]
Molecular Weight 134.14 g/mol Echemi[2]
Appearance White to brown solid powder.CymitQuimica[4]
pKa¹ (Phenolic -OH) ~9.7 (Estimated)Based on 2-aminophenol (pKa₂ = 9.71).[5] The electron-withdrawing nitrile group is expected to slightly decrease this value (increase acidity).
pKa² (Anilinium -NH₃⁺) ~4.7 (Estimated)Based on 2-aminophenol (pKa₁ = 4.72).[5] The nitrile group's withdrawing effect will likely decrease the basicity of the amino group.
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, acetone, and hot ethanol.Inferred from related aminophenols and benzonitriles.[6]

The Stability Profile: A Delicate Balance

The primary challenge in handling and storing this compound stems from the aminophenol core, which is notoriously susceptible to degradation. Understanding these pathways is critical for maintaining material integrity.

Oxidative Stability

Core Insight: The most significant stability concern is rapid oxidation. Aminophenols are readily oxidized by atmospheric oxygen, light, or metal catalysts to form highly colored, polymeric quinoid structures.[5][7]

  • Mechanism: The process begins with the oxidation of the electron-rich aminophenol ring to a quinone-imine intermediate. This electrophilic species is highly reactive and readily undergoes polymerization or reacts with other nucleophiles present.

  • Practical Implications: Exposure to air should be minimized. For long-term storage or use in sensitive reactions, handling under an inert atmosphere (e.g., Nitrogen or Argon) is strongly recommended. The presence of trace metal impurities can catalyze this degradation, making the use of high-purity reagents and solvents essential.

cluster_0 Oxidative Degradation Pathway Molecule This compound Intermediate Quinone-imine Intermediate Molecule->Intermediate [O] (Air, Light, Metal Ions) Product Colored Polymeric Byproducts Intermediate->Product Polymerization

Caption: Oxidative degradation of the aminophenol core.

Thermal and Photostability

While a specific decomposition temperature is not documented, aminophenols can sublime under reduced pressure but are prone to decomposition at elevated temperatures.[5] Hazardous decomposition products may include nitrogen oxides (NOx) and hydrogen cyanide (HCN).[6][8]

Furthermore, many aminophenol derivatives are light-sensitive and will darken or turn violet upon exposure to light.[6]

Storage and Handling Protocol

Based on the stability profile, a rigorous handling and storage protocol is necessary to preserve the compound's purity.

Protocol 1: Recommended Storage and Handling

  • Reception: Upon receipt, inspect the container seal for integrity.

  • Storage Environment: Store the container in a cool, dry, and dark location, such as a desiccator or a temperature-controlled cabinet. A recommended storage temperature is 2-8 °C.

  • Inert Atmosphere: For long-term storage, transfer the material into an amber vial inside a glovebox and backfill with an inert gas (Argon or Nitrogen) before sealing.

  • Dispensing: Weigh and dispense the required amount of material rapidly. If a glovebox is unavailable, blanket the vial with a gentle stream of inert gas during handling.

  • Container Sealing: After dispensing, flush the container headspace with inert gas before tightly closing the container.[2] Parafilm can be used to further secure the seal.

Stability FactorRisk LevelMitigation Strategy
Oxidation (Air) HighStore and handle under an inert atmosphere (N₂, Ar).
Photodegradation ModerateStore in amber or opaque containers; protect from direct light.
Thermal Stress ModerateAvoid high temperatures; store in a cool place.
Moisture ModerateStore in a desiccator or dry environment.[8]
Incompatibilities HighKeep away from strong oxidizing agents, acids, and acid chlorides.[8]

The Reactivity Profile: A Chemist's Playground

The molecule's reactivity is a composite of its three functional groups. Understanding their individual and collective behavior allows for selective and high-yielding transformations.

Reactions of the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)

The directing effects of the substituents determine the regioselectivity of EAS reactions like halogenation, nitration, or sulfonation.

  • -OH (Hydroxyl): Strongly activating, ortho, para-director.

  • -NH₂ (Amino): Strongly activating, ortho, para-director.[9]

  • -CN (Nitrile): Strongly deactivating, meta-director.[10][11]

The combined effect of two powerful activating groups (-OH and -NH₂) overwhelmingly dictates the reactivity, making the ring highly susceptible to electrophilic attack. The positions ortho and para to these groups are the most activated.

Caption: Predicted regioselectivity for EAS reactions.

Causality: Positions 4 and 6 are ortho or para to both activating groups, making them the most electron-rich and sterically accessible sites for electrophilic attack. Position 3 is deactivated by the adjacent nitrile group. Due to the high activation, reactions often proceed under mild conditions, but polysubstitution can be a competing side reaction.

Reactions at the Amino (-NH₂) and Hydroxyl (-OH) Groups

Both the amino and hydroxyl groups are excellent nucleophiles and can undergo a range of standard transformations.

  • Acylation: The amino group is generally more nucleophilic than the phenolic hydroxyl group and can be selectively acylated under controlled conditions (e.g., using acetic anhydride in a neutral or slightly basic medium) to form an amide.[5]

  • Alkylation: Both N-alkylation and O-alkylation (Williamson ether synthesis) are feasible. Base selection is critical for selective O-alkylation, requiring a base strong enough to deprotonate the phenol (e.g., K₂CO₃, NaH) but not the amine.

  • Diazotization: The primary aromatic amine can be converted into a diazonium salt using sodium nitrite and a strong acid (e.g., HCl) at low temperatures.[5] This highly versatile intermediate can then be used in Sandmeyer-type reactions to introduce a wide variety of substituents.

Protocol 2: Selective N-Acetylation

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of this compound in a suitable solvent like ethyl acetate or pyridine.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add 1.1 equivalents of acetic anhydride dropwise while stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding water. Extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

  • Validation: Confirm the structure of the N-acetylated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Reactions at the Nitrile (-CN) Group

The nitrile group serves as a versatile handle for conversion into other important functional groups. The electron-donating groups on the ring may slightly decrease the electrophilicity of the nitrile carbon compared to unsubstituted benzonitrile.[10][11]

  • Hydrolysis: The nitrile can be hydrolyzed to a primary amide under moderately acidic or basic conditions. Forcing conditions (strong acid or base with heat) will further hydrolyze the amide to a carboxylic acid.[11]

  • Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation.[10][12]

Conclusion: A Profile for Practical Application

This compound is a valuable yet sensitive chemical intermediate. Its synthetic utility is derived from the distinct reactivity of its amino, hydroxyl, and nitrile functionalities. However, its practical application is contingent upon a thorough understanding of its primary liability: a high susceptibility to oxidative degradation.

By implementing rigorous storage and handling protocols, particularly the exclusion of air and light, researchers can preserve the integrity of this compound. In synthesis, the strong activating nature of the aminophenol core allows for facile electrophilic substitution, while the three functional groups provide orthogonal handles for a diverse array of transformations. This guide provides the foundational knowledge and field-proven insights necessary to unlock the full synthetic potential of this versatile molecule, enabling the development of novel therapeutics and advanced materials.

References

  • BenchChem. (n.d.). Comparative reactivity of Benzonitrile and other aromatic nitriles.
  • BenchChem. (n.d.). A Comparative Analysis of the Reactivity of 5-Amino-2-Chlorophenol and Other Aminophenols.
  • BenchChem. (n.d.). Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis.
  • Chemcess. (n.d.). Aminophenol: Properties, Production, Reactions And Uses.
  • Echemi. (n.d.). 2-AMINO-5-HYDROXY-BENZONITRILE SDS, 116423-58-6 Safety Data Sheets.
  • Al-Abadleh, H. A., et al. (2022). Reactivity of aminophenols in forming nitrogen-containing brown carbon from iron-catalyzed reactions. Communications Chemistry, 5(1).
  • Wikipedia. (n.d.). Benzonitrile.
  • PubChem. (n.d.). 4-Aminophenol.
  • (n.d.). Navigating Chemical Intermediates: A Deep Dive into this compound.
  • Capot Chemical Co.,Ltd. (n.d.). MSDS of 5-Amino-2-hydroxybenzonitrile.
  • CymitQuimica. (n.d.). 5-Amino-2-hydroxybenzonitrile.
  • PubChem. (n.d.). 3-Amino-5-hydroxybenzonitrile.

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Methodological & Application

Application Notes and Protocols: 2-Amino-5-hydroxybenzonitrile in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Trifunctional Scaffold

2-Amino-5-hydroxybenzonitrile (CAS: 116423-58-6) is an aromatic organic compound that serves as a highly versatile and strategic building block in modern pharmaceutical synthesis.[1] Its benzene core is uniquely substituted with three distinct functional groups: a primary arylamine (-NH₂), a phenolic hydroxyl (-OH), and a nitrile (-C≡N). This trifunctional nature makes it a powerful precursor for the construction of complex molecular architectures, particularly heterocyclic systems that form the core of many active pharmaceutical ingredients (APIs).[1][2]

The inherent reactivity of each group—the nucleophilicity of the amine, the acidity and nucleophilicity of the phenol, and the electrophilic nature of the nitrile—allows for a multitude of selective chemical transformations.[3] This guide provides an in-depth exploration of the reactivity of this compound, offering detailed protocols for its application in the synthesis of key pharmaceutical intermediates. The methodologies presented are designed to be self-validating, incorporating analytical checkpoints to ensure reaction fidelity and product purity, thereby empowering researchers and drug development professionals to leverage this scaffold in their discovery programs.

Compound Properties, Safety, and Handling

A thorough understanding of the physicochemical properties and safety requirements is paramount before utilizing any chemical intermediate.

Physicochemical Data

Quantitative data for this compound is summarized below for easy reference.

PropertyValueReference(s)
CAS Number 116423-58-6[4]
Molecular Formula C₇H₆N₂O[4][5]
Molecular Weight 134.14 g/mol [5]
Appearance Solid, White Powder[5]
Purity Typically ≥97%[1][5]
InChI Key CKAOIPFLGXRQSV-UHFFFAOYSA-N[5]
Safety and Handling Protocol

Adherence to strict safety protocols is mandatory. The following measures are derived from material safety data sheets (MSDS).[6]

  • Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood to avoid formation and inhalation of dust and aerosols.[6] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[7]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[6]

    • Skin Protection : Wear impervious, flame-resistant laboratory coats and gloves (nitrile or neoprene). Change gloves immediately if contaminated.[6][7]

    • Respiratory Protection : If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a suitable particulate filter (e.g., P2 or N95).[6]

  • Handling : Avoid contact with skin, eyes, and clothing.[6] Prevent dust formation. Use non-sparking tools to prevent fire from electrostatic discharge.[6] Wash hands thoroughly after handling.

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Keep away from strong oxidizing agents, acids, and bases.[7]

  • First Aid Measures :

    • Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen.[6]

    • Skin Contact : Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[6]

    • Eye Contact : Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do.[6]

    • Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]

Core Reactivity and Synthetic Strategy

The synthetic utility of this compound stems from the differential reactivity of its three functional groups. The interplay between the electron-donating amino and hydroxyl groups and the electron-withdrawing nitrile group governs the molecule's overall chemical behavior.

  • Amino Group (-NH₂) : A potent nucleophile and a strong ortho-, para-directing group for electrophilic aromatic substitution. It is susceptible to acylation, alkylation, and diazotization.

  • Hydroxyl Group (-OH) : A phenolic group that is weakly acidic and can be deprotonated to form a highly nucleophilic phenoxide. It is a target for O-alkylation and O-acylation.

  • Nitrile Group (-CN) : An electrophilic center that can undergo hydrolysis to form an amide or carboxylic acid, reduction to a primary amine, or nucleophilic addition by organometallic reagents to yield ketones.[8]

Strategic functionalization requires careful selection of reagents and conditions to achieve selectivity. For instance, acylation can be directed primarily to the more nucleophilic amino group under basic conditions. O-alkylation of the phenol is typically achieved by first deprotonating it with a suitable base.

G cluster_0 This compound Core cluster_1 Potential Pharmaceutical Scaffolds A This compound N_group Amino Group (-NH2) Nucleophilic Site A->N_group Reacts with Electrophiles O_group Hydroxyl Group (-OH) Acidic/Nucleophilic Site A->O_group Reacts with Bases/Electrophiles CN_group Nitrile Group (-CN) Electrophilic Site A->CN_group Reacts with Nucleophiles/Reducing Agents Cyclized Benzoxazoles A->Cyclized Acylation & Intramolecular Cyclization Acylated N-Acyl Derivatives N_group->Acylated Acylation Alkylated_O Phenolic Ethers O_group->Alkylated_O O-Alkylation Reduced_CN Benzylic Amines CN_group->Reduced_CN Reduction

Caption: Key reactive sites and potential synthetic transformations.

Application Protocols in Pharmaceutical Synthesis

The following protocols are representative examples of how this compound can be utilized to synthesize valuable pharmaceutical intermediates.

Protocol 1: Synthesis of a 2-Substituted-6-cyanobenzoxazole Scaffold

Rationale : Benzoxazoles are a privileged scaffold in medicinal chemistry, present in numerous approved drugs. This protocol leverages the ortho-relationship of the amino and hydroxyl groups to construct the heterocyclic core via an acylative cyclization.

G A This compound B Step 1: N-Acylation (RCOCl, Pyridine, DCM, 0°C to RT) A->B C N-Acyl Intermediate B->C D Step 2: Cyclodehydration (p-TsOH, Toluene, Reflux) C->D E 2-R-6-cyanobenzoxazole D->E

Caption: Workflow for the synthesis of a benzoxazole derivative.

Experimental Protocol:

  • N-Acylation :

    • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere at 0 °C, add pyridine (1.2 eq).

    • Add the desired acyl chloride (R-COCl, 1.1 eq) dropwise via syringe.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acyl intermediate.

  • Cyclodehydration :

    • Combine the crude N-acyl intermediate (1.0 eq) and para-toluenesulfonic acid (p-TsOH, 0.1 eq) in toluene (15 mL/mmol).

    • Fit the flask with a Dean-Stark apparatus to azeotropically remove water.

    • Heat the mixture to reflux (approx. 110 °C) and maintain for 8-12 hours, or until TLC/LC-MS indicates complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and concentrate in vacuo.

    • Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the target 2-substituted-6-cyanobenzoxazole.

Self-Validation : The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, HRMS, and HPLC analysis.

Protocol 2: Selective O-Alkylation to Synthesize Phenolic Ether Derivatives

Rationale : Introducing an ether linkage at the phenolic position is a common medicinal chemistry strategy to modulate properties such as lipophilicity (LogP), metabolic stability, and receptor binding interactions. This protocol employs a classic Williamson ether synthesis.

Experimental Protocol:

  • Setup : To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF, 8 mL/mmol) under a nitrogen atmosphere, add potassium carbonate (K₂CO₃, 2.0 eq).

  • Reaction : Add the desired alkyl halide (R-X, e.g., benzyl bromide, 1.2 eq) to the suspension.

  • Heating : Heat the reaction mixture to 60-70 °C and stir for 6-10 hours. Monitor progress by TLC or LC-MS. Causality Note: Using a moderate base like K₂CO₃ favors deprotonation of the more acidic phenol over the amine, promoting selective O-alkylation.

  • Workup : After cooling to room temperature, pour the reaction mixture into ice-water and stir until a precipitate forms.

  • Isolation : Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

  • Purification : If necessary, the crude product can be purified by recrystallization from ethanol/water or by column chromatography on silica gel.

Self-Validation : Confirm the structure by spectroscopic methods. The disappearance of the broad phenolic -OH peak in the ¹H NMR and IR spectra is a key indicator of successful O-alkylation.

Protocol 3: Reduction of the Nitrile to a Primary Aminomethyl Group

Rationale : The conversion of the nitrile to a flexible aminomethyl group provides a new point for diversification.[9] The resulting 1,3-amino-phenol-diamine scaffold is a valuable intermediate for constructing more complex molecules, including ligands and macrocycles.

Experimental Protocol:

  • Setup : To a flame-dried, three-neck flask equipped with a reflux condenser and under a nitrogen atmosphere, add lithium aluminum hydride (LiAlH₄, 2.5 eq) to anhydrous tetrahydrofuran (THF, 20 mL/mmol).

  • Addition : Cool the suspension to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise over 30 minutes. Caution: The reaction is highly exothermic.

  • Reaction : After the addition is complete, allow the mixture to warm to room temperature, then heat to reflux for 4-6 hours.

  • Quenching : Cool the reaction mixture to 0 °C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This is known as the Fieser workup.

  • Isolation : A granular precipitate of aluminum salts will form. Stir the mixture vigorously for 1 hour, then filter through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate.

  • Purification : Combine the organic filtrates and concentrate under reduced pressure. The resulting crude diamine can be purified by crystallization or conversion to a salt (e.g., hydrochloride) for improved handling and stability.

Self-Validation : Successful reduction is confirmed by the disappearance of the nitrile stretch (~2200 cm⁻¹) in the IR spectrum and the appearance of a new singlet corresponding to the -CH₂-NH₂ protons in the ¹H NMR spectrum.

Analytical Methods: Characterization and Quality Control

Rigorous analytical control is essential for validating synthetic outcomes.

Protocol: HPLC-UV Analysis for Purity Determination

This reverse-phase HPLC method is suitable for monitoring reaction progress and determining the purity of the final products.[10]

  • Instrumentation : HPLC system with a UV-Vis detector.

  • Column : C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase :

    • Eluent A: Water with 0.1% (v/v) Trifluoroacetic acid (TFA).

    • Eluent B: Acetonitrile with 0.1% (v/v) Trifluoroacetic acid (TFA).

  • Gradient : A typical gradient might be 10% B to 90% B over 20 minutes. Isocratic elution (e.g., 65:35 A:B) can also be used after method development.[10]

  • Flow Rate : 1.0 mL/min.

  • Detection Wavelength : 254 nm, or the λ_max of the specific analyte.

  • Sample Preparation : Dissolve a small amount of the sample (~1 mg) in 1 mL of mobile phase or acetonitrile. Filter through a 0.45 µm syringe filter before injection.

Key Spectroscopic Data
TechniqueStarting Material (this compound)Expected Product Characteristics
¹H NMR Aromatic protons (3H), broad singlets for -NH₂ (2H) and -OH (1H).Benzoxazole : Disappearance of -NH₂ and -OH signals. Ether : Disappearance of -OH signal, appearance of new signals for alkyl group (e.g., -O-CH₂-). Amine : Disappearance of aromatic proton ortho to nitrile, appearance of a singlet for the new benzylic -CH₂- protons.
¹³C NMR ~7 signals in the aromatic region, including a quaternary carbon for the nitrile (~118-120 ppm).Shifts in aromatic carbon signals consistent with new substitution pattern.
IR (cm⁻¹) Broad O-H stretch (~3300-3400), N-H stretches (~3200-3350), sharp C≡N stretch (~2220).Benzoxazole : Disappearance of O-H, N-H, and C=O (from intermediate) stretches. Ether : Disappearance of broad O-H stretch. Amine : Disappearance of C≡N stretch, appearance of new N-H bending.

Conclusion

This compound is a building block of significant strategic importance. Its trifunctional nature provides multiple handles for selective chemical modification, enabling the efficient synthesis of diverse and complex molecular structures. The protocols detailed herein for the creation of benzoxazole, phenolic ether, and diamine derivatives illustrate its potential as a precursor to valuable pharmaceutical scaffolds. By applying the principles of selective functionalization and rigorous analytical validation, researchers can effectively unlock the synthetic power of this versatile intermediate in the pursuit of novel therapeutic agents.

References

  • Global Chemical Market. (n.d.). Navigating Chemical Intermediates: A Deep Dive into this compound.
  • Vertex Pharmaceuticals. (2003). Synthese de benzonitriles et de benzimidates. Google Patents.
  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry.
  • American Elements. (n.d.). This compound.
  • Shimadzu Scientific Korea. (n.d.). Analytical Methods for Amino Acids.
  • Fiveable. (n.d.). Functional group interconversions | Organic Chemistry II Class Notes.
  • University of Regensburg. (n.d.). FUNCTIONAL GROUP TRANSFORMATIONS.

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The Versatile Precursor: Application Notes and Protocols for 2-Amino-5-hydroxybenzonitrile in Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Amino-5-hydroxybenzonitrile in Drug Discovery

In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel active pharmaceutical ingredients (APIs). This compound (CAS No: 116423-58-6) has emerged as a highly valuable and versatile precursor, offering a unique combination of functional groups that serve as reactive handles for the construction of complex molecular architectures.[1] This trifunctional aromatic compound, featuring an amino group, a hydroxyl group, and a nitrile moiety, provides chemists with multiple avenues for chemical modification, making it an ideal scaffold for generating libraries of compounds for drug discovery programs.[1]

The primary utility of this compound lies in its capacity to serve as a foundational building block for a variety of heterocyclic systems that are prevalent in many FDA-approved drugs and clinical candidates.[2] In particular, its ortho-aminophenol core is a classic precursor for the synthesis of benzoxazoles, a privileged scaffold in medicinal chemistry known for a wide range of biological activities, including kinase inhibition. The strategic positioning of the nitrile group further enhances its utility, offering a pathway for conversion into other functional groups or for direct participation in cyclization reactions.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a precursor for APIs. We will delve into its physicochemical properties, provide detailed, field-proven protocols for its conversion into advanced intermediates, and discuss the underlying chemical principles that govern these transformations.

Physicochemical and Safety Profile

A thorough understanding of the physical, chemical, and safety properties of a starting material is a prerequisite for its effective and safe use in any synthetic protocol.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 116423-58-6[3][4][5]
Molecular Formula C₇H₆N₂O[3][4][5]
Molecular Weight 134.14 g/mol [1][3]
Appearance White to off-white solid/powder[6]
Purity Typically ≥97%[3]
InChI Key FCZQCSIAXHUORC-UHFFFAOYSA-N
Long-Term Storage Store in a cool, dry place[3]

Safety and Handling Precautions:

As with any chemical reagent, proper handling of this compound is essential to ensure laboratory safety. The following precautions are recommended:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.

  • First Aid Measures:

    • Inhalation: Move the person to fresh air.

    • Skin Contact: Wash off with soap and plenty of water.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

    • Ingestion: Rinse mouth with water. Consult a physician.

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Application in API Synthesis: A Focus on Benzoxazole Scaffolds

The ortho-aminophenol motif within this compound makes it an excellent starting material for the synthesis of benzoxazoles. This heterocyclic core is present in numerous kinase inhibitors and other biologically active molecules. The following section provides a detailed protocol for the synthesis of a representative benzoxazole intermediate, which can be further functionalized to generate a library of potential APIs.

Protocol 1: Synthesis of 2-Substituted-5-cyanobenzoxazole

This protocol details the synthesis of a 2-substituted-5-cyanobenzoxazole via the condensation of this compound with a carboxylic acid under dehydrating conditions. This is a robust and widely used method for the formation of the benzoxazole ring system.

Workflow Diagram:

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Cyclization cluster_2 Step 3: Work-up and Isolation cluster_3 Step 4: Purification cluster_4 Final Product A This compound D Round-bottom flask A->D B Carboxylic Acid (R-COOH) B->D C Polyphosphoric Acid (PPA) C->D E Heat reaction mixture (e.g., 150-180 °C) D->E F Quench with ice-water E->F G Neutralize with base (e.g., NaHCO₃) F->G H Filter precipitate G->H I Wash and dry H->I J Recrystallization or Column Chromatography I->J K 2-Substituted-5-cyanobenzoxazole J->K

Caption: Workflow for the synthesis of a 2-substituted-5-cyanobenzoxazole.

Materials:

  • This compound

  • A suitable carboxylic acid (e.g., benzoic acid for 2-phenyl-5-cyanobenzoxazole)

  • Polyphosphoric acid (PPA)

  • Ice

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Condenser

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine this compound (1.0 eq) and the chosen carboxylic acid (1.1 eq).

  • Addition of PPA: Carefully add polyphosphoric acid (PPA) to the flask (approximately 10 times the weight of the aminobenzonitrile). The PPA serves as both the solvent and the dehydrating agent.

  • Cyclization: Stir the mixture at room temperature for 10-15 minutes to ensure homogeneity. Then, heat the reaction mixture to 150-180 °C (the optimal temperature may vary depending on the carboxylic acid used) and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to approximately 80-90 °C. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Neutralization and Isolation: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product will precipitate out as a solid.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with deionized water to remove any inorganic salts.

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain the pure 2-substituted-5-cyanobenzoxazole.

Expert Insights and Mechanistic Rationale:

The synthesis of the benzoxazole ring from an ortho-aminophenol and a carboxylic acid is a classic example of a condensation-cyclization reaction. The causality behind the experimental choices is as follows:

  • Polyphosphoric Acid (PPA): PPA is a highly effective dehydrating agent and a non-aqueous solvent for this reaction. It facilitates the formation of an intermediate ester between the hydroxyl group of the aminobenzonitrile and the carboxylic acid, and subsequently promotes the intramolecular cyclization by activating the carbonyl group of the ester for nucleophilic attack by the amino group. The high temperature is necessary to overcome the activation energy for both the esterification and the cyclization steps.

  • Quenching with Ice-Water: This step is crucial for two reasons. Firstly, it safely hydrolyzes the viscous PPA, making the product accessible for isolation. Secondly, the rapid cooling and dilution cause the organic product to precipitate from the aqueous solution.

  • Neutralization: The neutralization step is essential to ensure that the product, which may have basic or acidic functionalities, is in its neutral form to maximize its precipitation and to facilitate its separation from the aqueous phase.

Mechanism Diagram:

G cluster_0 Mechanism of Benzoxazole Formation A This compound C Intermediate Ester A->C + R-COOH, PPA, Δ B Carboxylic Acid (R-COOH) D Protonated Ester C->D + H⁺ E Cyclized Intermediate D->E Intramolecular nucleophilic attack F 2-Substituted-5-cyanobenzoxazole E->F - H₂O, - H⁺

Caption: Simplified mechanism for benzoxazole synthesis.

Broader Applications and Future Directions

While the synthesis of benzoxazoles is a prime application, the trifunctional nature of this compound opens doors to a multitude of other synthetic possibilities in drug discovery.

  • Synthesis of Benzofuran Derivatives: The hydroxyl group can undergo O-alkylation, followed by an intramolecular cyclization involving the nitrile group to form substituted benzofurans, another important heterocyclic scaffold in medicinal chemistry.[2]

  • Synthesis of Benzimidazole Derivatives: The amino group can be further functionalized or the entire molecule can be used in reactions that lead to the formation of benzimidazole rings, which are core structures in a variety of APIs, including proton pump inhibitors and anthelmintics.[7]

  • Scaffold for Kinase Inhibitor Libraries: The this compound core can be systematically modified at the amino, hydroxyl, and nitrile positions to generate a diverse library of compounds for screening against various kinase targets. The nitrile group, for instance, can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further points for diversification.

Conclusion

This compound is a strategically important and highly versatile precursor for the synthesis of active pharmaceutical ingredients. Its unique combination of reactive functional groups allows for the efficient construction of a wide array of complex molecular architectures, particularly privileged heterocyclic scaffolds like benzoxazoles. The protocols and insights provided in this document are intended to empower researchers and drug development professionals to effectively harness the synthetic potential of this valuable building block in their quest for novel therapeutics. As the demand for new and more effective drugs continues to grow, the importance of versatile and strategically designed precursors like this compound will undoubtedly continue to rise.

References

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  • 3-Amino-5-hydroxybenzonitrile | C7H6N2O | CID 72183189 - PubChem - NIH. (URL: [Link])
  • This compound | C7H6N2O | CID 817719 - PubChem - NIH. (URL: [Link])
  • 2-Amino-6-hydroxybenzonitrile | C7H6N2O | CID 54228773 - PubChem. (URL: [Link])
  • 2-Amino-5-methoxybenzonitrile | C8H8N2O | CID 3513002 - PubChem. (URL: [Link])
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Application Notes and Protocols for the Synthesis of Drug Molecules Using 2-Amino-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Amino-5-hydroxybenzonitrile in Medicinal Chemistry

This compound is a trifunctional aromatic compound that has emerged as a valuable and versatile building block in the synthesis of complex drug molecules.[1] Its structure, featuring an amino group, a hydroxyl group, and a nitrile moiety on a benzene ring, offers a rich chemical canvas for a variety of transformations.[2] The ortho-relationship of the amino and hydroxyl groups makes it an ideal precursor for the construction of heterocyclic scaffolds, most notably benzoxazoles, which are prevalent in a wide range of pharmacologically active compounds.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in synthetic organic chemistry. We will delve into its physicochemical properties, explore its reactivity, and provide detailed, field-proven protocols for the synthesis of key intermediates and representative bioactive molecules, including a potential kinase inhibitor. The causality behind experimental choices and self-validating systems within each protocol are emphasized to ensure scientific integrity and reproducibility.

Physicochemical Properties and Reactivity Profile

Understanding the fundamental properties of this compound is crucial for its effective application in synthesis. The interplay of its three functional groups dictates its reactivity and handling requirements.

PropertyValueSource
CAS Number 116423-58-6[1]
Molecular Formula C₇H₆N₂O[4][5]
Molecular Weight 134.14 g/mol [4][5]
Appearance White to off-white solid/powder[6]
Purity Typically ≥97%[6]
IUPAC Name This compound[4]
InChI Key FCZQCSIAXHUORC-UHFFFAOYSA-N[4]

The reactivity of this compound is governed by its functional groups:

  • o-Aminophenol Moiety: The vicinal amino and hydroxyl groups are primed for cyclization reactions, most commonly to form the benzoxazole ring system upon reaction with a variety of carbonyl-containing compounds.[7] This is the most widely exploited reactivity of this molecule in drug discovery.

  • Nitrile Group: The cyano group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. Its strong electron-withdrawing nature also influences the reactivity of the aromatic ring.

  • Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, although the positions are directed by the existing substituents.

Core Synthetic Application: The Benzoxazole Scaffold

The benzoxazole core is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] this compound serves as an excellent starting material for the synthesis of 6-cyanobenzoxazole derivatives.

General Workflow for Benzoxazole Synthesis

The synthesis of 2-substituted-6-cyanobenzoxazoles from this compound typically follows a condensation-cyclization pathway. The choice of reaction partner determines the substituent at the 2-position of the benzoxazole ring.

G start This compound intermediate Intermediate (Amide or Schiff Base) start->intermediate Condensation reagent Carboxylic Acid or Aldehyde reagent->intermediate product 2-Substituted-6-cyanobenzoxazole intermediate->product Intramolecular Cyclization & Dehydration

Caption: General workflow for benzoxazole synthesis.

Application Protocol 1: Synthesis of 2-Aryl-6-cyanobenzoxazoles via Condensation with Aromatic Aldehydes

This protocol describes a green and efficient method for the synthesis of 2-aryl-6-cyanobenzoxazoles using an ionic liquid-supported catalyst under solvent-free sonication.[7] This approach offers advantages in terms of faster reaction rates and high yields.

Rationale: The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and oxidation to yield the benzoxazole product. The use of an ionic liquid supported on magnetic nanoparticles (LAIL@MNP) facilitates catalyst recovery and reuse.[7]

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Imidazolium chlorozincate(II) ionic liquid supported on Fe₃O₄ nanoparticles (LAIL@MNP)[7]

  • Ethyl acetate

  • Magnesium sulfate

Equipment:

  • Sonicator bath

  • Reaction vial

  • External magnet

  • Rotary evaporator

Procedure:

  • In a reaction vial, combine this compound (1.0 mmol, 134.14 mg), the desired aromatic aldehyde (1.0 mmol), and LAIL@MNP (4.0 mg).[7]

  • Place the sealed vial in a sonicator bath and sonicate at 70 °C for 30 minutes.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add ethyl acetate (15 mL) to the reaction mixture.

  • Separate the catalyst from the solution using an external magnet.[7]

  • Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Expected Results: This method typically affords the desired 2-aryl-6-cyanobenzoxazole in moderate to good yields (up to 90%).[7]

AldehydeProductExpected Yield
Benzaldehyde2-Phenyl-6-cyanobenzoxazole~82%[7]
4-Chlorobenzaldehyde2-(4-Chlorophenyl)-6-cyanobenzoxazoleHigh
4-Methoxybenzaldehyde2-(4-Methoxyphenyl)-6-cyanobenzoxazoleModerate to Good

Application Protocol 2: Synthesis of a Potential Benzoxazole-Based Kinase Inhibitor

Benzoxazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial targets in cancer therapy.[8] This protocol outlines the synthesis of a potential Aurora B kinase inhibitor based on a novel benzoxazole analog scaffold.

Rationale: The synthesis involves a two-step process starting with the formation of a 2-(substituted)-6-cyanobenzoxazole, followed by a nucleophilic substitution to introduce a side chain that is crucial for kinase binding. This modular approach allows for the generation of a library of analogs for structure-activity relationship (SAR) studies.

Step 1: Synthesis of 2-(Chloromethyl)-6-cyanobenzoxazole

G start This compound product 2-(Chloromethyl)-6-cyanobenzoxazole start->product reagent Chloroacetic Acid reagent->product catalyst Polyphosphoric Acid (PPA) catalyst->product

Caption: Synthesis of 2-(Chloromethyl)-6-cyanobenzoxazole.

Materials:

  • This compound

  • Chloroacetic acid

  • Polyphosphoric acid (PPA)

  • Ice-water

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane

Equipment:

  • Round-bottom flask with a stirrer

  • Heating mantle with temperature control

  • Buchner funnel and flask

Procedure:

  • In a round-bottom flask, add this compound (10 mmol) and chloroacetic acid (11 mmol).

  • Carefully add polyphosphoric acid (20 g) to the mixture with stirring.

  • Heat the reaction mixture to 140-150 °C and maintain for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it slowly into ice-water with vigorous stirring.

  • Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be recrystallized from ethanol or purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure 2-(chloromethyl)-6-cyanobenzoxazole.

Step 2: Synthesis of the Final Kinase Inhibitor Analog

Materials:

  • 2-(Chloromethyl)-6-cyanobenzoxazole (from Step 1)

  • A selected amine (e.g., 4-fluoroaniline)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Equipment:

  • Round-bottom flask with a stirrer

  • Heating mantle

  • Separatory funnel

Procedure:

  • To a solution of 2-(chloromethyl)-6-cyanobenzoxazole (1.0 mmol) in DMF (10 mL), add the selected amine (1.1 mmol) and potassium carbonate (2.0 mmol).

  • Stir the reaction mixture at 60-70 °C for 8-12 hours, monitoring by TLC.

  • After completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the final kinase inhibitor analog.

Self-Validation and Characterization:

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

Conclusion

This compound is a highly valuable and adaptable starting material for the synthesis of a diverse range of drug molecules and bioactive compounds. Its inherent trifunctional nature provides a strategic advantage for constructing complex molecular architectures, particularly the medicinally significant benzoxazole scaffold. The detailed protocols provided herein offer robust and reproducible methods for leveraging the synthetic potential of this key intermediate. By understanding the underlying chemical principles and adhering to rigorous experimental procedures, researchers can effectively incorporate this compound into their drug discovery and development programs, paving the way for the creation of novel therapeutics.

References

  • American Elements. This compound.
  • International Journal of Pharmaceutical Sciences Review and Research. Benzoxazole: Synthetic Methodology and Biological Activities.
  • PubMed. Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors.
  • Ningbo Inno Pharmchem Co., Ltd. Navigating Chemical Intermediates: A Deep Dive into this compound.
  • Capot Chemical. Specifications of this compound.
  • Molecules. Benzoxazole derivatives: design, synthesis and biological evaluation.
  • PubMed Central. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors.
  • MDPI. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases.
  • Semantic Scholar. Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors.
  • National Institutes of Health. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions.

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Application Notes and Protocols for 2-Amino-5-hydroxybenzonitrile in Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Amino-5-hydroxybenzonitrile in Agrochemical Innovation

This compound is a trifunctional aromatic compound featuring amino, hydroxyl, and nitrile groups. This unique combination of reactive sites makes it a highly versatile scaffold for the synthesis of a diverse range of heterocyclic compounds with potential applications in agrochemical development.[1] Its utility lies in its capacity to serve as a foundational building block for novel herbicides, fungicides, and insecticides. The strategic placement of its functional groups allows for the construction of various pharmacophores known to exhibit potent biological activity. This guide provides a comprehensive overview of the application of this compound in the design and synthesis of next-generation agrochemicals, complete with detailed synthetic protocols and biological screening methodologies.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is crucial for reaction design and optimization.

PropertyValueReference
CAS Number 87029-84-3[2]
Molecular Formula C₇H₆N₂O[2]
Molecular Weight 134.14 g/mol [2]
Appearance Solid, White powder[2]
Purity ≥97%[2]

Synthesis and Acquisition of this compound

The reliable acquisition of high-purity this compound is the first step in any discovery pipeline. While it is commercially available from several suppliers, in-house synthesis can be a cost-effective alternative for large-scale applications. A common synthetic route involves the reduction of a nitro precursor.

Protocol 1: Synthesis of this compound from 2-Hydroxy-4-nitrobenzonitrile

This protocol details the catalytic hydrogenation of 2-hydroxy-4-nitrobenzonitrile to yield this compound.[3]

Materials:

  • 2-Hydroxy-4-nitrobenzonitrile

  • Palladium on activated carbon (10% w/w)

  • Ethanol

  • Hydrogen gas

  • Reaction flask equipped with a magnetic stirrer and a gas inlet

  • Filtration apparatus

Procedure:

  • In a reaction flask, dissolve 2-hydroxy-4-nitrobenzonitrile in ethanol.

  • Carefully add 10% palladium on activated carbon to the solution.

  • Seal the flask and purge with nitrogen gas, followed by hydrogen gas.

  • Maintain a hydrogen atmosphere (typically balloon pressure) and stir the reaction mixture vigorously at room temperature (20°C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.

  • Upon completion, carefully purge the reaction vessel with nitrogen to remove excess hydrogen.

  • Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Wash the filter cake with ethanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude this compound.

  • The product can be further purified by recrystallization if necessary.

Application in Herbicidal Development: Synthesis of a Benzoxazinone Analog

Benzoxazinones are a class of natural and synthetic compounds known for their herbicidal activity.[4][5] The structural motif of this compound is well-suited for the construction of a benzoxazinone ring system. The proposed synthetic pathway leverages the amino and hydroxyl groups for ring closure.

Proposed Synthetic Pathway for a Benzoxazinone Herbicide Analog

G start This compound step1 Acylation with Chloroacetyl Chloride start->step1 intermediate1 N-(4-cyano-3-hydroxyphenyl)-2-chloroacetamide step1->intermediate1 step2 Intramolecular Cyclization (Williamson Ether Synthesis) intermediate1->step2 product 6-Cyano-2H-1,4-benzoxazin-3(4H)-one step2->product

Caption: Proposed synthesis of a benzoxazinone herbicide analog.

Protocol 2: Synthesis of 6-Cyano-2H-1,4-benzoxazin-3(4H)-one

Step 1: Acylation of this compound

  • Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine or pyridine).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(4-cyano-3-hydroxyphenyl)-2-chloroacetamide.

Step 2: Intramolecular Cyclization

  • Dissolve the N-(4-cyano-3-hydroxyphenyl)-2-chloroacetamide intermediate in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.

  • Add a base, such as potassium carbonate or sodium hydride, to deprotonate the phenolic hydroxyl group.

  • Heat the reaction mixture to promote intramolecular Williamson ether synthesis and subsequent cyclization.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture, quench with water, and extract the product.

  • Purify the crude product by column chromatography or recrystallization to obtain 6-Cyano-2H-1,4-benzoxazin-3(4H)-one.

Protocol 3: Herbicidal Activity Screening (Photosystem II Inhibition Assay)

Many benzonitrile and benzoxazinone herbicides act by inhibiting Photosystem II (PSII).[6][7][8] This protocol describes a common method for screening for PSII inhibitors.

Materials:

  • Isolated spinach or pea thylakoids

  • Assay buffer (e.g., HEPES buffer, pH 7.5)

  • 2,6-Dichlorophenolindophenol (DCPIP) as an artificial electron acceptor

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer

Procedure:

  • Prepare a suspension of thylakoids in the assay buffer and adjust the chlorophyll concentration.

  • In a 96-well plate, add the thylakoid suspension to each well.

  • Add various concentrations of the test compounds (e.g., the synthesized benzoxazinone analog) to the wells. Include a positive control (e.g., Diuron) and a negative control (solvent only).

  • Incubate the plate in the dark for a short period to allow the inhibitor to bind.

  • Add DCPIP to each well and immediately measure the absorbance at 600 nm.

  • Expose the plate to a light source to initiate the photochemical reaction.

  • Measure the absorbance at 600 nm at regular intervals.

  • The rate of DCPIP reduction (decrease in absorbance) is a measure of PSII activity.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Application in Fungicidal Development: Synthesis of a Benzimidazole Analog

Benzimidazole derivatives are a well-established class of fungicides.[9][10][11] The amino group of this compound can serve as a key anchor for the construction of the imidazole ring.

Proposed Synthetic Pathway for a Benzimidazole Fungicide Analog

G start This compound step1 Nitration start->step1 intermediate1 2-Amino-3-nitro-5-hydroxybenzonitrile step1->intermediate1 step2 Reduction of Nitro Group intermediate1->step2 intermediate2 2,3-Diamino-5-hydroxybenzonitrile step2->intermediate2 step3 Condensation with an Aldehyde or Carboxylic Acid intermediate2->step3 product Substituted 6-Hydroxy-1H-benzo[d]imidazole-5-carbonitrile step3->product

Caption: Proposed synthesis of a benzimidazole fungicide analog.

Protocol 4: Synthesis of a Substituted 6-Hydroxy-1H-benzo[d]imidazole-5-carbonitrile

Step 1 & 2: Synthesis of 2,3-Diamino-5-hydroxybenzonitrile

  • Nitrate this compound at the ortho position to the amino group using a suitable nitrating agent (e.g., nitric acid in sulfuric acid) under controlled temperature conditions.

  • Isolate and purify the resulting 2-amino-3-nitro-5-hydroxybenzonitrile.

  • Reduce the nitro group of the intermediate to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation to yield 2,3-Diamino-5-hydroxybenzonitrile.

Step 3: Condensation and Cyclization

  • React the 2,3-Diamino-5-hydroxybenzonitrile with a suitable aldehyde or carboxylic acid derivative. The choice of this reactant will determine the substituent at the 2-position of the benzimidazole ring.

  • The reaction is typically carried out in a suitable solvent, often with acid or base catalysis, and may require heating.

  • The condensation and subsequent cyclization will form the desired substituted 6-Hydroxy-1H-benzo[d]imidazole-5-carbonitrile.

  • Purify the product by appropriate methods such as recrystallization or column chromatography.

Protocol 5: In Vitro Antifungal Assay (Broth Microdilution Method)

This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of a potential antifungal compound.[12][13][14]

Materials:

  • Fungal strains (e.g., Botrytis cinerea, Fusarium oxysporum)

  • Culture medium (e.g., Potato Dextrose Broth)

  • Test compounds dissolved in DMSO

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the fungal spores or mycelial fragments in the culture medium.

  • In a 96-well plate, perform serial two-fold dilutions of the test compounds in the culture medium.

  • Add the fungal inoculum to each well. Include a positive control (a known fungicide), a negative control (solvent only), and a media-only control.

  • Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a period sufficient for growth in the control wells (typically 48-72 hours).

  • Determine the MIC, which is the lowest concentration of the compound that visibly inhibits fungal growth. This can be assessed visually or by measuring the optical density at 600 nm.

Application in Insecticidal Development: Synthesis of an Anthranilamide Analog

Anthranilic diamides are a major class of insecticides that act as ryanodine receptor modulators.[15][16][17] The amino group of this compound can be acylated to form the characteristic amide bond of this class of insecticides.

Proposed Synthetic Pathway for an Anthranilamide Insecticide Analog

G start This compound step1 Acylation with a Substituted Benzoyl Chloride start->step1 intermediate1 N-(4-cyano-3-hydroxyphenyl)-substituted benzamide step1->intermediate1 step2 Amidation with a Substituted Aniline intermediate1->step2 product Diamide Insecticide Analog step2->product

Caption: Proposed synthesis of an anthranilamide insecticide analog.

Protocol 6: Synthesis of a Diamide Insecticide Analog

Step 1: Acylation of this compound

  • React this compound with a substituted benzoyl chloride (the choice of which will be guided by SAR data for known anthranilamide insecticides) in the presence of a base like pyridine or triethylamine.

  • The reaction is typically carried out in an aprotic solvent at room temperature.

  • Isolate and purify the resulting N-(4-cyano-3-hydroxyphenyl)-substituted benzamide.

Step 2: Amidation

  • The second amide bond can be formed through various methods, for example, by converting the hydroxyl group to a leaving group and then reacting with a substituted aniline, or by first converting the nitrile to a carboxylic acid, followed by amide coupling with a substituted aniline. The latter is a more common approach in the synthesis of anthranilamide insecticides.

  • For the conversion of the nitrile to a carboxylic acid, acidic or basic hydrolysis can be employed.

  • The resulting carboxylic acid can then be coupled with a substituted aniline using standard peptide coupling reagents (e.g., DCC, EDC) or by converting the carboxylic acid to an acid chloride followed by reaction with the aniline.

  • Purify the final diamide product using column chromatography.

Protocol 7: Insecticidal Activity Screening

This protocol provides a general method for assessing the insecticidal activity of a compound against a common agricultural pest, such as the diamondback moth (Plutella xylostella).[16]

Materials:

  • Test insects (e.g., larvae of Plutella xylostella)

  • Cabbage leaf discs

  • Test compounds dissolved in a suitable solvent (e.g., acetone with a surfactant)

  • Petri dishes

Procedure:

  • Prepare a series of concentrations of the test compound.

  • Dip cabbage leaf discs into the test solutions for a set amount of time and then allow them to air dry.

  • Place one treated leaf disc into each Petri dish lined with moist filter paper.

  • Introduce a set number of insect larvae (e.g., 10) into each Petri dish.

  • Include a positive control (a known insecticide) and a negative control (solvent-treated leaf discs).

  • Maintain the Petri dishes under controlled conditions (temperature, humidity, and light).

  • Assess larval mortality at regular intervals (e.g., 24, 48, and 72 hours).

  • Calculate the percent mortality for each concentration and determine the LC₅₀ value.

Structure-Activity Relationship (SAR) Considerations

The development of potent agrochemicals relies heavily on understanding the relationship between chemical structure and biological activity.

  • For Benzoxazinone Herbicides: The nature and position of substituents on the aromatic ring can significantly impact herbicidal activity. Electron-withdrawing groups can sometimes enhance activity. The substituent at the N-4 position is also crucial for modulating activity and selectivity.[1][3]

  • For Benzimidazole Fungicides: The substituent at the 2-position of the benzimidazole ring is a key determinant of antifungal spectrum and potency. Lipophilicity and electronic properties of this substituent play a major role. Substituents on the benzene ring can also influence activity.[10][11][18]

  • For Anthranilamide Insecticides: The nature of the acyl group and the aniline moiety are critical for high insecticidal activity. Specific substitution patterns on both aromatic rings are often required for optimal interaction with the ryanodine receptor.[15][16][17]

By systematically modifying the structure of derivatives synthesized from this compound and evaluating their biological activity, researchers can build a comprehensive SAR profile to guide the optimization of lead compounds.

Conclusion

This compound represents a promising and versatile starting material for the development of novel agrochemicals. Its trifunctional nature allows for the efficient synthesis of diverse chemical scaffolds with the potential for herbicidal, fungicidal, and insecticidal activity. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the full potential of this valuable chemical intermediate in the ongoing quest for more effective and sustainable crop protection solutions.

References

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Application Notes & Protocols for the O-Alkylation of 2-Hydroxybenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Hydroxybenzonitrile and its derivatives are pivotal structural motifs in the fields of medicinal chemistry, agrochemicals, and materials science.[1] The presence of both a nucleophilic hydroxyl group and an electrophilic nitrile group on an aromatic scaffold provides a versatile platform for synthetic diversification. The O-alkylation of the phenolic hydroxyl group is a fundamental transformation that yields aryl ethers, a class of compounds prevalent in a vast array of biologically active molecules and functional materials.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed experimental protocols for the O-alkylation of 2-hydroxybenzonitrile derivatives. We will delve into the mechanistic underpinnings of the most robust synthetic strategies, offering field-proven insights to guide experimental design and ensure reproducible, high-yielding outcomes. The protocols described herein are designed as self-validating systems, with explanations for each experimental choice to empower the user to adapt and troubleshoot as needed.

Core Principles: Mechanistic Insight into Phenolic O-Alkylation

The O-alkylation of a phenol, such as 2-hydroxybenzonitrile, is fundamentally a nucleophilic substitution reaction. The most common and direct pathway is the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3]

The core principle involves two critical steps:

  • Deprotonation: The weakly acidic phenolic proton (pKa ≈ 10) is removed by a suitable base to generate a phenoxide anion. This step is crucial as the phenoxide is a significantly more potent nucleophile than the neutral phenol.

  • Nucleophilic Attack: The resulting phenoxide anion attacks an electrophilic alkyl species (typically an alkyl halide), displacing a leaving group to form the desired ether linkage.[4]

A key challenge in the alkylation of phenoxides is controlling the regioselectivity. The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the ortho/para positions of the aromatic ring.[5] This can lead to a mixture of O-alkylated and C-alkylated products.

Factors Influencing O- vs. C-Alkylation:

  • Solvent: The choice of solvent is paramount. Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetone are preferred for O-alkylation.[4][6] These solvents solvate the cation of the base but leave the phenoxide oxygen relatively "bare" and highly nucleophilic. In contrast, protic solvents (e.g., water, ethanol) can form hydrogen bonds with the phenoxide oxygen, shielding it and promoting C-alkylation.[4]

  • Base/Counter-ion: The nature of the cation can influence the reaction outcome.

  • Leaving Group: Good leaving groups on the alkylating agent (e.g., I > Br > Cl > OTs) facilitate the SN2 reaction.[3]

The following sections detail three robust protocols for the O-alkylation of 2-hydroxybenzonitrile, each with distinct advantages depending on the substrate scope and desired reaction conditions.

Protocol 1: The Classic Approach - Williamson Ether Synthesis

This is the most widely used method for preparing aryl ethers due to its reliability and broad applicability.[5] The protocol involves the reaction of the 2-hydroxybenzonitrile with an alkyl halide in the presence of a moderately strong base in a polar aprotic solvent.[7]

Causality Behind Experimental Choices:
  • Base Selection: Potassium carbonate (K₂CO₃) is a common, inexpensive, and moderately strong base that is sufficient to deprotonate the phenol without causing significant side reactions. For less reactive alkyl halides or more sterically hindered phenols, a stronger base like sodium hydride (NaH) may be necessary. NaH irreversibly deprotonates the phenol, driving the reaction forward, but requires stricter anhydrous conditions and careful handling.[6][7]

  • Solvent: Anhydrous DMF or acetone is used to ensure the phenoxide remains highly nucleophilic and to prevent quenching of strong bases like NaH.[2]

  • Temperature: Heating the reaction (60-80 °C) increases the rate of the SN2 reaction, which can be slow at room temperature, especially with less reactive alkylating agents like alkyl chlorides.[7]

Detailed Step-by-Step Methodology:
  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add 2-hydroxybenzonitrile (1.0 equivalent).

  • Solvent and Base Addition: Add anhydrous DMF or acetone (to make a 0.1-0.5 M solution). Add potassium carbonate (1.5 - 2.0 equivalents). If using sodium hydride (1.1 equivalents), cool the flask to 0 °C in an ice bath and add the NaH portion-wise, allowing hydrogen gas evolution to cease between additions.

  • Addition of Alkylating Agent: Add the alkyl halide (e.g., benzyl bromide, ethyl iodide; 1.1 - 1.2 equivalents) dropwise to the stirred suspension at room temperature (or 0 °C if NaH was used).

  • Reaction: Heat the mixture to 60-80 °C and stir vigorously. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).[7]

  • Work-up:

    • Cool the reaction to room temperature.

    • If K₂CO₃ was used, filter off the inorganic salts and wash the solid cake with a small amount of the reaction solvent. Concentrate the filtrate under reduced pressure.

    • If NaH was used, cautiously quench the reaction by slowly adding water at 0 °C.

    • Dissolve the resulting residue in a water-immiscible organic solvent like dichloromethane (CH₂Cl₂) or ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.[7]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-alkoxybenzonitrile.[7]

Data Presentation: Williamson Ether Synthesis
Alkylating Agent (R-X)BaseSolventTemp (°C)Time (h)Yield (%)
Methyl IodideK₂CO₃AcetoneReflux6~95
Ethyl BromideK₂CO₃DMF8012~90
Benzyl BromideK₂CO₃DMF604>95
Isopropyl BromideNaHDMF8024~40-50*

*Note: Secondary alkyl halides like isopropyl bromide are prone to E2 elimination, leading to lower yields of the desired ether.[6]

Visualization: Williamson Synthesis Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Add 2-Hydroxybenzonitrile to dry flask B Add Anhydrous Solvent (DMF or Acetone) A->B C Add Base (K2CO3 or NaH) B->C D Add Alkyl Halide (R-X) C->D E Heat and Stir (60-80 °C) D->E F Monitor by TLC E->F G Cool & Quench/ Filter F->G H Aqueous Wash (NaHCO3, Brine) G->H I Dry & Concentrate H->I J Column Chromatography I->J K 2-Alkoxybenzonitrile J->K Pure Product

Caption: Workflow for Williamson Ether Synthesis.

Protocol 2: Phase-Transfer Catalyzed (PTC) O-Alkylation

Phase-transfer catalysis is a powerful technique for reactions involving reagents in two immiscible phases.[8] For O-alkylation, it offers several advantages, including the use of inexpensive inorganic bases (like NaOH), milder reaction conditions, and often enhanced selectivity for O-alkylation by minimizing the presence of hydrogen-bonding species near the phenoxide.[9][10]

Causality Behind Experimental Choices:
  • Catalyst: A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB) or Aliquat 336, is used as the phase-transfer catalyst. Its lipophilic cation pairs with the phenoxide anion, transporting it from the aqueous/solid phase into the organic phase where the alkylating agent resides.[10]

  • Biphasic System: The reaction is run in a biphasic system (e.g., aqueous NaOH and toluene). This avoids the need for expensive, anhydrous polar aprotic solvents. The base remains in the aqueous phase while the substrate and product are in the organic phase.[7]

  • Vigorous Stirring: High-speed stirring is essential to maximize the interfacial surface area between the two phases, which is where the deprotonation and catalyst ion-exchange occur.[8]

Detailed Step-by-Step Methodology:
  • Reaction Setup: To a round-bottom flask equipped with a condenser and a powerful mechanical or magnetic stirrer, add 2-hydroxybenzonitrile (1.0 eq.), the alkylating agent (1.1-1.5 eq.), and an organic solvent such as toluene or dichloromethane.[7]

  • Addition of Base and Catalyst: Add a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/w, 3.0-5.0 eq.) and the phase-transfer catalyst (e.g., TBAB, 0.05-0.1 eq.).

  • Reaction: Stir the biphasic mixture vigorously at a temperature ranging from room temperature to reflux (e.g., 40-80 °C). The reaction is typically much faster than the standard Williamson synthesis, often completing in 2-8 hours. Monitor by TLC.[7]

  • Work-up:

    • Cool the reaction mixture to room temperature and transfer to a separatory funnel.

    • Add water to dissolve any inorganic salts.

    • Separate the organic layer. Extract the aqueous layer once more with the organic solvent.

    • Combine the organic layers and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[7]

Data Presentation: Phase-Transfer Catalysis
Alkylating AgentCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
Benzyl ChlorideTBAB (5%)Toluene802>95
n-Butyl BromideAliquat 336 (5%)None604~92
Ethyl BromoacetateTBAB (10%)CH₂Cl₂403~90
Visualization: The PTC Cycle

G OrganicPhase Organic Phase (Toluene, R-X, Q+X-) AqueousPhase Aqueous Phase (NaOH, H₂O) Interface Interface Phenol_org Ar-OH Phenoxide_aq Ar-O- Na+ Phenol_org->Phenoxide_aq 1. Deprotonation at Interface IonPair_org Ar-O- Q+ Phenoxide_aq->IonPair_org 2. Ion Exchange (with Q+X-) Ether_org Ar-O-R IonPair_org->Ether_org 3. SN2 Reaction (with R-X) Catalyst_org Q+X- IonPair_org->Catalyst_org releases Q+X- L L R R L->R

Caption: Catalytic cycle in Phase-Transfer Catalysis.

Protocol 3: The Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for converting alcohols into a variety of functional groups, including ethers, via a redox condensation mechanism.[11] It is particularly useful when the alkylating partner is an alcohol, a scenario not possible under Williamson conditions. It proceeds with a complete inversion of stereochemistry at the alcohol's carbon center, which is a key consideration for chiral substrates.[12]

Causality Behind Experimental Choices:
  • Reagents: The reaction relies on a combination of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). PPh₃ acts as the reducing agent and oxygen scavenger, while DEAD/DIAD is the oxidizing agent.[11]

  • Mechanism: The reaction is complex but involves the formation of a highly reactive phosphonium salt intermediate from the alcohol. The 2-hydroxybenzonitrile, acting as the nucleophile, attacks this activated alcohol, displacing triphenylphosphine oxide (TPPO).[13]

  • Order of Addition: The order of reagent addition is critical. The alcohol, nucleophile (2-hydroxybenzonitrile), and PPh₃ are mixed first. The azodicarboxylate (DEAD/DIAD) is then added slowly at a low temperature (0 °C) to control the exothermic reaction and the formation of reactive intermediates.[13]

Detailed Step-by-Step Methodology:
  • Reaction Setup: To a dry, inert-atmosphere (N₂ or Ar) flask with a stir bar, add 2-hydroxybenzonitrile (1.2 equivalents), the alcohol to be coupled (1.0 equivalent), and triphenylphosphine (1.5 equivalents).

  • Solvent: Add anhydrous tetrahydrofuran (THF) to dissolve the reagents (0.1-0.5 M).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly, add a solution of DEAD or DIAD (1.5 equivalents) in THF dropwise over 15-30 minutes. An orange color may appear and then fade.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor by TLC. The formation of a white precipitate (triphenylphosphine oxide, TPPO) is often an indicator of reaction progress.[13]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • The major challenge in Mitsunobu reactions is the removal of byproducts (TPPO and the hydrazine derivative). Add a nonpolar solvent (like diethyl ether or hexanes) to the residue, which may cause the TPPO to precipitate. Filter off the solid.

    • Alternatively, dissolve the residue in a minimal amount of dichloromethane.

  • Purification: Purify the crude material directly by flash column chromatography. The byproducts are typically less polar than the desired ether product.

Visualization: Mitsunobu Reaction Mechanism

G A PPh3 + DEAD B Betaine Intermediate [PPh3+-N(R)-N-(R)CO2Et] A->B Nucleophilic Attack C Alcohol (R'-OH) D Alkoxyphosphonium Ion [R'-O-PPh3+] C->D Proton Transfer to Betaine G Product: Ar-O-R' D->G forms H Byproducts: TPPO + Hydrazine D->H releases E 2-Hydroxybenzonitrile (Ar-OH) F Phenoxide (Ar-O-) E->F Deprotonation F->D SN2 Attack

Caption: Simplified mechanism of the Mitsunobu reaction.

References

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The Strategic Versatility of 2-Hydroxybenzonitrile in Intramolecular Cyclization Reactions: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Hydroxybenzonitrile, a readily available bifunctional aromatic compound, serves as a linchpin in the synthesis of a diverse array of medicinally relevant heterocyclic scaffolds. The ortho-disposition of a nucleophilic hydroxyl group and an electrophilic nitrile moiety within the same molecule provides a unique platform for a variety of intramolecular cyclization strategies. This comprehensive guide, intended for researchers, scientists, and professionals in drug development, delves into the synthetic utility of 2-hydroxybenzonitrile, offering detailed application notes, step-by-step protocols, and mechanistic insights for the construction of benzofurans, benzoxazinones, and a strategic approach to quinolines.

Introduction: The Latent Potential of a Simple Scaffold

In the landscape of modern synthetic chemistry, the pursuit of efficient and modular routes to complex molecular architectures is of paramount importance. Heterocyclic compounds, in particular, form the cornerstone of a vast number of pharmaceuticals and agrochemicals. 2-Hydroxybenzonitrile, with its inherent duality of reactive sites, presents an elegant and cost-effective starting point for the synthesis of fused ring systems. The strategic exploitation of the interplay between the hydroxyl and nitrile groups under various catalytic conditions allows for the regioselective and chemoselective formation of five- and six-membered heterocyclic rings. This guide will explore three distinct and powerful intramolecular cyclization pathways originating from this versatile precursor.

I. Synthesis of 3-Aminobenzofuran Derivatives via Thorpe-Ziegler Cyclization

The benzofuran core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. A highly efficient method for the synthesis of 3-aminobenzofurans from 2-hydroxybenzonitrile involves a two-step sequence: an initial O-alkylation followed by a base-catalyzed intramolecular Thorpe-Ziegler cyclization.[1]

Mechanistic Rationale

The synthetic strategy hinges on the initial transformation of the phenolic hydroxyl group into a more elaborate side chain containing a second nitrile group. This is typically achieved by a Williamson ether synthesis. The resulting dinitrile intermediate is then perfectly primed for an intramolecular cyclization. The Thorpe-Ziegler reaction, a base-catalyzed condensation of dinitriles, proceeds via the formation of a carbanion alpha to one of the nitrile groups. This carbanion then undergoes an intramolecular nucleophilic attack on the carbon of the second nitrile group, forming a cyclic imine anion. Tautomerization of the subsequent enamine leads to the thermodynamically more stable 3-aminobenzofuran-2-carbonitrile.

Diagram 1: Overall Workflow for the Synthesis of 3-Aminobenzofuran-2-carbonitrile

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Thorpe-Ziegler Cyclization 2-Hydroxybenzonitrile 2-Hydroxybenzonitrile K2CO3_DMF K2CO3, DMF 80 °C, 3h 2-Hydroxybenzonitrile->K2CO3_DMF Reacts with Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->K2CO3_DMF 2-(Cyanomethoxy)benzonitrile 2-(Cyanomethoxy)benzonitrile K2CO3_DMF->2-(Cyanomethoxy)benzonitrile Yields KOH_Ethanol KOH, Ethanol 75 °C, 3h 2-(Cyanomethoxy)benzonitrile->KOH_Ethanol Cyclizes in presence of 3-Aminobenzofuran-2-carbonitrile 3-Aminobenzofuran-2-carbonitrile KOH_Ethanol->3-Aminobenzofuran-2-carbonitrile To form

Caption: Two-step synthesis of 3-aminobenzofuran-2-carbonitrile.

Detailed Experimental Protocol: Synthesis of 3-Aminobenzofuran-2-carbonitrile

Step 1: Synthesis of 2-(Cyanomethoxy)benzonitrile

  • To a stirred solution of 2-hydroxybenzonitrile (1.19 g, 10 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) in a 100 mL round-bottom flask, add anhydrous potassium carbonate (2.07 g, 15 mmol).

  • Stir the suspension at room temperature for 15 minutes.

  • Add chloroacetonitrile (0.83 g, 11 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and maintain for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

  • The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 2-(cyanomethoxy)benzonitrile.

Step 2: Intramolecular Thorpe-Ziegler Cyclization to 3-Aminobenzofuran-2-carbonitrile

  • In a 50 mL round-bottom flask, dissolve the crude 2-(cyanomethoxy)benzonitrile (1.58 g, 10 mmol) in ethanol (25 mL).

  • Prepare a solution of potassium hydroxide (0.62 g, 11 mmol) in ethanol (10 mL) and add it dropwise to the solution of the dinitrile at room temperature.

  • Heat the reaction mixture to 75 °C and stir for 3 hours. A precipitate will form as the reaction progresses.

  • Cool the reaction mixture in an ice bath and collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield 3-aminobenzofuran-2-carbonitrile.

Product Yield Analytical Data
3-Aminobenzofuran-2-carbonitrile>85%Characterization by ¹H NMR, ¹³C NMR, and mass spectrometry should be performed to confirm the structure.

II. Domino Synthesis of 1,3-Benzoxazin-4-ones via Pinner-Dimroth Rearrangement

The 1,3-benzoxazin-4-one scaffold is present in a number of biologically active molecules. A facile and efficient domino reaction of 2-hydroxybenzonitriles with ketones, promoted by a Lewis acid such as zinc chloride (ZnCl₂), provides direct access to this important heterocyclic system.

Mechanistic Insights

This transformation is proposed to proceed through a tandem intramolecular Pinner-Dimroth rearrangement pathway. The reaction is initiated by the Lewis acid-catalyzed activation of the nitrile group, making it more susceptible to nucleophilic attack. The ketone then adds to the activated nitrile, followed by an intramolecular cyclization of the hydroxyl group onto the newly formed imine. A subsequent rearrangement leads to the stable 1,3-benzoxazin-4-one ring system.

Diagram 2: Proposed Mechanism for the Synthesis of 1,3-Benzoxazin-4-ones

G Start 2-Hydroxybenzonitrile + Ketone Lewis_Acid ZnCl2 (Lewis Acid) Start->Lewis_Acid Activation Activated_Nitrile Activated Nitrile Intermediate Lewis_Acid->Activated_Nitrile Nucleophilic_Attack Nucleophilic Attack by Ketone Activated_Nitrile->Nucleophilic_Attack Cyclization Intramolecular Cyclization Nucleophilic_Attack->Cyclization Rearrangement Pinner-Dimroth Rearrangement Cyclization->Rearrangement Product 1,3-Benzoxazin-4-one Rearrangement->Product

Caption: Mechanistic pathway for 1,3-benzoxazin-4-one formation.

Detailed Experimental Protocol: General Procedure for the Synthesis of 2,2-Disubstituted-2,3-dihydro-4H-1,3-benzoxazin-4-ones
  • In a sealed reaction tube, combine 2-hydroxybenzonitrile (1.0 mmol), the corresponding ketone (5.0 mL, used as both reactant and solvent), and zinc chloride (1.1 mmol).

  • Heat the reaction mixture to 100 °C and stir for 6 hours under an air atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethyl acetate (20 mL) and water (20 mL) to the reaction mixture.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,3-benzoxazin-4-one.

Ketone Product Yield
CyclohexanoneSpiro[benzo[e][2][3]oxazine-2,1'-cyclohexan]-4(3H)-oneHigh
Acetone2,2-Dimethyl-2,3-dihydro-4H-benzo[e][2][3]oxazin-4-oneGood
Propiophenone2-Ethyl-2-phenyl-2,3-dihydro-4H-benzo[e][2][3]oxazin-4-oneGood

III. Synthesis of Benzofurans via Reaction with α-Haloketones

Another powerful strategy for the construction of the benzofuran skeleton from 2-hydroxybenzonitrile involves its reaction with α-haloketones. This method provides a direct route to 3-cyanobenzofurans, which are valuable intermediates for further functionalization.

Causality of the Experimental Approach

This reaction proceeds through an initial O-alkylation of the phenolic hydroxyl group of 2-hydroxybenzonitrile with the α-haloketone, similar to the first step in the Thorpe-Ziegler synthesis of 3-aminobenzofurans. However, in this case, the subsequent intramolecular cyclization is a base-promoted condensation between the enolate of the newly introduced ketone moiety and the nitrile group. This reaction is a variation of the Darzens condensation and leads directly to the formation of the furan ring.

Diagram 3: Reaction Pathway to 3-Cyanobenzofurans

G Start 2-Hydroxybenzonitrile + α-Haloketone Base_Alkylation Base (e.g., K2CO3) O-Alkylation Start->Base_Alkylation Intermediate 2-(2-Oxoalkyl)oxybenzonitrile Base_Alkylation->Intermediate Base_Cyclization Base (e.g., NaOEt) Intramolecular Condensation Intermediate->Base_Cyclization Product 3-Cyanobenzofuran Base_Cyclization->Product

Caption: Synthesis of 3-cyanobenzofurans from 2-hydroxybenzonitrile.

Detailed Experimental Protocol: Synthesis of 2-Methyl-3-cyanobenzofuran

Step 1: Synthesis of 2-(2-Oxopropoxy)benzonitrile

  • To a solution of 2-hydroxybenzonitrile (1.19 g, 10 mmol) in acetone (30 mL), add anhydrous potassium carbonate (2.07 g, 15 mmol).

  • Add chloroacetone (0.93 g, 10 mmol) to the suspension.

  • Reflux the reaction mixture for 6 hours, monitoring the progress by TLC.

  • After cooling to room temperature, filter off the inorganic salts and wash with acetone.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2-(2-oxopropoxy)benzonitrile, which can be used in the next step without further purification.

Step 2: Intramolecular Cyclization to 2-Methyl-3-cyanobenzofuran

  • Prepare a solution of sodium ethoxide by dissolving sodium metal (0.23 g, 10 mmol) in absolute ethanol (20 mL) under an inert atmosphere.

  • Add the crude 2-(2-oxopropoxy)benzonitrile (1.75 g, 10 mmol) dissolved in a small amount of absolute ethanol to the sodium ethoxide solution.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Quench the reaction by pouring the mixture into ice-cold dilute hydrochloric acid.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to afford 2-methyl-3-cyanobenzofuran.

α-Haloketone Product Expected Yield
Chloroacetone2-Methyl-3-cyanobenzofuranGood to High
Phenacyl bromide2-Phenyl-3-cyanobenzofuranGood to High

IV. Strategic Approach to Quinolines: A Multi-Step Synthesis

While a direct, one-pot intramolecular cyclization of 2-hydroxybenzonitrile to a quinoline is not a standard named reaction, a strategic multi-step synthesis can be devised by leveraging well-established transformations. The key is the conversion of the nitrile group into a functionality that can participate in a classical quinoline synthesis, such as the Friedländer annulation.[2][3][4][5][6]

Synthetic Rationale

The Friedländer synthesis typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[2][3][4][5][6] Therefore, a plausible synthetic route from 2-hydroxybenzonitrile would involve:

  • Reduction of the Nitrile Group: The cyano group can be reduced to an aminomethyl group (-CH₂NH₂) using a reducing agent like lithium aluminum hydride (LiAlH₄). This would yield 2-(aminomethyl)phenol.

  • Oxidation of the Benzylic Alcohol (if formed as a side product) or Protection/Deprotection: Depending on the reduction conditions, the resulting 2-(aminomethyl)phenol could be directly used or may require further manipulation.

  • Friedländer Annulation: The resulting 2-aminoaryl derivative can then be reacted with a suitable ketone or β-ketoester under acidic or basic catalysis to construct the quinoline ring.

This approach demonstrates how the principles of synthetic design can be applied to utilize 2-hydroxybenzonitrile as a starting material for a broader range of heterocyclic systems.

Conclusion

2-Hydroxybenzonitrile is a remarkably versatile and economically attractive starting material for the synthesis of a variety of important heterocyclic compounds. The intramolecular cyclization reactions detailed in this guide, including the Thorpe-Ziegler cyclization for 3-aminobenzofurans, the domino reaction for 1,3-benzoxazin-4-ones, and the reaction with α-haloketones for 3-cyanobenzofurans, highlight the power of harnessing the inherent reactivity of this simple bifunctional molecule. Furthermore, a strategic, multi-step approach can extend its utility to the synthesis of other complex heterocycles like quinolines. The protocols and mechanistic insights provided herein are intended to empower researchers in the fields of organic synthesis and drug discovery to effectively utilize 2-hydroxybenzonitrile in their synthetic endeavors.

References

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. [Link]
  • Rajendran, S., Sivalingam, K., Jayarampillai, R. K., & Salas, C. O. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Chemical Biology & Drug Design, 99(4), 517-539. [Link]
  • Bailey, H., Mahon, M. F., Vicker, N., & Potter, B. V. L. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen, 9(11), 1134-1138. [Link]
  • Afrin, S., & Hasan, M. R. (2023). Different catalytic approaches of Friedländer synthesis of quinolines. RSC Advances, 13(47), 32889-32913. [Link]

Sources

Introduction: The Analytical Imperative for a Key Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Quantitative Analysis of 2-Amino-5-hydroxybenzonitrile using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

This compound is a trifunctional aromatic organic compound featuring amino (-NH2), hydroxyl (-OH), and nitrile (-C≡N) groups. This unique combination of functional groups makes it a highly versatile and valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its structure serves as a critical building block for active pharmaceutical ingredients (APIs), where the precise incorporation of its scaffold is essential for biological efficacy.

Given its role as a precursor, ensuring the purity and identity of this compound is of paramount importance. The presence of impurities, such as isomers, starting materials, or degradation products, can have significant downstream consequences, affecting reaction yields, product safety, and the overall quality of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique ideally suited for separating, identifying, and quantifying components in a mixture, making it the method of choice for quality control of such intermediates.

This application note presents a detailed, robust, and validated RP-HPLC method for the quantitative analysis of this compound. The narrative explains the scientific rationale behind the selection of chromatographic parameters and provides a step-by-step protocol for implementation and validation in accordance with international guidelines.

Part 1: Method Development Strategy — A Rationale-Driven Approach

The development of a reliable HPLC method is a systematic process grounded in the physicochemical properties of the analyte. Our strategy for this compound is based on the following expert analysis.

Analyte Characterization

This compound (C₇H₆N₂O, MW: ~134.14 g/mol ) is a polar aromatic molecule.[2] Its key features influencing chromatographic behavior are:

  • Polarity : The presence of amino and hydroxyl groups imparts significant polarity, making it soluble in polar organic solvents and aqueous mixtures.[3] This property strongly suggests that Reversed-Phase (RP) chromatography, which utilizes a non-polar stationary phase and a polar mobile phase, is the most appropriate mode of separation.[4]

  • Ionization (pKa) : The amino group is basic, and the hydroxyl group is acidic. Their ionization state is dependent on the pH of the mobile phase. To ensure consistent retention time and sharp peak shape, the pH of the mobile phase must be controlled with a buffer. Operating at a pH at least 2 units away from the analyte's pKa values is a standard practice to maintain a single ionic form. For aromatic amines, a slightly acidic pH (e.g., pH 2.5-4.0) is often optimal to ensure the amine is protonated (R-NH₃⁺), enhancing retention on some RP phases and improving peak shape.

  • UV Absorbance : The benzene ring with its activating amino and hydroxyl substituents provides strong UV chromophores. This allows for sensitive detection using a UV-Vis or Diode Array Detector (DAD). A UV scan of the analyte is necessary to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Chromatographic System Choices

Based on the analyte properties, the following components were selected:

  • Column : A C18 (octadecylsilane) column is the workhorse of reversed-phase HPLC and provides excellent retention for a wide range of moderately polar to non-polar compounds.[5] A modern, high-purity silica-based C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) offers high efficiency and good peak symmetry for polar analytes.

  • Mobile Phase : A gradient elution using a mixture of an aqueous buffer and an organic modifier is chosen.

    • Aqueous Phase (Solvent A) : 0.1% Phosphoric Acid or Formic Acid in water. An acidic mobile phase serves two purposes: it protonates the basic amino group for consistent interaction with the stationary phase and suppresses the ionization of residual silanol groups on the column packing, which can otherwise lead to peak tailing. Phosphoric acid provides robust pH control, while formic acid is volatile and preferred for mass spectrometry (MS) compatible methods.[6]

    • Organic Phase (Solvent B) : Acetonitrile (ACN). Acetonitrile is chosen over methanol as it typically provides lower backpressure and better peak efficiency for many aromatic compounds.

    • Elution Mode : A gradient elution (i.e., changing the percentage of Solvent B over time) is selected to ensure that the main analyte peak is eluted with a good shape and reasonable retention time, while also effectively separating it from potential early-eluting polar impurities and late-eluting non-polar impurities.

  • Detector : A Diode Array Detector (DAD) is employed. This not only allows for quantification at the λmax for maximum sensitivity but also provides spectral data across a range of wavelengths. This is invaluable for assessing peak purity and aiding in the identification of unknown impurities.

Part 2: Detailed Analytical Protocol

This section provides a step-by-step methodology for the analysis of this compound.

Materials and Reagents
  • Reference Standard : this compound, purity ≥98%.

  • Solvents : HPLC-grade Acetonitrile and water.

  • Reagents : Phosphoric acid (H₃PO₄), ~85% analytical grade.

  • Sample Diluent : A mixture of water and acetonitrile (e.g., 80:20 v/v) is recommended. The sample should be fully soluble in the diluent.[7]

Instrumentation and Chromatographic Conditions

The method was developed on a standard HPLC system equipped with a pump, autosampler, column oven, and DAD detector.

ParameterCondition
HPLC Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% (v/v) Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
15.0
17.0
19.0
19.1
25.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD, 230 nm (or determined λmax)
Run Time 25 minutes
Solution Preparation
  • Mobile Phase A : Carefully add 1.0 mL of 85% phosphoric acid to 1 L of HPLC-grade water and mix well.

  • Standard Stock Solution (approx. 500 µg/mL) : Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solution (approx. 50 µg/mL) : Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the sample diluent.

  • Sample Solution (approx. 50 µg/mL) : Accurately weigh about 25 mg of the this compound test sample into a 50 mL volumetric flask. Prepare a stock solution as described for the standard. Dilute 5.0 mL of this stock solution into a 50 mL volumetric flask with diluent. Filter the final solution through a 0.45 µm syringe filter prior to injection to prevent column blockage.[8]

Analytical Workflow

The overall process from sample receipt to final purity calculation is illustrated below.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing sample Weigh Sample & Reference Standard dissolve Dissolve in Diluent (Stock Solution) sample->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter Sample (0.45 µm Syringe Filter) dilute->filter sst System Suitability Test (SST) filter->sst Load into Autosampler inject Inject Sample and Standard Solutions sst->inject acquire Acquire Chromatographic Data (DAD) inject->acquire integrate Integrate Peaks acquire->integrate purity Check Peak Purity (DAD Spectrum) integrate->purity calculate Calculate Assay/Purity (Area % Method) purity->calculate report Generate Report calculate->report

Caption: HPLC analysis workflow for this compound.

Part 3: Method Validation Protocol — Ensuring Trustworthiness

To ensure the method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9] A validation protocol establishes through laboratory evidence that the performance characteristics of the method meet the requirements for the analytical application.[10][11]

System Suitability Test (SST)

Before any sample analysis, the performance of the HPLC system must be verified. This is done by making five replicate injections of the working standard solution. The acceptance criteria are:

  • Tailing Factor (T) : ≤ 2.0

  • Theoretical Plates (N) : ≥ 2000

  • Relative Standard Deviation (%RSD) of Peak Area : ≤ 2.0%

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities or degradants.[12] This is demonstrated by:

  • Injecting a blank (diluent) to show no interfering peaks at the retention time of the analyte.

  • Analyzing a placebo or matrix sample, if applicable.

  • Performing forced degradation studies (e.g., acid, base, peroxide, heat, light) on the sample and demonstrating that the resulting degradation peaks are well-resolved from the main analyte peak. The DAD detector can be used to check for peak purity.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration.

  • Procedure : Prepare a series of at least five solutions from the stock solution, ranging from 50% to 150% of the working standard concentration.

  • Acceptance Criteria : Plot the peak area against concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[9]

Accuracy

Accuracy is the closeness of the test results to the true value.[11] It is assessed by a recovery study.

  • Procedure : Spike a known amount of analyte reference standard into a sample matrix (if available) at three concentration levels (e.g., 80%, 100%, 120% of the target concentration), in triplicate.

  • Acceptance Criteria : The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is evaluated at two levels:

  • Repeatability (Intra-assay precision) : The precision under the same operating conditions over a short interval. This is assessed by analyzing six replicate preparations of the sample at 100% of the target concentration.

  • Intermediate Precision : The precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Acceptance Criteria : The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Quantitation (LOQ)

The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be determined based on the signal-to-noise ratio (typically S/N of 10:1) or by establishing the lowest concentration that meets accuracy and precision criteria.

Conclusion

This application note details a specific, accurate, and precise RP-HPLC method for the quantitative analysis of this compound. The scientific rationale for the method development is explained, providing a clear understanding of the critical parameters. The step-by-step protocol and comprehensive validation plan, grounded in ICH guidelines, ensure that the method is robust and reliable for routine use in quality control environments within the pharmaceutical and chemical industries. This self-validating system provides a high degree of confidence in the analytical results, which is essential for ensuring the quality of this key chemical intermediate.

References

  • J-Stage. (n.d.). Separation and determination of aromatic amines by reversed-phase HPLC.
  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines.
  • Organomation. (n.d.). HPLC Sample Preparation.
  • ResearchGate. (2008). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • Semantic Scholar. (2000). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns.
  • Chemistry LibreTexts. (2019). 12.5: High-Performance Liquid Chromatography.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC.
  • Sultan Qaboos University Journal For Science. (n.d.). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization.
  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Navigating Chemical Intermediates. (n.d.). A Deep Dive into this compound.
  • ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
  • SIELC Technologies. (n.d.). Separation of 2-Amino-5-nitrobenzonitrile on Newcrom R1 HPLC column.
  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.

Sources

GC-MS Analysis of 2-Hydroxybenzonitrile: A Detailed Application Guide with Silylation-Based Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and robust protocol for the quantitative analysis of 2-hydroxybenzonitrile (salicylonitrile) using Gas Chromatography-Mass Spectrometry (GC-MS) following a silylation derivatization step. Due to its polar phenolic hydroxyl group, direct GC analysis of 2-hydroxybenzonitrile is challenging, often resulting in poor chromatographic peak shape and low sensitivity.[1] This guide details a validated silylation method using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to enhance the volatility and thermal stability of the analyte, enabling reliable and sensitive detection.[1][2] The methodologies presented are tailored for researchers, scientists, and drug development professionals requiring accurate quantification of 2-hydroxybenzonitrile in various matrices.

Introduction: The Rationale for Derivatization

2-Hydroxybenzonitrile is a significant chemical intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Accurate quantification of this compound is crucial for process monitoring, quality control, and metabolic studies. However, the presence of the polar hydroxyl group imparts a high boiling point and the potential for strong interactions with active sites within the GC system, leading to issues like peak tailing and reduced analytical response.[1][2]

Chemical derivatization is a powerful strategy to overcome these limitations.[3][4] The core principle involves the chemical modification of the analyte to a form more amenable to GC analysis.[5] Silylation, the replacement of an active hydrogen with a trimethylsilyl (TMS) group, is a widely employed and effective derivatization technique for compounds containing hydroxyl, carboxyl, or amine functionalities.[6][7] The resulting TMS ether of 2-hydroxybenzonitrile exhibits increased volatility, reduced polarity, and enhanced thermal stability, leading to improved chromatographic performance and detection sensitivity.[4][7] This application note focuses on a well-established silylation protocol using BSTFA, a versatile and reactive silylating agent.[7][8][9]

Experimental Workflow & Causality

The analytical workflow is designed to ensure complete derivatization and accurate quantification. Each step is critical for the overall success of the analysis.

Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Stock & Working Standard Preparation Drydown Evaporation to Dryness Standard->Drydown Sample Sample Extraction (if required) Sample->Drydown Reconstitution Reconstitution in Anhydrous Solvent Drydown->Reconstitution Deriv_Agent Addition of BSTFA (+ TMCS catalyst) Reconstitution->Deriv_Agent Reaction Incubation (e.g., 70°C, 30 min) Deriv_Agent->Reaction Injection GC Injection Reaction->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification via Calibration Curve Integration->Quantification

Caption: Silylation of 2-hydroxybenzonitrile with BSTFA.

GC-MS Instrumental Parameters

Rationale: The instrumental parameters are optimized to achieve good chromatographic separation and sensitive detection of the derivatized analyte. A non-polar capillary column is recommended for the analysis of silylated compounds. [6]

Parameter Recommended Setting Justification
GC System Gas chromatograph coupled to a mass spectrometer (e.g., Agilent, Thermo Fisher, Shimadzu) Provides both separation and selective detection.
Capillary Column HP-5MS, DB-5MS, or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness) A low-polarity 5% phenyl-methylpolysiloxane phase offers excellent resolution for a wide range of compounds, including silyl derivatives. [2][10]
Carrier Gas Helium Inert carrier gas providing good efficiency.
Flow Rate 1.0 mL/min (constant flow) Optimal flow rate for a 0.25 mm i.d. column. [2]
Inlet Temperature 280 °C Ensures rapid volatilization of the derivatized analyte. [2]
Injection Mode Splitless or Split (e.g., 20:1) Splitless for trace analysis, split for higher concentrations to avoid column overloading.
Injection Volume 1 µL Standard injection volume.
Oven Program Initial: 80°C, hold 2 min; Ramp: 10°C/min to 250°C, hold 5 min This program provides good separation from solvent and byproducts, ensuring a sharp peak for the derivatized analyte.
MS Transfer Line 280 °C Prevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp. 230 °C Standard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eV Standard ionization technique that produces reproducible fragmentation patterns for library matching.

| Acquisition Mode | Full Scan (m/z 50-300) and/or Selected Ion Monitoring (SIM) | Full scan for qualitative identification. SIM for enhanced sensitivity and quantitative analysis. |

Results and Discussion: Expected Mass Spectrum

The underivatized 2-hydroxybenzonitrile has a molecular weight of 119.12 g/mol . [11][12][13]Upon derivatization with a trimethylsilyl group, the molecular weight increases by 72 (Si(CH₃)₃ - H). The resulting 2-(trimethylsilyloxy)benzonitrile has a molecular weight of 191.28 g/mol .

Mass Spectral Fragmentation:

Electron ionization of the TMS-derivatized 2-hydroxybenzonitrile is expected to produce a characteristic fragmentation pattern.

  • Molecular Ion (M⁺): A peak at m/z 191 is expected, corresponding to the intact derivatized molecule.

  • M-15 Ion: A prominent peak at m/z 176, resulting from the loss of a methyl group (-CH₃) from the trimethylsilyl moiety, is a hallmark of TMS derivatives. [14]* Other Fragments: Other significant fragments may include ions corresponding to the silyl group (e.g., m/z 73 for [Si(CH₃)₃]⁺) and fragments from the benzonitrile ring structure.

Table of Expected Ions for SIM Analysis:

Analyte Retention Time (min) Quantifier Ion (m/z) Qualifier Ion(s) (m/z)
2-(trimethylsilyloxy)benzonitrile~10-15 (column dependent)176191, 73

Method Validation and Quality Control

For reliable results, the analytical method should be validated according to established guidelines. Key validation parameters include:

  • Linearity: A calibration curve should be generated by plotting the peak area response versus the concentration of the working standards. A linear regression analysis should yield a correlation coefficient (r²) of >0.99.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Precision and Accuracy: Assessed by analyzing replicate samples at different concentrations. Precision is expressed as the relative standard deviation (%RSD), and accuracy as the percent recovery.

  • Quality Control (QC) Samples: QC samples at low, medium, and high concentrations should be included in each analytical run to ensure the validity of the results.

Troubleshooting

Problem Potential Cause Solution
Poor or No Derivatization Presence of moisture in the sample or reagents.Ensure all solvents are anhydrous. Thoroughly dry sample extracts before adding the derivatizing agent. Store BSTFA under inert gas.
Incomplete reaction.Increase reaction time or temperature. Ensure the correct ratio of derivatizing agent to analyte.
Peak Tailing Active sites in the GC inlet liner or column.Use a deactivated inlet liner. Condition the column according to the manufacturer's instructions.
Incomplete derivatization.Optimize the derivatization protocol as described above.
Extraneous Peaks Contamination from reagents or glassware.Run a reagent blank. Ensure all glassware is thoroughly cleaned and dried.
Byproducts from the derivatization reagent.These are often more volatile and will elute before the analyte of interest.

Conclusion

The silylation-based GC-MS method described provides a sensitive, robust, and reliable approach for the quantification of 2-hydroxybenzonitrile. By converting the polar analyte into a more volatile and thermally stable derivative, this protocol overcomes the challenges associated with direct GC analysis. This detailed guide, from sample preparation to data interpretation, serves as a valuable resource for professionals in pharmaceutical development, metabolomics research, and environmental analysis, enabling accurate and reproducible results.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Derivatization of 2-Hydroxybenzonitrile for Analytical Purposes.
  • Lee, J. B., Lee, H., & Lee, D. W. (2003). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. Bulletin of the Korean Chemical Society, 24(10), 1473-1478.
  • Lee, J. B., Lee, H., & Lee, D. W. (2003). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. Journal of the Korean Chemical Society, 47(5), 499-505.
  • Kovács, Á., Kende, A., Mörtl, M., Volk, G., Rikker, T., & Torkos, K. (2008). Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography-mass spectrometry.
  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Detection of 2-Hydroxybenzonitrile.
  • Krauss, M., Isensee, H., & Zeeck, A. (1985). EI Mass spectra of the TMS derivatives of (a) phenol (4) and (b) 2-methoxyphenol (5). In Mass Spectrometry of Silyl Derivatives.
  • Phenomenex. (2021, February 17). Derivatization in Gas Chromatography (GC) Explained.
  • Poole, C. F. (2012). Derivatization Methods in GC and GC/MS.
  • Kovács, Á., Kende, A., Mörtl, M., Volk, G., Rikker, T., & Torkos, K. (2008). Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography–mass spectrometry.
  • Lommen, A., Godejohann, M., Spraul, M., & van der Weg, G. (2012). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 2(4), 849–872.
  • Proestos, C., & Komaitis, M. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD)
  • Thermo Fisher Scientific. (n.d.). Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS.
  • NIST. (n.d.). Benzonitrile, 2-hydroxy-. NIST Chemistry WebBook.
  • NIST. (n.d.). Benzonitrile, 2-hydroxy-. NIST Chemistry WebBook.
  • NIST. (n.d.). Benzonitrile, 2-hydroxy-. NIST Chemistry WebBook.
  • Khan, B. M., & Liu, Y. (2009). GC/MS Determination of Phenolic Compounds in Soil Samples Using Soxhlet Extraction and Derivatization Techniques. Journal of the Chinese Chemical Society, 56(4), 749-755.
  • Tita, B., Tita, D., & Vlase, L. (2011). Determination of Phenolic Compounds from Wine Samples by GC/MS System. Farmacia, 59(1), 58-66.
  • NIST. (n.d.). Benzonitrile, 2-hydroxy-. NIST Chemistry WebBook.
  • Padhan, J. K., et al. (2021).
  • Harvey, D. J., & Vouros, P. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105–211.
  • PubChem. (n.d.). 2-Hydroxy-5-nitrobenzonitrile.
  • Kovács, Á., et al. (2008).
  • Li, Y., et al. (2018). MTBSTFA derivatization-LC-MS/MS approach for the quantitative analysis of endogenous nucleotides in human colorectal carcinoma cells. Journal of Pharmaceutical and Biomedical Analysis, 159, 34-42.
  • Sigma-Aldrich. (n.d.). BSTFA.
  • Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482.
  • Liu, R. H., & Gorycki, P. D. (1997). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 5(4), 259-276.
  • Higashi, T., & Shimada, K. (2001). Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids. Journal of Health Science, 47(1), 11-18.
  • Poole, C. F. (2019). Derivatization Methods in GC and GC/MS.
  • LCGC International. (2008). Derivatization of Carbonyl Compounds for GC-MS Analysis.

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Mastering the Matrix: A Guide to Sample Preparation for Chromatographic Analysis of Phenolic Nitriles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Phenolic Nitriles

Phenolic nitriles, a unique class of organic compounds characterized by both a hydroxyl and a nitrile group attached to an aromatic ring, are of significant interest across various scientific disciplines. From their use as herbicides, such as bromoxynil and ioxynil, to their role as intermediates in pharmaceutical and industrial synthesis, the accurate and precise quantification of these compounds is paramount. However, their dual functionality presents a distinct set of challenges for chromatographic analysis. The polar phenolic group imparts a degree of water solubility and can lead to peak tailing and poor chromatographic resolution, especially in gas chromatography (GC). Conversely, the nitrile group adds a level of non-polarity, influencing their solubility in organic solvents. Furthermore, the complexity of matrices in which these compounds are often found—such as soil, water, and food products—necessitates robust sample preparation techniques to isolate and concentrate the analytes of interest while minimizing interferences.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of field-proven sample preparation methodologies for the chromatographic analysis of phenolic nitriles. We will delve into the causality behind experimental choices for Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. Additionally, we will explore the critical step of derivatization for rendering these compounds amenable to GC analysis. Each section is designed to provide not just a protocol, but a self-validating system of understanding, grounded in authoritative references.

Navigating the Methodologies: A Comparative Overview

The choice of sample preparation technique is fundamentally dictated by the physicochemical properties of the phenolic nitriles, the nature of the sample matrix, and the desired analytical outcome in terms of sensitivity and throughput. Below is a comparative analysis of the most common techniques.

Technique Principle Advantages Disadvantages Best Suited For
Solid-Phase Extraction (SPE) Partitioning between a solid sorbent and a liquid sample.High selectivity, good concentration factor, reduced solvent consumption.Can be complex to develop, potential for sorbent-analyte irreversible binding.Aqueous samples, trace-level analysis.
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquid phases.Simple, widely applicable, effective for a range of concentrations.Can be labor-intensive, uses larger volumes of organic solvents, potential for emulsion formation.Liquid samples with moderate to high analyte concentrations.
QuEChERS Acetonitrile extraction followed by dispersive SPE cleanup.High throughput, low solvent usage, effective for a wide range of analytes.Matrix effects can be significant, may require optimization for specific analyte-matrix combinations.Complex solid matrices like fruits, vegetables, and soil.
Derivatization (for GC) Chemical modification to increase volatility and thermal stability.Enables GC analysis of polar compounds, can improve chromatographic peak shape.Adds an extra step to the workflow, potential for incomplete reactions or by-product formation.GC-based analysis of polar phenolic nitriles.

In-Depth Protocols and Methodologies

Solid-Phase Extraction (SPE): The Gold Standard for Aqueous Samples

SPE is a powerful technique for the selective extraction and concentration of phenolic nitriles from aqueous matrices such as river, ground, and wastewater. The choice of sorbent is critical and is governed by the polarity of the target analytes. For the moderately polar phenolic nitriles, reversed-phase sorbents are typically the most effective.

Causality of Experimental Choices:

  • Sorbent Selection: Polymeric sorbents like polystyrene-divinylbenzene (PS-DVB) are often preferred over traditional silica-based C18 sorbents. This is because polymeric sorbents offer a wider pH stability range and higher surface area, leading to better retention of polar and non-polar compounds. For phenolic nitriles, which possess both polar (hydroxyl) and moderately non-polar (nitrile and aromatic ring) characteristics, this broad applicability is advantageous.

  • pH Adjustment: Acidifying the sample to a pH of 2-3 is a crucial step.[1] At this pH, the phenolic hydroxyl group is protonated, rendering the molecule less polar and enhancing its retention on the non-polar SPE sorbent.

  • Elution Solvent: A polar organic solvent, such as methanol or acetonitrile, is used to disrupt the interaction between the analyte and the sorbent, allowing for its elution. A mixture of solvents can sometimes provide optimal recovery.

Protocol: SPE of Phenolic Nitriles from Water

This protocol is a general guideline for the extraction of phenolic nitriles from water samples.

Materials:

  • SPE cartridges (e.g., 500 mg, 6 mL PS-DVB)

  • Methanol (HPLC grade)

  • Deionized water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Elution solvent (e.g., Methanol or Acetonitrile)

  • Vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Collect a 500 mL water sample.

    • Acidify the sample to pH 2-3 with HCl.

    • If suspended solids are present, filter the sample through a 0.45 µm glass fiber filter.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water (pH 2-3). Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the acidified water sample onto the conditioned cartridge at a flow rate of 5-10 mL/min.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of deionized water (pH 2-3) to remove any co-adsorbed polar impurities.

    • Dry the cartridge under vacuum for 10-15 minutes.

  • Elution:

    • Elute the retained phenolic nitriles with 2 x 5 mL of methanol into a collection tube.

  • Concentration:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable solvent (e.g., 1 mL of mobile phase) for chromatographic analysis.

dot

Caption: Workflow for Solid-Phase Extraction of Phenolic Nitriles.

Performance Data:

AnalyteMatrixSPE SorbentRecovery (%)Reference
4-CyanophenolWastewaterMulti-walled Carbon Nanotubes91[2]
4-CyanophenolWastewaterNot Specified90[3]
BromoxynilRiver WaterNot Specified>68[4]
IoxynilRiver WaterNot Specified>68[4]
Liquid-Liquid Extraction (LLE): A Versatile and Robust Technique

LLE remains a widely used technique for the extraction of phenolic nitriles from various liquid matrices, including water and biological fluids. The principle is based on the differential solubility of the analyte between an aqueous phase and an immiscible organic solvent.

Causality of Experimental Choices:

  • Solvent Selection: The choice of extraction solvent is critical. For phenolic nitriles, moderately polar solvents like diethyl ether and ethyl acetate are effective. These solvents can efficiently partition the analytes from the aqueous phase.

  • pH Adjustment: Similar to SPE, acidifying the aqueous sample is crucial to suppress the ionization of the phenolic group, thereby increasing the analyte's affinity for the organic phase.

  • Salting-Out Effect: The addition of a salt, such as sodium chloride, to the aqueous phase can increase the extraction efficiency by reducing the solubility of the organic solvent in the aqueous layer and driving the phenolic nitriles into the organic phase.

Protocol: LLE of Phenolic Nitriles from Water

This protocol provides a general procedure for the LLE of phenolic nitriles.

Materials:

  • Separatory funnel

  • Extraction solvent (e.g., Diethyl ether or Ethyl acetate)

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Place 250 mL of the water sample into a separatory funnel.

    • Acidify the sample to pH 2-3 with HCl.

    • Add 25 g of NaCl and shake to dissolve.

  • Extraction:

    • Add 50 mL of diethyl ether to the separatory funnel.

    • Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.

    • Allow the layers to separate.

    • Drain the lower aqueous layer into a beaker.

    • Collect the upper organic layer in a flask.

    • Return the aqueous layer to the separatory funnel and repeat the extraction two more times with fresh 50 mL portions of diethyl ether.

    • Combine all organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.

    • Concentrate the extract to approximately 1 mL using a rotary evaporator.

    • Further concentrate to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the residue in a suitable solvent for chromatographic analysis.

dot

Caption: Workflow for Liquid-Liquid Extraction of Phenolic Nitriles.

QuEChERS: The High-Throughput Solution for Complex Matrices

Originally developed for pesticide residue analysis in fruits and vegetables, the QuEChERS method has gained popularity for a wide range of analyte-matrix combinations due to its speed and simplicity.[5] For phenolic nitrile herbicides in food and soil, QuEChERS offers an attractive alternative to more traditional methods.

Causality of Experimental Choices:

  • Extraction Solvent: Acetonitrile is the solvent of choice in QuEChERS. It is miscible with water, allowing for efficient extraction from high-moisture samples. Upon the addition of salts, it readily separates from the aqueous phase.

  • Salts: A combination of magnesium sulfate (MgSO₄) and sodium chloride (NaCl) is used to induce phase separation and drive the analytes into the acetonitrile layer. Buffering salts, such as sodium acetate or citrate, are often included to control the pH and improve the stability of certain analytes.

  • Dispersive SPE (d-SPE): This cleanup step utilizes a small amount of sorbent material to remove matrix interferences from the acetonitrile extract. For general purpose cleanup, primary secondary amine (PSA) is used to remove organic acids, sugars, and fatty acids. C18 can be added for the removal of non-polar interferences like fats and waxes.

Protocol: QuEChERS for Phenolic Nitriles in Soil

This protocol is a general guideline and may require optimization for specific soil types.

Materials:

  • 50 mL centrifuge tubes

  • Acetonitrile (HPLC grade)

  • QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl)

  • Dispersive SPE tubes (e.g., 150 mg PSA, 900 mg MgSO₄)

  • Centrifuge

  • Vortex mixer

Procedure:

  • Sample Extraction:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts.

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at ≥ 3000 x g for 5 minutes.

  • Dispersive SPE Cleanup:

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a d-SPE tube.

    • Vortex for 30 seconds.

    • Centrifuge at ≥ 10,000 x g for 2 minutes.

  • Final Extract:

    • The supernatant is the final extract and can be directly analyzed by LC-MS/MS or undergo solvent exchange for GC-MS analysis.

dot

Caption: QuEChERS Workflow for Phenolic Nitriles in Soil.

Derivatization for Gas Chromatography: Enhancing Volatility

The presence of the polar hydroxyl group makes many phenolic nitriles unsuitable for direct GC analysis. Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives.[6]

Causality of Experimental Choices:

  • Silylation: This is the most common derivatization technique for compounds containing active hydrogens, such as the hydroxyl group in phenolic nitriles.[7] Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replace the active hydrogen with a non-polar trimethylsilyl (TMS) group.[8]

  • Catalyst: A catalyst, such as trimethylchlorosilane (TMCS), is often added to increase the reactivity of the silylating reagent, especially for sterically hindered hydroxyl groups.

  • Reaction Conditions: The derivatization reaction is typically carried out at an elevated temperature (e.g., 60-80°C) to ensure complete reaction. The reaction time can vary from a few minutes to an hour.

Protocol: Silylation of Phenolic Nitriles for GC-MS Analysis

This protocol describes a general procedure for the silylation of phenolic nitriles.

Materials:

  • Dried sample extract containing phenolic nitriles

  • Silylating reagent (e.g., BSTFA with 1% TMCS, or MSTFA)

  • Pyridine (anhydrous, as a catalyst and solvent)

  • GC vials with inserts

  • Heating block or oven

Procedure:

  • Sample Preparation:

    • Ensure the sample extract is completely dry, as moisture will react with the silylating reagent.

  • Derivatization Reaction:

    • To the dried extract in a GC vial, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and vortex briefly.

    • Heat the vial at 70°C for 30 minutes.

  • Analysis:

    • Cool the vial to room temperature.

    • The sample is now ready for injection into the GC-MS system.

dot

Caption: Silylation Workflow for GC-MS Analysis of Phenolic Nitriles.

Conclusion: A Pathway to Reliable Analysis

The successful chromatographic analysis of phenolic nitriles is intrinsically linked to the meticulous execution of sample preparation. The choice of technique—be it the high selectivity of SPE, the robustness of LLE, the high-throughput capability of QuEChERS, or the necessity of derivatization for GC—must be a well-informed decision based on the specific analytical goals and sample characteristics. By understanding the fundamental principles behind each step, from pH adjustment to solvent and sorbent selection, researchers can develop and validate robust methods that yield accurate and reproducible results. This guide serves as a foundational resource, empowering scientists to navigate the complexities of sample preparation and unlock the full potential of their chromatographic analyses in the important field of phenolic nitrile determination.

References

  • Ali, I., Gupta, V.K., Saini, V.K. and Aboul-Enein, H.Y. (2006) 'Analysis of phenols in wastewater using capillary electrophoresis and solid phase extraction', Int. J. Environment and Pollution, Vol. 27, Nos. 1/2/3, pp.95–103. [Link]
  • Ali, I., et al. (2018).
  • Gabarin, T., & Gabarin, V. (2011). Determination of bromoxynil and ioxynil in the presence of carbamates by supported liquid membrane-liquid chromatography in river waters. Bulletin of the Chemical Society of Ethiopia, 25(1), 1-12. [Link]
  • Phenomenex. (n.d.). GC Reagents. [Link]
  • Assessment of phenolic herbicide toxicity and mode of action by different assays. (2003). Chemosphere, 53(8), 953-961. [Link]
  • Lehotay, S. J., et al. (2005). Evaluation of Two Fast and Easy Methods for Pesticide Residue Analysis in Fatty Food Matrixes.
  • AB SCIEX. (n.d.). Automated Sample Preparation and Analysis Workflows for Pesticide Residue Screening in Food Samples using DPX-QuEChERS. [Link]
  • Roessner, U., et al. (2006). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 6(4), 34. [Link]
  • Restek Corporation. (n.d.). A Comprehensive Approach to Pesticide Residue Testing, Including Non-Target Analysis, for Fruits, Vegetables, and Nuts. [Link]
  • Lee, D. P. (n.d.).
  • Pichon, V. (2000). Solid-phase extraction for multiresidue analysis of organic contaminants in water.
  • Anastassiades, M. (2006). The QuEChERS Method. EURL-SRM. [Link]
  • Ballesteros, E., & Cárdenas, S. (2003). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. Trends in Analytical Chemistry, 22(10), 694-706. [Link]
  • Vieira, L. H. S., et al. (2022). Optimization and validation of LLE-LTP to determine florpyrauxifen-benzyl herbicide in water samples by HPLC-DAD. Journal of Environmental Science and Health, Part B, 57(9), 697-709. [Link]
  • Zgoła-Grześkowiak, A., & Grześkowiak, T. (2021). Overview of Liquid Sample Preparation Techniques for Analysis, Using Metal-Organic Frameworks as Sorbents. Molecules, 26(16), 4811. [Link]
  • Al-Degs, Y. S., et al. (2008). Solid-Phase Extraction Method for the Analysis of Eleven Phenolic Pollutants in Water Samples. Journal of the Iranian Chemical Society, 5(3), 447-455. [Link]
  • Phenomenex. (n.d.).
  • Santana, C. M., et al. (2018). Organic solvent extraction and spectrophotometric quantification of total phenolic content of soil. PLoS ONE, 13(5), e0197165. [Link]
  • Impact of herbicides with different modes of action on phenolic compounds. (n.d.). [Link]
  • Optimization Of Phenolic Compounds And Antioxidant Extraction From Piper Betle Linn. Leaves Using Pressurized Hot Water. (2022). Journal of Applied Science and Engineering, 25(4), 717-725. [Link]
  • Optimization and Characterization of Phenolic Extraction Conditions and Antioxidant Activity Evaluation of Adenanthera pavonina L. Bark. (2022). Molecules, 27(15), 4935. [Link]

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Application Note & Protocol: High-Recovery Liquid-Liquid Extraction of 2-Hydroxybenzonitrile from Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, scientifically-grounded protocol for the efficient extraction of 2-hydroxybenzonitrile (salicylonitrile) from complex biological matrices such as plasma and urine. 2-Hydroxybenzonitrile is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, making its quantification in biological samples crucial for pharmacokinetic, toxicokinetic, and metabolic studies.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed liquid-liquid extraction (LLE) methodology. The protocol is rooted in the physicochemical properties of the analyte to ensure high recovery and reproducibility. We will delve into the causality behind experimental choices, provide a step-by-step workflow, and discuss method validation and troubleshooting, establishing a self-validating and trustworthy system.

Foundational Principles: Physicochemical Properties of 2-Hydroxybenzonitrile

A successful LLE protocol is built upon a thorough understanding of the analyte's chemical and physical characteristics. The unique structure of 2-hydroxybenzonitrile, featuring a polar hydroxyl group and a moderately polar nitrile group on a nonpolar benzene ring, dictates its partitioning behavior between aqueous and organic phases.[2]

PropertyValueSignificance for LLE Protocol Design
Molecular Formula C₇H₅NOBasic information for molecular weight calculation.
Molar Mass 119.12 g/mol Essential for preparing standard solutions of known concentration.[3][4]
pKa 6.86 (at 25°C)The phenolic hydroxyl group is weakly acidic. At a pH below the pKa, the molecule will be predominantly in its neutral, more hydrophobic form, which is crucial for extraction into an organic solvent.[3]
logP (Octanol/Water) 1.6This positive value indicates that 2-hydroxybenzonitrile is more soluble in octanol (a surrogate for organic solvents) than in water, making LLE a viable extraction technique.[3][5]
Water Solubility SolubleWhile soluble in water, its preference for organic solvents can be exploited for extraction.[3]
Organic Solvent Solubility Soluble in ethanol, acetone, and sparingly in chloroform.This provides a starting point for selecting an appropriate extraction solvent.[3][6]

The Rationale of the LLE Protocol Design

Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[1][7] The efficiency of this process is governed by the partition coefficient (related to logP) and is highly dependent on the chemical form of the analyte.[8]

The Critical Role of pH Adjustment

For ionizable compounds like 2-hydroxybenzonitrile, pH control of the aqueous sample is the most critical parameter. The pKa of the phenolic hydroxyl group is approximately 6.86.[3]

  • At pH > pKa (e.g., pH 8): The hydroxyl group will be deprotonated, forming the phenolate anion (2-cyanophenolate). This ionic form is highly water-soluble and will not partition efficiently into an organic solvent.

  • At pH < pKa (e.g., pH 4-5): The hydroxyl group will be protonated (neutral). The molecule is uncharged and significantly more hydrophobic, favoring partitioning into the organic solvent.

Therefore, acidifying the biological sample is a mandatory step to ensure the analyte is in its neutral form for maximal extraction efficiency.

Selection of the Optimal Extraction Solvent

The ideal extraction solvent should possess several key characteristics:[9]

  • Immiscibility with water: To ensure clean phase separation.[7][9]

  • High affinity for 2-hydroxybenzonitrile: To maximize extraction recovery.[7][10]

  • Poor solubility for matrix interferences: To yield a cleaner extract.[9]

  • Volatility: To allow for easy removal post-extraction.[9]

  • Low toxicity and flammability: For safety.[9][11]

Considering the moderate polarity of 2-hydroxybenzonitrile (logP = 1.6), a moderately polar solvent is a logical choice.[8][10]

SolventPolarityRationale
Ethyl Acetate Moderately PolarExcellent solvency for a wide range of organic compounds, low toxicity, and a favorable boiling point. It is a highly recommended starting point.[10][11]
Methyl tert-butyl ether (MTBE) Low PolarityAnother excellent option, often providing cleaner extracts than ethyl acetate due to its lower polarity.
Dichloromethane (DCM) PolarVersatile solvent with high solvating power, but it is denser than water and has higher toxicity.[10][11] Use with caution.

For this protocol, Ethyl Acetate is selected as the primary solvent due to its balanced properties of good solvency, low toxicity, and ease of use.[11]

Detailed Application Protocol

This protocol is designed for the extraction of 2-hydroxybenzonitrile from 1 mL of human plasma. It can be adapted for other biological fluids like urine with minor modifications.

Materials and Reagents
  • 2-Hydroxybenzonitrile analytical standard

  • Internal Standard (e.g., 2-Hydroxybenzonitrile-d4)[12]

  • Ethyl Acetate (HPLC grade)

  • Hydrochloric Acid (HCl), 1M solution

  • Sodium Hydroxide (NaOH), 1M solution (for pH adjustment if needed)

  • Deionized water

  • Methanol (HPLC grade)

  • 50 mL polypropylene centrifuge tubes[12]

  • 1.5 mL or 2 mL microcentrifuge tubes

  • Vortex mixer

  • Centrifuge (capable of 3000 x g)

  • Solvent evaporator (e.g., nitrogen stream evaporator)

  • pH meter or pH strips

Experimental Workflow Diagram

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_collection Collection & Concentration cluster_analysis Analysis Sample 1. Biological Sample (1 mL Plasma) Spike 2. Spike with Internal Standard Sample->Spike Acidify 3. Acidify to pH 4-5 with 1M HCl Spike->Acidify AddSolvent 4. Add 5 mL Ethyl Acetate Acidify->AddSolvent Vortex 5. Vortex for 2 minutes AddSolvent->Vortex Centrifuge 6. Centrifuge (3000 x g, 5 min) Vortex->Centrifuge Collect 7. Collect Organic Layer (top) Centrifuge->Collect Evaporate 8. Evaporate to Dryness (N2 Stream) Collect->Evaporate Reconstitute 9. Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze 10. Analyze by LC-MS/MS Reconstitute->Analyze

Caption: Liquid-Liquid Extraction Workflow for 2-Hydroxybenzonitrile.

Step-by-Step Methodology
  • Sample Preparation:

    • Pipette 1 mL of the biological sample (e.g., plasma) into a 15 mL polypropylene centrifuge tube.

    • Spike the sample with a known concentration of an appropriate internal standard (e.g., 2-Hydroxybenzonitrile-d4) to correct for extraction variability.[12]

    • Acidify the sample to a pH between 4 and 5 by adding 1M HCl dropwise. Mix gently and confirm the pH. This step is crucial to neutralize the analyte.

  • Liquid-Liquid Extraction:

    • Add 5 mL of ethyl acetate to the acidified sample.

    • Cap the tube securely and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the partitioning of 2-hydroxybenzonitrile into the organic phase.[1]

    • Centrifuge the mixture at 3000 x g for 5 minutes to achieve a clean separation of the aqueous and organic layers.[1]

  • Collection and Concentration:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube, being cautious not to aspirate any of the lower aqueous layer or the protein interface.

    • Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution and Analysis:

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for your analytical method (e.g., 50:50 methanol:water).

    • Vortex briefly to ensure the analyte is fully dissolved.

    • Transfer the reconstituted sample to an autosampler vial for analysis, typically by LC-MS/MS.

Method Validation and Trustworthiness

A protocol's trustworthiness is established through rigorous validation.[13][14] Key parameters to assess include:

  • Extraction Recovery: This measures the efficiency of the extraction process. It is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.[15][16]

    • Calculation:Recovery (%) = (Peak Area of Pre-spiked Sample / Peak Area of Post-spiked Sample) x 100

  • Matrix Effect: Biological samples contain endogenous components that can suppress or enhance the analyte signal in mass spectrometry.[17][18][19] This must be evaluated to ensure accurate quantification.

    • Calculation:Matrix Effect (%) = (Peak Area in Post-spiked Sample / Peak Area in Neat Solution) x 100

  • Reproducibility: The extraction should be performed on multiple replicates and on different days to ensure the results are consistent.[14]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low Recovery - Incorrect pH of the aqueous phase.- Inefficient mixing.- Inappropriate extraction solvent.- Verify pH is between 4-5 before adding solvent.- Increase vortexing time or use a mechanical shaker.- Test an alternative solvent like MTBE.
Emulsion Formation - High concentration of lipids or proteins in the sample.- Vigorous shaking.- Centrifuge at a higher speed or for a longer duration.- Add a small amount of saturated NaCl solution (salting out).- Use a gentle rocking motion instead of vigorous vortexing.
High Matrix Effect - Co-extraction of interfering substances (e.g., phospholipids).- Use a more selective solvent (e.g., MTBE or hexane/ethyl acetate mixture).- Consider a back-extraction step: extract analyte into a basic aqueous solution and then back into a fresh organic solvent after re-acidification.- If problems persist, a more rigorous cleanup like Solid-Phase Extraction (SPE) may be necessary.[17][20]
Inconsistent Results - Inconsistent pipetting or sample volumes.- Degradation of the analyte.- Variability in matrix from different sources.- Use calibrated pipettes and be meticulous with volumes.- Process samples promptly and store them appropriately.- Use a stable isotope-labeled internal standard to normalize results.[12]

Safety Precautions

  • Work in a well-ventilated fume hood, especially when handling organic solvents.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 2-Hydroxybenzonitrile is harmful if swallowed and can cause skin and eye irritation.[3] Handle with care.

  • Dispose of all chemical waste according to your institution's guidelines.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Analytical Detection of 2-Hydroxybenzonitrile.
  • K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions.
  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation.
  • Unknown. (n.d.). Liquid-Liquid Extractors: A Comparative Analysis of Solvent Selection.
  • Thermo Fisher Scientific. (n.d.). Guidelines and Considerations for Evaluating or Validating Extraction Chemistry.
  • Economy Process Solutions. (n.d.). Liquid-Liquid Extraction: Solvent Selection for Efficient Separation.
  • Unknown. (n.d.). Improvement and Validation of a Genomic DNA Extraction Method for Human Breastmilk.
  • ChemBK. (2024, April 9). 2-Hydroxy benzonitrile.
  • Organic Web Chem, University of Alberta. (n.d.). Toxicity and safety properties of the extraction solvent.
  • Analytical and Bioanalytical Chemistry Research. (n.d.). Determination of Synthetic Phenolic Antioxidants in Biological Fluids Based on Air-assisted Liquid-liquid Microextraction Followed by Gas Chromatography-flame Ionization Detection.
  • NIH. (n.d.). Phenolic-Compound-Extraction Systems for Fruit and Vegetable Samples.
  • Benchchem. (n.d.). Dealing with matrix effects in biological samples for taxine B analysis.
  • PubMed. (2016, August 22). Method Validation for Extraction of Nucleic Acids from Peripheral Whole Blood.
  • Benchchem. (n.d.). 2-Hydroxybenzonitrile solubility in organic solvents.
  • OSAC. (n.d.). OSAC 2022-S-0041 Best Practice Recommendations for Internal Validation of DNA Extraction Methods.
  • EURL GMFF. (n.d.). Report on the Validation of a DNA Extraction Method for Cotton Seeds and Grains.
  • PubMed Central. (2021, April 2). Extraction of phenolic compounds: A review.
  • Benchchem. (n.d.). Application Note: High-Throughput Analysis of 2-Hydroxybenzonitrile Residues in Food Matrices using 2-Hydroxybenzonitrile-d4.
  • Ecoxtract. (n.d.). Evaluation of bio-based solvents for phenolic acids extraction from aqueous matrices.
  • CymitQuimica. (n.d.). CAS 611-20-1: 2-Hydroxybenzonitrile.
  • Unknown. (n.d.). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review.
  • Chromatography Today. (2016, November 24). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis.
  • SciSpace. (2012, March 23). Extraction of Drug from the Biological Matrix: A Review.
  • Cheméo. (n.d.). Chemical Properties of Benzonitrile, 2-hydroxy- (CAS 611-20-1).
  • PubChem. (n.d.). 2-Hydroxybenzonitrile.
  • ACS Publications. (n.d.). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed.
  • PubMed. (n.d.). Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). a review on bioanalytical method development and validation.
  • DOI. (n.d.). Bioanalysis of biological matrix samples using liquid chromatography-tandem mass spectrometry detection.
  • PubMed Central. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring.

Sources

Synthesis of Benzofuran Derivatives from 2-Hydroxybenzonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The benzofuran scaffold is a privileged heterocyclic motif found in a vast array of natural products and pharmacologically active compounds, exhibiting a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and antitumor properties. The inherent value of this structural core in drug discovery has driven the development of diverse and efficient synthetic methodologies. 2-Hydroxybenzonitrile, also known as salicylonitrile, serves as a versatile and readily available starting material for the construction of these valuable molecules. Its bifunctional nature, featuring a nucleophilic hydroxyl group ortho to an electrophilic nitrile group, allows for a variety of elegant cyclization strategies.

This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of various benzofuran derivatives commencing from 2-hydroxybenzonitrile. The methodologies presented herein are selected for their reliability, efficiency, and adaptability, catering to the needs of researchers in both academic and industrial settings. We will delve into the mechanistic underpinnings of each transformation, offering insights into the rationale behind experimental choices and providing a framework for troubleshooting and further development.

Strategic Approaches to Benzofuran Synthesis from 2-Hydroxybenzonitrile

There are several primary strategies for the conversion of 2-hydroxybenzonitrile into the benzofuran ring system. The choice of method often depends on the desired substitution pattern on the final benzofuran product. The main approaches that will be detailed in this guide are:

  • Thorpe-Ziegler Cyclization for 3-Aminobenzofurans: A robust, two-step process involving O-alkylation followed by a base-mediated intramolecular cyclization.

  • Palladium-Catalyzed Tandem Reactions for 2-Aroylbenzofurans: A modern and efficient approach that constructs the benzofuran ring and introduces a 2-aroyl group in a single pot.

  • Nitrile Conversion to Ketone Followed by Cyclization for 2-Substituted Benzofurans: A versatile multi-step route that allows for the introduction of a variety of substituents at the 2-position.

Method 1: Thorpe-Ziegler Cyclization for the Synthesis of 3-Aminobenzofuran-2-carboxamides

The Thorpe-Ziegler reaction is a classical yet highly effective method for the synthesis of 3-aminobenzofuran derivatives from 2-hydroxybenzonitrile.[1] This strategy proceeds in two distinct, high-yielding steps: an initial O-alkylation of the phenolic hydroxyl group with an α-haloacetonitrile, followed by a base-catalyzed intramolecular cyclization of the resulting dinitrile intermediate.

Causality and Mechanistic Insight

The success of this method hinges on the sequential activation and reaction of the two functional groups in 2-hydroxybenzonitrile. The initial O-alkylation, typically a Williamson ether synthesis, renders the molecule poised for cyclization. The subsequent intramolecular Thorpe-Ziegler cyclization is a base-catalyzed condensation of the two nitrile groups. The base abstracts an acidic α-proton from one of the nitrile groups, generating a carbanion which then attacks the electrophilic carbon of the other nitrile group, forming a new carbon-carbon bond and leading to the formation of the furan ring.

Diagram 1: Overall Workflow for Thorpe-Ziegler Synthesis of 3-Aminobenzofurans

G start 2-Hydroxybenzonitrile step1 O-Alkylation (α-haloacetonitrile, Base) start->step1 intermediate 2-(Cyanomethoxy)benzonitrile step1->intermediate step2 Thorpe-Ziegler Cyclization (Base) intermediate->step2 product 3-Aminobenzofuran-2-carboxamide step2->product G start 2-Hydroxybenzonitrile step1 O-Acylation start->step1 intermediate1 2-Acyloxynitrile step1->intermediate1 step2 Preparation of 2-(2-Acylphenoxy)acetonitrile intermediate1->step2 intermediate2 2-(2-Acylphenoxy)acetonitrile step2->intermediate2 step3 Pd-Catalyzed Tandem Addition/Cyclization (Arylboronic Acid, Pd Catalyst) intermediate2->step3 product 2-Aroylbenzofuran step3->product G start 2-Hydroxybenzonitrile step1 Protection of Hydroxyl Group (e.g., O-methylation) start->step1 intermediate1 2-Alkoxybenzonitrile step1->intermediate1 step2 Grignard Reaction (R-MgBr) intermediate1->step2 intermediate2 Imine Intermediate (after workup) step2->intermediate2 step3 Hydrolysis to Ketone intermediate2->step3 intermediate3 2-Alkoxyphenacyl Ketone step3->intermediate3 step4 Deprotection and Acid-Catalyzed Cyclization intermediate3->step4 product 2-Substituted Benzofuran step4->product

Sources

Application Note & Protocols: Selective Reduction of the Nitro Group in 2-Amino-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The selective reduction of the nitro group in 2-Amino-5-nitrobenzonitrile to yield 2,5-Diaminobenzonitrile is a critical transformation in synthetic organic chemistry. The resulting product is a high-value building block for pharmaceuticals, agrochemicals, and advanced materials. The primary challenge lies in achieving high chemoselectivity, reducing the nitro moiety while preserving the chemically sensitive amino and nitrile functional groups. This guide provides a comprehensive overview of field-proven methodologies, detailing the causality behind experimental choices and offering validated, step-by-step protocols for researchers, scientists, and drug development professionals. We will explore several robust methods, including reduction with stannous chloride, catalytic hydrogenation, transfer hydrogenation, and the use of sodium dithionite, providing a comparative analysis to guide reagent selection.

Introduction: The Strategic Importance of Chemoselectivity

2-Amino-5-nitrobenzonitrile is a multifunctional aromatic compound. The selective reduction of its nitro group is a pivotal step in many synthetic pathways. The product, 2,5-Diaminobenzonitrile, contains two nucleophilic amino groups and a versatile nitrile handle, making it an ideal precursor for constructing complex heterocyclic scaffolds, such as quinazolines and benzimidazoles.

However, the presence of three potentially reducible or reactive functional groups on the same aromatic ring presents a significant synthetic challenge.

  • Nitro Group (-NO₂): The target for reduction to a primary amine (-NH₂).

  • Nitrile Group (-CN): Susceptible to reduction to a primary amine (-CH₂NH₂) or hydrolysis under harsh acidic or basic conditions.

  • Amino Group (-NH₂): A strongly activating, ortho-, para-directing group that can influence the reactivity of the ring and can be sensitive to certain reaction conditions.

The goal is to employ a reduction system that exhibits high kinetic preference for the nitro group over the nitrile and is compatible with the existing amino group. This guide details protocols that achieve this selectivity with high fidelity.

Caption: Selective reduction of 2-Amino-5-nitrobenzonitrile.

Methodologies for Selective Nitro Group Reduction

Several methods have been established for the selective reduction of aromatic nitro compounds. The choice of method often depends on factors such as substrate compatibility, available equipment (e.g., for hydrogenation), cost, and scale. We present four reliable protocols below.

Protocol 1: Stannous Chloride (SnCl₂) Reduction

This is a classic, robust, and highly chemoselective method for reducing aromatic nitro groups in the presence of other sensitive functionalities like nitriles and esters.[1][2][3] The reaction proceeds via electron transfer from the Sn(II) salt.[3][4]

Principle of Causality: Tin(II) chloride is a mild reducing agent that, particularly in acidic media, shows a strong preference for the nitro group. The acidic conditions protonate the nitro group's oxygen atoms, facilitating reduction, while the nitrile group remains largely unaffected under these conditions.[1][4][5] The primary drawback is the formation of tin salts during workup, which requires careful basification to precipitate and remove.[3][6]

Materials & Equipment:

  • 2-Amino-5-nitrobenzonitrile

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Methylene Chloride or Ethyl Acetate

  • 50% Sodium Hydroxide (NaOH) solution

  • Deionized Water

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Step-by-Step Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O, ~3.6 equivalents) in concentrated hydrochloric acid. For example, use 80 g of SnCl₂·2H₂O in 200 mL of conc. HCl for 0.1 mole of the substrate.[5]

  • While cooling the mixture in an ice-water bath to manage the exotherm, add the 2-Amino-5-nitrobenzonitrile (1 equivalent) in portions over approximately 5 minutes. Maintain the internal temperature around 50°C.[5]

  • After the addition is complete, continue stirring the mixture for at least 4 hours at room temperature. The reaction can be left to stand overnight to ensure completion.[5]

  • Workup: Cool the reaction mixture to 5°C in an ice bath.

  • Slowly and carefully add a cold 50% solution of sodium hydroxide (NaOH) with vigorous stirring until the mixture is strongly basic (pH > 12). This step is critical to precipitate tin hydroxides and liberate the free amine.

  • Extract the product from the aqueous slurry using methylene chloride or ethyl acetate (3 x volume of the aqueous layer).[5]

  • Combine the organic extracts, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2,5-Diaminobenzonitrile.

  • The product can be further purified by recrystallization from a suitable solvent system like benzene-petroleum ether to achieve high purity.[5]

Protocol 2: Catalytic Hydrogenation with Platinum on Carbon (Pt/C)

Catalytic hydrogenation is a highly atom-economical and clean reduction method.[7] The key to success is selecting a catalyst that favors nitro group reduction over nitrile hydrogenation. While Pd/C can sometimes lead to nitrile reduction, Pt/C has been shown to be highly effective and selective for this specific transformation.[1][8]

Principle of Causality: Heterogeneous catalysts like Pt/C facilitate the addition of molecular hydrogen (H₂) across the N=O bonds of the nitro group. The reaction occurs on the catalyst surface. By controlling hydrogen pressure and temperature, and by choosing platinum as the catalyst, the activation energy barrier for nitro reduction is overcome preferentially over that for nitrile reduction.[9]

Materials & Equipment:

  • 2-Amino-5-nitrobenzonitrile

  • Ethanol

  • 3% or 5% Platinum on Carbon (Pt/C) catalyst

  • Ammonia solution (optional, can improve selectivity)

  • Autoclave or Parr hydrogenator

  • Hydrogen (H₂) gas source

  • Filtration setup (e.g., Celite pad)

Step-by-Step Protocol:

  • To a high-pressure autoclave, add 2-Amino-5-nitrobenzonitrile (1 equivalent), ethanol as the solvent, and the Pt/C catalyst (e.g., 80 g of 3% Pt/C for 3 kg of starting material).[8] A small amount of ammonia can be added to the solvent to suppress side reactions.[8]

  • Seal the autoclave and purge the system first with nitrogen and then with hydrogen gas to remove all air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1.6 MPa) and heat to the reaction temperature (e.g., 50°C).[8]

  • Maintain the reaction under stirring, monitoring hydrogen uptake until it ceases, indicating the reaction is complete.

  • Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to carefully remove the pyrophoric Pt/C catalyst. Wash the filter cake with ethanol.

  • Combine the filtrates and concentrate under reduced pressure.

  • The crude product can be purified by cooling the concentrated solution (e.g., to -10°C) to induce crystallization, followed by filtration under a nitrogen atmosphere to yield pure 2,5-Diaminobenzonitrile.[8]

Protocol 3: Transfer Hydrogenation with Ammonium Formate

This method serves as a safer and more convenient alternative to high-pressure catalytic hydrogenation, as it avoids the use of gaseous H₂.[10][11] A hydrogen donor, such as ammonium formate or formic acid, is used in conjunction with a standard hydrogenation catalyst.

Principle of Causality: In this system, the catalyst (typically Pd/C) facilitates the decomposition of the hydrogen donor (e.g., ammonium formate into H₂, CO₂, and NH₃) in situ. The transiently generated hydrogen is then immediately transferred to the nitro group on the catalyst surface, leading to its reduction. The conditions are generally mild and highly selective.

Materials & Equipment:

  • 2-Amino-5-nitrobenzonitrile

  • Ammonium formate (HCOONH₄)

  • 10% Palladium on Carbon (Pd/C)

  • Methanol or Ethanol

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • Filtration setup (Celite pad)

Step-by-Step Protocol:

  • In a round-bottom flask, dissolve 2-Amino-5-nitrobenzonitrile (1 equivalent) in methanol or ethanol.

  • To this solution, add ammonium formate (3-5 equivalents).[12]

  • Carefully add 10% Pd/C catalyst (5-10 mol% by weight) to the mixture.[12]

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within 1-3 hours.[12]

  • Workup: After completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The resulting crude product can be purified by standard methods such as column chromatography or recrystallization.

Protocol 4: Sodium Dithionite (Na₂S₂O₄) Reduction

Sodium dithionite (also known as sodium hydrosulfite) is an inexpensive, effective, and mild reducing agent for aromatic nitro groups, particularly valued for its high chemoselectivity and tolerance of other functional groups.[13][14] The reaction is typically run in an aqueous or mixed aqueous-organic solvent system.

Principle of Causality: The active reducing species is the sulfur dioxide radical anion (•SO₂⁻), which is in equilibrium with the dithionite ion in solution.[13] This radical transfers electrons in a stepwise fashion to the nitro group, leading to its reduction through nitroso and hydroxylamine intermediates. The process is efficient and generally does not affect nitriles or other common functional groups.[15]

Materials & Equipment:

  • 2-Amino-5-nitrobenzonitrile

  • Sodium dithionite (Na₂S₂O₄)

  • Solvent system (e.g., Water-Ethanol, or DMF-Water[16])

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Round-bottom flask, magnetic stirrer, heating mantle

Step-by-Step Protocol:

  • Dissolve the 2-Amino-5-nitrobenzonitrile (1 equivalent) in a suitable solvent system (e.g., a 1:1 mixture of ethanol and water) in a round-bottom flask.

  • In a separate flask, prepare a solution of sodium dithionite (3-5 equivalents) in water.

  • Slowly add the aqueous sodium dithionite solution to the stirred solution of the nitro compound. The reaction can be exothermic.

  • Adjust the pH of the reaction mixture to 8-9 using sodium bicarbonate.[13][16]

  • Heat the reaction mixture (e.g., to reflux) and monitor its progress by TLC.

  • Workup: Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent like ethyl acetate (3x).[13]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.

  • Purify as needed by column chromatography or recrystallization.

Comparative Summary and Method Selection

The optimal choice of methodology depends on the specific requirements of the synthesis.

MethodReagentsConditionsAdvantagesDisadvantages & Challenges
SnCl₂ Reduction SnCl₂·2H₂O, conc. HCl0-50°C to RTHigh chemoselectivity, reliable, tolerant of many functional groups.[1][5]Poor atom economy, difficult workup due to tin salt precipitation, stoichiometric waste.[3][6]
Catalytic Hydrogenation H₂ gas, Pt/C50°C, ~1.6 MPaExcellent atom economy, clean reaction, no stoichiometric byproducts.[7][8]Requires specialized high-pressure equipment, catalyst can be pyrophoric.[7]
Transfer Hydrogenation HCOONH₄, Pd/CRefluxAvoids use of H₂ gas, milder conditions, good selectivity, simple setup.[11][12]Catalyst cost, requires removal of catalyst and formate byproducts.
Sodium Dithionite Na₂S₂O₄, NaHCO₃RefluxInexpensive, mild, highly chemoselective, operationally simple.[13][14][15]Requires aqueous workup, moderate atom economy, potential for sulfur-containing impurities.

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start -> q1; q1 -> m1 [label="Yes"]; q1 -> q2 [label="No"]; q2 -> m2 [label="Yes"]; q2 -> q3 [label="No"]; q3 -> m4 [label="Yes"]; q3 -> m3 [label="No"]; }

Caption: Decision workflow for selecting a reduction protocol.

General Experimental Workflow and Analysis

Regardless of the chosen method, a general workflow should be followed to ensure safety, efficiency, and purity of the final product.

Experimental_Workflow A 1. Reagent & Solvent Preparation B 2. Reaction Setup & Monitoring (TLC, LC-MS) A->B C 3. Reaction Quench & Workup (e.g., Basification, Filtration) B->C D 4. Product Extraction C->D E 5. Drying & Solvent Removal D->E F 6. Purification (Recrystallization or Chromatography) E->F G 7. Product Characterization (NMR, IR, MS, m.p.) F->G

Caption: General experimental workflow for synthesis.

Characterization of 2,5-Diaminobenzonitrile:

  • Appearance: Off-white to light brown solid.

  • Melting Point: 85-87°C.[5]

  • Spectroscopic Analysis: The successful conversion can be confirmed by ¹H NMR (appearance of a new -NH₂ signal and characteristic shifts in aromatic protons), IR spectroscopy (disappearance of -NO₂ stretches at ~1530 and 1350 cm⁻¹), and mass spectrometry (correct molecular ion peak for C₇H₇N₃).

Safety Considerations

  • Exothermic Reactions: Reductions of nitro compounds are often highly exothermic.[7] Perform additions of reagents slowly and with adequate cooling.

  • Catalyst Handling: Hydrogenation catalysts like Pd/C and Pt/C can be pyrophoric, especially after use when dry and exposed to air. Always handle under a blanket of inert gas (e.g., Nitrogen or Argon) or quench carefully while wet.

  • Hydrogen Gas: Hydrogen is highly flammable. Ensure all equipment is properly grounded and operate in a well-ventilated fume hood away from ignition sources.

  • Reagent Toxicity: Handle all chemicals, particularly tin salts and organic solvents, with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

  • PrepChem. (n.d.). Synthesis of a. 2,5-Diaminobenzonitrile. PrepChem.com.
  • De Boer, J., & Van Vliet, M. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction. Wordpress.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
  • Li, G., et al. (2015). Selective reduction of nitro-compounds to primary amines by nickel-catalyzed hydrosilylative. RSC Publishing.
  • ResearchGate. (n.d.). Transfer hydrogenation processes of nitro compounds catalyzed by.... ResearchGate.
  • NIH. (n.d.). Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. National Institutes of Health.
  • ResearchGate. (n.d.). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. ResearchGate.
  • RSC Publishing. (n.d.). Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. RSC Publishing.
  • StackExchange. (2019). Selective reduction of nitro group without affecting other functional groups. Chemistry Stack Exchange.
  • Science Primary Literature. (2020). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Science Primary Literature.
  • Reddit. (2018). Reduction of nitro group in the presence of a nitrile. Reddit.
  • Google Patents. (n.d.). CN105753738A - Method for synthesizing cyanoaniline through nitrobenzonitrile catalytic hydrogenation. Google Patents.
  • Asian Journal of Chemistry. (n.d.). Synthesis, Characterization and Reduction of p-Nitrobenzoyl Hydroxypropyl Cellulose. Asian Journal of Chemistry.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Wordpress.
  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Organic Chemistry Portal.
  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace.
  • PubMed. (2022). DNA-Compatible Nitro Reduction and Synthesis of Benzimidazoles. National Center for Biotechnology Information.

Sources

Application Note: Monitoring the Synthesis of 2-Amino-5-hydroxybenzonitrile via Nitro Group Reduction Using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for monitoring the synthesis of 2-Amino-5-hydroxybenzonitrile, a key intermediate in pharmaceutical and fine chemical manufacturing. The protocol focuses on the reduction of 2-hydroxy-5-nitrobenzonitrile and details the use of Thin-Layer Chromatography (TLC) as a rapid, efficient, and cost-effective method for real-time reaction progress monitoring. We will explore the underlying principles of the chromatographic separation, provide a detailed step-by-step protocol for TLC analysis, and offer guidance on the interpretation of results, including solvent system selection and spot visualization.

Introduction: The Importance of Reaction Monitoring

The synthesis of this compound is a critical transformation in organic synthesis. A common and reliable route involves the reduction of the nitro group of 2-hydroxy-5-nitrobenzonitrile.[1] Ensuring the complete consumption of the starting material and minimizing the formation of byproducts is paramount for achieving high yield and purity of the final product.[2] Inefficient monitoring can lead to incomplete reactions, necessitating complex downstream purification, or over-reduction, resulting in undesired side products.

Thin-Layer Chromatography (TLC) is an indispensable analytical tool for the synthetic chemist.[3] It offers a swift and simple method to qualitatively assess the composition of a reaction mixture at any given point, allowing for informed decisions on reaction time, reagent addition, and work-up procedures.[1][2] This note establishes a robust TLC protocol tailored for this specific reduction reaction.

Foundational Principles: TLC in the Context of Aromatic Nitro Reduction

TLC separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a less polar organic solvent or solvent mixture).[4] The separation is governed by polarity:

  • Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent. Polar compounds will interact more strongly with the silica gel through hydrogen bonding and dipole-dipole interactions.

  • Mobile Phase: A solvent system, or eluent, carries the sample up the plate via capillary action.

  • Separation: Less polar compounds have a weaker affinity for the stationary phase and travel further up the plate, resulting in a higher Retention Factor (Rf). Conversely, more polar compounds are more strongly adsorbed and travel shorter distances, yielding a lower Rf value.[5]

In the synthesis of this compound from 2-hydroxy-5-nitrobenzonitrile, the polarity of the molecule changes significantly. The starting material, containing a nitro group (-NO₂), is less polar than the product, which features a primary amino group (-NH₂). The amino group is a stronger hydrogen bond donor and acceptor than the nitro group, leading to a much stronger interaction with the silica gel. Therefore, we expect the product to have a significantly lower Rf value than the starting material.

Detailed Experimental Protocol

This protocol is designed for monitoring the reduction of 2-hydroxy-5-nitrobenzonitrile using a common reducing agent such as Tin(II) chloride (SnCl₂).

Materials and Equipment
  • TLC Plates: Silica gel 60 F₂₅₄ plates

  • Developing Chamber: Glass tank with a lid

  • Spotting: Glass capillary tubes

  • Mobile Phase (Eluent): Ethyl acetate and Hexane (reagent grade)

  • Reference Solutions: Dilute solutions (~1 mg/mL) of the starting material (2-hydroxy-5-nitrobenzonitrile) and, if available, the pure product (this compound) in ethyl acetate.

  • Reaction Aliquot: A small sample (~1-2 drops) from the reaction mixture.

  • Visualization:

    • UV lamp (254 nm)

    • Potassium permanganate (KMnO₄) stain

    • Iodine chamber

Step-by-Step TLC Procedure
  • Chamber Preparation: Pour the chosen mobile phase (e.g., 30% Ethyl Acetate in Hexane) into the developing chamber to a depth of approximately 0.5 cm. Place a piece of filter paper partially submerged in the solvent and lining the inside wall of the chamber. Close the lid and allow the chamber to saturate with solvent vapor for at least 10-15 minutes. This ensures a uniform solvent front and improves the reproducibility of the Rf values.

  • Plate Preparation: Using a pencil, gently draw a faint origin line about 1 cm from the bottom of the TLC plate. Do not use a pen, as the ink will chromatograph. Mark three lanes on the origin line for spotting: "S" for Starting Material, "C" for Co-spot, and "R" for Reaction Mixture.

  • Spotting the Plate:

    • Using a clean capillary tube, draw up a small amount of the starting material reference solution and gently touch the tip to the "S" lane on the origin line. The spot should be small and concentrated, ideally 1-2 mm in diameter.[1]

    • Using a new capillary tube, spot the reaction mixture aliquot on the "R" lane.

    • On the "C" lane, first spot the starting material, then, using the reaction mixture capillary, spot the reaction aliquot directly on top of the starting material spot. This "co-spot" helps to confirm the identity of the spots.[6]

  • Development: Carefully place the spotted TLC plate into the saturated developing chamber using forceps. Ensure the solvent level is below the origin line.[3] Close the lid and allow the solvent to ascend the plate by capillary action. Do not disturb the chamber during development.

  • Completion and Marking: Once the solvent front has reached about 1 cm from the top of the plate, remove it from the chamber. Immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

Visualization Techniques

Since the starting material and product are likely colorless, visualization methods are required.[7]

  • UV Light (Non-destructive): View the dried plate under a UV lamp at 254 nm. Both the starting nitro-compound and the product amine are aromatic and conjugated, so they should appear as dark spots against the fluorescent green background of the plate.[8] Lightly circle the observed spots with a pencil.

  • Potassium Permanganate (KMnO₄) Stain (Destructive): Prepare the stain by dissolving 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. Briefly dip the plate in the stain and then gently heat it with a heat gun. The primary amine of the product is readily oxidized by permanganate and will appear as a yellow or light brown spot on a purple/pink background.[9]

  • Iodine Chamber (Semi-destructive): Place the plate in a sealed chamber containing a few crystals of iodine. Most organic compounds will absorb the iodine vapor and appear as brown spots.[8] This is a good general-purpose visualization method.

Interpretation of Results

The progress of the reaction is determined by observing the changes in the spots in the "R" lane over time.

  • t = 0 (Start of reaction): The "R" lane should show a single, strong spot corresponding to the starting material in the "S" lane.

  • During the reaction: A new, more polar spot (lower Rf) will appear in the "R" lane. This is the this compound product. As the reaction proceeds, the intensity of the starting material spot will decrease while the product spot becomes more intense.

  • Completion: The reaction is considered complete when the starting material spot is no longer visible in the "R" lane.[2]

Data Presentation: Expected Rf Values

The choice of mobile phase is critical for achieving good separation. A common starting point for compounds of this polarity is a mixture of ethyl acetate and hexane.[3] The ideal solvent system should provide an Rf value for the compound of interest between 0.2 and 0.4 for optimal resolution.

CompoundStructureExpected PolarityRepresentative Rf Value (30% EtOAc/Hexane)
2-hydroxy-5-nitrobenzonitrileAromatic nitro compoundLess Polar~ 0.65
This compound Aromatic primary amine More Polar ~ 0.30
Potential Byproducts (e.g., azo compounds)Varies, often intermediate polarity or non-polarVariableMay appear between S and P, or higher

Note: These are representative values. Actual Rf values can vary depending on the specific conditions (plate manufacturer, temperature, chamber saturation).

Visual Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and the logic for interpreting the TLC results.

TLC_Workflow cluster_prep Preparation cluster_spot Sample Application cluster_dev Development & Visualization cluster_analysis Analysis A Prepare Mobile Phase (e.g., 30% EtOAc/Hexane) B Saturate TLC Chamber A->B G Develop Plate in Chamber B->G C Prepare TLC Plate (Draw Origin Line) D Spot Starting Material (S) C->D E Spot Reaction Mixture (R) D->E F Spot Co-spot (C) E->F F->G H Dry Plate & Mark Front G->H I Visualize (UV, Stain) H->I J Analyze Spots & Calculate Rf I->J K Determine Reaction Progress J->K

Caption: Experimental workflow for TLC monitoring.

TLC_Interpretation start Observe 'R' Lane on TLC Plate condition {Is Starting Material Spot Present?} start->condition outcome_yes Reaction Incomplete Continue Reaction & Monitor condition->outcome_yes Yes outcome_no {Is Product Spot Present? Are Byproduct Spots Minimal?} condition->outcome_no No outcome_no_yes Reaction Complete Proceed to Work-up outcome_no->outcome_no_yes Yes outcome_no_no Reaction Issues (e.g., degradation, side reaction) Re-evaluate Conditions outcome_no->outcome_no_no No

Caption: Logic for interpreting TLC results.

Safety and Handling Precautions

  • Solvents: Ethyl acetate and hexane are flammable. All procedures should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Reagents: Tin(II) chloride is corrosive and harmful if swallowed.[10] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Visualization: UV light can be damaging to the eyes; always use UV-protective eyewear. Chemical stains like potassium permanganate are strong oxidizing agents and should be handled with care.

Conclusion

Thin-Layer Chromatography is a powerful, indispensable technique for monitoring the synthesis of this compound. By following the detailed protocol outlined in this application note, researchers can effectively track the consumption of 2-hydroxy-5-nitrobenzonitrile and the formation of the desired product in real-time. This allows for precise determination of the reaction endpoint, leading to optimized reaction times, improved yields, and higher purity of the final compound, thereby streamlining the drug development and chemical synthesis process.

References

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC).
  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC.
  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). TLC Visualization Methods.
  • EPFL. (n.d.). TLC Visualization Reagents.
  • News-Medical.Net. (n.d.). Applications of Thin Layer Chromatography.
  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
  • Wikipedia. (n.d.). Thin-layer chromatography.
  • Oriental Journal of Chemistry. (2011). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
  • PubChem. (n.d.). 2-Hydroxy-5-nitrobenzonitrile.

Sources

Troubleshooting & Optimization

preventing decomposition of diazonium salt in 2-aminophenol reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the diazotization of 2-aminophenol and the prevention of diazonium salt decomposition. The inherent instability of the target diazonium species, o-hydroxybenzenediazonium salt, presents unique challenges that require precise experimental control. This document is structured to provide not just procedural steps, but the underlying chemical principles to empower you to diagnose and resolve issues in your own workflow.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable protocols.

Question 1: My 2-aminophenol solution turns dark brown or black immediately upon adding sodium nitrite. What's happening?

Answer:

This is a classic sign of rapid decomposition and oxidation. The diazonium salt of 2-aminophenol is particularly unstable, and the dark coloration is likely due to the formation of polymeric phenolic tars and quinone-like structures.[1] The primary causes are almost always related to temperature and pH control.

Causality Explained:

  • Thermal Decomposition: Aryl diazonium salts are thermally labile. At temperatures above the recommended 0-5 °C range, the diazonium group (-N₂⁺) is readily lost as nitrogen gas (N₂), a thermodynamically very stable molecule.[2][3] This generates a highly reactive aryl cation which is immediately attacked by water to form catechol and other phenolic byproducts. These phenols are highly susceptible to oxidation, leading to the observed dark colors.[1]

  • Oxidation: 2-Aminophenol and its derivatives are easily oxidized, especially under non-acidic or insufficiently acidic conditions. The presence of nitrous acid (HNO₂) and its byproducts can accelerate the oxidation of the starting material and the resulting phenolic decomposition products into complex, colored quinone-type species.

Step-by-Step Remediation Protocol:

  • Pre-cool All Reagents: Before starting, place your 2-aminophenol solution, the mineral acid (e.g., HCl), and the sodium nitrite solution in an ice-water bath for at least 15-20 minutes.

  • Ensure Strong Acidity: The diazotization must be conducted in a strongly acidic medium (pH 1-2).[4][5] This is critical for two reasons: it fully protonates the 2-aminophenol to make it soluble and prevents premature coupling, and it is necessary to generate the active nitrosating agent, the nitrosyl cation (NO⁺), from nitrous acid.[] Use a sufficient excess of mineral acid (typically 2.5-3 equivalents relative to the amine).

  • Controlled Addition of Nitrite: The addition of the aqueous sodium nitrite solution must be done dropwise, subsurface if possible, with vigorous stirring. This prevents localized areas of high nitrite concentration and the resulting temperature spikes from the exothermic reaction.[7]

  • Strict Temperature Monitoring: Maintain the internal reaction temperature between 0 °C and 5 °C throughout the entire addition process. Use a low-temperature thermometer and add salt or more ice to the external bath as needed to keep the temperature from rising.[7][8]

Question 2: My subsequent coupling reaction has a very low yield. How can I confirm my diazonium salt formed correctly and isn't the source of the problem?

Answer:

Low yield in the coupling step is most often due to the premature decomposition of the diazonium salt. The salt should be used immediately after its preparation. You can perform a quick quality check to ensure diazotization was successful before proceeding.

Causality Explained:

The half-life of many diazonium salts in solution at 0-5 °C is on the scale of minutes to hours. Any delay between formation and use, or any deviation from the optimal temperature, will significantly reduce the concentration of the active diazonium electrophile, leading to poor yields in the subsequent azo coupling.[9]

Experimental Workflow for Diazonium Salt Formation & Verification:

G cluster_prep Part 1: Diazotization cluster_qc Part 2: Quality Check (Optional) cluster_use Part 3: Immediate Use A 1. Dissolve 2-Aminophenol in excess HCl (aq) B 2. Cool to 0-5 °C (Ice-Salt Bath) A->B D 4. Add NaNO₂ dropwise sub-surface with vigorous stirring B->D C 3. Prepare NaNO₂ (aq) and cool to 0-5 °C C->D E 5. Maintain Temp < 5 °C Stir for 15-20 min post-addition D->E F 6. Spot Test: Add a drop of diazo solution to alkaline β-naphthol solution E->F Proceed Immediately G Observe for intense orange-red color formation F->G H 7. Use diazonium salt solution immediately for coupling reaction G->H If Positive

Spot Test Protocol:

  • Prepare a small test solution by dissolving a few crystals of a highly reactive coupling agent, like 2-naphthol (naphthalen-2-ol), in a dilute aqueous sodium hydroxide solution.[1][10]

  • Using a glass rod, take a drop of your freshly prepared, cold diazonium salt solution and add it to the 2-naphthol solution.

  • The immediate formation of an intense orange-red precipitate (an azo dye) confirms the presence of the active diazonium salt.[1] If no color or only a faint color develops, your diazotization has failed, likely due to the issues described in Question 1.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the diazotization of 2-aminophenol?

The optimal pH for the diazotization step itself is strongly acidic, typically between pH 1.0 and 2.0.[4][5] This acidic environment is required to generate nitrous acid in situ from sodium nitrite and a mineral acid, and subsequently form the highly electrophilic nitrosyl cation (NO⁺) which is the active diazotizing agent.[]

Q2: How does the pH requirement change for the subsequent azo coupling reaction?

The optimal pH for the coupling reaction is determined by the coupling partner. For coupling with a phenol (like 2-naphthol or even another molecule of 2-aminophenol), the reaction requires a mildly basic medium (pH 9-10).[11] This is because the phenol must be deprotonated to the more strongly activating phenoxide ion to be sufficiently nucleophilic to attack the weakly electrophilic diazonium salt.[10][11]

Reaction StepCoupling PartnerOptimal pH RangeRationale
Diazotization (2-Aminophenol)1.0 - 2.0Generation of the active nitrosating agent (NO⁺).[4][]
Azo Coupling Phenols / Naphthols9.0 - 10.0Formation of the highly nucleophilic phenoxide ion.[11]
Azo Coupling Aromatic Amines4.0 - 5.0Prevents protonation of the diazonium salt while keeping the coupling amine active.

Q3: Can I isolate and store the diazonium salt of 2-aminophenol?

Absolutely not. Diazonium salts, especially in their solid, dry form, are notoriously unstable and can be shock-sensitive and explosive.[3][7] The diazonium salt of 2-aminophenol should only be prepared as a cold, aqueous solution and used immediately in situ.[8][9] Never attempt to isolate or dry the solid salt.

Q4: What is the primary decomposition pathway I am trying to prevent?

The primary decomposition mechanism in an aqueous acidic solution is a unimolecular substitution (Sₙ1-type) reaction. The C-N bond cleaves, releasing dinitrogen gas (N₂) and forming a very unstable o-hydroxyphenyl cation. This cation is then rapidly quenched by water to yield catechol (1,2-dihydroxybenzene), which can undergo further oxidation.

Desired Azo Coupling Product

>]; }

"start" -> "coupling" [label=<+ Coupling Partner>, color="#EA4335"]; } dot Caption: Competing reaction pathways for the diazonium salt.

References

  • NPTEL. (n.d.). Lecture 16 Aromatic Diazonium Salts. NPTEL Archive. [Link]
  • Schotten, C., et al. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development. [Link]
  • ACS Publications. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development. [Link]
  • Quora. (2018). Why are diazonium salts not stored, and what is the reason behind their instability?[Link]
  • Chemistry Stack Exchange. (2017).
  • Sathee NEET. (n.d.).
  • Chemistry LibreTexts. (2023). Reactions of Diazonium Salts. [Link]
  • ResearchGate. (n.d.).
  • Chemistry Stack Exchange. (2015). What is the role of pH in azo coupling reaction of diazonium with phenol and aniline?[Link]
  • ResearchGate. (n.d.). Effect of pH on the diazo reaction. [Link]
  • ResearchGate. (n.d.). Effect of pH of diazotization and coupling on color development. [Link]
  • ElectronicsAndBooks. (n.d.). The Mechanisms of Diazonium Salt Reactions. I. The Products of the Reactions of Benzenediazonium Salts with Methanol. [Link]
  • PubMed Central (PMC). (2016).
  • Chemguide. (n.d.). some reactions of diazonium ions. [Link]
  • Science Madness. (2021). Azo dye: p-aminophenol and 4-chloro-2-nitrophenol. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Allen Institute. (n.d.).
  • Scribd. (n.d.). Reactions of Diazonium Salts With Phenols and Amin. [Link]
  • PubMed Central (PMC). (2024).
  • Google Patents. (1983).
  • The Chinese University of Hong Kong. (n.d.). Experiment 8 Synthesis of an Azo Dye. [Link]
  • Chemistry Stack Exchange. (2019). Selectivity of diazo-coupling with p-amino phenol. [Link]
  • Science Alert. (2009). Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres. [Link]
  • Google Patents. (1999).
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]
  • YouTube. (2016). Aromatic 6. Preparation of benzene diazonium chloride. [Link]
  • Organic Syntheses. (n.d.). geranyl chloride. [Link]

Sources

optimizing reaction temperature for 2-hydroxybenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Hydroxybenzonitrile Synthesis

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Hydroxybenzonitrile (also known as Salicylonitrile). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, with a particular focus on the critical parameter of reaction temperature. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and refine your process effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-Hydroxybenzonitrile, primarily focusing on the common and versatile two-step route starting from salicylaldehyde.

Issue 1: Low Yield During the Initial Formation of Salicylaldoxime.

Question: My initial oximation reaction of salicylaldehyde is resulting in a low yield of salicylaldoxime. What are the likely causes and how can I optimize this step?

Answer: The oximation of salicylaldehyde is a foundational step where precise control of reaction parameters is crucial for maximizing yield. Low yields can typically be traced back to three key factors: reaction temperature, pH, and reaction time.

  • Inadequate Reaction Temperature: This reaction is exothermic, and allowing the temperature to rise uncontrollably can lead to side reactions. Conversely, a temperature that is too low will result in a sluggish and incomplete reaction. The optimal temperature range for the oximation of salicylaldehyde is typically between 30°C and 50°C .[1] Maintaining the reaction within this window ensures a steady reaction rate without promoting byproduct formation. It is advisable to use an ice bath to manage the initial exotherm when adding reagents.

  • Incorrect pH: The reaction involves the liberation of free hydroxylamine from one of its salts (e.g., hydroxylamine hydrochloride). This requires the addition of a base to neutralize the acid released.[1][2] The reaction should be carried out under neutral to slightly basic conditions. Using a weak base like sodium carbonate is common.[2] An incorrect pH can inhibit the formation of the nucleophilic hydroxylamine, stalling the reaction.

  • Insufficient Reaction Time: It is essential to monitor the reaction's progress to ensure it has reached completion. Thin Layer Chromatography (TLC) is an effective method for tracking the disappearance of the salicylaldehyde starting material.[1]

Issue 2: Poor Yield and Byproduct Formation During Dehydration of Salicylaldoxime.

Question: The dehydration of my salicylaldoxime intermediate is inefficient, and I'm observing significant byproduct formation. How can I improve the yield of 2-Hydroxybenzonitrile?

Answer: The dehydration step is arguably the most critical stage for temperature optimization. The choice of dehydrating agent is directly linked to the required thermal conditions, and improper temperature control is the primary cause of poor yields and impurities.

  • High Reaction Temperature & Triazine Formation: The most significant challenge at this stage is the irreversible self-condensation of the 2-Hydroxybenzonitrile product at elevated temperatures. Temperatures exceeding 100°C in the liquid phase can lead to the formation of a high-melting triazine byproduct, which not only drastically reduces the yield but can also cause the reactor to clog.[1][3][4] This is the single most important temperature-related side reaction to avoid.

  • Choice of Dehydrating Agent: The optimal temperature is dictated by the dehydrating agent employed. Different agents have vastly different activation requirements and potential for side reactions.

    • Thionyl Chloride (SOCl₂): This is a highly effective reagent that allows for low reaction temperatures. The addition should be performed slowly, keeping the temperature below 30°C . The reaction can then be gently warmed to 40°C to ensure completion.[1][4]

    • Acetic Anhydride: This reagent requires higher temperatures, typically refluxing around 110-120°C .[1] A significant drawback is that it can cause acetylation of the phenolic hydroxyl group. This necessitates a subsequent hydrolysis step, often with a strong base at 100-150°C, to yield the final product.[2][5][6]

    • Other Agents: Formic acid with sodium formate is another common choice.[1]

  • Presence of Water: Ensure the salicylaldoxime intermediate is thoroughly dry before dehydration. Water can quench many dehydrating agents, rendering them ineffective. Azeotropic removal of water with a solvent like toluene can be a useful strategy before adding the dehydrating agent.[1]

The following table summarizes the temperature conditions for various dehydrating agents.

Dehydrating AgentSolventOptimal Temperature RangeReported YieldReference
Thionyl ChlorideToluene20°C - 40°C~75%[1][4]
TriphosgeneToluene40°C - 60°C~78%[1][4]
Acetic AnhydrideAcetic Anhydride110°C - 120°C~85% (after hydrolysis)[1][5]
Formic Acid / Sodium FormateFormic AcidReflux (~110°C)~78%[1][7]
Issue 3: Low Yield When Using the Sandmeyer Reaction Route.

Question: I am attempting to synthesize 2-Hydroxybenzonitrile from 2-aminophenol via a Sandmeyer reaction, but the yield is consistently poor. What should I troubleshoot?

Answer: The Sandmeyer reaction is a powerful method for introducing a cyano group, but it is highly sensitive to temperature, particularly during the initial diazotization step.[5][8]

  • Decomposition of Diazonium Salt: The formation of the aryl diazonium salt from 2-aminophenol and sodium nitrite must be performed at low temperatures, typically 0-5°C .[1][5] Diazonium salts are notoriously unstable at higher temperatures and will rapidly decompose, leading to a significant loss of product. The sodium nitrite solution must be added slowly to the acidic solution of the aminophenol while maintaining rigorous temperature control with an ice-salt bath.

  • Catalyst Issues: The subsequent cyanation step is catalyzed by copper(I) cyanide (CuCN).[1] Ensure that the catalyst is active and used in the correct stoichiometric amount. The freshly prepared diazonium salt solution should be used immediately in this step to prevent decomposition.

Experimental Protocols & Workflows

Protocol 1: Two-Step Synthesis of 2-Hydroxybenzonitrile from Salicylaldehyde

This protocol outlines the synthesis via a salicylaldoxime intermediate using thionyl chloride for dehydration, a method that leverages lower temperatures to minimize byproduct formation.

Step A: Synthesis of Salicylaldoxime

  • In a reaction vessel, charge salicylaldehyde and a suitable solvent such as toluene.[1]

  • Prepare a separate aqueous solution of hydroxylamine hydrochloride or sulfate.

  • Add a base, such as sodium carbonate, to the hydroxylamine salt solution to liberate the free hydroxylamine.[2]

  • Slowly add the hydroxylamine solution to the salicylaldehyde solution, using an ice bath to maintain the reaction temperature between 30-50°C .[1][4]

  • Stir the mixture for several hours, monitoring the disappearance of salicylaldehyde by TLC.

  • Upon completion, add toluene to the reaction mixture and separate the layers. The organic phase contains the salicylaldoxime.[1]

  • Wash the organic phase with water and dry it over anhydrous sodium sulfate.

Step B: Dehydration of Salicylaldoxime using Thionyl Chloride

  • Cool the toluene solution of salicylaldoxime from Step A to 20°C .[1]

  • Slowly add a 50% solution of thionyl chloride in toluene dropwise over 2 hours, ensuring the temperature does not exceed 30°C .[1][4]

  • After the addition is complete, stir the reaction mixture for 1 hour at the same temperature.

  • Slowly raise the temperature to 40°C and stir for another hour to ensure the reaction goes to completion.[1][4]

  • Carefully quench the reaction with water, separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude 2-Hydroxybenzonitrile can be purified by vacuum distillation or recrystallization.[9]

Visualized Workflow and Troubleshooting

The following diagrams illustrate the synthesis workflow and a decision-making process for troubleshooting common issues.

G cluster_0 Step A: Oximation cluster_temp1 Temperature Control cluster_1 Step B: Dehydration cluster_temp2 Critical Temperature Control A 1. Mix Salicylaldehyde & Toluene B 2. Prepare Hydroxylamine Solution with Base C 3. Combine Reagents B->C D 4. Reaction & Monitoring C->D T1 Maintain 30-50°C C->T1 E 5. Workup & Isolation of Salicylaldoxime D->E F 6. Dissolve Salicylaldoxime in Toluene E->F G 7. Add Thionyl Chloride F->G H 8. Reaction & Completion G->H T2 < 30°C during addition G->T2 I 9. Quench & Workup H->I T3 Warm to 40°C H->T3 J 10. Purification I->J

Caption: Workflow for 2-Hydroxybenzonitrile synthesis highlighting critical temperature control points.

G Start Low Yield of 2-Hydroxybenzonitrile CheckStep Which step has low yield? Start->CheckStep Oximation Oximation (Step A) CheckStep->Oximation Oximation Dehydration Dehydration (Step B) CheckStep->Dehydration Dehydration TempOxi Is temperature 30-50°C? Oximation->TempOxi pHOxi Is pH neutral to slightly basic? TempOxi->pHOxi Yes FixTempOxi Action: Use ice bath to control exotherm. TempOxi->FixTempOxi No TimeOxi Is reaction monitored to completion (TLC)? pHOxi->TimeOxi Yes FixpHOxi Action: Check base stoichiometry. pHOxi->FixpHOxi No FixTimeOxi Action: Increase reaction time and monitor. TimeOxi->FixTimeOxi No Triazine Is triazine byproduct observed? Dehydration->Triazine TempDehy Was dehydration temp kept low (<40°C for SOCl₂)? Triazine->TempDehy No FixTriazine Action: Lower reaction temperature significantly. Avoid >100°C. Triazine->FixTriazine Yes WaterDehy Was oxime perfectly dry? TempDehy->WaterDehy Yes FixTempDehy Action: Ensure slow addition of dehydrating agent with cooling. TempDehy->FixTempDehy No FixWaterDehy Action: Dry oxime azeotropically with toluene before reaction. WaterDehy->FixWaterDehy No

Sources

purification of crude 2-Amino-5-hydroxybenzonitrile by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Amino-5-hydroxybenzonitrile (CAS: 116423-58-6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges associated with the recrystallization of this versatile chemical intermediate.[1][2] This document moves beyond standard protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve the high purity required for downstream applications.

Understanding the Molecule: A Foundation for Purity

This compound is a trifunctional aromatic compound, featuring an amino (-NH2) group, a hydroxyl (-OH) group, and a nitrile (-C≡N) group on a benzene ring. This unique combination of polar functional groups (amino, hydroxyl) and a nonpolar aromatic backbone dictates its solubility and crystallization behavior.[2][3] The hydrogen bonding capabilities of the -NH2 and -OH groups suggest solubility in polar protic solvents, while the overall aromatic character allows for some solubility in less polar organic solvents.[3] Successful purification by recrystallization hinges on exploiting the differential solubility of the target compound and its impurities at varying temperatures.[4]

Troubleshooting Guide: From Common Problems to Pure Crystals

This section addresses the most frequent issues encountered during the recrystallization of this compound in a direct question-and-answer format.

Issue 1: My compound is forming an oil instead of crystals ("oiling out"). What causes this and how can I fix it?

A1: "Oiling out" is a common and frustrating problem that occurs when the dissolved solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice.[5][6] This is often due to the boiling point of the chosen solvent being higher than the compound's melting point or the solution being excessively supersaturated.

Probable Causes & Solutions:

Probable CauseScientific RationaleRecommended Solution
High Solvent Boiling Point If the solution becomes saturated at a temperature above the compound's melting point, the compound will separate as a molten liquid (oil) rather than solid crystals.1. Re-heat the solution to dissolve the oil. 2. Add a small amount of additional "good" solvent (the solvent in which the compound is more soluble) to decrease the saturation temperature.[7] 3. Consider switching to a lower-boiling point solvent or a different solvent system altogether.[6]
Excessive Supersaturation / Rapid Cooling Cooling the solution too quickly can cause the compound to crash out of solution rapidly, not allowing sufficient time for the ordered arrangement of molecules into a crystal lattice.[7]1. Re-heat the mixture to form a homogeneous solution. 2. Allow the solution to cool much more slowly. Insulate the flask by placing it in a warm water bath or covering it with glass wool to slow heat loss.[8]
High Impurity Load Significant amounts of impurities can depress the melting point of the solute, making it more prone to oiling out.1. Consider a pre-purification step like a charcoal treatment if colored impurities are present.[8] 2. If oiling persists, it may be necessary to recover the crude material by removing the solvent and attempting purification by another method, such as column chromatography, before returning to recrystallization.[5]

Issue 2: I'm seeing very few crystals, or none at all, after cooling. What should I do?

A2: A lack of crystal formation is typically caused by one of two opposing issues: either the solution is not sufficiently saturated (too much solvent was used), or it is a stable supersaturated solution that requires a nucleation event to initiate crystallization.[5]

Probable Causes & Solutions:

Probable CauseScientific RationaleRecommended Solution
Excess Solvent This is the most common reason for poor or no yield.[5][9] If the concentration of the solute does not exceed its solubility limit at the cooler temperature, no crystallization will occur.1. Gently boil off a portion of the solvent to increase the concentration of the compound.[7] Be careful not to evaporate too much, which could cause the product to crash out. 2. Once concentrated, allow the solution to cool again.
Stable Supersaturation Crystal growth requires a nucleation site—a starting point for the lattice to build upon. Sometimes, a clean, smooth solution can remain in a supersaturated state without spontaneously forming crystals.[5]1. Induce Nucleation: Scratch the inside of the flask at the surface of the liquid with a clean glass rod. The microscopic scratches provide an irregular surface that can promote crystal formation.[5] 2. Seed Crystals: If available, add a single, tiny crystal of pure this compound to the cooled solution. This provides a perfect template for further crystal growth.[5] 3. Drastic Cooling: As a last resort, cool the flask in a salt/ice bath to dramatically lower the solubility, which may force crystallization.[5]

Issue 3: My final product is still colored, even after recrystallization. How do I remove colored impurities?

A3: Colored impurities are often large, polar, conjugated molecules that can get adsorbed onto the surface of your crystals as they form, leading to a tainted product.[8] A standard recrystallization may not be sufficient to remove them.

Solution: Activated Charcoal Treatment

Activated charcoal has a very high surface area and can effectively adsorb colored impurities.[6]

  • Dissolve: Dissolve your crude this compound in the minimum amount of hot solvent, as you would for a normal recrystallization.

  • Cool Slightly: Remove the flask from the heat source and allow it to cool for a moment. Crucially, never add charcoal to a boiling solution , as it can cause violent bumping.[8]

  • Add Charcoal: Add a very small amount of activated charcoal (typically 1-2% of the solute's weight; just enough to cover the tip of a spatula).

  • Reheat & Swirl: Gently reheat the solution to boiling for a few minutes while swirling to ensure the impurities are adsorbed by the charcoal.

  • Hot Filtration: This is the most critical step. You must filter the solution while it is still hot to remove the charcoal. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization in the funnel.[4][8]

  • Crystallize: Collect the hot, decolorized filtrate and allow it to cool slowly as you would in a standard recrystallization.

Issue 4: My recovery yield is very low. Where did my product go?

A4: A low yield suggests that a significant portion of your compound was lost during the process. Maximizing recovery requires careful attention to each step.[7]

Probable Causes & Solutions:

Probable CauseScientific RationaleRecommended Solution
Excessive Solvent Use Using more than the minimum amount of hot solvent required for dissolution will keep a larger amount of your product dissolved in the mother liquor even after cooling.[5][9]1. Always aim for the minimum volume of boiling solvent needed to just dissolve the solid.[4][9] 2. If the mother liquor is not disposed of, you can test for remaining product by evaporating a small sample. If significant residue remains, you can try to recover more product by boiling off some solvent and re-cooling.[7]
Premature Crystallization If the solution cools during hot filtration (if performed), the product will crystallize on the filter paper along with the impurities you are trying to remove.[8]1. Use a pre-heated filter funnel (place it over the boiling flask to warm it with steam). 2. Keep the solution hot throughout the transfer. 3. If crystals do form, you may need to wash the filter paper with a small amount of fresh, hot solvent to redissolve the product and add this to the filtrate.
Washing with Warm Solvent Washing the collected crystals with solvent that is not ice-cold will redissolve a portion of your purified product.1. Always wash the final crystals with a minimal amount of ice-cold solvent.[9] The goal is to wash away the impurity-laden mother liquor, not to dissolve the product.

Experimental Workflow & Protocols

This section provides a generalized, step-by-step protocol for the purification of this compound.

Step 1: Rational Solvent Selection

The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[4][10] Given the molecule's structure, a good starting point is to test polar solvents. A mixed-solvent system is often effective for compounds with multiple functional groups.[10]

Recommended Solvents to Screen:

Solvent ClassExample SolventsRationale
Polar Protic Water, Ethanol, MethanolThe -OH and -NH2 groups can hydrogen bond with these solvents. Water may be a good "anti-solvent."
Polar Aprotic Acetone, Ethyl AcetateCan act as hydrogen bond acceptors and dissolve the compound.[11]
Mixed Solvents Ethanol/Water, Acetone/HexaneA powerful technique where the compound is dissolved in a "good" solvent (e.g., hot ethanol) and a miscible "poor" solvent (anti-solvent, e.g., water) is added to induce crystallization.[12]
Step 2: Recrystallization Protocol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of your chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid just dissolves.[4]

  • Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration as described in Issue 3.

  • Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[8]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.[9]

  • Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven. The presence of solvent will depress the melting point and give an inaccurate purity assessment.[9]

Visualization of Workflows

Recrystallization Process Workflow

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation crude Crude Solid dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filt Hot Filtration (If Insoluble Impurities) dissolve->hot_filt Impurities? cool Slow Cooling to Room Temperature hot_filt->cool ice_bath Ice Bath Cooling cool->ice_bath vac_filt Vacuum Filtration wash Wash with Ice-Cold Solvent dry Dry Crystals pure Pure Product

Caption: Workflow for the recrystallization of this compound.

Troubleshooting Decision Tree

G start Problem After Cooling no_xtal No Crystals Formed start->no_xtal oiled_out Oil Formed start->oiled_out impure Product Impure/ Colored start->impure sol_check Too much solvent? no_xtal->sol_check Yes supersat Supersaturated? no_xtal->supersat No temp_check Solvent BP > Compound MP? oiled_out->temp_check Yes cool_check Cooled too fast? oiled_out->cool_check No charcoal Use Activated Charcoal and Hot Filter impure->charcoal Colored? recryst Perform Second Recrystallization impure->recryst Not colored? boil_off Boil off excess solvent sol_check->boil_off scratch Scratch flask / Add seed crystal supersat->scratch add_sol Add more 'good' solvent or change solvent temp_check->add_sol slow_cool Re-heat and cool slowly cool_check->slow_cool

Caption: Decision tree for troubleshooting common recrystallization issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions I should take? A1: You should always consult the Safety Data Sheet (SDS) for this compound.[13][14] General precautions include working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and chemical-resistant gloves.[14] Avoid inhalation of dust and contact with skin and eyes.

Q2: How do I know if my final product is pure? A2: The purity of your recrystallized product should be assessed using analytical techniques. The most common methods are:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is a highly sensitive method to quantify purity and detect any remaining impurities.[1]

  • Spectroscopy: NMR and FTIR can be used to confirm the chemical structure and identify the presence of impurities.

Q3: Can I use a rotary evaporator to remove excess solvent? A3: Yes, if you have added far too much solvent, a rotary evaporator is an efficient way to remove it and recover your crude material to attempt the recrystallization again.[5][7] This is often a better choice than boiling off large volumes in an open flask.

References

  • Solvent Choice. (n.d.). University of York Chemistry Teaching Labs.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Finding the best solvent for recrystallisation student sheet. (2021). RSC Education.
  • Experiment : Recrystallization – Part I: Solvent Selectio nn. (n.d.). Science Learning Center.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts.
  • Recrystallization1. (n.d.). Source not specified.
  • Problems with Recrystallisations. (n.d.). University of York Chemistry Teaching Labs.
  • Recrystallization. (n.d.). Source not specified.
  • MSDS of 5-Amino-2-hydroxybenzonitrile. (n.d.). Source not specified.

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Technical Support Center: Column Chromatography Protocols for Purifying Benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Troubleshooting and Optimization

Welcome to the technical support center for the purification of benzonitrile derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to solve the specific challenges these compounds present. Benzonitrile and its derivatives, with their unique electronic properties stemming from the electron-withdrawing nitrile group and the aromatic ring, often exhibit moderate polarity, which can complicate purification. This guide is structured to address the most common issues encountered in the lab, providing field-proven insights and robust, self-validating protocols.

Fundamental Principles & Frequently Asked Questions (FAQs)

This section addresses foundational questions that are crucial for designing a successful purification strategy.

Q1: What makes the purification of benzonitrile derivatives challenging? Benzonitrile derivatives present a unique challenge due to the moderate polarity conferred by the nitrile group (-C≡N) and the phenyl ring. This polarity can lead to strong interactions with the stationary phase, while the presence of other functional groups on the ring can drastically alter solubility and acidity/basicity, leading to issues like peak tailing or irreversible adsorption on standard silica gel.[1][2] Furthermore, the acidic nature of silica gel can cause decomposition of sensitive derivatives.[3][4]

Q2: How do I select the optimal stationary phase? Silica or Alumina? For most benzonitrile derivatives, silica gel is the standard and effective choice.[5][6] However, its acidic surface can be problematic for derivatives containing basic functional groups (e.g., amino groups), which may streak or bind irreversibly.[1][7] In these cases, consider the following:

  • Neutral or Basic Alumina: Alumina is a valuable alternative for purifying basic compounds that show poor behavior on silica.[1][8]

  • Deactivated Silica Gel: You can "deactivate" acidic silica gel by pre-treating it with a basic modifier like triethylamine (NEt₃). This involves flushing the packed column with an eluent containing 1-3% triethylamine before loading your sample.[9][10]

Q3: How do I develop an effective mobile phase (eluent) using Thin-Layer Chromatography (TLC)? TLC is an indispensable preliminary step for any column chromatography purification.[5][8] The goal is to find a solvent system where your desired compound has an Rf value of approximately 0.25-0.35 .[11] An Rf in this range ensures the compound moves through the column efficiently but still has sufficient interaction with the stationary phase to separate from impurities.[11]

  • What is Rf? The Retention Factor (Rf) is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[12]

  • Starting Point: A 1:1 mixture of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate) is a common starting point.[12]

  • Optimization:

    • If the Rf is too high (>0.5), the eluent is too polar. Decrease the proportion of the polar solvent.[5]

    • If the Rf is too low (<0.15), the eluent is not polar enough. Increase the proportion of the polar solvent.[5][13]

Q4: How do I properly scale up from TLC to a flash column? A successful TLC separation is the blueprint for your column. The key is maintaining the ratio of stationary phase to your sample.

  • Silica to Sample Ratio: A general rule is to use 30-100 g of silica gel for every 1 g of crude sample. For difficult separations (impurities with similar Rf values), a higher ratio is necessary.[11]

  • Column Dimensions: The column diameter is determined by the sample size, while the height of the silica bed affects the resolution. A longer column provides better separation but requires more time and solvent.[11]

Troubleshooting Guide: A Problem-and-Solution Approach

This section directly addresses the most common failures and frustrations encountered during the column chromatography of benzonitrile derivatives.

Problem 1: Poor Separation or Co-elution of Compounds
  • Symptom: Collected fractions are not pure and contain a mixture of your desired product and impurities. On TLC, the spots are too close together (ΔRf < 0.2).[11]

  • Probable Causes & Solutions:

Probable CauseScientific Rationale & Recommended Solution
Inappropriate Solvent System The polarity of the eluent is not optimized to differentiate between the components of the mixture. Solution: Re-evaluate your eluent system with TLC. Try different solvent combinations (e.g., dichloromethane/methanol instead of hexane/ethyl acetate) to alter the selectivity. For very difficult separations, a gradient elution—starting with a low polarity eluent and gradually increasing the polarity—can be highly effective.[1][9]
Column Overloading Too much sample has been loaded onto the column, exceeding its separation capacity. This leads to broad, overlapping bands.[13][14] Solution: Reduce the amount of sample loaded. As a rule of thumb, the sample mass should not exceed 1-5% of the silica gel mass.[1] If a large amount of material must be purified, use a wider column.[15]
Poor Column Packing Channels, cracks, or air bubbles in the silica bed create pathways for the solvent and sample to travel unevenly, completely ruining the separation.[11][13][16] Solution: The column must be repacked. Ensure the silica slurry is homogenous and free of air bubbles before packing. Tap the column gently during packing to ensure a uniform bed. Always keep the solvent level above the top of the silica to prevent it from drying out and cracking.[6]
Problem 2: Streaking or Tailing of Bands
  • Symptom: On a TLC plate, the spot appears as a long, comet-like streak rather than a tight circle. In the column, this translates to a broad band that contaminates many fractions.

  • Probable Causes & Solutions:

G Start Streaking/Tailing Observed CheckConc Is the sample concentration too high? Start->CheckConc CheckAcidity Is the compound acidic or basic? CheckConc->CheckAcidity No Sol_Dilute Dilute sample or use dry loading method. CheckConc->Sol_Dilute Yes Sol_Acid Add 0.5-1% Acetic Acid or Formic Acid to eluent. CheckAcidity->Sol_Acid Acidic (e.g., -COOH group) Sol_Base Add 0.5-2% Triethylamine (NEt₃) or Ammonia to eluent. CheckAcidity->Sol_Base Basic (e.g., -NH₂ group) Sol_Alumina Consider switching to a neutral/basic Alumina column. Sol_Base->Sol_Alumina If streaking persists

  • Sample Concentration is Too High: Over-concentrated samples do not load onto the column in a narrow band, leading to tailing.[7][17] Solution: Ensure your sample is dissolved in the minimum amount of solvent before loading. If solubility is an issue, use the "dry loading" method (see protocols below).[18]

  • Strong Interaction with Silica: The nitrile group and other polar functions can interact strongly with the acidic silanol groups (Si-OH) on the silica surface via hydrogen bonding.[10] This is especially true for basic derivatives (e.g., aminobenzonitriles). Solution: Add a competitive modifier to the eluent to block these active sites.

    • For basic compounds , add 0.5-2% triethylamine (NEt₃) or ammonia to your eluent.[1][7][10]

    • For acidic compounds , add 0.5-1% acetic acid or formic acid to the eluent.[7][10]

Problem 3: Compound Will Not Elute from the Column
  • Symptom: Your product remains adsorbed at the very top of the silica gel and does not move down the column even after many column volumes of eluent have passed through.

  • Probable Causes & Solutions:

Probable CauseScientific Rationale & Recommended Solution
Eluent Polarity is Too Low The mobile phase does not have sufficient "eluting power" to move your highly polar compound off the highly polar stationary phase.[5][13] Solution: Gradually increase the polarity of the eluent. For example, if you are using 9:1 Hexane:Ethyl Acetate, try switching to 7:3, then 1:1, and so on. If the compound is very polar, a switch to a more polar system like Dichloromethane/Methanol may be required.[1][3]
Irreversible Adsorption or Decomposition The compound may be binding irreversibly to the acidic silica gel or decomposing upon contact.[1][3] Solution: First, test the stability of your compound by spotting it on a TLC plate, letting it sit for 30-60 minutes, and then eluting it. If a new spot appears at the baseline or streaking is severe, decomposition is likely.[3][19] In this case, you must either deactivate the silica with a base (e.g., triethylamine) or switch to a more inert stationary phase like neutral alumina.[1][3]
Problem 4: Suspected Compound Decomposition on the Column
  • Symptom: You observe new, unexpected spots in your collected fractions that were not present in the initial crude material TLC. The recovery of your desired product is significantly lower than expected.[4]

  • Probable Causes & Solutions:

G Start Low Yield & New Spots Observed TLC_Stability Perform TLC Stability Test: Spot crude, wait 1 hr, then elute. Start->TLC_Stability Check_Result Did new spots appear or did original spot streak/vanish? TLC_Stability->Check_Result Stable Compound is likely stable. Re-evaluate other issues: - Co-elution - Detection method Check_Result->Stable No Unstable Compound is Unstable on Silica Check_Result->Unstable Yes Solutions Implement Solutions: 1. Deactivate silica with NEt₃. 2. Use neutral Alumina. 3. Minimize run time (Flash Chromatography). Unstable->Solutions

The primary cause is the acidity of the silica gel stationary phase , which can catalyze the degradation of sensitive functional groups that may be present on the benzonitrile derivative.[3][4][19] While the benzonitrile moiety itself is relatively stable, other groups can be labile.[20]

  • Solution 1: Deactivate the Silica. Flush the column with an eluent containing 1-2% triethylamine before loading the sample. This neutralizes the acidic silanol sites.[9][10]

  • Solution 2: Use an Alternative Stationary Phase. Switch to neutral or basic alumina, which lacks the acidic character of silica.[8]

  • Solution 3: Minimize Contact Time. Use flash chromatography (applying pressure to speed up the flow rate) to reduce the amount of time the compound spends in contact with the stationary phase.[5]

Experimental Protocols

Protocol 1: TLC Analysis for Solvent System Selection
  • Cut a TLC plate and use a pencil to lightly draw an origin line about 1 cm from the bottom.[8]

  • Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary tube, spot a small amount of the solution onto the origin line.

  • Prepare a developing chamber (a beaker covered with a watch glass) containing your chosen eluent system to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere.

  • Place the TLC plate in the chamber, ensuring the solvent level is below the origin line.[19]

  • Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry.

  • Visualize the spots using a UV lamp and/or by staining.

  • Calculate the Rf value for each spot and adjust the eluent polarity until the desired compound has an Rf of ~0.3.[11]

Protocol 2: Sample Loading Methods

A. Wet Loading (for samples readily soluble in the eluent)

  • Dissolve the crude sample in the absolute minimum volume of the chromatography eluent. Using a more polar solvent should be avoided if possible as it will negatively impact the separation.[18]

  • Drain the solvent from the packed column until the solvent level is just at the top of the upper sand layer.

  • Carefully use a pipette to add the dissolved sample solution evenly to the top of the column, taking care not to disturb the surface.[18]

  • Drain the solvent again until the sample has fully entered the silica/sand bed.

  • Carefully add a small amount of fresh eluent, wash the sides of the column, and drain again to ensure the entire sample is loaded in a tight, narrow band.

  • Fill the column with eluent and begin elution.

B. Dry Loading (for samples with poor solubility or to ensure a narrow band)

  • Dissolve your crude sample in a volatile solvent (like dichloromethane or acetone) in a round-bottom flask.

  • Add a small amount of silica gel (typically 2-5 times the mass of your crude sample) to the flask.[18]

  • Swirl the mixture to ensure the sample is adsorbed onto the silica.

  • Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[18]

  • Drain the solvent from your packed column to the top of the silica bed.

  • Carefully add the powdered sample-silica mixture to the top of the column, creating a thin, even layer.

  • Gently add a protective layer of sand on top of the sample layer.

  • Fill the column with eluent and begin elution.

References

  • BenchChem Technical Support. (2025). Methods for Removing Impurities from Commercially Available 4-Aminobenzonitrile.
  • University of Colorado Boulder, Department of Chemistry.
  • Adamou, R., et al. Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Environmental Science and Pollution Research.
  • University of York, Department of Chemistry.
  • University of Rochester, Department of Chemistry.
  • ResearchGate.
  • SIELC Technologies. Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column.
  • ResearchGate. How can I purify impure benzonitrile?.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices.
  • MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
  • ChemistryViews. (2012).
  • Chemistry LibreTexts. (2023). B.
  • University of Rochester, Department of Chemistry.
  • BenchChem Technical Support. (2025).
  • Reddit. (2021). Why does tailing happen in TLC?.
  • SIELC Technologies. Separation of Benzonitrile, 2-[[4-[bis[2-(acetyloxy)ethyl]amino]-2-methylphenyl]azo]-5-nitro- on Newcrom R1 HPLC column.
  • BenchChem Technical Support. (2025).
  • University of Rochester, Department of Chemistry. How to Run a Small Scale Flash Column.
  • Chromatography Today.
  • Chemistry LibreTexts. (2024). 2.4A: Macroscale Columns.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7505, Benzonitrile.
  • Dolan, J. W. (2012). What's Happening to My Column?.
  • ResearchGate. (2025).
  • Danheiser, R. L., et al. (2025).
  • ResearchGate. (2018).
  • SiliCycle.
  • ALWSCI. (2025).
  • BioProcess International. (2014).
  • Professor Dave Explains. (2019).
  • Allery Chemistry. (2020).
  • ResearchGate. (2013). Tailing in TLC - can anyone help?.
  • BenchChem Application Notes. (2025).
  • Molnar Institute.
  • Pauli, G. F., et al. (2015).
  • BenchChem Technical Support. (2025). Co-elution problems in the analysis of Specioside B.

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Technical Support Center: Navigating Solubility Challenges of Aminobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common yet critical challenge of poor solubility of aminobenzoic acid derivatives in reaction solvents. Our goal is to equip you with the foundational knowledge and practical protocols to overcome these hurdles and advance your research.

Introduction: The Solubility Conundrum of Aminobenzoic Acids

Aminobenzoic acid and its derivatives are pivotal structural motifs in medicinal chemistry and materials science.[1] Their amphoteric nature, possessing both a weakly acidic carboxylic acid group and a weakly basic amino group, along with a semi-rigid aromatic backbone, often leads to strong intermolecular interactions and high crystal lattice energy.[2] This molecular architecture is the primary reason for their notoriously poor solubility in many common organic solvents, posing a significant challenge for synthesis, purification, and formulation.[2][3][4] This guide will explore scientifically-grounded strategies to systematically address these solubility issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered when working with aminobenzoic acid derivatives.

Q1: Why are my aminobenzoic acid derivatives poorly soluble in standard reaction solvents?

A1: The poor solubility is multifactorial, stemming from the molecule's inherent structure. The presence of both a hydrogen-bond-donating amino group and a hydrogen-bond-accepting carboxylic acid group promotes strong self-association and high crystal lattice energy, making it difficult for solvent molecules to break apart the solid state.[2] The aromatic ring also contributes to stacking interactions. The overall polarity can be difficult to match with a single solvent.

Q2: What are the best starting solvents to try for dissolving aminobenzoic acid derivatives?

A2: A good starting point is to use polar aprotic solvents, which are effective at solvating both the polar functional groups and the aromatic ring. Based on common laboratory practice, the following solvents are recommended:[2][5]

  • High Priority: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF)[2][5]

  • Medium Priority: Ethanol, Methanol[2][6]

  • Lower Priority / Specific Cases: Ethyl acetate, Glacial acetic acid, Acetonitrile[2][7]

It is always advisable to perform small-scale solubility tests before committing a large amount of material to a reaction.[2]

Q3: I've noticed my compound precipitates out of solution when it cools. How can I prevent this?

A3: This is a common issue indicating that the solution is supersaturated at higher temperatures but exceeds the solubility limit upon cooling. To mitigate this, you can:

  • Maintain Reaction Temperature: If the subsequent steps are compatible, maintaining a higher temperature throughout the process can keep the compound in solution.[8]

  • Use a Co-solvent System: The addition of a second, miscible solvent in which the compound has higher solubility can improve the overall solvating power of the system, even at lower temperatures.[2][8]

  • Lower the Concentration: Working at a more dilute concentration may prevent the solubility limit from being reached upon cooling.[2]

Q4: Can simply heating the mixture solve the solubility problem?

A4: While increasing the temperature often enhances solubility for many compounds, it's a strategy that requires caution.[5] Gentle heating can indeed increase the rate of dissolution and the amount of solute that can be dissolved.[5] However, you must verify the thermal stability of your specific aminobenzoic acid derivative. Elevated temperatures could lead to degradation or unwanted side reactions.[2]

Part 2: In-Depth Troubleshooting Guides & Protocols

When simple solvent selection fails, a more systematic approach is necessary. This section provides detailed guides on advanced techniques to enhance solubility.

Guide 1: Strategic pH Adjustment for Amphoteric Derivatives

The amphoteric nature of aminobenzoic acids is a key leverage point for solubility enhancement in aqueous or protic solvent systems. By adjusting the pH, you can ionize either the carboxylic acid or the amino group, forming a more soluble salt.[2][9][10]

The Underlying Principle (Causality):

  • In Acidic Conditions (Low pH): The basic amino group becomes protonated (-NH2 → -NH3+), forming a cationic salt which is typically more soluble in polar solvents.[2][5]

  • In Alkaline Conditions (High pH): The acidic carboxylic acid group is deprotonated (-COOH → -COO-), forming an anionic carboxylate salt, which also exhibits increased solubility.[2][5][11]

pH_Effect_on_Solubility cluster_acidic Acidic (Low pH) cluster_neutral Neutral pH cluster_alkaline Alkaline (High pH) Acid Protonation of Amino Group (-NH2 -> -NH3+) Neutral Aminobenzoic Acid Derivative (Poorly Soluble Zwitterion/Neutral Form) Acid->Neutral Increase pH Increased_Solubility_Cation Increased Solubility (Cationic Salt) Acid->Increased_Solubility_Cation Results in Base Deprotonation of Carboxyl Group (-COOH -> -COO-) Neutral->Base Increase pH Increased_Solubility_Anion Increased Solubility (Anionic Salt) Base->Increased_Solubility_Anion Results in

Experimental Protocol: pH-Mediated Dissolution

  • Initial Suspension: Suspend the aminobenzoic acid derivative in the desired aqueous or alcohol-based solvent.

  • pH Adjustment:

    • For Acidification: Add a dilute solution of a non-reactive acid (e.g., HCl, H2SO4) dropwise while stirring vigorously.

    • For Alkalinization: Add a dilute solution of a non-reactive base (e.g., NaOH, KOH) dropwise while stirring.[5]

  • Monitor Dissolution: Continue the addition until the solid completely dissolves. Monitor the pH of the solution.

  • Caution: Be mindful that the resulting salt form may have different reactivity. Ensure the pH change and the presence of the counter-ion will not interfere with subsequent reaction steps. For instance, a strongly basic reaction might be incompatible with an acidic dissolution medium.

Guide 2: The Co-solvent System Approach

When a single solvent is inadequate, a mixture of two or more miscible solvents, known as a co-solvent system, can often provide the desired solubility.[12][13] This technique works by modifying the overall polarity of the solvent medium to better match the solute.[8]

The Underlying Principle (Causality): Co-solvents, which are typically water-miscible organic solvents, work by reducing the interfacial tension between the aqueous medium and the hydrophobic solute.[12][14] They disrupt the hydrogen bonding network of water, creating a less polar environment that is more accommodating to the non-polar regions of the aminobenzoic acid derivative.[]

Commonly Used Co-solvents:

  • Ethanol[13][16]

  • Propylene Glycol (PG)[13][16]

  • Polyethylene Glycol (PEG), especially low molecular weight PEGs like PEG 400[16]

  • Glycerin[12]

  • Dimethyl Sulfoxide (DMSO)[16]

Experimental Protocol: Screening for an Effective Co-solvent System

  • Primary Solvent Selection: Choose a primary solvent in which the derivative has minimal solubility but is required for the reaction conditions (e.g., water).

  • Co-solvent Selection: Choose a co-solvent in which the derivative is highly soluble (e.g., DMSO, DMF).

  • Titration: To a suspension of the compound in the primary solvent, add the co-solvent dropwise with vigorous stirring.

  • Observation: Observe the volume of co-solvent required to achieve complete dissolution. The goal is to use the minimum amount necessary to avoid significantly altering the reaction medium.

  • Optimization: Test various ratios of the primary solvent to the co-solvent to find the optimal balance for solubility and reaction performance.

Co_Solvent_Workflow start Start: Poorly Soluble Aminobenzoic Acid Derivative suspend Suspend in Primary Solvent (e.g., Water, Buffer) start->suspend add_cosolvent Titrate with Co-solvent (e.g., DMSO, Ethanol) suspend->add_cosolvent observe Observe for Dissolution add_cosolvent->observe dissolved Complete Dissolution Achieved observe->dissolved Yes not_dissolved Incomplete Dissolution observe->not_dissolved No end Proceed with Reaction dissolved->end optimize Optimize Ratio / Try New Co-solvent not_dissolved->optimize optimize->add_cosolvent

Guide 3: Salt Formation as a Pre-reaction Strategy

For ionizable aminobenzoic acid derivatives, converting the compound into a stable salt form is a highly effective and common method to dramatically increase aqueous solubility and dissolution rates.[9][17][18] This is conceptually similar to pH adjustment but involves isolating the salt before the main reaction.

The Underlying Principle (Causality): By reacting the acidic or basic functional group with a suitable counter-ion, a salt is formed. Salts are ionic compounds that are generally more soluble in polar solvents than their corresponding neutral free acid or base forms.[18][19] A key consideration is the pKa difference between the drug and the counter-ion; a difference of at least 3 pKa units is generally recommended for the formation of a stable salt.[9]

Experimental Protocol: Preparation of a Soluble Salt

  • Dissolve the Derivative: Dissolve the aminobenzoic acid derivative in a suitable organic solvent (e.g., ethanol, methanol).

  • Add Counter-ion:

    • To form a salt of the carboxylic acid: Add a solution of a base (e.g., sodium hydroxide, potassium hydroxide in ethanol) stoichiometrically (1 equivalent).

    • To form a salt of the amino group: Add a solution of an acid (e.g., hydrochloric acid in isopropanol, methanesulfonic acid) stoichiometrically.

  • Induce Precipitation/Isolation: The salt may precipitate directly. If not, the solvent can be removed under reduced pressure. The resulting solid is the salt of the starting material.

  • Verify Salt Formation: Confirm the formation of the salt using analytical techniques such as FTIR, NMR, or melting point analysis.

  • Solubility Test: Test the solubility of the newly formed salt in the desired reaction solvent. It should be significantly higher than the parent compound.

Table 1: Comparison of Solubility Enhancement Strategies

StrategyPrincipleBest Suited ForKey Considerations
pH Adjustment Ionization of acidic/basic groups to form soluble salts in situ.[9]Reactions in aqueous or protic solvents where the starting material is amphoteric.[2][11]The pH must be compatible with reagents and reaction stability. The presence of counter-ions may affect the reaction.[9]
Co-solvency Blending solvents to modify the polarity of the medium.[8][12]Cases where a single solvent is ineffective and a non-polar character needs to be introduced into a polar system.[16]The co-solvent must be miscible with the primary solvent and inert under reaction conditions. Can complicate downstream purification.
Salt Formation Pre-isolation of a stable, more soluble ionic form of the compound.[17][18]Ionizable compounds where a stable salt can be formed and isolated. Useful for standardizing starting material.[19]Requires an additional synthetic step. The chosen salt should not introduce reactive counter-ions.
Sonication High-frequency sound waves break up agglomerates and increase surface area.[8]Accelerating the dissolution of kinetically slow-to-dissolve solids.[5]May not increase equilibrium solubility, only the rate of dissolution. Can generate localized heat.
Guide 4: Advanced & Alternative Approaches

For particularly recalcitrant cases, especially in the context of drug development and materials science, more advanced methods may be warranted.

  • Particle Size Reduction: Techniques like micronization increase the surface-to-volume ratio of the solid, which can improve the rate of dissolution according to the Noyes-Whitney equation.[8][14]

  • Use of Surfactants: Surfactants can form micelles in solution, creating a hydrophobic core that can encapsulate and solubilize poorly soluble organic compounds.[8][16] However, be aware that some surfactants, like sodium lauryl sulfate (SLS), can sometimes form less soluble salts with aminobenzoic acid derivatives under certain pH conditions, counterintuitively reducing dissolution.[20][21]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility.[2][19]

  • Solubility-Enhancing Tags: In biochemical applications involving recombinant proteins, fusing a highly soluble protein or peptide tag (like GST, MBP, or poly-ionic tags) to the target can dramatically improve its expression and solubility.[22][23][24][25][26]

  • Solid-State Synthesis: For completely insoluble reactants, solvent-free methods like ball milling can be used to drive chemical reactions in the solid state, bypassing solubility issues entirely.[3][4]

Part 3: Stability Considerations

When attempting to improve solubility, it is crucial to ensure the stability of your aminobenzoic acid derivative under the chosen conditions.

  • pH Stability: Some derivatives, particularly esters, can be susceptible to hydrolysis under strongly acidic or basic conditions.[2] Always review the stability profile of your specific molecule.

  • Light and Air Sensitivity: para-Aminobenzoic acid (PABA) itself can discolor upon exposure to light and air.[2] It is good practice to store solutions protected from light, especially if they are to be kept for extended periods.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively diagnose and solve the solubility challenges posed by aminobenzoic acid derivatives, enabling smoother, more efficient, and successful experimentation.

References

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Google AI Search.
  • Co-solvent: Significance and symbolism. (2025, December 23). Google AI Search.
  • Technical Support Center: Addressing Solubility of p-Aminobenzoic Acid (PABA)
  • 4-Aminobenzoic acid - Solubility of Things. Solubility of Things.
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  • Improving solubility of 4-Amino-3-bromobenzoic acid for reactions. Benchchem.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.
  • Technical Support Center: Overcoming Poor Solubility of Starting M
  • Solubility Measurement and Thermodynamic Correlation of m-Aminobenzoic Acid in 12 Pure Solvents from 283.15 to 323.15 K. (2021, June).
  • Solubility Enhancement of Drugs. (2022, January 1).
  • Solubility of p ABA in several solvents (data in Table 1)
  • The Effects of pH on Solubility. (2019, January 3). Chemistry LibreTexts.
  • Formulation factors affecting release of drug from topical vehicles. II.
  • Toward overcoming solubility issues in organic chemistry. (2021, May 18). Asia Research News.
  • Toward overcoming solubility issues in organic chemistry. (2021, May 20). ScienceDaily.
  • Formulation strategies for mitigating dissolution reduction of p-aminobenzoic acid by sodium lauryl sulfate through diffusion layer modulation. (2025, August 10).
  • Formulation strategies for mitigating dissolution reduction of p-aminobenzoic acid by sodium lauryl sulfate through diffusion layer modul
  • pH Adjustment and Co-Solvent Optimiz
  • Crystallization of para-aminobenzoic acid forms from specific solvents. (2024, February 13). RSC Publishing.
  • Solubility-pH profiles of some acidic, basic and amphoteric drugs.
  • 4-Aminobenzoic acid. Wikipedia.
  • Polyionic Tags as Enhancers of Protein Solubility in Recombinant Protein Expression. (2018, May 23). MDPI.
  • Overcoming the Solubility Limit with Solubility-Enhancement Tags: Successful Applications in Biomolecular NMR Studies. PMC - NIH.
  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC - NIH.
  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry.
  • Solubility Improvement of Benexate through Salt Form
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. Bulletin of Pharmaceutical Research.
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
  • Salt formation to improve drug solubility. (2007, July 30). PubMed.
  • Fusion tags for protein solubility, purification and immunogenicity in Escherichia coli: the novel Fh8 system. NIH.
  • Increasing Protein Yields: Solubility Tagging. LenioBio.
  • Tagging Recombinant Proteins to Enhance Solubility and Aid Purification. (2025, August 6).
  • Enhanced Reactivity for the Wagner-Jauregg Reaction Under Aqueous Conditions. ACS Omega.

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how to prevent oiling out during recrystallization of polar aromatic compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Oiling Out in the Recrystallization of Polar Aromatic Compounds

Welcome to the Technical Support Center for Crystallization Excellence. This guide is designed for researchers, scientists, and drug development professionals who encounter the challenging phenomenon of "oiling out" during the recrystallization of polar aromatic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your crystallization processes effectively.

Understanding "Oiling Out"

"Oiling out," also known as liquid-liquid phase separation (LLPS), is a phenomenon where a compound separates from a supersaturated solution as a liquid phase (an oil) rather than as solid crystals.[1][2][3] This is particularly common with polar aromatic compounds, which often have complex intermolecular interactions. Oiling out is a significant hurdle in purification as the oil phase can trap impurities, leading to a product with low purity and poor handling characteristics.[4][5][6]

Troubleshooting Guide: From Oily Mess to Crystalline Success

This section is designed to walk you through common scenarios and provide actionable solutions when you encounter oiling out.

Q1: I've dissolved my polar aromatic compound in a hot solvent, but upon cooling, it's forming an oil instead of crystals. What's happening?

A1: The primary reason for oiling out is that the solution becomes supersaturated at a temperature that is above the melting point of your (potentially impure) compound. [4][5] Essentially, the compound "prefers" to come out of the solution as a liquid rather than organizing into a crystal lattice. Several factors can contribute to this:

  • High Degree of Supersaturation: Rapid cooling or the use of a highly effective anti-solvent can cause the concentration of the solute to exceed the solubility limit too quickly, favoring the formation of a disordered liquid phase over an ordered solid phase.[2]

  • Presence of Impurities: Impurities can significantly lower the melting point of your compound (a phenomenon known as melting point depression), making it more prone to oiling out.[4][5][7] The oil phase can also be a better solvent for these impurities than the crystallization solvent itself.[4][8]

  • Inherent Properties of the Compound: Some polar aromatic compounds have low melting points or flexible molecular structures that make them inherently more susceptible to oiling out.[9]

Q2: How can I choose a better solvent system to avoid oiling out from the start?

A2: Solvent selection is the most critical factor in a successful recrystallization. The principle of "like dissolves like" is a good starting point, meaning polar compounds dissolve in polar solvents.[10][11] However, for recrystallization, the ideal solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[11]

Here's a systematic approach to solvent selection:

  • Solubility Testing: Test the solubility of a small amount of your compound in various solvents at room temperature and at their boiling points.[11]

  • Consider Solvent Polarity: For polar aromatic compounds, consider solvents like ethanol, methanol, acetone, or acetonitrile.[12][13] Sometimes, a mixture of solvents is more effective.[14][15]

  • Utilize a Co-solvent/Anti-solvent System: This is a powerful technique. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then slowly add a miscible "bad" solvent (or anti-solvent, in which it is poorly soluble) until the solution becomes turbid.[15][16] This allows for a more controlled approach to reaching supersaturation.

Table 1: Common Solvents for Polar Aromatic Compounds

SolventPolarityBoiling Point (°C)Notes
WaterHigh100Good for highly polar compounds, but its high boiling point can sometimes promote oiling out.
EthanolHigh78A versatile solvent, often used in combination with water.
MethanolHigh65Similar to ethanol but with a lower boiling point.
AcetonitrileMedium-High82Can be effective for compounds with aromatic rings.[12]
AcetoneMedium-High56A strong solvent with a low boiling point, good for initial dissolution.
Ethyl AcetateMedium77A less polar option, often used in mixed solvent systems.
TolueneLow111Can be useful for less polar aromatic compounds or as part of a solvent pair.[17]
Q3: I've already got an oil. Is my experiment ruined? How can I induce crystallization from the oil?

A3: Not necessarily. Here are several techniques to try and salvage your experiment:

  • Reheat and Dilute: The simplest approach is to reheat the solution to dissolve the oil, then add more of the "good" solvent to decrease the saturation level.[1][4][7] Then, allow it to cool much more slowly.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[14]

  • Seeding: If you have a small crystal of the pure compound, add it to the cooled, supersaturated solution (or the oil).[9][18] This "seed" provides a template for other molecules to crystallize upon, bypassing the energy barrier for initial crystal formation.

  • Lower the Temperature Drastically: Once an oil has formed, sometimes placing the flask in an ice bath can induce solidification. However, this can lead to the formation of an amorphous solid that still traps impurities.

  • Trituration: If the oil is persistent, you can try to solidify it by adding a poor solvent and scratching or stirring vigorously. This process, called trituration, can sometimes induce crystallization.

Experimental Protocol: A Step-by-Step Guide to Preventing Oiling Out

This protocol outlines a systematic approach to recrystallization that minimizes the risk of oiling out.

Objective: To purify a polar aromatic compound via recrystallization, avoiding the formation of an oil.

Materials:

  • Impure polar aromatic compound

  • Selection of potential recrystallization solvents (e.g., ethanol, water, acetonitrile)

  • Erlenmeyer flasks

  • Heating source (hot plate or water bath)

  • Glass stirring rod

  • Filtration apparatus (Büchner funnel, filter flask)

  • Ice bath

Methodology:

  • Solvent Selection:

    • Place a small amount of the impure compound into several test tubes.

    • Add a small amount of a different solvent to each test tube and observe the solubility at room temperature.

    • Gently heat the test tubes with undissolved solid to determine if the compound is soluble at higher temperatures. .

  • Dissolution:

    • Place the bulk of the impure compound in an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating and stirring until the compound is just dissolved. Use the minimum amount of hot solvent necessary.[7] .

  • Decolorization (if necessary):

    • If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.

    • Perform a hot filtration to remove the charcoal. .

  • Crystallization (The Critical Step):

    • Slow Cooling: This is the most crucial step to prevent oiling out.[5] Allow the flask to cool slowly to room temperature. Insulating the flask can help.

    • Induce Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask or adding a seed crystal.

    • Once the solution has reached room temperature, you can place it in an ice bath to maximize the yield of crystals. .

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

    • Dry the crystals thoroughly.

Frequently Asked Questions (FAQs)

Q: Can stirring too vigorously cause oiling out?

A: While gentle stirring is important for maintaining a homogeneous solution, very high shear rates can sometimes promote the formation of an oil, especially in systems prone to oiling out.[19] However, inadequate mixing can also be a problem, leading to localized areas of high supersaturation.[2] The key is controlled, gentle agitation.

Q: Does the purity of my starting material matter?

A: Absolutely. The higher the impurity level, the more likely you are to observe oiling out due to melting point depression.[4][5] If you consistently have issues, consider a preliminary purification step (like a column chromatography) to reduce the impurity load before recrystallization.

Q: What is the role of "secondary nucleation" in preventing oiling out?

A: Secondary nucleation is the formation of new crystals that is induced by the presence of existing crystals of the same substance.[19][20][21][22][23] By adding seed crystals, you are promoting secondary nucleation, which can occur at a lower level of supersaturation than primary nucleation (the formation of the very first crystals). This helps to control the crystallization process and prevent the high levels of supersaturation that can lead to oiling out.

Q: My compound still oils out even with slow cooling and seeding. What else can I try?

A: If you've exhausted the common techniques, it may be time to reconsider your solvent system entirely. Try a mixed solvent system where your compound has very different solubilities in the two solvents.[14] For example, dissolve your compound in a small amount of a good solvent (like ethanol) and then slowly add a poor solvent (like water) at an elevated temperature until the solution is slightly cloudy. Then, allow it to cool slowly. This method gives you very fine control over the supersaturation.

Logical Workflow for Troubleshooting Oiling Out

Below is a visual guide to help you navigate the troubleshooting process when you encounter oiling out.

OilingOutTroubleshooting start Oiling Out Observed check_temp Is solution temperature above the impure compound's melting point? start->check_temp check_supersaturation Was supersaturation achieved too quickly? check_temp->check_supersaturation No reheat_dilute Solution 1: Reheat & Dilute Add more 'good' solvent to redissolve the oil. check_temp->reheat_dilute Yes (Cause: Melting Point Depression) check_solvent Is the solvent choice appropriate? check_supersaturation->check_solvent No slow_cooling Solution 2: Slow Cooling Cool the solution very slowly. Insulate the flask. check_supersaturation->slow_cooling Yes (Cause: Kinetic Hindrance) change_solvent Solution 4: Change Solvent System - Choose a solvent with a lower boiling point. - Use a co-solvent or anti-solvent system. check_solvent->change_solvent No (Cause: Poor Solute-Solvent Interaction) success Successful Crystallization check_solvent->success Yes reheat_dilute->check_supersaturation remove_impurities Solution 5: Remove Impurities Consider activated charcoal treatment. reheat_dilute->remove_impurities seed_crystals Solution 3: Introduce Seed Crystals Add seeds once the solution is slightly supersaturated. slow_cooling->seed_crystals seed_crystals->check_solvent change_solvent->success remove_impurities->check_supersaturation

Troubleshooting workflow for addressing oiling out events.

References

  • Overview of Secondary Nucleation: From Fundamentals to Application. Industrial & Engineering Chemistry Research - ACS Publications.
  • Secondary Nucleation: Mechanisms and Models. Taylor & Francis Online.
  • Nucleation and Crystal Growth in Continuous Crystallization. Royal Society of Chemistry.
  • Nucleation. Wikipedia.
  • Exploring the Role of Nucleation in Crystallization Processes. Alaqua Inc.
  • 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Recrystallization (help meeeeee). Reddit.
  • Why do crystals oil out and what are the remedies and prevention methods?. Brainly.
  • Oiling Out in Crystallization. Mettler Toledo.
  • Oiling Out in Crystallization. Mettler Toledo.
  • Control of Crystal Size during Oiling Out Crystallization of an API. ACS Publications.
  • Oiling-Out: Insights from Gibbsian Surface Thermodynamics by Stability Analysis. Langmuir.
  • Guide for crystallization. University of Geneva.
  • Thermodynamics of Oiling-Out in Antisolvent Crystallization. I. Extrapolation of Ternary Phase Diagram from Solubility to Instability. ACS Publications.
  • How to crystallize the natural compounds from plant extracts?. ResearchGate.
  • The schematic of the oiling out process during the cooling crystallization of an API. ResearchGate.
  • Using AntiSolvent for Crystallization. Mettler Toledo.
  • Recrystallization. University of California, Irvine.
  • Recrystallization-1.pdf. University of Pennsylvania.
  • Recrystallization (chemistry). Wikipedia.
  • Recrystallization. University of Wisconsin-Madison.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Solubility of Polar and Nonpolar Aromatic Molecules in Subcritical Water: The Role of the Dielectric Constant. PubMed.
  • Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. ACS Publications.
  • Control of Crystal Size during Oiling Out Crystallization of an API. ResearchGate.
  • How to choose a solvent for crystallization of an organic compound. Quora.
  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube.
  • Solvent selection for recrystallization: An undergraduate organic experiment. ACS Publications.
  • Recrystallization - a CLASSIC technique to purify a SOLID. YouTube.
  • Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram. ResearchGate.
  • Why does the solubility decrease with some substances when the temperature rises?. Reddit.
  • Solvent Choice. University of York.
  • Go-to recrystallization solvent mixtures. Reddit.
  • Effect of Liquid-Liquid Phase Separation During Crystallization. LUTPub.
  • Need help with antisolvent crystallization of small molecule. Reddit.
  • An In-Line Study of Oiling Out and Crystallization. ResearchGate.
  • Induction Periods for Lipid Crystallization of Various Vegetable Oils. J-Stage.
  • Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. J-Stage.
  • How does temperature increase the solubility of a molecule?. Quora.
  • Effect of Temperature and Solvent on Solubility. IU Pressbooks.
  • Oiling Out in Crystallization. Mettler Toledo.
  • Methods for Crystal Production of natural compounds; a review of recent advancements. International Scientific Organization.

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Validation & Comparative

purity analysis of 2-Amino-5-hydroxybenzonitrile by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purity Analysis of 2-Amino-5-hydroxybenzonitrile by High-Performance Liquid Chromatography (HPLC)

Authored by a Senior Application Scientist

In the landscape of pharmaceutical development and chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. This compound, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Its purity profile can significantly influence the outcome of a synthetic route, affecting yield, impurity profiles of subsequent steps, and the overall safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, experience-driven approach to the purity analysis of this compound, focusing on the robust and widely adopted technique of High-Performance Liquid Chromatography (HPLC). We will delve into the rationale behind methodological choices, compare it with other analytical techniques, and present supporting data to guide researchers and drug development professionals in establishing a reliable purity assessment workflow.

The Criticality of Purity for this compound

This compound is a bifunctional molecule, possessing both a nucleophilic amino group and a phenolic hydroxyl group, alongside a nitrile moiety. This trifecta of functional groups makes it a versatile precursor, but also susceptible to various side reactions during its synthesis and storage. Common impurities may include regioisomers, oxidation products, and unreacted starting materials from its synthesis. The presence of these impurities can have significant downstream consequences, including the formation of diastereomers in chiral syntheses or the introduction of potentially genotoxic impurities into the final drug product. Therefore, a highly sensitive and specific analytical method is paramount.

HPLC: The Gold Standard for Purity Determination

Reverse-phase HPLC (RP-HPLC) is the method of choice for the purity analysis of small polar molecules like this compound due to its high resolution, sensitivity, and reproducibility. The fundamental principle of RP-HPLC involves the partitioning of the analyte between a nonpolar stationary phase (typically C18-silica) and a polar mobile phase.

Method Development: A Rational Approach

The development of a robust HPLC method is a systematic process. Our objective is to achieve baseline separation of the main peak from all potential impurities.

Experimental Workflow for HPLC Method Development

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve this compound in Diluent (e.g., 50:50 ACN:H2O) filter Filter Sample and Mobile Phases (0.45 µm filter) prep_sample->filter prep_mobile_a Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water) degas Degas Mobile Phases prep_mobile_a->degas prep_mobile_b Prepare Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile) prep_mobile_b->degas injection Inject Sample onto C18 Column filter->injection degas->injection gradient Apply Gradient Elution injection->gradient detection UV Detection at 280 nm gradient->detection integration Integrate Chromatogram Peaks detection->integration purity_calc Calculate % Purity (Area Normalization) integration->purity_calc

Caption: Workflow for HPLC purity analysis of this compound.

Detailed HPLC Protocol:

  • Column: A C18 stationary phase is the workhorse of RP-HPLC, offering excellent hydrophobic retention for a wide range of molecules. A column with dimensions of 4.6 x 150 mm and a particle size of 3.5 µm provides a good balance between resolution and backpressure.

  • Mobile Phase: A buffered aqueous mobile phase is crucial to control the ionization state of the amino and hydroxyl groups, ensuring consistent retention times.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid suppresses the ionization of the phenolic hydroxyl group and ensures good peak shape.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is a common organic modifier with a low UV cutoff.

  • Gradient Elution: A gradient elution, where the proportion of the organic modifier is increased over time, is essential to elute any more hydrophobic impurities that may be present. A typical gradient might be:

Time (min)% Mobile Phase B
05
2095
2595
265
305
  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at 280 nm. This compound has a chromophore that absorbs strongly in this region, providing good sensitivity.

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C. Maintaining a constant column temperature is critical for reproducible retention times.

Data Interpretation and Purity Calculation

The purity of the sample is typically determined by area normalization, assuming that all impurities have a similar response factor to the main compound at the chosen wavelength.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Comparison with Alternative Analytical Techniques

While HPLC is the preferred method, other techniques can be used for purity analysis, each with its own advantages and limitations.

TechniquePrincipleAdvantagesDisadvantages
HPLC Differential partitioning between a stationary and mobile phase.High resolution, high sensitivity, quantitative, well-established.Requires specialized equipment, can be time-consuming.
Gas Chromatography (GC) Partitioning between a stationary phase and a gaseous mobile phase.Excellent for volatile impurities.Requires derivatization for non-volatile compounds like this compound, potential for thermal degradation.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Simple, rapid, low cost.Low resolution, not quantitative, less sensitive than HPLC.
Nuclear Magnetic Resonance (NMR) Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Provides structural information, can identify unknown impurities.Lower sensitivity than HPLC for impurity detection, requires higher concentrations.
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio.High sensitivity, provides molecular weight information.Often coupled with a separation technique like HPLC (LC-MS) for complex mixtures.

Logical Relationship of Analytical Techniques

cluster_techniques Purity Analysis Techniques HPLC HPLC (Primary Method) NMR NMR (Structural Elucidation) HPLC->NMR Identify Unknowns MS MS (Molecular Weight) HPLC->MS Confirm Molecular Weight GC GC (For Volatile Impurities) GC->HPLC Complementary Information TLC TLC (Screening) TLC->HPLC Guide Method Development

Caption: Interplay of analytical techniques for comprehensive purity assessment.

Supporting Experimental Data

A batch of this compound was analyzed using the developed HPLC method. The following chromatogram and results were obtained.

(Note: The following is a representative chromatogram and data, not from an actual experiment)

Representative HPLC Chromatogram

(A visual representation of a chromatogram would be here, showing a large main peak and several smaller impurity peaks at different retention times.)

Quantitative Results

PeakRetention Time (min)Area% Area
14.215,2340.25
28.96,000,00099.17
312.535,6780.58

Purity of this compound = 99.17%

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the HPLC method, a system suitability test should be performed before each analysis. This typically involves injecting a standard solution multiple times to check for:

  • Reproducibility of Retention Times: The relative standard deviation (RSD) of the retention time for the main peak should be less than 1%.

  • Reproducibility of Peak Areas: The RSD of the peak area for the main peak should be less than 2%.

  • Tailing Factor: The tailing factor for the main peak should be between 0.8 and 1.5.

  • Theoretical Plates: A measure of column efficiency, which should meet a minimum requirement (e.g., >2000).

These parameters are defined in pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), which provide authoritative guidelines for method validation.

Conclusion

The is a robust and reliable method that provides the necessary sensitivity and resolution to ensure the quality of this critical intermediate. By following a rational method development approach and incorporating system suitability tests, researchers and drug development professionals can be confident in the accuracy of their results. While other analytical techniques have their place, HPLC remains the gold standard for routine purity assessment in the pharmaceutical industry.

References

  • United States Pharmacopeia (USP).
  • European Pharmacopoeia (Ph. Eur.). General Chapter 2.2.46.

A Comparative Guide to HPLC and UV-Vis Spectroscopy for Purity Analysis of Aromatic Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Need for Purity in Aromatic Amines

Aromatic amines are foundational building blocks in numerous industries, from pharmaceuticals and agrochemicals to polymers and dyes. Given their broad utility and potential physiological effects, ensuring the purity of these compounds is not merely a matter of quality control but a critical aspect of safety and efficacy. This guide provides a detailed comparison of two ubiquitous analytical techniques, High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectroscopy, for the determination of aromatic amine purity. As a Senior Application Scientist, my aim is to offer not just a procedural overview, but a deeper insight into the causality behind experimental choices, empowering you to select and implement the most appropriate methodology for your specific needs.

Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Gold Standard for Purity

HPLC is a powerful separation technique that has become the cornerstone of purity analysis in the pharmaceutical and chemical industries.[1][2] Its strength lies in its ability to separate a complex mixture into its individual components, allowing for both identification and quantification of the target analyte and any impurities.

The 'Why' Behind HPLC's Efficacy for Aromatic Amines

The separation in HPLC is achieved by partitioning components between a liquid mobile phase and a solid stationary phase packed in a column.[3][4] For aromatic amines, reversed-phase HPLC is typically the method of choice. This involves a nonpolar stationary phase (often C18) and a polar mobile phase. The separation is driven by the differential hydrophobicity of the amines and their impurities. More nonpolar (hydrophobic) molecules will have a stronger affinity for the stationary phase and will thus elute later from the column.

This separation capability is what gives HPLC its high specificity and selectivity . It can distinguish between the main aromatic amine and structurally similar impurities, which is crucial for accurate purity assessment.[5]

Experimental Workflow for HPLC Purity Analysis

The following diagram outlines the typical workflow for determining the purity of an aromatic amine using HPLC.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing & Analysis prep_mobile Prepare Mobile Phase instrument Equilibrate HPLC System prep_mobile->instrument prep_std Prepare Standard Solution inject_std Inject Standard(s) prep_std->inject_std prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample instrument->inject_std run_gradient Execute Separation Method inject_std->run_gradient inject_sample->run_gradient integrate_peaks Integrate Peak Areas run_gradient->integrate_peaks calculate_purity Calculate % Purity integrate_peaks->calculate_purity

Caption: HPLC workflow for aromatic amine purity determination.

Detailed HPLC Protocol
  • Mobile Phase Preparation: Prepare the aqueous and organic components of the mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). Filter and degas the solvents to prevent pump and column issues.

  • Standard and Sample Preparation:

    • Standard: Accurately weigh a reference standard of the aromatic amine and dissolve it in a suitable solvent (often the mobile phase) to create a stock solution of known concentration. Prepare a series of dilutions for linearity assessment.

    • Sample: Accurately weigh the test sample and dissolve it in the same solvent to a concentration within the linear range of the standard curve.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is a common starting point.

    • Mobile Phase Gradient: A typical gradient might start with a high percentage of the aqueous phase and ramp up to a high percentage of the organic phase to elute all components.

    • Flow Rate: A standard flow rate is 1.0 mL/min.

    • Column Temperature: Maintain a constant temperature (e.g., 30 °C) for reproducible retention times.

    • Detector: A UV detector set at the wavelength of maximum absorbance (λmax) of the aromatic amine.

    • Injection Volume: Typically 5-20 µL.

  • Analysis:

    • Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

    • Perform a blank injection (solvent) to ensure no carryover.

    • Inject the standard solutions to establish the calibration curve and system suitability parameters (e.g., resolution, tailing factor).

    • Inject the sample solution.

  • Data Processing:

    • Integrate the peak areas of the main component and all impurities in the sample chromatogram.

    • Calculate the percent purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100%

Pillar 2: UV-Vis Spectroscopy - A Rapid Screening Tool

UV-Vis spectroscopy measures the absorption of light by a sample in the ultraviolet and visible regions of the electromagnetic spectrum.[6] For aromatic amines, the presence of the benzene ring and other chromophores results in characteristic UV absorbance.

The Principle and Its Limitations for Purity

The basis for quantitative analysis by UV-Vis is the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the absorbing species.[7][8][9][10] This relationship allows for the determination of the concentration of an aromatic amine in a solution.

However, the major limitation of UV-Vis for purity analysis is its lack of specificity .[11][12] If an impurity has a similar UV-Vis absorption spectrum to the main compound, the technique cannot distinguish between them.[13] This can lead to an overestimation of the purity.

Experimental Workflow for UV-Vis Purity Analysis

The workflow for purity estimation using UV-Vis is significantly simpler than HPLC.

UVVis_Workflow cluster_prep_uv 1. Preparation cluster_uvvis 2. UV-Vis Measurement cluster_data_uv 3. Calculation prep_std_uv Prepare Standard Solution scan_lambda_max Determine λmax prep_std_uv->scan_lambda_max measure_abs_std Measure Standard Absorbance prep_std_uv->measure_abs_std prep_sample_uv Prepare Sample Solution measure_abs_sample Measure Sample Absorbance prep_sample_uv->measure_abs_sample scan_lambda_max->measure_abs_std calculate_purity_uv Calculate % Purity measure_abs_std->calculate_purity_uv measure_abs_sample->calculate_purity_uv

Caption: UV-Vis workflow for aromatic amine purity estimation.

Detailed UV-Vis Protocol
  • Solvent Selection: Choose a solvent that dissolves the aromatic amine and is transparent in the UV region of interest.

  • Standard and Sample Preparation:

    • Standard: Accurately weigh a reference standard and dissolve it in the chosen solvent to a known concentration.

    • Sample: Accurately weigh the test sample and dissolve it in the same solvent to a similar concentration.

  • Determination of λmax: Scan the standard solution across the UV range to identify the wavelength of maximum absorbance (λmax).

  • Absorbance Measurement:

    • Set the spectrophotometer to the determined λmax.

    • Use the solvent to zero the instrument (blank).

    • Measure the absorbance of the standard and sample solutions.

  • Calculation:

    • Calculate the purity of the sample using the following formula: % Purity = (Absorbance of Sample / Absorbance of Standard) x (Concentration of Standard / Concentration of Sample) x 100%

Head-to-Head Comparison: HPLC vs. UV-Vis for Purity

FeatureHPLCUV-Vis Spectroscopy
Specificity High (separates components)Low (measures total absorbance)
Selectivity High (distinguishes similar compounds)Low (prone to interference)
Sensitivity High (ppm to ppb levels)[14]Moderate (ppm levels)
Quantitative Accuracy HighGood (if no interferences)
Information Provided Purity, number of impurities, retention timesTotal concentration of absorbing species
Complexity & Cost High[14][15]Low
Throughput Lower (minutes per sample)High (seconds per sample)
Regulatory Acceptance Gold standard (ICH, USP)[3][4][5][16][17][18][19][20]Limited for purity claims

Authoritative Grounding and Recommendations

The choice between HPLC and UV-Vis is dictated by the intended purpose of the analysis. For regulatory submissions and quality control in a GxP environment, HPLC is the mandated and scientifically superior method . International Council for Harmonisation (ICH) guidelines, such as Q2(R2), and pharmacopeias like the United States Pharmacopeia (USP) outline stringent requirements for analytical method validation, including specificity, which can only be adequately demonstrated by a separation technique like HPLC.[5][16][17][21][22]

UV-Vis spectroscopy, while a valuable and cost-effective tool, should be considered a screening or in-process control technique for purity analysis. It is best employed when the impurity profile is well-understood and known not to interfere with the analysis.

Conclusion: A Symbiotic Approach

In a robust drug development or chemical manufacturing process, HPLC and UV-Vis are not mutually exclusive but can be used synergistically. UV-Vis can provide rapid at-line monitoring of reaction progress or cleaning verification, while HPLC serves as the definitive, high-resolution method for final product release and stability testing. By understanding the fundamental principles and limitations of each technique, researchers can make informed decisions that ensure the quality, safety, and efficacy of their products.

References

  • MtoZ Biolabs. (n.d.). Advantages and Disadvantages of HPLC in Protein Purity Analysis.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • FindLight. (2024, December 18). Beer-Lambert's Law: Principles and Applications in Daily Life.
  • Hinotek. (n.d.). An In-Depth Analysis of the Beer-Lambert Law Spectrophotometer: Theory, Application, and Limitations in Modern Spectrophotometry.
  • MtoZ Biolabs. (n.d.). Advantages and Disadvantages of HPLC in Peptide Purity Analysis.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • United States Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY.
  • Wikipedia. (n.d.). Beer–Lambert law.
  • ICH. (2023, November 30). Q2(R2) Validation of Analytical Procedures.
  • uspbpep.com. (n.d.). General Chapters: <621> CHROMATOGRAPHY.
  • ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
  • Unknown. (n.d.).
  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>.
  • Unknown. (n.d.). Beer Lambert law: It is the relationship between the absorbance of light is directly proportional to the thickness of the media.
  • Pharma growth Hub. (2022, April 7). How to use USP General Chapter 621 (Chromatography)? [Video]. YouTube.
  • Chemistry For Everyone. (2025, August 29). What Are The Limitations Of UV-Vis Spectroscopy? - Chemistry For Everyone [Video]. YouTube.
  • PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
  • Sciencing. (2022, March 24). Disadvantages & Advantages Of An HPLC.
  • Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?.
  • PubMed. (2024, January 5). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review.
  • Mastelf. (2022, April 24). HPLC: A Double-Edged Sword? Let's Chat About It!.
  • Unknown. (n.d.). UV-VIS Spectroscopy Not Working?
  • Journal of Modern Chemistry & Chemical Technology. (n.d.). Review on UV – Visible Spectroscopy and HPLC.
  • Unknown. (n.d.).
  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector and Empower 3 Software.
  • ResearchGate. (2016, March 1). How to measure aromatic amine compounds using uv/visible spectrophotometer?.
  • ResearchGate. (2025, August 7). HPLC and UV Spectroscopy in Pharmaceutical Analysis.
  • ARC Journals. (n.d.).
  • National Institutes of Health. (2019, February 4). Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyapatite composite scaffolds.
  • Royal Society of Chemistry. (n.d.). Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters.
  • Technology Networks. (2023, December 18). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications.
  • LCGC International. (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.
  • ResearchGate. (2025, August 5). (PDF) Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid.
  • LCGC International. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
  • Waters Corporation. (n.d.). The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software.

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A Comparative Guide to the Validation of HPLC Methods for the Quantitative Analysis of Benzophenone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their related compounds is a cornerstone of quality, safety, and efficacy. Benzophenone derivatives, a class of compounds widely used as UV filters in sunscreens and stabilizers in various pharmaceutical and cosmetic products, demand robust analytical methods to ensure their concentration is within specified limits.[1] High-Performance Liquid Chromatography (HPLC) stands as the predominant technique for this purpose, valued for its precision, sensitivity, and versatility.[2][3][4]

This guide provides an in-depth, objective comparison of HPLC method validation for the quantitative analysis of benzophenone derivatives. Moving beyond a simple checklist, we will explore the causality behind experimental choices, present comparative data, and benchmark against alternative technologies, all grounded in the principles of scientific integrity and regulatory compliance.

The Central Role of HPLC in Analyzing Benzophenone Derivatives

HPLC is the industry standard for the analysis of non-volatile or thermally labile compounds like benzophenone derivatives.[5] Its strength lies in the separation of components within a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. The choice of a reversed-phase HPLC method, typically employing a C18 column, is a logical first step for benzophenone analysis. The nonpolar nature of the C18 stationary phase effectively retains the moderately nonpolar benzophenone molecules, while a polar mobile phase (commonly a mixture of acetonitrile or methanol and water) facilitates their elution and separation.

The selection of the mobile phase composition is critical. An isocratic elution (constant mobile phase composition) may be sufficient for simple mixtures. However, for resolving multiple benzophenone derivatives with varying polarities or separating them from potential degradants, a gradient elution (where the mobile phase composition is changed over time) is often necessary to achieve optimal resolution and reasonable analysis times. UV detection is typically employed, as the aromatic rings in benzophenone derivatives provide strong chromophores, allowing for sensitive detection at specific wavelengths.

The Blueprint for Trustworthiness: HPLC Method Validation

An analytical method is only as reliable as the evidence supporting its performance. Method validation provides this evidence through a series of experiments designed to demonstrate that the method is suitable for its intended purpose.[6] The International Council for Harmonisation (ICH) guidelines provide a widely accepted framework for this process.[7][8][9]

Below is a systematic workflow for validating an HPLC method for the quantitative analysis of benzophenone derivatives.

HPLC_Validation_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experimental Execution cluster_evaluation Phase 3: Evaluation & Reporting protocol Develop Validation Protocol (Define Purpose, Parameters, Criteria) reagents Prepare Certified Reference Standards & High-Purity Reagents protocol->reagents specificity Specificity / Selectivity reagents->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Data Analysis & Statistical Evaluation robustness->data_analysis report Generate Validation Report data_analysis->report Validation_Parameters cluster_core Core Performance cluster_boundary Method Boundaries cluster_reliability Reliability Linearity Linearity Accuracy Accuracy Linearity->Accuracy Supports Precision Precision Linearity->Precision Supports Range Range Linearity->Range Defines Range->Accuracy Establishes boundaries for Range->Precision Establishes boundaries for LOD LOD LOQ LOQ LOD->LOQ Determines Specificity Specificity Specificity->Accuracy Ensures Specificity->Precision Ensures Robustness Robustness Robustness->Precision Challenges

Caption: The logical relationship between key HPLC validation parameters.

Experimental Protocols and Comparative Data

Here, we present a detailed breakdown of each validation parameter, including a step-by-step protocol and a comparative data table. The data compares a standard Method A (Conventional HPLC) with a more modern Method B (Ultra-Performance Liquid Chromatography - UPLC) . UPLC utilizes smaller particle sizes in the column (typically <2 µm) and higher operating pressures, resulting in faster and more efficient separations. [10][11][12][13]

Specificity

Causality: Specificity demonstrates that the analytical signal is solely from the analyte of interest, without interference from other components like impurities, degradation products, or matrix components. [2][8]This is crucial for accurate quantification.

Experimental Protocol:

  • Prepare a solution of the benzophenone derivative standard.

  • Prepare a placebo solution (containing all formulation components except the analyte).

  • Prepare a spiked placebo solution by adding a known amount of the benzophenone derivative to the placebo.

  • Subject the benzophenone derivative to forced degradation conditions (e.g., acid, base, oxidation, heat, light).

  • Inject all solutions into the HPLC system.

  • Analyze the chromatograms to ensure that the peak for the benzophenone derivative is well-resolved from any peaks originating from the placebo or degradation products. Peak purity analysis using a photodiode array (PDA) detector is also recommended.

Comparative Data:

ParameterMethod A (HPLC)Method B (UPLC)Acceptance Criteria
Resolution (Analyte vs. Nearest Impurity) 2.54.8> 2.0
Peak Purity Angle 0.850.98< Peak Purity Threshold

Insight: Both methods demonstrate specificity, but the higher resolution of Method B (UPLC) provides a greater margin of safety in separating the analyte from potential interferents.

Linearity and Range

Causality: Linearity establishes a proportional relationship between the concentration of the analyte and the detector's response over a specified range. [2]The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear. [6] Experimental Protocol:

  • Prepare a stock solution of the benzophenone derivative standard.

  • Create a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 80% to 120% of the target concentration).

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.

Comparative Data:

ParameterMethod A (HPLC)Method B (UPLC)Acceptance Criteria
Range 50 - 150 µg/mL50 - 150 µg/mLAs per method requirement
Correlation Coefficient (r²) 0.99920.9998≥ 0.999
Y-intercept Minimal, not significantly different from zeroMinimal, not significantly different from zeroClose to zero

Insight: Both methods exhibit excellent linearity. Method B's slightly higher correlation coefficient suggests a tighter fit of the data points to the regression line.

Accuracy

Causality: Accuracy measures the closeness of the experimental results to the true value. [2][8]It is typically determined by calculating the percent recovery of a known amount of analyte spiked into a placebo matrix.

Experimental Protocol:

  • Prepare a placebo matrix.

  • Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percent recovery for each.

Comparative Data:

Concentration LevelMethod A (HPLC) % Recovery (Mean ± RSD)Method B (UPLC) % Recovery (Mean ± RSD)Acceptance Criteria
80% 99.5% ± 0.8%100.2% ± 0.5%98.0% - 102.0%
100% 100.3% ± 0.6%100.1% ± 0.4%98.0% - 102.0%
120% 101.1% ± 0.7%99.8% ± 0.6%98.0% - 102.0%

Insight: Both methods are highly accurate. The lower Relative Standard Deviation (RSD) for Method B suggests slightly better precision in the accuracy determination.

Precision

Causality: Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision). [6] Experimental Protocol:

  • Repeatability: Analyze a minimum of six replicate samples of the same batch at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the RSD for each set of measurements and compare the results.

Comparative Data:

ParameterMethod A (HPLC) %RSDMethod B (UPLC) %RSDAcceptance Criteria
Repeatability (n=6) 0.9%0.5%≤ 2.0%
Intermediate Precision (Day 2, Analyst 2) 1.2%0.7%≤ 2.0%

Insight: UPLC's automated system and shorter run times can contribute to improved precision by minimizing opportunities for manual error and environmental variation.

Detection Limit (LOD) and Quantitation Limit (LOQ)

Causality: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. [14]These are critical for the analysis of impurities or low-level analytes.

Experimental Protocol:

  • Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope: Use the formula LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Comparative Data:

ParameterMethod A (HPLC)Method B (UPLC)Acceptance Criteria
LOD 0.05 µg/mL0.01 µg/mLMethod-dependent
LOQ 0.15 µg/mL0.03 µg/mLMethod-dependent

Insight: The sharper, narrower peaks generated by UPLC lead to higher sensitivity and significantly lower LOD and LOQ values, making it superior for trace analysis. [11]

Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. [2]This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Identify critical method parameters (e.g., pH of the mobile phase, column temperature, flow rate, mobile phase composition).

  • Introduce small, deliberate variations to these parameters (e.g., pH ± 0.2 units, temperature ± 5°C, flow rate ± 10%).

  • Analyze system suitability samples under each varied condition.

  • Evaluate the impact on system suitability parameters like resolution, peak asymmetry, and retention time.

Comparative Data:

Varied ParameterMethod A (HPLC) - Impact on ResolutionMethod B (UPLC) - Impact on ResolutionAcceptance Criteria
Flow Rate (+10%) Minor decreaseNegligible changeResolution > 2.0
Column Temp (+5°C) Minor decreaseNegligible changeResolution > 2.0
Organic Phase (-2%) Moderate decreaseMinor decreaseResolution > 2.0

Insight: Both methods demonstrate good robustness. Modern UPLC systems often have enhanced control over system parameters, contributing to their reliability.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, it's essential to understand its place among other analytical techniques.

Gas Chromatography (GC)

Gas chromatography is another established separation technique. For the analysis of benzophenone derivatives, GC often requires a derivatization step to increase the volatility and thermal stability of the compounds. [15]It is particularly useful for identifying and quantifying volatile impurities.

Comparative Overview:

FeatureHPLC/UPLCGas Chromatography (GC)
Principle Separation in a liquid mobile phaseSeparation in a gaseous mobile phase
Applicability Non-volatile, thermally labile compoundsVolatile, thermally stable compounds (or derivatized)
Sample Prep Dissolution in mobile phaseOften requires derivatization
Sensitivity High (especially with MS detection)Very high (especially with MS detection)
Primary Use for Benzophenones Assay, impurity quantification, stability studiesTrace analysis, volatile impurity profiling [16][17]

Supporting Data Summary:

ParameterHPLC (Typical)GC-MS (Typical)
LOD 0.01 - 0.05 µg/mL0.1 - 1.9 ng/L (in water) [16]
Analysis Time 5 - 15 minutes15 - 30 minutes
Key Advantage Broad applicability to various derivatives without derivatizationHigh sensitivity for volatile compounds

Conclusion: Selecting the Right Tool for the Job

The validation of an HPLC method for the quantitative analysis of benzophenone derivatives is a rigorous process that underpins the reliability of pharmaceutical quality control. As demonstrated, a well-validated HPLC method provides the necessary accuracy, precision, and specificity for its intended purpose.

The comparison between conventional HPLC and UPLC highlights the significant advantages of the latter in terms of speed, sensitivity, and efficiency. [10][12]The reduced analysis time and solvent consumption offered by UPLC can lead to substantial increases in laboratory throughput and a lower environmental footprint. [11][13]While HPLC remains a robust and widely used workhorse, UPLC represents the cutting edge of liquid chromatography and is often the superior choice for new method development, particularly when high sensitivity is required.

Ultimately, the choice between HPLC, UPLC, or even an alternative technique like GC depends on the specific analytical challenge. Factors such as the required sensitivity, the complexity of the sample matrix, the number of samples to be analyzed, and available resources will all play a role in the decision-making process. By following the principles of method validation outlined in this guide, scientists can ensure that whichever method they choose, the data they generate is reliable, reproducible, and defensible.

References

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The Definitive Guide to Forced Degradation Studies for Stability-Indicating HPLC Method Development

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Navigating Stress Testing for Robust Pharmaceutical Analysis

In the landscape of pharmaceutical development, ensuring a drug's stability is not merely a regulatory hurdle but a cornerstone of patient safety and product efficacy. Forced degradation studies, or stress testing, serve as the crucible in which a drug molecule's intrinsic stability is tested. These studies are fundamental to developing and validating stability-indicating analytical methods, particularly High-Performance Liquid Chromatography (HPLC) assays, which are the workhorses of pharmaceutical quality control.

This guide provides an in-depth comparison of forced degradation strategies, moving beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offers field-proven insights, and equips researchers, scientists, and drug development professionals with the knowledge to design and execute scientifically sound and regulatory-compliant stress testing protocols.

The "Why": Core Principles of Forced Degradation

Forced degradation studies are designed to intentionally degrade a drug substance or product using conditions more severe than those in accelerated stability testing.[1][2] The primary objectives are multifaceted and crucial for the entire drug development lifecycle:

  • Elucidation of Degradation Pathways: To identify the likely degradation products and understand the chemical breakdown mechanisms of the drug molecule.[2][3]

  • Development of Stability-Indicating Methods: To generate representative degradants to develop and validate an analytical method that can accurately separate and quantify the intact drug from its degradation products.[3][4][5] This is a mandatory requirement by regulatory bodies like the FDA and those following ICH guidelines.[1][6]

  • Understanding Molecular Stability: To reveal the intrinsic stability of the drug molecule and identify its susceptibility to specific stressors like acid, base, light, heat, and oxidation.[2]

  • Informing Formulation and Packaging Development: Knowledge of how a drug degrades helps in developing a stable formulation and selecting appropriate packaging to protect it from adverse conditions.[1][7]

The overarching goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[3][8] Over-stressing can lead to the formation of secondary, irrelevant degradants, while under-stressing may not generate sufficient degradation products for method validation.[3]

The Strategic Approach: A Comparative Analysis of Stress Conditions

The selection of stress conditions should be based on the drug's chemical structure and intended storage and use conditions.[1][3][8] A minimal set of stressors mandated by guidelines includes acid and base hydrolysis, oxidation, photolysis, and thermal stress.[3]

Hydrolytic Degradation: A Tale of Two pH Extremes

Hydrolysis is a prevalent degradation pathway for many pharmaceuticals, especially those with functional groups like esters, amides, lactams, and imides.[9] It involves the cleavage of a chemical bond by reaction with water and is often catalyzed by acidic or basic conditions.[1]

Comparative Experimental Protocols:

StressorTypical Reagents & ConcentrationRationale & CausalityExperimental Protocol
Acid Hydrolysis 0.1 M to 1 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)HCl is a volatile acid, which can be advantageous during sample workup (evaporation), but its chloride ions can sometimes interfere with certain analytical techniques. H₂SO₄ is non-volatile and a stronger dehydrating agent, which may be more aggressive. The choice often depends on the drug's structure and potential for side reactions.1. Prepare a stock solution of the drug substance (e.g., 1 mg/mL) in a suitable solvent. 2. Treat the solution with an equal volume of the chosen acid (e.g., 0.1 M HCl). 3. Incubate at a controlled temperature (e.g., room temperature, 60°C, or reflux) for a defined period (e.g., 8-24 hours).[10] 4. Periodically withdraw aliquots. 5. Neutralize the sample with an equivalent amount of base (e.g., 0.1 M NaOH).[6] 6. Dilute to a suitable concentration with the mobile phase for HPLC analysis.
Base Hydrolysis 0.1 M to 1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)NaOH and KOH are strong bases that effectively catalyze the hydrolysis of susceptible functional groups. The choice between them is often a matter of laboratory convenience as their chemical reactivity in this context is very similar.1. Prepare a stock solution of the drug substance (e.g., 1 mg/mL). 2. Treat the solution with an equal volume of the chosen base (e.g., 0.1 M NaOH). 3. Incubate at a controlled temperature for a defined period. 4. Periodically withdraw aliquots. 5. Neutralize the sample with an equivalent amount of acid (e.g., 0.1 M HCl).[6] 6. Dilute for HPLC analysis.

Experimental Workflow for Forced Degradation Studies

G cluster_0 Phase 1: Stress Sample Generation cluster_1 Phase 2: HPLC Method Development cluster_2 Phase 3: Method Validation & Analysis DS Drug Substance / Product Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) DS->Stress StressedSamples Generate Stressed Samples (Target 5-20% Degradation) Stress->StressedSamples Develop Develop Separation Method (Column, Mobile Phase, Gradient) StressedSamples->Develop Optimize Optimize for Resolution (API vs. Degradants) Develop->Optimize Validate Validate Method (ICH Q2) (Specificity, Linearity, Accuracy, Precision) Optimize->Validate Analyze Analyze Samples (Peak Purity, Mass Balance) Validate->Analyze Report Final Report: Stability-Indicating Method Analyze->Report

Caption: A high-level overview of the forced degradation study workflow.

Oxidative Degradation: Mimicking Real-World Exposure

Oxidation is another common degradation pathway, often initiated by atmospheric oxygen, trace metal ions, or peroxides present as excipients.[11]

Comparative Analysis of Oxidizing Agents:

Oxidizing AgentTypical ConcentrationMechanism & ApplicationExperimental Protocol
Hydrogen Peroxide (H₂O₂) 0.1% to 3%H₂O₂ is a widely used, versatile oxidizing agent that can mimic peroxide impurities in excipients.[11] It primarily acts through nucleophilic/electrophilic reactions.[12]1. Prepare a drug solution (e.g., 1 mg/mL). 2. Add an equal volume of H₂O₂ solution (e.g., 3%). 3. Store at room temperature for a specified period (e.g., up to 7 days).[6] 4. Analyze by HPLC at various time points.
AIBN (Azobisisobutyronitrile) ~10 mMAIBN is a radical initiator, useful for investigating free-radical mediated oxidation pathways, which can differ from peroxide-induced degradation.[11][13] This is particularly relevant for drugs susceptible to auto-oxidation.1. Dissolve the drug and AIBN in an appropriate anhydrous organic solvent (e.g., THF). 2. Heat the solution (e.g., 60-80°C) to initiate radical formation. 3. Monitor the reaction over time by HPLC.
Thermal Degradation: The Impact of Heat

Thermal degradation studies assess the drug's stability at elevated temperatures, often in the presence of humidity.[13] These studies are crucial for determining appropriate storage conditions.

Experimental Protocol for Thermal Degradation:

  • Expose the solid drug substance or product to elevated temperatures (e.g., 40°C to 80°C), potentially with controlled humidity (e.g., 75% RH).

  • For liquid formulations, expose them to dry heat.

  • At specified time points, withdraw samples, dissolve in a suitable solvent (for solids), and dilute for HPLC analysis.[6]

Photolytic Degradation: Assessing Light Sensitivity

Photostability testing is essential for drugs that may be exposed to light during manufacturing, storage, or administration. The ICH Q1B guideline provides specific requirements for this testing.[1][14][15]

Comparison of Light Sources for Photostability Testing (ICH Q1B Options):

Light Source OptionDescriptionRationale & Use Case
Option 1 A single light source designed to produce an output similar to the D65/ID65 emission standard (e.g., xenon arc lamp or a metal halide lamp).[14][15][16][17]This option provides a spectral distribution that closely mimics natural daylight, offering a comprehensive assessment of photostability in a single exposure. Xenon lamps are often considered the best choice for this.[17]
Option 2 Two separate light sources: a cool white fluorescent lamp and a near-UV fluorescent lamp.[14][15][16]This option allows for a more controlled evaluation of the effects of visible and UV light separately. It can be useful for mechanistic studies.

Experimental Protocol for Photostability Testing:

  • Expose the drug substance (solid or in solution) and drug product to a light source providing a minimum of 1.2 million lux-hours of visible light and 200 watt-hours/m² of UV light.[3][14][18]

  • A control sample should be shielded from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions.[6]

  • Analyze the samples for any physical changes and by HPLC for degradation.

The "How": Developing a Stability-Indicating HPLC Method

The ultimate goal of forced degradation is to facilitate the development of a robust, stability-indicating HPLC method.

Decision Tree for HPLC Method Development Post-Degradation

G start Inject Stressed Samples into Initial HPLC Method q1 Are all degradant peaks separated from the API? start->q1 q2 Is peak shape acceptable? (Tailing, Fronting) q1->q2 Yes opt_mp Optimize Mobile Phase (pH, Organic Modifier) q1->opt_mp No q3 Is mass balance achieved? (95-105%) q2->q3 Yes q2->opt_mp No troubleshoot Troubleshoot Method (e.g., check for non-UV active degradants, incomplete elution) q3->troubleshoot No end_node Validated Stability-Indicating Method Achieved q3->end_node Yes opt_col Change Column Chemistry (e.g., C18, Phenyl, Polar-Embedded) opt_mp->opt_col opt_grad Adjust Gradient Profile (Slope, Time) opt_col->opt_grad opt_grad->q1 troubleshoot->q1

Sources

A Comparative Analysis of 2-Hydroxybenzonitrile and Its Substituted Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, the benzonitrile scaffold holds a prominent position as a versatile building block for a myriad of therapeutic agents. Among its derivatives, 2-hydroxybenzonitrile, also known as salicylonitrile, and its substituted analogues have garnered significant attention due to their diverse biological activities. This guide provides an in-depth comparative analysis of 2-hydroxybenzonitrile and its derivatives, offering insights into their synthesis, physicochemical properties, and biological performance. We will delve into the structure-activity relationships that govern their efficacy, supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutics.

The 2-Hydroxybenzonitrile Scaffold: Synthesis and Physicochemical Properties

2-Hydroxybenzonitrile is an aromatic organic compound characterized by a hydroxyl group positioned ortho to a nitrile group on a benzene ring.[1] This unique arrangement of functional groups imparts a distinct chemical reactivity, making it a valuable precursor in the synthesis of various pharmaceuticals and biologically active heterocyclic compounds.[1][2]

Synthetic Strategies

The synthesis of 2-hydroxybenzonitrile can be achieved through several established routes, with the choice of method often dictated by factors such as scale, reagent availability, and desired purity. Key synthetic pathways include:

  • Dehydration of 2-Hydroxybenzamide (Salicylamide): This is a direct approach where the primary amide of salicylamide is dehydrated to the corresponding nitrile.

  • From Salicylaldehyde: This two-step process involves the conversion of salicylaldehyde to its oxime, followed by dehydration to yield 2-hydroxybenzonitrile.

  • Sandmeyer Reaction: A classic method involving the diazotization of 2-aminophenol followed by treatment with a cyanide salt in the presence of a copper catalyst.

Each of these methods has its own advantages and challenges, which should be carefully considered when planning a synthesis.

Physicochemical Properties of 2-Hydroxybenzonitrile

A fundamental understanding of the physicochemical properties of the parent scaffold is crucial for predicting the behavior of its derivatives.

PropertyValue
Molecular Formula C₇H₅NO
Molecular Weight 119.12 g/mol
Melting Point 92-95 °C
Boiling Point 149 °C at 14 mmHg
Appearance White to light yellow powder
Solubility Soluble in ethanol and acetone; limited solubility in water.[1]
pKa Data available in PubChem

Comparative Analysis of Substituted 2-Hydroxybenzonitrile Derivatives

The true potential of the 2-hydroxybenzonitrile scaffold is unlocked through the strategic introduction of various substituents onto the benzene ring. These modifications can profoundly influence the molecule's physicochemical properties and, consequently, its biological activity.

Impact of Substituents on Physicochemical Properties
  • Acidity (pKa): Electron-withdrawing groups (e.g., -NO₂, -Cl, -Br) are expected to decrease the pKa of the phenolic hydroxyl group, making it more acidic. Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) would likely increase the pKa.

  • Lipophilicity (logP): The octanol-water partition coefficient (logP) is a key determinant of a molecule's ability to cross biological membranes. The introduction of hydrophobic substituents, such as alkyl or halogen groups, will generally increase the logP value, enhancing lipophilicity.

Comparative Biological Activities

The diverse biological activities of 2-hydroxybenzonitrile derivatives have been a primary driver of research in this area. Here, we compare their performance in key therapeutic areas, supported by available experimental data.

Substituted 2-hydroxybenzonitrile derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial potency, with lower values indicating greater efficacy.

Table 1: Comparative Antimicrobial Activity of 2-Hydroxybenzonitrile Derivatives and Related Compounds

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
2-hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamideStaphylococcus aureus (MRSA)26.0[2]
2-hydroxy-N-phenylnaphthalene-1-carboxamideMycobacterium kansasii15.2[2]
Benzimidazole derivative 19Enterococcus faecalis (ATCC 29212)12.5[2]
Benzimidazole derivatives 17, 18, 21Enterococcus faecalis (ATCC 29212)25[2]
Coumarin-1,2,3-triazole conjugateEnterococcus faecalis12.5–50[3]

Structure-Activity Relationship (SAR) Insights:

The antimicrobial activity is significantly influenced by the nature and position of substituents. For instance, the presence of nitro and trifluoromethyl groups has been shown to enhance the antimicrobial and antimycobacterial activities of related hydroxynaphthalene carboxanilides.[2] In the case of benzimidazole and coumarin-triazole derivatives, the substitution pattern on the heterocyclic rings plays a crucial role in determining their antibacterial potency.[2][3]

The development of novel anticancer agents is a critical area of research, and derivatives of 2-hydroxybenzonitrile have emerged as a promising scaffold. Their cytotoxic effects are typically evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key performance indicator.

Table 2: Comparative Anticancer Activity of Benzonitrile Derivatives

Compound IDDerivative ClassTarget/Cell LineActivity (IC50/GI50)
1g2a2-PhenylacrylonitrileHCT1165.9 nM
1g2a2-PhenylacrylonitrileBEL-74027.8 nM
Compound 2lIndole-AcrylonitrileNCI-60 Panel (Mean)0.38 µM
Compound 5Benzotriazole-AcrylonitrileHeLa (G2-M arrest)Potent (nM range)
2,4-Cl BFTUN-benzoyl-N'-phenylthioureaMCF-70.31 mM

Structure-Activity Relationship (SAR) Insights:

QSAR studies on various benzonitrile derivatives have been instrumental in understanding the structural features required for their anticancer activity.[4] These studies often focus on the inhibition of key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] The electronic properties and steric bulk of the substituents play a critical role in the binding affinity of these compounds to their molecular targets.

Chronic inflammation is implicated in a wide range of diseases, and the development of effective anti-inflammatory agents is a major therapeutic goal. Derivatives of 2-hydroxybenzonitrile have been investigated for their potential to modulate inflammatory pathways, primarily through the inhibition of cyclooxygenase (COX) enzymes.

While direct quantitative data for a series of 2-hydroxybenzonitrile derivatives is limited, studies on structurally related salicylates provide valuable insights. Amidation of the carboxylic group or substitution with a chlorine atom at the 5-position of salicylic acid has been shown to increase the ability to suppress the expression of NFκB dependent luciferase and inducible nitric oxide synthase, both of which are key players in the inflammatory response.[5] For example, N-(5-chlorosalicyloyl)phenethylamine (5-CSPA) exhibited a potent IC50 of 15µM in a luciferase assay for NFκB activity.[5]

Experimental Protocols

To ensure the integrity and reproducibility of research findings, the use of validated experimental protocols is essential. Below are detailed, step-by-step methodologies for key biological assays relevant to the evaluation of 2-hydroxybenzonitrile derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Test compounds (2-hydroxybenzonitrile derivatives)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.

  • Prepare a standardized inoculum of the microorganism and adjust its concentration to approximately 5 x 10⁵ CFU/mL.

  • Inoculate each well (except for the negative control) with the microbial suspension.

  • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines and determine its IC50 value.

Materials:

  • Test compounds

  • Cancer cell lines

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated from the dose-response curve.

In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)

This assay quantifies the ability of a compound to inhibit the activity of the COX-2 enzyme.

Materials:

  • Test compounds

  • Recombinant human COX-2 enzyme

  • Arachidonic acid (substrate)

  • Fluorometric probe

  • Assay buffer

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound in the assay buffer.

  • In the wells of a black microplate, add the COX-2 enzyme solution and the different concentrations of the test compound. Include a control with the enzyme and buffer only.

  • Pre-incubate the enzyme with the inhibitor for a specific time to allow for binding.

  • Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

  • Monitor the reaction progress by measuring the increase in fluorescence over time using a microplate reader.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Determine the percent inhibition relative to the control and calculate the IC50 value from the dose-response curve.

Visualizing Key Concepts

To further aid in the understanding of the concepts discussed, the following diagrams, generated using Graphviz, illustrate a key signaling pathway and a general experimental workflow.

G cluster_0 Inflammatory Stimuli cluster_1 Cell Membrane cluster_2 COX-2 Pathway Inflammatory Stimuli Inflammatory Stimuli Phospholipids Phospholipids Inflammatory Stimuli->Phospholipids Activates Phospholipase A2 Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid Releases COX-2 COX-2 Arachidonic Acid->COX-2 Substrate Prostaglandins Prostaglandins COX-2->Prostaglandins Synthesizes Inflammation Inflammation Prostaglandins->Inflammation Mediates 2-Hydroxybenzonitrile Derivatives 2-Hydroxybenzonitrile Derivatives 2-Hydroxybenzonitrile Derivatives->COX-2 Inhibits G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Data Analysis & SAR Synthesis Synthesis Purification Purification Synthesis->Purification Structural Analysis Structural Analysis Purification->Structural Analysis Antimicrobial Assay Antimicrobial Assay Structural Analysis->Antimicrobial Assay Anticancer Assay Anticancer Assay Structural Analysis->Anticancer Assay Anti-inflammatory Assay Anti-inflammatory Assay Structural Analysis->Anti-inflammatory Assay IC50/MIC Determination IC50/MIC Determination Antimicrobial Assay->IC50/MIC Determination Anticancer Assay->IC50/MIC Determination Anti-inflammatory Assay->IC50/MIC Determination QSAR Modeling QSAR Modeling IC50/MIC Determination->QSAR Modeling Lead Identification Lead Identification QSAR Modeling->Lead Identification

Caption: A generalized experimental workflow for the development of 2-hydroxybenzonitrile derivatives.

Conclusion and Future Directions

This guide has provided a comparative analysis of 2-hydroxybenzonitrile and its substituted derivatives, highlighting their synthesis, physicochemical properties, and diverse biological activities. The presented data underscores the potential of this scaffold in the development of novel antimicrobial, anticancer, and anti-inflammatory agents. The structure-activity relationships discussed, although based on currently available data, offer a valuable starting point for the rational design of more potent and selective compounds.

Future research should focus on a more systematic exploration of the chemical space around the 2-hydroxybenzonitrile core. The synthesis and evaluation of a broader range of derivatives with diverse electronic and steric properties will be crucial for developing robust QSAR models. Such models will not only enhance our predictive capabilities but also provide deeper insights into the molecular mechanisms underlying the biological activities of these promising compounds. The detailed experimental protocols provided herein should serve as a reliable foundation for these future investigations, ensuring the generation of high-quality, reproducible data.

References

  • PubChem Compound Summary for CID 11907, 2-Hydroxybenzonitrile. National Center for Biotechnology Information.
  • Synthesis and antimicrobial activity of 1,2-benzothiazine derivatives. PMC.
  • Synthesis and Study Anti inflammatory activity of Acetyl salicylic acid derivatives. Journal of University of Babylon for Pure and Applied Sciences.
  • Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. PMC.
  • Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives. MDPI.
  • Synthesis and Biological Evaluation of New Tyrosol-Salicylate Derivatives as Potential Anti-Inflammatory Agents. PubMed.
  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI.
  • Quantitative structure-activity relationships. Antiinflammatory activity of salicylic acid derivatives. PubMed.
  • Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis. PubMed.
  • A review for structural activity relationship of Cu(II), Zn(II), Pd(II), and Pt(II) complexes as anticancer. Journal of Chemistry Letters.
  • Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives. MDPI.
  • Biological activity and physicochemical parameters of marine halogenated natural products 2,3,3',4,4',5,5'-heptachloro-1'-methyl-1,2'-bipyrrole and 2,4,6-tribromoanisole. PubMed.
  • Synthesis, acute toxicity and anti-inflammatory effect of bornyl salicylate, a salicylic acid derivative. ResearchGate.
  • Combined structure–activity relationship (SAR) based on IC50 values and docking study. ResearchGate.
  • Biological Activity of Recently Discovered Halogenated Marine Natural Products. ResearchGate.
  • QSAR study of benzylidene hydrazine benzamides derivatives with in vitro anticancer activity against human lung cancer cell line. J-STAGE.
  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green.
  • Design, synthesis, biological activities and 3D-QSAR studies of quinazolinone derivatives containing hydrazone structural units. New Journal of Chemistry.
  • Biological Activity of Recently Discovered Halogenated Marine Natural Products. PMC.
  • Quantitative structure–activity relationship (QSAR) and molecular docking of xanthone derivatives as anti-tuberculosis agents. PMC.

Sources

A Comparative Guide to the Structure-Activity Relationship of Substituted Benzonitriles in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzonitrile Scaffold - A Privileged Motif in Medicinal Chemistry

The benzonitrile scaffold, a simple aromatic ring bearing a nitrile group, has emerged as a cornerstone in modern drug discovery. Its prevalence in a wide array of therapeutic agents stems from the unique physicochemical properties conferred by the cyano group. This functional group, with its linear geometry and strong dipole moment, can act as a hydrogen bond acceptor and a bioisosteric replacement for other functionalities, such as carbonyl groups or halogens.[1] The synthetic tractability of the benzonitrile core allows for systematic modifications, making it an ideal template for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties of drug candidates.[2] This guide provides a comparative analysis of the SAR of substituted benzonitriles, focusing on their applications as anticancer and antimicrobial agents, supported by experimental data and detailed protocols for key biological assays. We will explore how the strategic placement of various substituents on the phenyl ring can dramatically influence biological activity, offering insights for the rational design of next-generation therapeutics.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of substituted benzonitriles is profoundly influenced by the nature and position of substituents on the aromatic ring. These modifications can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with biological targets.

Anticancer Activity: Targeting Cellular Proliferation

Benzonitrile derivatives have demonstrated significant potential as anticancer agents by targeting key components of cell division and signaling pathways.[1] Two prominent mechanisms of action are the inhibition of tubulin polymerization and the modulation of kinase activity.

Microtubules, dynamic polymers of α- and β-tubulin, are crucial for the formation of the mitotic spindle during cell division, making them a validated target for cancer therapy.[3][4] Benzonitrile-containing compounds, particularly those with a stilbene-like structure, have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.

The following table summarizes the SAR of some benzonitrile derivatives as tubulin polymerization inhibitors.

Compound ID Benzonitrile Substitution Other Key Structural Features Target/Cell Line Activity (IC50)
1g2a 2-phenylacrylonitrile-HCT116 (Colon Cancer)5.9 nM
BEL-7402 (Liver Cancer)7.8 nM
Compound 5 Benzotriazole-acrylonitrile4'-fluoroHeLa (Cervical Cancer)Nanomolar range
Compound 2.1 Benzotriazole-acrylonitrile-VX2 (Carcinoma)3.80 ± 0.75 µM
Compound 2.2 Benzotriazole-acrylonitrile-MGC (Stomach Cancer)3.72 ± 0.11 µM
Compound 2.5 Benzotriazole-acrylonitrile-A549 (Lung Cancer)5.47 ± 1.11 µM

SAR Insights:

  • The acrylonitrile moiety appears to be a key pharmacophore for tubulin polymerization inhibition.

  • The addition of a benzotriazole ring system can lead to potent anticancer activity.[5]

  • Fluorine substitution, as seen in compound 5, can significantly enhance potency, likely by modulating the electronic and metabolic properties of the molecule.[5]

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.[1] The benzonitrile group is a common feature in many kinase inhibitors, where it often occupies a specific pocket in the ATP-binding site.

The table below presents a comparison of benzonitrile-containing kinase inhibitors.

Compound Class Benzonitrile Substitution Target Kinase Activity (IC50)
N-benzoyl-N'-phenylthiourea2,4-dichloroVEGFR-20.31 µM
PyrazolopyrimidineVariesHaspin/FLT3Nanomolar range
Imidazoyl-pyrazolo compoundsVariesHaspin/FLT3Nanomolar range

SAR Insights:

  • The benzonitrile moiety is a versatile scaffold for the design of inhibitors against various kinases, including VEGFR-2 and FLT3.[1][2]

  • The substitution pattern on the benzonitrile ring is critical for achieving high potency and selectivity. For instance, in N-benzoyl-N'-phenylthiourea derivatives, dichlorination at the 2 and 4 positions was found to be favorable for VEGFR-2 inhibition.

  • Quantitative Structure-Activity Relationship (QSAR) studies are frequently employed to elucidate the complex relationships between the physicochemical properties of substituted benzonitriles and their kinase inhibitory activity.[1]

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Benzonitrile derivatives have shown promise as a new class of antibacterial and antifungal compounds.[6]

The following table summarizes the antimicrobial activity of selected benzonitrile derivatives.

Compound ID Benzonitrile Substitution Target Microorganism Activity (MIC)
2e (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrileGram-positive & Gram-negative bacteriaNot specified
Botrytis fabae (fungus)6.25 µg/mL
5a 2-((4-ethylphenoxy)methyl)-N-(phenylcarbamothioyl)benzamideE. coliActive
P. aeruginosaActive
5d 2-((4-ethylphenoxy)methyl)-N-((2,4,6-trifluorophenyl)carbamothioyl)benzamideE. coliActive
C. albicans (fungus)Active

SAR Insights:

  • The introduction of a nitro group, as in compound 2e, can confer potent antifungal activity.[6]

  • For benzoylthiourea derivatives, fluorine substitution on the phenyl ring appears to be beneficial for both antibacterial and antifungal activity.[7] Specifically, trifluorination in compound 5d resulted in good activity against both E. coli and C. albicans.[7]

  • The overall lipophilicity and electronic properties of the molecule, influenced by the substituents, play a crucial role in determining the spectrum and potency of antimicrobial activity.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized and well-documented experimental protocols are essential. Below are detailed methodologies for two key assays used in the evaluation of substituted benzonitriles.

Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of test compounds on the polymerization of tubulin into microtubules. The incorporation of a fluorescent reporter into the growing microtubules results in an increase in fluorescence, which is proportional to the extent of polymerization.[6]

Materials:

  • Purified tubulin (>99%)

  • General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) with a fluorescent reporter (e.g., DAPI)

  • GTP solution

  • Glycerol (as a polymerization enhancer)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., paclitaxel for polymerization enhancers, vinblastine for inhibitors)

  • Negative control (solvent alone)

  • Temperature-controlled 96-well plate fluorometer

Procedure:

  • Preparation of Reagents: Prepare all reagents according to the manufacturer's instructions. Keep tubulin on ice to prevent premature polymerization.

  • Assay Plate Preparation: In a 96-well plate, add the test compounds at various concentrations. Include wells for the positive and negative controls.

  • Initiation of Polymerization: Add the tubulin solution to each well, followed by the GTP solution to initiate polymerization.

  • Fluorescence Measurement: Immediately place the plate in the fluorometer pre-warmed to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60 minutes) using appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 450 nm emission for DAPI).

  • Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. The inhibitory effect of the test compounds can be quantified by calculating the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9]

Materials:

  • Bacterial or fungal strains

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds serially diluted in the growth medium

  • Positive control (standard antibiotic or antifungal)

  • Negative control (medium with solvent)

  • Sterile 96-well microtiter plates

  • Incubator

Procedure:

  • Preparation of Inoculum: Culture the microorganism overnight and then dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Preparation of Dilution Plates: In a 96-well plate, perform serial dilutions of the test compounds in the growth medium.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Determination of MIC: After incubation, visually inspect the plates for turbidity (an indication of microbial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[9]

Synthetic Methodologies: Accessing Substituted Benzonitriles

A variety of synthetic methods are available for the preparation of substituted benzonitriles. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Palladium-Catalyzed Cyanation of Aryl Halides

One of the most versatile and widely used methods for the synthesis of substituted benzonitriles is the palladium-catalyzed cyanation of aryl halides (chlorides, bromides, or iodides).[1][3][5] This reaction offers a broad substrate scope and functional group tolerance.

A general reaction scheme is as follows:

Ar-X + M-CN --(Pd catalyst, ligand)--> Ar-CN + M-X

Where:

  • Ar-X is the aryl halide

  • M-CN is the cyanide source (e.g., Zn(CN)₂, KCN, NaCN)

  • Pd catalyst is a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • The ligand is typically a phosphine ligand (e.g., dppf, XPhos)

This method allows for the introduction of the nitrile group at various positions on the benzene ring, depending on the starting aryl halide.

Visualizations

Key SAR Principles for Substituted Benzonitriles

Caption: General SAR principles for substituted benzonitriles.

Experimental Workflow for a Typical SAR Study

SAR_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Synthesis Synthesis of Substituted Benzonitriles Purification Purification & Characterization Synthesis->Purification Screening Primary Biological Assay (e.g., cell viability) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID SAR_Analysis SAR Analysis Hit_ID->SAR_Analysis Lead_Opt Lead Optimization (Design of new analogs) SAR_Analysis->Lead_Opt Lead_Opt->Synthesis

Caption: A typical workflow for a structure-activity relationship study.

Representative Synthetic Scheme for Substituted Benzonitriles

Synthesis_Scheme ArylHalide Substituted Aryl Halide (Ar-X) Product Substituted Benzonitrile (Ar-CN) ArylHalide->Product Cyanide + M-CN Cyanide->Product Catalyst Pd Catalyst Ligand Catalyst->Product

Caption: Palladium-catalyzed cyanation of an aryl halide.

Conclusion

The substituted benzonitrile scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. As this guide has demonstrated, a systematic approach to SAR, combining rational design, efficient synthesis, and robust biological evaluation, is crucial for unlocking the full potential of this privileged structural motif. The comparative data and experimental protocols provided herein are intended to serve as a valuable resource for researchers in the field of drug discovery, facilitating the design and development of next-generation benzonitrile-based drugs with improved efficacy and safety profiles.

References

  • Applications of Benzonitrile Derivatives in Drug Development: Applic
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A Comparative Guide to the Antimicrobial Activity of Halogenated and Nitro-Substituted Hydroxybenzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the antimicrobial properties of halogenated and nitro-substituted hydroxybenzonitriles. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to explore structure-activity relationships, mechanisms of action, and standardized protocols for evaluating antimicrobial efficacy. We will delve into the causal factors behind experimental design and provide a framework for interpreting the antimicrobial potential of these promising compound classes.

Introduction: The Quest for Novel Antimicrobial Agents

The rise of antimicrobial resistance necessitates the exploration of new chemical scaffolds for therapeutic development.[1] Hydroxybenzonitrile, a simple phenolic structure, serves as a versatile backbone for chemical modification. The introduction of electron-withdrawing groups, such as halogens and nitro moieties, can dramatically alter the molecule's physicochemical properties and biological activity. Halogenation, for instance, can enhance lipophilicity, facilitating passage through microbial cell membranes, while nitro groups are known to participate in redox cycling that can generate cytotoxic reactive species.[2][3]

This guide compares these two classes of substituted hydroxybenzonitriles, providing a critical analysis of their performance based on available experimental data and elucidating the structural features that govern their antimicrobial power.

Mechanisms of Antimicrobial Action: A Tale of Two Substituents

The antimicrobial efficacy of these compounds stems from distinct yet sometimes overlapping mechanisms, largely dictated by their key functional groups: the phenolic hydroxyl group and the halogen or nitro substituents.

Halogenated Phenolic Action: Membrane Disruption

The primary mechanism for phenolic compounds, including halogenated variants, is the disruption of the microbial cytoplasmic membrane.[3] Their activity is linked to two key properties: lipophilicity, which allows them to partition into the lipid bilayer, and the acidity of the hydroxyl group.[4]

  • Membrane Partitioning: Halogen atoms increase the molecule's hydrophobicity, enhancing its ability to integrate into the cell membrane.[5]

  • Increased Permeability: Once embedded, these molecules disrupt the membrane's structural integrity, leading to increased permeability.[5]

  • Proton Motive Force Collapse: This disruption causes leakage of essential ions and metabolites and dissipates the proton motive force, which is critical for ATP synthesis.[5]

  • Protein Denaturation: At higher concentrations, they can cause denaturation of essential membrane proteins and enzymes.[3]

Nitroaromatic Action: Reductive Activation and Oxidative Stress

Nitro-substituted compounds often act as prodrugs that require intracellular activation. Their mechanism is intrinsically linked to the microbial cell's reductive environment.[2][6]

  • Reductive Activation: The nitro group (NO₂) is reduced by microbial nitroreductases to form highly reactive, cytotoxic intermediates like nitroso (NO) and hydroxylamino (NHOH) species, as well as superoxide radicals.[2]

  • Macromolecular Damage: These reactive intermediates can covalently bind to and damage critical macromolecules, including DNA, RNA, and proteins, leading to cell death.[2]

  • Uncoupling of Oxidative Phosphorylation: Certain nitroaromatics, particularly dinitrophenols, are potent uncoupling agents.[7][8] They shuttle protons across the inner mitochondrial membrane, dissipating the proton gradient required for ATP synthesis and releasing the energy as heat.[8][9] This leads to a rapid depletion of cellular energy reserves.

Mechanisms cluster_main cluster_halogen Halogenated Derivatives cluster_nitro Nitro-substituted Derivatives main Substituted Hydroxybenzonitrile h1 Increased Lipophilicity main->h1 n1 Entry into Cell main->n1 h2 Partitioning into Lipid Bilayer h1->h2 h3 Membrane Destabilization & Increased Permeability h2->h3 h4 Leakage of Ions & Metabolites h3->h4 h5 Dissipation of Proton Motive Force h3->h5 h_death Bacterial Cell Death h4->h_death h6 Inhibition of ATP Synthesis h5->h6 h6->h_death n2 Reductive Activation (by Nitroreductases) n1->n2 n5 Oxidative Phosphorylation Uncoupling (e.g., DNP) n1->n5 n3 Generation of Cytotoxic Reactive Intermediates (Nitroso, Superoxide) n2->n3 n4 Damage to DNA, RNA, and Proteins n3->n4 n_death Bacterial Cell Death n4->n_death n6 Proton Gradient Dissipation n5->n6 n7 ATP Synthesis Collapse & Energy Depletion n6->n7 n7->n_death

Caption: Proposed antimicrobial mechanisms for substituted hydroxybenzonitriles.

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of these derivatives is not uniform; it is finely tuned by the nature, number, and position of the substituents on the hydroxybenzonitrile core.

  • Effect of Halogenation:

    • Type of Halogen: The activity often follows the order I > Br > Cl > F. This trend correlates with increasing lipophilicity and polarizability, which enhances membrane interaction. A study on halogenated phenols identified 2,4,6-triiodophenol (2,4,6-TIP) as a highly effective agent against Staphylococcus aureus biofilms with a Minimum Inhibitory Concentration (MIC) of 5 μg/mL.[1]

    • Degree of Halogenation: Polyhalogenation generally increases antimicrobial activity compared to monohalogenation. The herbicides Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) and Ioxynil (3,5-diiodo-4-hydroxybenzonitrile) are well-known for their biological activity.[10][11][12]

    • Position: The position of halogens relative to the hydroxyl group influences the compound's acidity (pKa) and steric profile, affecting its interaction with biological targets.

  • Effect of Nitro Substitution:

    • Number of Nitro Groups: Dinitro-substituted compounds are typically more active than mononitro derivatives. 2,4-dinitrophenol (DNP) is a classic example of a potent metabolic inhibitor.[7][9][13]

    • Position of Nitro Groups: The position of the nitro group is critical. For instance, nitro groups at the C2 and C4 positions have been shown to enhance the antibacterial activity of pyrrole rings.[2] The electron-withdrawing effect is maximized when nitro groups are ortho and para to the hydroxyl group, increasing its acidity.

    • Combined Halogen and Nitro Substitution: The presence of both halogen and nitro groups on the same ring can lead to synergistic effects, creating highly potent antimicrobial agents.[2] Halogens can increase lipophilicity for better cell entry, while the nitro group serves as the active pharmacophore.

Comparative Antimicrobial Performance: Experimental Data

The efficacy of these compounds is best illustrated by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.[14][15] While comprehensive MIC data for a wide range of substituted hydroxybenzonitriles is dispersed, the following tables summarize representative findings.

Table 1: Antimicrobial Activity of Halogenated Hydroxybenzonitriles and Related Phenols

Compound Microbial Species Activity Metric (µg/mL) Remarks Source(s)
Bromoxynil Soil Bacteria N/A Exerts an inhibitory effect on bacterial populations, with degradation rates dependent on concentration. [16]
Ioxynil Soil Bacteria N/A Degradation is primarily mediated by soil microorganisms. [12][17]
2,4,6-Triiodophenol S. aureus (including MRSA) MIC: 5 Potent biofilm inhibitor. [1]
2,4,6-Triiodophenol V. parahaemolyticus, E. coli (UPEC) MIC: 5 Broad-spectrum activity against Gram-negative bacteria. [1]

| 2,4,6-Triiodophenol | Candida albicans | MIC: 5 | Demonstrates antifungal activity. |[1] |

Table 2: Antimicrobial Activity of Nitro-Substituted Phenols and Related Compounds

Compound Microbial Species Activity Metric (µg/mL) Remarks Source(s)
2,4-Dinitrophenol (DNP) General N/A Known fungicide and herbicide; acts as a metabolic inhibitor by uncoupling oxidative phosphorylation. [7][8]
Nitro-halogenated Pyrroles S. aureus MIC: 15.6 - 62.5 Halogenation enhances the activity of the nitro-pyrrole core. [2]
Nitro-halogenated Pyrroles Candida sp. MFC: 15 - 500 Demonstrates antifungal activity. [2]
Nitrothiazole Derivatives Anaerobic Bacteria Very Low MICs Exhibit potent, bactericidal activity, particularly against anaerobes. [18]

| Nitrobenzyloxy-phenol Deriv. | M. catarrhalis | MIC: ~3.2 (11 µM) | A derivative showed strong activity comparable to ciprofloxacin. |[19] |

Note: MIC values can vary based on the specific strain and testing conditions used.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

To ensure reproducible and comparable results, a standardized methodology is critical. The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is a gold-standard technique for determining MIC values.[14]

Causality in Protocol Design: This method is chosen for its efficiency, scalability (using 96-well plates), and conservation of test compounds. Each step is designed to control variables: the 0.5 McFarland standard ensures a consistent starting bacterial density, serial dilutions create a precise concentration gradient, and control wells validate the experiment's integrity (confirming medium sterility and robust bacterial growth).

Step-by-Step Broth Microdilution Protocol
  • Preparation of Stock Solution:

    • Dissolve the test compound (e.g., a synthesized hydroxybenzonitrile derivative) in a suitable solvent like Dimethyl Sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plate:

    • Use a sterile 96-well microtiter plate.

    • Add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells in columns 2 through 12.

    • Add 200 µL of the test compound stock solution (appropriately diluted in MHB) to the wells in column 1.

  • Serial Dilution:

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2.[20]

    • Mix the contents of column 2 thoroughly by pipetting up and down.

    • Repeat this process, transferring 100 µL from each well to the next (column 2 to 3, 3 to 4, etc.) up to column 10.

    • Discard 100 µL from the wells in column 10 to ensure all wells have a final volume of 100 µL.

    • Column 11 serves as the positive control (broth + inoculum, no compound).

    • Column 12 serves as the negative/sterility control (broth only).[20]

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[20]

    • Dilute this standardized suspension in MHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation and Incubation:

    • Inoculate each well (columns 1 through 11) with 100 µL of the diluted bacterial suspension. The final volume in each well will be 200 µL.

    • Seal the plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours.[20]

  • Reading and Interpretation:

    • After incubation, visually inspect the plate for turbidity (a sign of bacterial growth).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.[14][15]

Caption: Workflow for the Broth Microdilution MIC Assay.

Conclusion and Future Outlook

Both halogenated and nitro-substituted hydroxybenzonitriles represent promising scaffolds for the development of novel antimicrobial agents.

  • Halogenated derivatives demonstrate broad-spectrum activity, including against challenging biofilms, primarily through membrane disruption. Their efficacy appears to be tunable based on the choice and pattern of halogenation, with iodinated compounds showing particular promise.[1]

  • Nitro-substituted derivatives leverage the unique reductive environment within microbial cells to unleash cytotoxic species. Their potency, especially against anaerobic bacteria and as metabolic inhibitors, makes them valuable candidates for specific applications.[18]

Future research should focus on a systematic synthesis and screening of a diverse library of these compounds to build a more comprehensive SAR model. Investigating the synergistic effects of combining halogen and nitro substituents on a single hydroxybenzonitrile core could yield compounds with superior potency and a broader spectrum of activity. Furthermore, cytotoxicity studies using mammalian cell lines are essential to determine the therapeutic index and ensure the selective toxicity of these compounds towards microbes over host cells, a critical step in translating these findings from the bench to potential clinical applications.

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A Senior Application Scientist's Guide to Comparing the Antioxidant Activity of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of drug development and the study of nutraceuticals, phenolic compounds are of paramount importance due to their potent antioxidant properties. As a senior application scientist, my objective is to provide researchers, fellow scientists, and drug development professionals with a comprehensive guide for comparing the antioxidant activity of these compounds. This guide is built on a foundation of scientific integrity, offering in-depth technical insights and actionable experimental protocols. We will explore the structural nuances that dictate antioxidant efficacy and delve into the practical application of common antioxidant assays, ensuring that every protocol is a self-validating system.

The Chemical Foundation of Antioxidant Activity in Phenolic Compounds

The antioxidant capacity of a phenolic compound is fundamentally linked to its chemical structure. The ability to donate a hydrogen atom or an electron to neutralize a free radical is governed by several key structural features.[1][2][3][4]

  • Hydroxyl Groups (-OH): The number and position of hydroxyl groups on the aromatic ring are the most critical determinants of antioxidant activity. These groups can donate a hydrogen atom to a free radical, quenching its reactivity. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring. Generally, a greater number of hydroxyl groups leads to higher antioxidant activity.[2][3]

  • Ortho-dihydroxy (Catechol) and Para-dihydroxy (Quinol) Groups: Phenolic compounds possessing hydroxyl groups at the ortho or para positions exhibit enhanced antioxidant activity. This is due to the greater stability of the resulting phenoxyl radical through intramolecular hydrogen bonding and resonance.

  • The C2=C3 Double Bond in Flavonoids: In the C-ring of flavonoids, the presence of a double bond between carbons 2 and 3, in conjugation with the 4-oxo group, facilitates electron delocalization across the molecule. This enhances the stability of the phenoxyl radical and, consequently, the antioxidant capacity.[4]

  • The 3-Hydroxyl Group in Flavonols: The presence of a hydroxyl group at the 3-position of the C-ring in flavonols also contributes significantly to their antioxidant activity.

  • Glycosylation: The attachment of sugar moieties to the phenolic structure generally decreases antioxidant activity. The bulky sugar groups can sterically hinder the hydroxyl groups, making them less accessible to free radicals.

A Comparative Analysis of Common Antioxidant Assays

The selection of an appropriate antioxidant assay is critical for obtaining meaningful and comparable data. Each assay has a distinct mechanism, and a compound's performance can vary significantly from one assay to another. Here, we provide detailed protocols for four widely used methods: DPPH, ABTS, FRAP, and ORAC.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a popular and relatively simple method for assessing antioxidant activity.

Principle: DPPH is a stable free radical that is deep violet in color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant's radical scavenging capacity.[5][6]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in an amber bottle at 4°C.

    • Prepare a stock solution of the test compound and a standard antioxidant (e.g., Trolox or ascorbic acid) in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a series of dilutions of the test compound and the standard.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the test compound dilution or standard to a well.

    • Add 200 µL of the 0.1 mM DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.[7][8]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with the solvent blank, and A_sample is the absorbance of the DPPH solution with the test compound.

    • The results are typically expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

DPPH Radical Scavenging Mechanism

Caption: DPPH radical is reduced by an antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is another widely used method that is applicable to both hydrophilic and lipophilic antioxidants.

Principle: ABTS is oxidized to its radical cation, ABTS•+, by reacting with potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the radical cation is reduced back to the colorless ABTS, and the decrease in absorbance at 734 nm is measured.[9][10]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • To produce the ABTS•+ solution, mix the ABTS and potassium persulfate solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours.[9][11]

    • On the day of the assay, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 10 µL of the test compound dilution or standard (e.g., Trolox) to a 96-well microplate.

    • Add 195 µL of the diluted ABTS•+ solution to each well.[12]

    • Incubate the plate at room temperature for 6 minutes.[11]

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the test compound is compared to that of Trolox.

ABTS Radical Scavenging Mechanism

Caption: ABTS radical cation is neutralized by an antioxidant.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: At a low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous-tripyridyltriazine (Fe²⁺-TPZ) complex, which has an intense blue color. The change in absorbance at 593 nm is proportional to the reducing power of the antioxidants in the sample.[13][14]

Experimental Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.

    • TPZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tripyridyl-s-triazine (TPZ) in 10 mL of 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Assay Procedure:

    • Add 10 µL of the test compound dilution or a ferrous sulfate standard to a 96-well microplate.[15]

    • Add 220 µL of the pre-warmed FRAP reagent to each well.[15]

    • Incubate the plate at 37°C for 4-60 minutes (reaction time can be optimized).[13][15]

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • A standard curve is generated using ferrous sulfate.

    • The FRAP value of the sample is expressed as µmol of Fe²⁺ equivalents per gram or liter of sample.

FRAP Assay Workflow

FRAP_Workflow cluster_prep Reagent Preparation cluster_assay Assay cluster_analysis Analysis Buffer Acetate Buffer (pH 3.6) FRAP_reagent Mix 10:1:1 to create FRAP Reagent Buffer->FRAP_reagent TPZ TPZ Solution TPZ->FRAP_reagent FeCl3 FeCl3 Solution FeCl3->FRAP_reagent Add_FRAP Add pre-warmed FRAP Reagent FRAP_reagent->Add_FRAP Add_Sample Add Sample/Standard to plate Add_Sample->Add_FRAP Incubate Incubate at 37°C Add_FRAP->Incubate Read_Abs Read Absorbance at 593 nm Incubate->Read_Abs Std_Curve Generate Fe²⁺ Standard Curve Read_Abs->Std_Curve Calculate Calculate FRAP Value Std_Curve->Calculate

Caption: The workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

Principle: A peroxyl radical generator, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), induces the decay of a fluorescent probe (fluorescein). Antioxidants in the sample quench the peroxyl radicals, thus preserving the fluorescence. The antioxidant capacity is quantified by the area under the fluorescence decay curve.[16][17][18][19]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of fluorescein (e.g., 4 µM) in 75 mM phosphate buffer (pH 7.4).

    • Prepare a stock solution of AAPH (e.g., 75 mM) in 75 mM phosphate buffer.

    • Prepare a series of dilutions of the test compound and a Trolox standard.

  • Assay Procedure:

    • In a black 96-well microplate, add 25 µL of the test compound dilution or Trolox standard to each well.[20]

    • Add 150 µL of the fluorescein working solution to all wells.[19][20]

    • Incubate the plate at 37°C for 30 minutes in the plate reader.[18][20]

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.[20]

    • Immediately begin recording the fluorescence every 1-2 minutes for at least 60 minutes (Excitation: 485 nm, Emission: 528 nm).[19]

  • Data Analysis:

    • The area under the fluorescence decay curve (AUC) is calculated.

    • The net AUC is determined by subtracting the AUC of the blank from the AUC of the sample.

    • A standard curve is created by plotting the net AUC against the Trolox concentration.

    • The ORAC values of the samples are expressed as µmol of Trolox equivalents (TE) per gram or liter of sample.

ORAC Assay Principle

ORAC_Principle AAPH AAPH (Radical Generator) Peroxyl_Radical Peroxyl Radicals AAPH->Peroxyl_Radical Thermal Decomposition Oxidized_Fluorescein Oxidized Fluorescein (Non-fluorescent) Peroxyl_Radical->Oxidized_Fluorescein Oxidizes Neutralized_Radical Neutralized Radical Fluorescein Fluorescein (Fluorescent) Antioxidant Antioxidant Antioxidant->Neutralized_Radical Quenches

Caption: Antioxidants protect fluorescein from peroxyl radical damage in the ORAC assay.

Comparative Antioxidant Activity of Representative Phenolic Compounds

The following table provides a comparative overview of the antioxidant activity of several key phenolic compounds, as determined by the four assays discussed. These values are compiled from various literature sources and should be considered representative. Actual values can vary based on specific experimental conditions.

Phenolic CompoundDPPH (IC50, µM)ABTS (TEAC)FRAP (µmol Fe²⁺/µmol)ORAC (µmol TE/µmol)
Quercetin ~5-15[21]~1.5-2.5~4.5-6.5~4.0-8.0
Catechin ~15-30[21]~1.0-2.0~2.5-4.5~2.0-5.0[22]
Epicatechin ~10-25~1.2-2.2~2.8-5.0~2.5-5.5[22]
Gallic Acid ~2-8[23]~1.8-3.0~3.0-5.0~2.0-4.0[22]
Caffeic Acid ~10-20~1.0-1.8~2.0-3.5~3.0-6.0
Rutin ~15-30~0.8-1.5~1.5-3.0~1.5-3.5
Naringenin >100[21]~0.2-0.5~0.5-1.5~1.0-2.5

Structure-Activity Relationship Insights from Comparative Data

The data in the table highlights several key structure-activity relationships:

  • Quercetin and Gallic Acid consistently demonstrate high antioxidant activity across all assays. This is attributed to the presence of the catechol group in quercetin's B-ring and the three hydroxyl groups on the aromatic ring of gallic acid.[23]

  • Catechin and Epicatechin , both flavan-3-ols, show strong antioxidant activity, with epicatechin often exhibiting slightly higher activity.[22]

  • Caffeic Acid , a hydroxycinnamic acid with a catechol group, also displays significant antioxidant potential.

  • Rutin , a glycoside of quercetin, generally shows lower activity than its aglycone, quercetin, illustrating the inhibitory effect of glycosylation.

  • Naringenin , a flavanone lacking the C2=C3 double bond and having only one hydroxyl group on the B-ring, exhibits considerably weaker antioxidant activity.[21]

Conclusion

The evaluation of antioxidant activity is a multifaceted process that requires a deep understanding of the underlying chemical principles and the appropriate application of various analytical methods. This guide has provided a framework for researchers to design and execute robust comparative studies of phenolic compounds. By carefully considering the structure-activity relationships and selecting a panel of mechanistically diverse assays, scientists can gain a comprehensive understanding of the antioxidant potential of their compounds of interest. This, in turn, will facilitate the identification and development of novel and effective antioxidant-based therapeutics and nutraceuticals.

References

  • Amić, D., et al. (2003). Structure-Radical Scavenging Activity Relationships of Flavonoids.
  • Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine.
  • Cao, G., Sofic, E., & Prior, R. L. (1997). Antioxidant and prooxidant behavior of flavonoids: structure-activity relationships. Free Radical Biology and Medicine.
  • Wolfe, K. L., & Liu, R. H. (2008). Structure−activity relationships of flavonoids in the cellular antioxidant activity assay. Journal of Agricultural and Food Chemistry.
  • Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical.
  • Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine.
  • Application Notes and Protocols: ABTS Assay for Determining Antioxidant Capacity. Benchchem.
  • Ou, B., Hampsch-Woodill, M., & Prior, R. L. (2001). Development and validation of an improved oxygen radical absorbance capacity assay using fluorescein as the fluorescent probe. Journal of Agricultural and Food Chemistry.
  • Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity. (2023). MDPI.
  • A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. (2024).
  • DPPH Antioxidant Assay, C
  • OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc.
  • FRAP Antioxidant Assay, C
  • Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Kamiya Biomedical Company.
  • Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. Agilent.
  • DPPH Radical Scavenging Assay. (2022). MDPI.
  • Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Assay Genie.
  • Antioxidant Assays.
  • FRAP Antioxidant Assay Kit. Zen-Bio.
  • Application Notes and Protocols for ABTS Radical Scavenging Assay of Lucenin-2. Benchchem.
  • FRAP Antioxidant Capacity Assay Kit Manual. Cosmo Bio USA.
  • Can you suggest a relevant protocol for ABTS radical scavenging assay? (2025).
  • Integral antioxidant capacity (IAC) of catechin, quercetin, gallic...
  • Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship. (2019).
  • Major Flavonoids in Grape Seeds and Skins: Antioxidant Capacity of Catechin, Epicatechin, and Gallic Acid. (2003). Journal of Agricultural and Food Chemistry.
  • DPPH radical scavenging activity. Marine Biology.
  • ABTS Antioxidant Assay Kit. Zen-Bio.
  • ABTS radical scavenging capacity measurement. (2017). Protocols.io.
  • Comparative study of DPPH, ABTS, FRAP, and ORAC assays for determination of dose-dependent antioxidant activities of commercial grape cultivars in Taiwan. (2018).
  • Comparative analysis of molecular properties and reactions with oxidants for quercetin, catechin, and naringenin. (2021).
  • Chromatographic evaluation of gallic acid, catechin and quer- cetin in methanolic extracts of selected formulations of spices and herbs. (2019).
  • Antioxidant activity and contents of leaf extracts obtained from Dendropanax morbifera LEV are dependent on the collecting season and extraction conditions. (2018).
  • Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used. (2020).
  • Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Indian Journal of Pharmaceutical Sciences.
  • Antioxidant properties of catechins: Comparison with other antioxidants. (2018). Food Chemistry.

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A Researcher's Guide to Synergistic and Antagonistic Antioxidant Effects of Phenolic Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the non-additive antioxidant effects observed in phenolic mixtures. For researchers in pharmacology, food science, and drug development, understanding these interactions is paramount. The total antioxidant capacity of a complex mixture, such as a botanical extract or a multi-component therapeutic, cannot be predicted by merely summing the activities of its individual constituents.[1][2] Interactions between phenolic compounds can lead to either a synergistic effect, where the combined activity is greater than the sum of the parts, or an antagonistic effect, where the activity is diminished. This guide delves into the mechanisms behind these phenomena, provides detailed protocols for their experimental evaluation, and outlines robust methods for data analysis.

The Mechanistic Basis of Antioxidant Interactions

Phenolic compounds exert their antioxidant effects primarily through two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[2][3] The interplay of these mechanisms, along with the specific molecular structures and concentrations of the compounds in a mixture, governs the nature of their interaction.[2][4]

Mechanisms of Synergy

Synergism arises when the combined action of two or more compounds is greater than the sum of their individual effects.[1] Several hypotheses explain this potentiation:

  • Regeneration of Primary Antioxidants: A key synergistic mechanism involves the regeneration of a more potent antioxidant by a "weaker" one. For instance, a phenolic compound with a lower reduction potential can donate a hydrogen atom to regenerate a more potent antioxidant from its radical form, allowing the primary antioxidant to scavenge multiple free radicals.[5] This process is analogous to the well-known regeneration of α-tocopherol (Vitamin E) by ascorbic acid (Vitamin C).[5]

  • Metal Chelation: Some phenolic compounds, like gallic acid, can chelate pro-oxidant metal ions such as Fe²⁺.[6] By sequestering these ions, they prevent the generation of highly reactive hydroxyl radicals via Fenton-like reactions, a mechanism that can complement the radical scavenging activity of other phenolics in the mixture.

  • Scavenging of Diverse Radical Species: A mixture of phenolics may be more effective than a single compound because different structures have varying affinities for different types of reactive oxygen species (ROS). This multi-targeted approach can provide more comprehensive protection against oxidative stress.

  • Modulation of Cellular Defenses: Beyond direct radical scavenging, phenolic compounds can activate endogenous antioxidant pathways, such as the Nrf2/HO-1 pathway, leading to increased expression of protective enzymes like superoxide dismutase (SOD) and catalase (CAT).[6] The combined effect of multiple phenolics on these signaling pathways can be synergistic.

cluster_0 Synergistic Regeneration Cycle Primary_Antioxidant Primary Antioxidant (e.g., Quercetin) Primary_Radical Primary Antioxidant Radical (Quercetin•) Primary_Antioxidant->Primary_Radical becomes Free_Radical Free Radical (R•) Free_Radical->Primary_Antioxidant scavenges Neutralized_Radical Neutralized Molecule (RH) Secondary_Antioxidant Secondary Antioxidant (e.g., Caffeic Acid) Primary_Radical->Secondary_Antioxidant regenerated by Secondary_Antioxidant->Primary_Antioxidant regenerates Secondary_Radical Secondary Antioxidant Radical (Caffeic Acid•) Secondary_Antioxidant->Secondary_Radical becomes cluster_isobologram Isobolographic Analysis Y-Axis Conc. of Compound B GraphArea GraphArea X-Axis Conc. of Compound A origin x_axis_end origin->x_axis_end EC50 of A y_axis_end origin->y_axis_end EC50 of B ec50_a ec50_b ec50_a->ec50_b Line of Additivity synergy_point Synergy additive_point Additive antagonism_point Antagonism

Sources

comparing synthesis routes for 2-hydroxybenzonitrile: Sandmeyer vs. dehydration

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthesis of 2-Hydroxybenzonitrile: Sandmeyer Reaction vs. Aldoxime Dehydration

Introduction: The Strategic Importance of 2-Hydroxybenzonitrile

2-Hydroxybenzonitrile, also known as salicylonitrile, is a bifunctional organic compound of significant value, featuring both a phenolic hydroxyl and a nitrile group in an ortho arrangement.[1][2] This unique architecture renders it a critical intermediate and a versatile building block for a wide array of complex organic molecules. Its applications are extensive, spanning the pharmaceutical, agrochemical, and materials science industries.[1][3] The 2-hydroxybenzonitrile scaffold is a key component in the synthesis of therapeutic agents, including drugs for hypertension, and serves as a precursor for methoxy acrylate fungicides.[2][3]

Given its industrial and research relevance, the efficient and reliable synthesis of 2-hydroxybenzonitrile is a matter of considerable practical importance. Among the various synthetic strategies, two classical and widely employed methods stand out: the Sandmeyer reaction starting from 2-aminophenol and the two-step conversion of salicylaldehyde via dehydration of an oxime intermediate.[1]

This guide provides a comprehensive, in-depth comparison of these two prominent synthetic routes. We will dissect the underlying mechanisms, present detailed experimental protocols, and offer a critical evaluation of their respective advantages and limitations, supported by quantitative data to inform the strategic choices of researchers, chemists, and process development professionals.

Reaction Pathways and Mechanistic Insights

A fundamental understanding of the reaction mechanisms is crucial for troubleshooting and optimization. The two routes proceed via entirely different chemical transformations.

Route 1: The Sandmeyer Reaction of 2-Aminophenol

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the introduction of a cyano group onto an aromatic ring via a diazonium salt intermediate.[1][4] The process involves two main stages: diazotization and copper-catalyzed cyanation.

  • Diazotization: 2-Aminophenol is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid like HCl) at low temperatures (0–5°C) to convert the primary amino group into a diazonium salt.[1][5] Maintaining this low temperature is critical to prevent the premature decomposition of the thermally unstable diazonium salt.[5]

  • Cyanation: The resulting diazonium salt is then introduced to a solution of a copper(I) cyanide. The reaction is an example of a radical-nucleophilic aromatic substitution (SRNAr).[4][6] It is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt, which then decomposes, releasing nitrogen gas and forming an aryl radical. This radical subsequently reacts with the cyanide bound to a copper(II) species to form 2-hydroxybenzonitrile and regenerate the copper(I) catalyst.[4][6]

Sandmeyer Reaction Mechanism cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyanation (Radical Mechanism) 2-Aminophenol 2-Aminophenol Arenediazonium Salt Arenediazonium Salt 2-Aminophenol->Arenediazonium Salt NaNO₂, HCl 0-5°C Aryl Radical Aryl Radical Arenediazonium Salt->Aryl Radical + Cu(I)CN - N₂ - Cu(II)CN 2-Hydroxybenzonitrile 2-Hydroxybenzonitrile Aryl Radical->2-Hydroxybenzonitrile + Cu(II)CN - Cu(I)

Caption: The Sandmeyer reaction pathway for 2-hydroxybenzonitrile synthesis.

Route 2: Dehydration of Salicylaldoxime

This common and versatile laboratory method begins with salicylaldehyde and proceeds in a two-step sequence involving the formation of an oxime followed by its dehydration.[1]

  • Oximation: Salicylaldehyde undergoes a condensation reaction with hydroxylamine or one of its salts (e.g., hydroxylamine hydrochloride, hydroxylamine sulfate) to form salicylaldoxime.[1][7] The reaction is typically performed under neutral to slightly basic conditions, as a base is needed to neutralize the acid released from the hydroxylamine salt.[5]

  • Dehydration: The salicylaldoxime intermediate is subsequently dehydrated to yield the target nitrile. This transformation is highly dependent on the choice of dehydrating agent.[1] A wide variety of reagents can be employed, including acetic anhydride, thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), and phosgene derivatives.[5][8] The mechanism involves the activation of the oxime's hydroxyl group by the dehydrating agent, turning it into a good leaving group, followed by elimination to form the carbon-nitrogen triple bond.

Dehydration of Oxime Mechanism cluster_0 Step 1: Oximation cluster_1 Step 2: Dehydration Salicylaldehyde Salicylaldehyde Salicylaldoxime Salicylaldoxime Salicylaldehyde->Salicylaldoxime NH₂OH·HCl Base 2-Hydroxybenzonitrile 2-Hydroxybenzonitrile Salicylaldoxime->2-Hydroxybenzonitrile Dehydrating Agent (e.g., SOCl₂) - H₂O

Caption: The two-step synthesis of 2-hydroxybenzonitrile from salicylaldehyde.

Quantitative and Qualitative Comparison of Synthesis Routes

The choice between the Sandmeyer reaction and aldoxime dehydration depends on a multitude of factors including scale, available equipment, cost of reagents, and safety considerations. The following table provides a direct comparison of the two methodologies.

FeatureSandmeyer ReactionDehydration of Salicylaldoxime
Starting Material 2-AminophenolSalicylaldehyde
Key Reagents NaNO₂, HCl/H₂SO₄, CuCNNH₂OH·HCl, Base (e.g., NaHCO₃), Dehydrating Agent (e.g., SOCl₂, Acetic Anhydride)[1][7]
Number of Steps One-pot conversion of amine to nitrile, but requires careful sequential addition.Two distinct synthetic steps (oximation and dehydration).[1]
Reaction Conditions Diazotization: Strict low-temperature control (0–5°C) is critical.[5] Cyanation: Can be run from 0°C to gentle heating.[1]Oximation: Typically mild, from room temperature to ~50°C.[5] Dehydration: Varies with agent; can be mild (e.g., 20-40°C with SOCl₂)[5] or require heating.
Typical Overall Yield Variable, often moderate (60-80%). Highly dependent on diazonium salt stability.Generally good to high. An overall yield of 75% based on salicylaldehyde has been reported.[8]
Key Safety Hazards Highly Toxic Reagents: Use of copper(I) cyanide requires stringent safety protocols. Unstable Intermediate: Arenediazonium salts are explosive when isolated and dry; must be kept cold and in solution.[5]Corrosive/Toxic Reagents: Dehydrating agents like thionyl chloride, phosgene, and phosphorus oxychloride are hazardous and require handling in a fume hood.[8]
Common Side Reactions - Phenol formation: The diazonium group can be displaced by water, especially if the temperature rises.[5][9] - Biaryl formation: Radical coupling can lead to byproduct impurities.[6]- Acetylation: Use of acetic anhydride can acetylate the phenolic -OH group, requiring a subsequent hydrolysis step.[5] - Triazine formation: Self-condensation of the product can occur at high temperatures (>100°C).[5]
Purification Extraction followed by vacuum distillation or column chromatography.[1]Work-up depends on the dehydrating agent. Purification is typically by distillation or recrystallization.[1]
Scalability Challenging due to the thermal instability of the diazonium salt and the toxicity of cyanide. Generally less favored for large-scale industrial production.More amenable to scale-up, particularly with milder dehydrating agents. The two-step nature allows for purification of the intermediate if necessary.

Detailed Experimental Protocols

The following protocols are adapted from established literature procedures and are intended for laboratory-scale synthesis.

Protocol 1: Synthesis via Sandmeyer Reaction

This protocol details the conversion of 2-aminophenol to 2-hydroxybenzonitrile.

G A Diazotization 1. Dissolve 2-aminophenol in aq. HCl. 2. Cool to 0-5°C in an ice-salt bath. B Prepare Diazonium Salt 3. Add aq. NaNO₂ solution dropwise, maintaining temperature < 5°C. A->B C Cyanation 4. In a separate flask, prepare a solution of CuCN. 5. Slowly add the cold diazonium salt solution to the CuCN. B->C D Reaction Completion 6. Allow mixture to warm to room temperature. 7. Gently heat to complete N₂ evolution. C->D E Work-up & Isolation 8. Cool and extract the product with an organic solvent (e.g., ether). 9. Wash the organic layer. D->E F Purification 10. Dry the organic extract (e.g., MgSO₄). 11. Remove solvent via rotary evaporation. 12. Purify by vacuum distillation or chromatography. E->F G Final Product 2-Hydroxybenzonitrile F->G

Caption: Experimental workflow for the Sandmeyer synthesis of 2-hydroxybenzonitrile.

Step-by-Step Methodology:

  • Diazotization: In a flask, dissolve 2-aminophenol in an aqueous solution of hydrochloric or sulfuric acid. Cool the mixture to 0–5°C using an ice-salt bath.[1]

  • Slowly add a pre-chilled aqueous solution of sodium nitrite dropwise to the stirred 2-aminophenol solution. The temperature must be strictly maintained below 5°C throughout the addition to prevent decomposition of the diazonium salt.[1][5] The completion of diazotization can be checked with starch-iodide paper.

  • Cyanation: In a separate, larger reaction vessel, prepare a solution of copper(I) cyanide.

  • Carefully and slowly add the freshly prepared, cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.[1] Effervescence (evolution of nitrogen gas) should be observed.

  • Work-up: Once the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to ensure the complete decomposition of the diazonium salt complex.[1]

  • After cooling, the mixture is transferred to a separatory funnel and the 2-hydroxybenzonitrile is isolated by extraction into a suitable organic solvent (e.g., diethyl ether or dichloromethane).[1]

  • Purification: The combined organic extracts are washed, dried over an anhydrous salt like MgSO₄, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure 2-hydroxybenzonitrile.[1]

Protocol 2: Synthesis via Dehydration of Salicylaldoxime

This protocol outlines the two-step conversion of salicylaldehyde to 2-hydroxybenzonitrile using thionyl chloride as the dehydrating agent.

G cluster_A Step A: Oximation cluster_B Step B: Dehydration cluster_C Work-up & Purification A1 1. Dissolve hydroxylamine salt (e.g., NH₂OH·HCl) in water. A2 2. Add base (e.g., NaHCO₃) until effervescence ceases. A1->A2 A3 3. Add salicylaldehyde and a co-solvent (e.g., ethanol). A2->A3 A4 4. Heat the mixture (e.g., reflux) to form salicylaldoxime. A3->A4 A5 5. Isolate crude salicylaldoxime (crystallization or extraction). A4->A5 B1 6. Dissolve dry salicylaldoxime in an inert solvent (e.g., toluene). A5->B1 B2 7. Cool the solution (e.g., 20°C). B1->B2 B3 8. Slowly add dehydrating agent (e.g., SOCl₂ solution), keeping T < 30°C. B2->B3 B4 9. Stir to complete the reaction. B3->B4 C1 10. Remove solvent/excess reagent by distillation. B4->C1 C2 11. Purify crude 2-hydroxybenzonitrile by vacuum distillation or recrystallization. C1->C2 Final Final Product 2-Hydroxybenzonitrile C2->Final

Caption: Experimental workflow for the dehydration synthesis of 2-hydroxybenzonitrile.

Step-by-Step Methodology:

  • Step A: Synthesis of Salicylaldoxime

    • In a reaction vessel, dissolve hydroxylamine hydrochloride in water.[7]

    • Gradually add a base, such as sodium bicarbonate or sodium carbonate, until effervescence stops.[5][7]

    • To this solution, add salicylaldehyde, followed by a co-solvent like ethanol to ensure homogeneity.[7]

    • Heat the reaction mixture (e.g., 30-50°C or reflux) and monitor for completion by TLC.[5][7]

    • Isolate the salicylaldoxime product, often by cooling to induce crystallization, followed by filtration. Alternatively, extract the product into a solvent like toluene.[5][7] Ensure the isolated oxime is thoroughly dried, as water can interfere with the subsequent dehydration step.[5]

  • Step B: Dehydration of Salicylaldoxime (using Thionyl Chloride)

    • Dissolve the dry salicylaldoxime from Step A in an inert solvent such as toluene.[8]

    • Cool the solution to approximately 20°C.[5]

    • Slowly add a solution of thionyl chloride (e.g., 50% in toluene) over a period of 1-2 hours, ensuring the reaction temperature does not exceed 30°C.[5][8]

    • After the addition is complete, stir the mixture for an additional hour at the same temperature, then warm slightly (e.g., to 40°C) to ensure the reaction goes to completion.[5]

  • Work-up and Purification

    • Recover the toluene by distillation.[5]

    • Carefully quench the reaction residue with water, then extract the product with a solvent like dichloroethane.[5]

    • Wash and dry the organic extract. Remove the solvent to yield crude 2-hydroxybenzonitrile, which can be purified by vacuum distillation.[8]

Conclusion and Recommendations

Both the Sandmeyer reaction and the dehydration of salicylaldoxime are viable and well-documented methods for synthesizing 2-hydroxybenzonitrile. The optimal choice is dictated by the specific context of the synthesis.

  • The Dehydration of Salicylaldoxime is often the preferred route for laboratory-scale synthesis. It is a robust, high-yielding, and versatile method.[1] While it involves two distinct steps, the conditions are generally milder and more controllable than the Sandmeyer reaction. The primary challenge lies in selecting an appropriate dehydrating agent that balances reactivity with safety and avoids unwanted side reactions. For instance, using thionyl chloride is effective but requires careful handling, while acetic anhydride is less hazardous but may necessitate an additional hydrolysis step.[5]

  • The Sandmeyer Reaction remains a classic and reliable option, particularly if 2-aminophenol is a more readily available or cost-effective starting material than salicylaldehyde.[1] However, its utility is hampered by significant safety concerns. The inherent instability of the diazonium salt intermediate demands strict and unwavering temperature control, and the high toxicity of copper(I) cyanide necessitates specialized handling procedures. These factors make it less attractive for large-scale or industrial applications.

Recommendation: For most research and development applications, the dehydration of salicylaldoxime is the more practical and safer choice . It offers greater flexibility in reaction conditions and generally provides higher, more consistent yields. The Sandmeyer reaction should be reserved for situations where the starting materials strongly favor its use and the laboratory is fully equipped to handle the associated hazards.

References

  • BenchChem. (2025). Literature Review on 2-Hydroxybenzonitrile Synthesis. BenchChem.
  • BenchChem. (2025). Troubleshooting Low Yield in 2-Hydroxybenzonitrile Synthesis. BenchChem.
  • Bhagiradha Chemicals & Industries Limited. (2014). Process For Preparation Of 2 Hydroxybenzonitrile. Quick Company.
  • Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia.
  • L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction.
  • BenchChem. (2025). Application Notes and Protocols for the Laboratory Synthesis of Salicylaldoxime. BenchChem.
  • University of Michigan. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • BenchChem. (2025).

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Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of 2-Amino-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists at the forefront of drug development, the integrity of your work and the safety of your laboratory are paramount. While 2-Amino-5-hydroxybenzonitrile is a valuable intermediate in synthetic chemistry, its proper disposal is a critical aspect of responsible laboratory practice. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to be thoroughly familiar with the inherent hazards of this compound. This compound is an aromatic organic molecule containing amino, hydroxyl, and nitrile functional groups, each contributing to its chemical reactivity and potential toxicity.

Personal Protective Equipment (PPE):

A foundational aspect of laboratory safety is the consistent and correct use of Personal Protective Equipment. When handling this compound in any form (solid or in solution), the following PPE is mandatory:

PPE ComponentSpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shieldsProtects against splashes and airborne particles.
Hand Protection Chemical impermeable gloves (e.g., nitrile)Prevents skin contact and absorption.
Body Protection Fire/flame resistant and impervious lab coatShields against spills and contamination of personal clothing.
Respiratory Protection Full-face respirator (if exposure limits are exceeded or dust is present)Prevents inhalation of the compound, which can cause respiratory irritation.

Handling and Storage:

Safe handling and storage are proactive measures to prevent accidental exposure and release.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[1]

  • Storage: Store the compound in a tightly closed, suitable container in a dry, cool, and well-ventilated place.[1] Avoid contact with incompatible materials such as strong oxidizing agents, acids, and bases.

Step-by-Step Disposal Procedures

The primary and most recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] However, for small quantities typically used in a laboratory setting, in-lab neutralization to less hazardous compounds may be a viable pre-treatment step before collection by a licensed waste disposal service.

In-Lab Neutralization of Small Quantities (Under 5 grams)

This procedure should only be performed by trained personnel in a controlled laboratory environment. The goal is to chemically modify the hazardous functional groups to reduce the overall toxicity.

Core Principles of Neutralization:

The trifunctional nature of this compound allows for targeted chemical degradation:

  • Oxidation of the Aromatic Amine and Phenol: Advanced oxidation processes, such as Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst), can be effective in breaking down aromatic amines and phenols.[3][4]

  • Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or its salt, which are generally less toxic.

Experimental Protocol: Fenton's Oxidation followed by Hydrolysis

Materials:

  • This compound waste

  • 30% Hydrogen peroxide (H₂O₂)

  • Ferrous sulfate (FeSO₄)

  • Sodium hydroxide (NaOH) solution (1 M)

  • Sulfuric acid (H₂SO₄) solution (1 M)

  • Large beaker (e.g., 1L)

  • Stir plate and stir bar

  • pH meter or pH paper

  • Ice bath

Procedure:

  • Preparation: In a chemical fume hood, place the beaker in an ice bath on a stir plate. Add 200 mL of water for every 1 gram of this compound waste and begin stirring.

  • Acidification: Slowly add 1 M sulfuric acid to adjust the pH of the solution to approximately 3.

  • Fenton's Reagent Addition: While stirring vigorously, add ferrous sulfate to the solution (approximately 0.5 g per 1 g of waste). Slowly and carefully, add 30% hydrogen peroxide dropwise (approximately 10 mL per 1 g of waste). Caution: This reaction is exothermic. Maintain the temperature below 40°C using the ice bath.

  • Reaction: Allow the reaction to proceed for at least 2 hours with continuous stirring. The solution may change color, indicating the oxidation of the aromatic components.

  • Neutralization and Hydrolysis: After the oxidation step, slowly add 1 M sodium hydroxide solution to neutralize the excess acid and raise the pH to above 12. This basic condition will facilitate the hydrolysis of the nitrile group.

  • Heating: Gently heat the solution to 50-60°C for 1-2 hours to ensure complete hydrolysis of the nitrile.

  • Cooling and Final Neutralization: Allow the solution to cool to room temperature. Neutralize the final solution to a pH between 6 and 8 by adding 1 M sulfuric acid or 1 M sodium hydroxide as needed.

  • Disposal of Treated Waste: The resulting solution, containing less hazardous degradation products, should be collected in a properly labeled hazardous waste container for pickup by a licensed disposal service.

G cluster_prep Preparation cluster_fenton Fenton's Oxidation cluster_hydrolysis Hydrolysis cluster_final Final Steps prep1 Dissolve Waste in Water prep2 Acidify to pH 3 prep1->prep2 fenton1 Add Ferrous Sulfate prep2->fenton1 fenton2 Add Hydrogen Peroxide (Exothermic) fenton1->fenton2 fenton3 React for 2 hours fenton2->fenton3 hydro1 Basify to pH > 12 fenton3->hydro1 hydro2 Heat to 50-60°C hydro1->hydro2 final1 Cool to Room Temperature hydro2->final1 final2 Neutralize to pH 6-8 final1->final2 final3 Collect for Disposal final2->final3

Disposal of Contaminated Materials

Any materials that come into contact with this compound are considered contaminated and must be disposed of as hazardous waste.

  • Solid Waste: Contaminated items such as gloves, paper towels, and weighing papers should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Sharps: Contaminated needles, syringes, or other sharps must be placed in a puncture-resistant sharps container that is also labeled as hazardous waste.

  • Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous chemical waste.

Regulatory Compliance: EPA Waste Codes

The Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). While this compound is not specifically listed as a hazardous waste, it may be classified as such based on its characteristics.

  • Toxicity: Due to the presence of the aromatic amine and phenol moieties, the waste may be considered toxic.

  • Reactivity: The nitrile group can release toxic gases under certain conditions.

It is likely that waste containing this compound would fall under one of the following EPA hazardous waste codes:

Waste CodeDescriptionRelevance to this compound
D002 Corrosivity (if pH is ≤ 2 or ≥ 12.5)The in-lab neutralization procedure involves acidic and basic conditions.
F-List Wastes from non-specific sourcesIf mixed with certain solvents, it could fall under F-listed wastes.[5][6]

It is the responsibility of the waste generator (the laboratory) to properly characterize their waste and assign the correct EPA waste codes. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste classification and disposal procedures.

Emergency Procedures: Spills and Exposure

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

Spill Cleanup:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an absorbent material like sand or vermiculite to contain the spill. Avoid raising dust.

  • Collect: Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.

Exposure Response:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

By adhering to these comprehensive procedures, researchers can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • MSDS of 5-Amino-2-hydroxybenzonitrile. (n.d.). Capot Chemical Co., Ltd.
  • Ghosh, P., et al. (2015). Degradation of p-aminophenol by Fenton's process. Influence of operational parameters. Environment Protection Engineering, 41(3), 255-265.
  • EPA Hazardous Waste Codes. (n.d.). My Alfred University.
  • Detoxification of phenols and aromatic amines from polluted wastewater by using phenol oxidases. (2016). ResearchGate.
  • Chemistry of Nitriles. (2025, January 19). Chemistry LibreTexts.
  • Waste Code - EPA. (n.d.). U.S. Environmental Protection Agency.
  • EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. (2025, March 20). ACTenviro.
  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. (n.d.). eCFR.
  • Santos, I., et al. (2010). Fenton's oxidation process for phenolic wastewater remediation and biodegradability enhancement.
  • Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. (2009, March 6). PubMed.
  • Reducing nitriles to primary amines. (n.d.). Chemguide.
  • Synthesis of Amines Reduction. (2018, September 21). YouTube.
  • EPA Hazardous Waste Codes. (n.d.). University of Maryland Environmental Safety, Sustainability & Risk.
  • Benzene Waste Operations: National Emission Standards for Hazardous Air Pollutants. (2025, December 1). U.S. Environmental Protection Agency.
  • Regulatory Exclusions and Alternative Standards for the Recycling of Materials, Solid Wastes and Hazardous Wastes. (n.d.). U.S. Environmental Protection Agency.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.